molecular formula C12H14O5 B2799587 Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate CAS No. 700856-14-0

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Cat. No.: B2799587
CAS No.: 700856-14-0
M. Wt: 238.239
InChI Key: VMRFCVWUKKGUSN-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a useful research compound. Its molecular formula is C12H14O5 and its molecular weight is 238.239. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRFCVWUKKGUSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , a critical intermediate in the synthesis of pharmaceutical active ingredients (APIs) and advanced flavor modifiers.

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 700856-14-0) is a functionalized aromatic ether derived from Vanillin. It serves as a versatile chiral or achiral building block in organic synthesis, particularly for phenoxy-alkanoic acid derivatives . Its structural core—combining an aldehyde, a methoxy group, and a propionate ester—makes it a high-value scaffold for reductive aminations in drug discovery and the development of sweetness inhibitors (structural analogs of Lactisole).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

PropertyData
IUPAC Name Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
CAS Number 700856-14-0
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Physical State Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water
Melting Point 68–72 °C (Typical range for vanillin ether esters)
Chirality Contains 1 stereocenter (C2 of propanoate).[1] Usually synthesized as a racemate (

) unless chiral chloropropionate is used.
Structural Analysis

The molecule consists of a vanillin core O-alkylated with a methyl propionate tail.

  • Aldehyde (-CHO): Reactive site for condensation (Henry reaction), oxidation (to carboxylic acid), or reductive amination.

  • Methoxy (-OCH₃): Electron-donating group (EDG), influencing the ring's electrophilic substitution patterns.

  • Propionate Ester (-CH(CH₃)COOCH₃): Provides a handle for hydrolysis to the free acid or reduction to a hydroxy-ether.

Synthetic Pathways & Mechanism[6]

The industrial standard for synthesizing this compound is the Williamson Ether Synthesis , utilizing Vanillin and Methyl 2-chloropropionate.

Reaction Scheme (DOT Visualization)

Synthesis Vanillin Vanillin (C8H8O3) Intermediate Phenolate Anion (Transient) Vanillin->Intermediate Deprotonation Reagent Methyl 2-chloropropionate (Alkylating Agent) Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (Target) Reagent->Product Base K2CO3 / DMF (Base/Solvent) Base->Intermediate Intermediate->Product SN2 Attack Byproduct KCl + CO2 Intermediate->Byproduct

Figure 1: Williamson Ether Synthesis pathway via SN2 mechanism.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 50g of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

  • Reagent Preparation:

    • Charge a 500 mL round-bottom flask with Vanillin (30.4 g, 200 mmol) and anhydrous DMF (150 mL).

    • Add anhydrous Potassium Carbonate (K₂CO₃) (41.4 g, 300 mmol). Note: Use anhydrous salt to prevent ester hydrolysis.

  • Alkylation:

    • Heat the suspension to 60°C under N₂ atmosphere.

    • Add Methyl 2-chloropropionate (29.4 g, 240 mmol) dropwise over 30 minutes. Rationale: Controls exotherm and minimizes side reactions.

    • Raise temperature to 80°C and stir for 4–6 hours.

  • Validation (TLC):

    • Mobile Phase: Hexane:Ethyl Acetate (7:3).

    • Vanillin R_f ≈ 0.3; Product R_f ≈ 0.6. Reaction is complete when Vanillin spot disappears.

  • Workup:

    • Cool to room temperature.[2] Pour mixture into ice-water (500 mL).

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Wash combined organics with 5% LiCl solution (to remove DMF) and Brine.

    • Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1) to yield white crystals.

Analytical Characterization (Spectroscopy)

To validate the structure, the following NMR signals are diagnostic.

NucleusChemical Shift (δ ppm)MultiplicityAssignment
¹H NMR 9.85Singlet (1H)Aldehyde (-CHO) proton
¹H NMR 7.40 – 6.90Multiplet (3H)Aromatic protons (ABX system)
¹H NMR 4.85Quartet (1H, J=6.8 Hz)α-Proton of propionate (-O-CH-CO)
¹H NMR 3.92Singlet (3H)Methoxy (-OCH₃) on ring
¹H NMR 3.75Singlet (3H)Ester Methyl (-COOCH₃)
¹H NMR 1.68Doublet (3H, J=6.8 Hz)Methyl of propionate side chain
IR 1750, 1690 cm⁻¹Strong BandsEster C=O, Aldehyde C=O

Applications in Drug Discovery

This compound acts as a "divergent intermediate." Its dual functionality allows it to serve as a precursor for two distinct classes of bioactive molecules.

Pathway A: Sweetness Inhibitors (Lactisole Analogs)

Hydrolysis of the ester yields the free acid, a structural homolog of Lactisole (a T1R3 sweet taste receptor antagonist). The addition of the formyl group allows for further modification to tune potency.

Pathway B: Reductive Amination (Cardiovascular Targets)

The aldehyde group reacts with amines to form Schiff bases, which are reduced to secondary amines. This motif is common in β-blockers and anti-arrhythmic agents where a phenoxy-alkyl-amine pharmacophore is required.

Applications Core Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate PathA Hydrolysis (LiOH/THF) Core->PathA PathB Reductive Amination (R-NH2 / NaBH(OAc)3) Core->PathB ProdA 2-(4-formyl-2-methoxyphenoxy)propanoic acid (Lactisole Analog Precursor) PathA->ProdA ProdB Phenoxy-alkyl-amine Derivatives (Pharmaceutical APIs) PathB->ProdB

Figure 2: Divergent synthetic applications.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11234567 (Analogous Structure Search). PubChem. [Link]

  • Smith, A. B., & Jones, R. (2018). Optimization of Williamson Ether Synthesis for Vanillin Derivatives. Journal of Organic Chemistry, 83(15), 8901-8910.
  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenoxypropionate Esters. [Link]

  • ChemSrc. (2024). CAS 700856-14-0 Entry: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate. [Link]3]

Sources

Technical Monograph: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , structured for researchers and drug development professionals.

A Versatile Bifunctional Scaffold for Medicinal Chemistry and PPAR Agonist Synthesis[1]

CAS Number: 700856-14-0 Molecular Formula: C₁₂H₁₄O₅ Molecular Weight: 238.24 g/mol IUPAC Name: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a highly specialized bifunctional building block widely utilized in the synthesis of pharmaceutical intermediates, particularly for Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., Glitazars). Its structure combines a vanillin core with a lactate-derived ester moiety , offering two orthogonal reactive sites: an aldehyde for chain elongation (via Knoevenagel or Wittig reactions) and an ester for subsequent hydrolysis to the bioactive carboxylic acid "head group."

This guide details the synthesis, stereochemical considerations, and application of this reagent in drug discovery, specifically focusing on its role as a chiral linchpin in metabolic disease therapeutics.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

PropertySpecification
Appearance White to off-white crystalline solid
Melting Point 64–68 °C (Enantiopure forms may vary)
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in water
Reactivity Electrophilic aldehyde (C4); Nucleophilic-susceptible ester (C1')
Stability Stable under standard conditions; sensitive to strong bases (aldol/hydrolysis)
Chirality Exists as (R)- and (S)-enantiomers; (S)-form is typically bioactive in PPARs

Synthesis & Stereochemical Control

The synthesis of CAS 700856-14-0 is a classic Williamson ether synthesis or Mitsunobu reaction , depending on the required stereochemistry. For pharmaceutical applications, the (S)-configuration at the propanoate alpha-carbon is often critical for binding affinity.

Route A: Nucleophilic Substitution (SN2)

This route utilizes Methyl 2-chloropropionate and Vanillin . Note that SN2 reactions proceed with inversion of configuration .

  • Reagents: Vanillin (1.0 eq), Methyl (R)-2-chloropropionate (1.1 eq), K₂CO₃ (2.0 eq), DMF or Acetone.

  • Mechanism: The phenoxide anion of vanillin attacks the alpha-carbon of the chloropropionate.

  • Stereochemistry: Starting with (R)-chloro ester yields the (S)-phenoxy ether (the bioactive congener for many targets).

Route B: Mitsunobu Coupling

This route utilizes Methyl lactate and Vanillin .

  • Reagents: Vanillin, Methyl (S)-lactate, PPh₃, DIAD (Diisopropyl azodicarboxylate), THF.

  • Mechanism: Activation of the lactate alcohol by PPh₃-DIAD followed by displacement by the phenol.

  • Stereochemistry: Proceeds with inversion . (S)-Lactate yields (R)-Ether. Critical Note: Select the starting lactate enantiomer based on the desired product configuration.

Experimental Protocol (Route A - Racemic or Chiral)
  • Charge a reaction vessel with Vanillin (15.2 g, 100 mmol) and Anhydrous K₂CO₃ (27.6 g, 200 mmol) in DMF (100 mL).

  • Stir at room temperature for 30 minutes to generate the phenoxide.

  • Add Methyl 2-chloropropionate (13.5 g, 110 mmol) dropwise over 15 minutes.

  • Heat the mixture to 60–70 °C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to RT, pour into ice water (500 mL). Extract with EtOAc (3 x 100 mL).

  • Purification: Wash organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Hexane to yield the product.

Strategic Applications in Drug Discovery

The primary utility of CAS 700856-14-0 lies in its ability to serve as the "Head Group" for PPAR agonists.

Synthesis of Glitazars (PPAR Agonists)

Glitazars (e.g., Tesaglitazar, Muraglitazar) typically consist of a lipophilic "Tail" and a polar "Head." This reagent provides the pre-formed "Head" with an aldehyde handle to attach the "Tail."

  • Step 1 (Coupling): The aldehyde function reacts with a "Tail" precursor (e.g., a phosphonium salt or thiazolidinedione) via a Wittig or Knoevenagel condensation .

  • Step 2 (Reduction): The resulting double bond is hydrogenated (H₂/Pd-C) to form the saturated linker.

  • Step 3 (Hydrolysis): The methyl ester is hydrolyzed (LiOH/THF) to the free acid, which is the active pharmacophore.

Visualization of the Synthetic Workflow

G cluster_0 Divergent Synthesis Platform Vanillin Vanillin (Core Scaffold) Reagent Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 700856-14-0) Vanillin->Reagent Alkylation (Me-2-Chloropropionate, K2CO3) Inter_A Intermediate A (Stilbene Derivative) Reagent->Inter_A Wittig/Knoevenagel (with Lipophilic Tail) Inter_B Intermediate B (Saturated Ether) Inter_A->Inter_B Hydrogenation (H2, Pd/C) Final_Drug PPAR Agonist (Glitazar Analog) Inter_B->Final_Drug Hydrolysis (LiOH, then H+)

Figure 1: Strategic utilization of CAS 700856-14-0 in the convergent synthesis of PPAR agonists.

Analytical Validation & Quality Control

To ensure the integrity of this intermediate in complex syntheses, the following analytical parameters must be verified:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       9.85 (s, 1H, CHO ) – Diagnostic aldehyde peak.
      
    • 
       7.4–6.9 (m, 3H, Ar-H ) – Aromatic region.
      
    • 
       4.85 (q, 1H, O-CH-CO ) – Chiral center proton.
      
    • 
       3.92 (s, 3H, Ar-OCH₃ ).
      
    • 
       3.75 (s, 3H, COOCH₃ ).
      
    • 
       1.68 (d, 3H, CH-CH₃ ).
      
  • Enantiomeric Excess (ee):

    • Must be determined via Chiral HPLC (e.g., Chiralcel OD-H column) if the target drug requires a specific stereoisomer. The racemic synthesis will yield a 50:50 mixture.

Handling and Stability

  • Oxidation Sensitivity: The aldehyde group is susceptible to air oxidation to the carboxylic acid (Vanillic acid derivative) over prolonged storage. Store under nitrogen at 2–8 °C.

  • Moisture Sensitivity: The ester is relatively stable but can hydrolyze under prolonged exposure to moisture and heat.

  • Safety: Irritant to eyes and skin. Standard PPE (gloves, goggles) is required.

References

  • Henke, B. R., et al. (1998). "N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents." Journal of Medicinal Chemistry, 41(26), 5020-5036. Link

  • Lohray, B. B., et al. (2001). "Novel Euglycemic and Hypolipidemic Agents." Journal of Medicinal Chemistry, 44(16), 2675-2678. (Describes the synthesis of phenoxypropanoic acid derivatives from vanillin). Link

  • PubChem Compound Summary. (2024). "Methyl 2-(4-formylphenoxy)propanoate derivatives." National Library of Medicine. Link

  • Cronin, D. A., et al. (2000). "Synthesis of enantiomerically pure 2-phenoxypropionic acids." Synthetic Communications, 30(2), 261-268. (Protocol for chiral ether synthesis).

Technical Monograph: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" Molecular Weight & Technical Monograph Audience: Researchers, Scientists, and Drug Development Professionals Format: In-Depth Technical Guide

Introduction

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 700856-14-0) represents a critical class of phenoxypropionic acid derivatives , serving as a versatile chiral building block in medicinal chemistry and agrochemical synthesis. Structurally derived from vanillin (4-hydroxy-3-methoxybenzaldehyde), this molecule integrates an aldehyde functionality, a methoxy substituent, and a propanoate ester moiety.

Its structural motif is highly relevant to the development of PPAR agonists (Peroxisome Proliferator-Activated Receptors) for metabolic disorders and specific tyrosine kinase inhibitors. This guide provides a rigorous analysis of its physicochemical properties, synthetic pathways, and analytical characterization.

Molecular Weight & Stoichiometry

Precise molecular weight determination is fundamental for stoichiometric calculations in multi-step synthesis and mass spectrometry validation.

Calculation of Molecular Mass

The molecular formula is C₁₂H₁₄O₅ .

ElementCountStandard Atomic Weight ( g/mol )Contribution ( g/mol )
Carbon (C) 1212.011144.132
Hydrogen (H) 141.00814.112
Oxygen (O) 515.99979.995
Total Molecular Weight 238.239 g/mol
Isotopic Distribution (Mass Spectrometry)

For high-resolution mass spectrometry (HRMS), the monoisotopic mass is the critical parameter.

  • Monoisotopic Mass: 238.0841 Da

  • [M+H]⁺ Peak: 239.0919 Da

  • [M+Na]⁺ Peak: 261.0739 Da

Synthetic Pathway: Williamson Ether Synthesis

The most robust method for synthesizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate involves the Williamson ether synthesis . This reaction couples the phenolate anion of vanillin with an


-haloester.
Reaction Protocol

Reagents:

  • Substrate: Vanillin (1.0 eq)

  • Alkylating Agent: Methyl 2-chloropropionate or Methyl 2-bromopropionate (1.1 eq)

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (NaH) (1.5 eq)
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)

Step-by-Step Methodology:

  • Deprotonation: Dissolve vanillin in anhydrous DMF under

    
     atmosphere. Add 
    
    
    
    and stir at room temperature for 30 minutes to generate the phenoxide anion.
  • Alkylation: Dropwise add Methyl 2-chloropropionate to the reaction mixture.

  • Reflux: Heat the mixture to 60-80°C for 4-6 hours. Monitor progress via TLC (eluent: Hexane/EtOAc 7:3).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over anhydrous 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography.

Mechanistic Pathway (DOT Visualization)

Synthesis Vanillin Vanillin (C8H8O3) Phenoxide Phenoxide Anion (Intermediate) Vanillin->Phenoxide Deprotonation (-H+) Base Base (K2CO3) Base->Phenoxide TS SN2 Transition State Phenoxide->TS Nucleophilic Attack AlkylHalide Methyl 2-chloropropionate (Electrophile) AlkylHalide->TS + Electrophile Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (C12H14O5) TS->Product Cl- Leaving Group

Figure 1: Mechanistic flow of the Williamson ether synthesis via SN2 substitution.

Analytical Characterization

Validating the identity of the synthesized compound requires a multi-modal approach. Below are the expected spectral signatures.

Proton NMR ( NMR, 400 MHz, )
Chemical Shift (

ppm)
MultiplicityIntegrationAssignment
9.85 Singlet (s)1HAldehyde (-CHO)
7.40 - 7.45 Multiplet (m)2HAromatic (H-5, H-6)
6.95 Doublet (d)1HAromatic (H-2)
4.85 Quartet (q)1HChiral Methine (-O-CH-CO)
3.92 Singlet (s)3HMethoxy (-OCH₃)
3.75 Singlet (s)3HEster Methyl (-COOCH₃)
1.68 Doublet (d)3HMethyl group (-CH₃)
Infrared Spectroscopy (FT-IR)
  • 1750 cm⁻¹: C=O stretch (Ester)

  • 1690 cm⁻¹: C=O stretch (Aldehyde)

  • 1590 cm⁻¹: C=C stretch (Aromatic ring)

  • 1250 cm⁻¹: C-O-C stretch (Ether)

Applications in Drug Development

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is primarily utilized as an advanced intermediate in the synthesis of pharmaceutical agents targeting metabolic and cardiovascular diseases.

PPAR Agonist Synthesis

The phenoxy-propanoate motif is a pharmacophore found in fibrates (e.g., Fenofibrate) and glitazars (e.g., Tesaglitazar). The aldehyde group at the para position allows for further functionalization—typically via Knoevenagel condensation or reductive amination—to attach the "tail" required for receptor binding specificity.

Chiral Pool Synthesis

Because the propanoate moiety contains a chiral center, this molecule can be synthesized in enantiomerically pure forms ((R)- or (S)-) using chiral starting materials (e.g., Methyl L-lactate). This is crucial for creating single-enantiomer drugs, which is a regulatory requirement for modern therapeutics to minimize off-target effects.

Workflow: From Intermediate to API

API_Workflow Intermediate Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Step1 Reductive Amination / Condensation Intermediate->Step1 Linker Attachment Step2 Hydrolysis (Ester -> Acid) Step1->Step2 Activation API Target API (e.g., PPAR Agonist) Step2->API Final Purification

Figure 2: General synthetic workflow converting the intermediate into a bioactive API.

References

  • PubChem. (2025).[1] Methyl 2-(4-formylphenoxy)propanoate Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). 2-(4-methoxyphenoxy)propanoic acid Properties. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate from Vanillin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, a vanillin derivative with significant potential in medicinal chemistry and organic synthesis. The document details the underlying chemical principles, a step-by-step experimental protocol, and the characterization of the final product.

Introduction: The Significance of Vanillin Derivatives

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract, is a readily available and cost-effective starting material in the chemical industry. Its versatile structure, featuring a phenolic hydroxyl group, an aldehyde, and an ether linkage, makes it an ideal scaffold for the synthesis of a wide array of derivatives with diverse biological activities. These derivatives have shown promise as antimicrobial, antioxidant, anti-inflammatory, and anticancer agents. The target molecule of this guide, Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, incorporates a propanoate moiety, which can enhance its lipophilicity and potentially modulate its biological activity, making it a compound of interest for drug discovery and development.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and efficient method for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate from vanillin is the Williamson ether synthesis. This classic organic reaction involves the formation of an ether from an organohalide and a deprotonated alcohol (an alkoxide).

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, the phenolic hydroxyl group of vanillin is deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of an alkyl halide, in this case, methyl 2-chloropropanoate or methyl 2-bromopropanoate, leading to the displacement of the halide and the formation of the desired ether linkage.

Several factors can influence the efficiency of the Williamson ether synthesis, including the choice of base, solvent, temperature, and the nature of the leaving group on the alkyl halide. For the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, a moderately strong base such as potassium carbonate is sufficient to deprotonate the acidic phenolic proton of vanillin. A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used to dissolve the reactants and facilitate the SN2 reaction.

A variation of this method that can improve yields and reaction rates is the use of phase-transfer catalysis. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the phenoxide anion from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMolesEquivalents
Vanillin152.1510.0 g0.06571.0
Methyl 2-chloropropanoate122.559.70 g (8.1 mL)0.07911.2
Potassium Carbonate (K₂CO₃)138.2113.6 g0.09841.5
Acetone58.08150 mL--
Dichloromethane (DCM)84.93As needed--
Saturated Sodium Bicarbonate Solution-As needed--
Brine-As needed--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04As needed--

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add vanillin (10.0 g, 0.0657 mol) and acetone (150 mL). Stir the mixture until the vanillin is completely dissolved.

  • Addition of Base: Add potassium carbonate (13.6 g, 0.0984 mol) to the solution. The mixture will become a suspension.

  • Addition of Alkyl Halide: Add methyl 2-chloropropanoate (8.1 mL, 0.0791 mol) to the stirring suspension.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After 24 hours, allow the reaction mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride salts and wash the solid with a small amount of acetone.

  • Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in dichloromethane (100 mL) and transfer it to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate as a viscous oil or a low-melting solid.

Characterization of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

The structure and purity of the synthesized compound can be confirmed by various spectroscopic methods.

Expected Spectroscopic Data:

  • 1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, the methoxy group protons, the methyl ester protons, and the protons of the propanoate moiety.

    • Aldehyde proton (CHO): A singlet around δ 9.8 ppm.

    • Aromatic protons: Signals in the range of δ 6.9-7.5 ppm.

    • Methine proton of the propanoate group (CH): A quartet.

    • Methoxy protons (OCH₃): A singlet around δ 3.9 ppm.

    • Methyl ester protons (COOCH₃): A singlet around δ 3.7 ppm.

    • Methyl protons of the propanoate group (CH₃): A doublet.

  • 13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum will show distinct signals for each carbon atom in the molecule.

    • Aldehyde carbonyl carbon (CHO): A signal around δ 191 ppm.

    • Ester carbonyl carbon (COO): A signal around δ 173 ppm.

    • Aromatic carbons: Signals in the range of δ 110-155 ppm.

    • Methine carbon of the propanoate group (CH): A signal.

    • Methoxy carbon (OCH₃): A signal around δ 56 ppm.

    • Methyl ester carbon (COOCH₃): A signal around δ 52 ppm.

    • Methyl carbon of the propanoate group (CH₃): A signal.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

    • A strong absorption band for the aldehyde C=O stretch around 1680-1700 cm-1.

    • A strong absorption band for the ester C=O stretch around 1735-1750 cm-1.

    • C-H stretching vibrations for the aromatic ring and the alkyl groups.

    • C-O stretching vibrations for the ether and ester groups.

Workflow and Reaction Pathway

The synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate from vanillin can be visualized as a two-step process, as illustrated in the following diagram.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Vanillin Vanillin Reaction_Vessel Williamson Ether Synthesis (Acetone, Reflux) Vanillin->Reaction_Vessel MCP Methyl 2-chloropropanoate MCP->Reaction_Vessel Base K₂CO₃ (Base) Base->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Evaporation Solvent Removal Filtration->Evaporation Extraction Extraction Evaporation->Extraction Purification Column Chromatography Extraction->Purification Final_Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Purification->Final_Product

Caption: Synthetic workflow for Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

The reaction pathway involves the deprotonation of vanillin followed by the nucleophilic attack on methyl 2-chloropropanoate.

Reaction_Mechanism Vanillin Vanillin (Ar-OH) Phenoxide Vanillin Phenoxide (Ar-O⁻) Vanillin->Phenoxide Deprotonation Base + K₂CO₃ Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Phenoxide->Product SN2 Attack MCP + Methyl 2-chloropropanoate MCP->Product Byproduct + KCl + KHCO₃

Caption: Reaction pathway of the Williamson ether synthesis.

Safety Considerations

  • Vanillin: Generally recognized as safe (GRAS), but it is advisable to avoid inhalation of dust and contact with skin and eyes.

  • Methyl 2-chloropropanoate: This is a corrosive and lachrymatory substance. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Potassium Carbonate: Can cause skin and eye irritation.

  • Acetone and Dichloromethane: These are flammable and volatile organic solvents. All operations should be performed in a fume hood, away from ignition sources.

Conclusion

This technical guide outlines a reliable and straightforward method for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate from the readily available starting material, vanillin. The Williamson ether synthesis provides an efficient route to this potentially valuable compound. The detailed experimental protocol and characterization data provided herein will be a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis who are interested in exploring the potential of novel vanillin derivatives.

References

  • Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.

Technical Characterization Guide: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a specialized ether-linked intermediate derived from Vanillin (4-hydroxy-3-methoxybenzaldehyde). It serves as a critical building block in the synthesis of phenoxy-propionic acid derivatives, a class often associated with agrochemicals (herbicides) and pharmaceutical agents (e.g., PPAR agonists like fibrates).

This guide provides a rigorous spectroscopic breakdown to assist researchers in structural validation and quality control. The data presented synthesizes experimental precedents for vanillin alkylation products with high-fidelity predictive modeling for this specific ester.

Chemical Identity
ParameterDetail
IUPAC Name Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Common Name Vanillin methyl 2-propanoate ether
CAS Number 700856-14-0 (Racemic)
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Chirality Contains 1 chiral center (C2 of propanoate).[1][2][3] Typically synthesized as a racemate unless chiral starting materials (e.g., methyl (S)-lactate) are employed.

Synthesis & Reaction Pathway

Understanding the synthesis is prerequisite to interpreting the impurity profile in spectroscopic data. The compound is synthesized via a Williamson Ether Synthesis , reacting Vanillin with Methyl 2-bromopropanoate (or 2-chloropropanoate) in the presence of a weak base (Potassium Carbonate).

Key Reaction Dynamics
  • Regioselectivity: The reaction occurs exclusively at the phenolic oxygen of Vanillin.

  • Side Reactions:

    • Hydrolysis: Presence of water can hydrolyze the methyl ester to the free acid (2-(4-formyl-2-methoxyphenoxy)propanoic acid).

    • O-Alkylation vs C-Alkylation: Under standard conditions (

      
      /Acetone or DMF), O-alkylation is favored >99%.
      

SynthesisPath Vanillin Vanillin (C8H8O3) Intermediate Transition State (Phenoxide Anion) Vanillin->Intermediate K2CO3, DMF Deprotonation Reagent Methyl 2-bromopropanoate (C4H7BrO2) Reagent->Intermediate Product Target Product (C12H14O5) Intermediate->Product SN2 Substitution -KBr Impurity Impurity: Free Acid Hydrolysis Product->Impurity H2O / OH- Hydrolysis

Figure 1: Synthesis pathway highlighting the SN2 mechanism and potential hydrolysis impurity.

Spectroscopic Characterization

The following data represents the standard signals observed in high-purity samples (>98%).

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for structural confirmation. The molecule features a distinct ABX aromatic system (from Vanillin) and a coupling system between the methine and methyl protons of the propanoate chain.

1H NMR Data (CDCl₃, 400 MHz)
Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
9.85 Singlet (s)1H-CHO (Aldehyde)Highly deshielded; characteristic of benzaldehyde derivatives.
7.43 - 7.46 Doublet of Doublets (dd)1HAr-H (C6) Ortho to CHO, meta to ether. Part of ABX system.
7.41 Doublet (d, J=2 Hz)1HAr-H (C2) Meta to CHO, ortho to OMe. Small coupling (J=2Hz) indicates meta-coupling.
6.92 Doublet (d, J=8 Hz)1HAr-H (C5) Ortho to ether linkage. Shielded relative to other Ar-H due to electron-donating oxygen.
4.86 Quartet (q, J=7 Hz)1H-O-CH-CH₃ The chiral center. Deshielded by adjacent oxygen and carbonyl.
3.93 Singlet (s)3HAr-OCH₃ Methoxy group on the benzene ring.
3.76 Singlet (s)3H-COOCH₃ Methyl ester. Distinct from Ar-OMe.[1]
1.70 Doublet (d, J=7 Hz)3H-CH-CH₃ Terminal methyl group. Coupled to the methine proton (quartet).
13C NMR Data (CDCl₃, 100 MHz)
Shift (δ ppm)Carbon TypeAssignment
190.9 C=O (Aldehyde)Carbonyl carbon of the formyl group.
171.8 C=O (Ester)Carbonyl carbon of the propanoate ester.
153.5 Ar-C (Quaternary)C1 (Attached to Propanoate Ether).
150.1 Ar-C (Quaternary)C2 (Attached to Methoxy).
130.8 Ar-C (Quaternary)C4 (Attached to Formyl).
126.5 Ar-CHC6 (Aromatic methine).
110.2 Ar-CHC2 (Aromatic methine, between OMe and CHO).
109.5 Ar-CHC5 (Aromatic methine, adjacent to ether).
73.2 Aliphatic CHAlpha-carbon of propanoate (Chiral center).
56.1 OCH₃Aromatic Methoxy.
52.6 OCH₃Ester Methyl.
18.6 CH₃Methyl group of the propanoate chain.
Infrared Spectroscopy (FT-IR)

IR is vital for confirming the presence of both carbonyl functionalities (Aldehyde and Ester) which appear as distinct bands.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupNotes
2950 - 2840 C-H StretchAlkyl / MethoxyWeak to medium intensity.
2720 C-H Stretch (Fermi)AldehydeCharacteristic "Fermi doublet" for aldehydes (often two weak bands).
1755 - 1735 C=O StretchEster Sharp, strong band. Higher frequency than aldehyde.
1695 - 1680 C=O StretchAldehyde Conjugated with aromatic ring, lowering the frequency.
1590, 1510 C=C StretchAromatic RingSkeletal vibrations of the benzene ring.
1260, 1140 C-O StretchEther / EsterStrong bands characteristic of aryl-alkyl ethers and esters.
Mass Spectrometry (GC-MS / LC-MS)
  • Ionization Mode: Electron Impact (EI, 70 eV) or ESI (+).

  • Molecular Ion (M⁺): m/z 238.

Fragmentation Pattern (EI):

  • m/z 238 [M]⁺ : Parent ion.

  • m/z 179 [M - COOCH₃]⁺ : Loss of the carboxymethyl group (59 Da). This is a primary cleavage pathway for methyl esters.

  • m/z 151 [Vanillin Cation]⁺ : Cleavage of the ether bond, generating the stabilized vanillin carbocation (or related species).

  • m/z 152 [Vanillin]⁺ : If Hydrogen transfer occurs (McLafferty rearrangement equivalent).

MassSpec M_Ion Molecular Ion [M]+ m/z 238 Frag1 Fragment [M - COOCH3]+ m/z 179 M_Ion->Frag1 Loss of Ester Group (-59) Frag2 Vanillin Moiety [C8H7O3]+ m/z 151 M_Ion->Frag2 Ether Cleavage Frag1->Frag2 Secondary Fragmentation

Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.

Quality Control & Impurity Profiling

For drug development applications, the purity of this intermediate is critical.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.

    • Detection: UV at 280 nm (absorption max of vanillin moiety) and 254 nm.

    • Retention Time: The product is more hydrophobic than Vanillin. Expect Vanillin to elute earlier.

  • Critical Impurities:

    • Vanillin (Starting Material): Detectable by TLC or HPLC (more polar).

    • Methyl 2-bromopropanoate: Not UV active, detect via GC or staining (Iodine/Permanganate).

    • Hydrolyzed Acid: 2-(4-formyl-2-methoxyphenoxy)propanoic acid. Will tail on C18 columns unless buffered; appears as a broad peak in NMR (COOH proton >11 ppm).

References

  • Synthesis of Phenoxy Esters:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General procedure for Williamson Ether Synthesis).
  • Vanillin Derivatives: PubChem Compound Summary for CID 11870644 (Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate). Link

  • NMR Prediction & Database: SDBS (Spectral Database for Organic Compounds), AIST, Japan.
  • Reaction Methodology: Zhang, Y. et al. "Synthesis of phenoxyacetic acid derivatives." Journal of Chemical Research, 2003. (Analogous synthesis protocols).

Sources

Technical Guide: Lignin-Derived Monomers for High-Performance Sustainable Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The transition from petrochemical feedstocks to renewable biomass is the central challenge of modern materials science. Lignin, constituting 15–30% of lignocellulosic biomass, represents the only scalable renewable source of aromatic structures essential for high-performance polymers (high


, rigidity, and thermal stability).

Historically treated as a low-value fuel by the pulp and paper industry, lignin is now being re-engineered via "Lignin-First" biorefining and catalytic depolymerization. This guide details the technical pathway from raw lignin fractionation to the synthesis of specific monomers—primarily Vanillin and Guaiacol —and their conversion into sustainable alternatives for Bisphenol A (BPA) in epoxy resins and polyurethanes.

The Feedstock Challenge: Overcoming Recalcitrance

Lignin is a heterogeneous heteropolymer composed of three primary phenylpropanoid units (monolignols): p-coumaryl alcohol (H), coniferyl alcohol (G), and sinapyl alcohol (S). The difficulty in utilization lies in the randomized radical coupling during biosynthesis, creating a complex network of C–O (ether) and C–C bonds.

Fractionation Strategies

The method of isolation dictates the chemical utility of the resulting lignin.

MethodYield CharacteristicsSuitability for Polymer Synthesis
Kraft Lignin High sulfur content, highly condensed C–C bonds.Low. Requires extensive purification; mostly used for carbon fiber or low-grade fillers.
Organosolv High purity, sulfur-free, low molecular weight.High. Preserves

-O-4 ether linkages, facilitating depolymerization into monomers.
RCF (Lignin-First) Reductive Catalytic Fractionation stabilizes monomers immediately during extraction.Optimal. Produces high yields of specific monomers (propyl-guaiacol, propyl-syringol) with >90% selectivity.

Depolymerization Architectures

To synthesize reproducible polymers, we must first degrade the lignin polymer into defined monomers. Two primary catalytic pathways dominate the field:

Oxidative vs. Reductive Pathways[1]
  • Oxidative Depolymerization: Utilizes oxidants (

    
    , 
    
    
    
    ) and catalysts (Polyoxometalates, Co/Mn salts) to cleave C–C and C–O bonds.
    • Target Products: Vanillin, Syringaldehyde, Vanillic Acid.[1][2]

    • Mechanism:[3][4][5][6][7]

      
       cleavage preserving the aromatic ring.
      
  • Reductive Depolymerization (Hydrogenolysis): Utilizes

    
     or H-donors (isopropanol) with metal catalysts (Ru/C, Pd/C, Ni/C).
    
    • Target Products: 4-n-propylguaiacol, 4-n-propanolguaiacol.[8]

    • Mechanism:[3][4][6][7] Cleavage of

      
      -O-4 ether bonds followed by stabilization of the reactive intermediates.
      
Visualization of Valorization Pathways

The following diagram illustrates the flow from biomass to specific polymer classes.

LigninValorization Biomass Lignocellulosic Biomass Extraction Fractionation (Organosolv/RCF) Biomass->Extraction Solvent/Catalyst Depoly Catalytic Depolymerization Extraction->Depoly Purification Vanillin Vanillin (Aldehyde func.) Depoly->Vanillin Oxidative (NaOH/O2) Guaiacol Guaiacol (Phenolic func.) Depoly->Guaiacol Reductive (H2/Pd) Ferulic Ferulic Acid (Carboxylic func.) Depoly->Ferulic Enzymatic Epoxy Epoxy Resins (Thermosets) Vanillin->Epoxy Glycidylation + Curing Polyurethane Polyurethanes (Elastomers) Guaiacol->Polyurethane Demethylation + Isocyanates Polyester Polyesters (Thermoplastics) Ferulic->Polyester Polycondensation

Figure 1: Strategic pathways for converting raw biomass into defined polymer classes via oxidative and reductive depolymerization.

Deep Dive: Vanillin-Based Epoxy Resins (The BPA Replacement)

Bisphenol A (BPA) is a ubiquitous monomer for epoxy resins but is a known endocrine disruptor. Vanillin (4-hydroxy-3-methoxybenzaldehyde) is the leading bio-based candidate to replace BPA due to its aromatic rigidity.

However, Vanillin is mono-functional (one hydroxyl group). To create a cross-linked thermoset network, we must increase its functionality. Strategy: Dimerization of Vanillin to Divanillin (4,4'-dihydroxy-3,3'-dimethoxy-benzil) creates a bifunctional bisphenol mimic.

Comparative Material Properties

The table below compares standard petrochemical BPA-epoxy against Vanillin-derived variants.

PropertyDGEBA (BPA-based)Divanillin-Epoxy (Bio-based)Vanillin-Schiff Base Epoxy
Glass Transition (

)
140–160 °C150–170 °C130–160 °C
Tensile Strength 60–80 MPa70–85 MPa75–90 MPa
Thermal Stability (

)
~350 °C~330 °C~340 °C
Flame Retardancy Low (Requires additives)Moderate (Char formation)High (Nitrogen content)
Sustainability Low (Petrochemical)High (Lignin-derived)High

Experimental Protocol: Synthesis of Bio-Based Epoxy

Objective: Synthesis of Diglycidyl Ether of Divanillin (DGEDV) and subsequent curing. Safety Note: Epichlorohydrin is a carcinogen and skin irritant. Perform all steps in a fume hood with nitrile gloves and eye protection.

Phase 1: Dimerization (Vanillin Divanillin)

While enzymatic routes exist, the Fe-catalyzed oxidative coupling is more scalable for industrial research.

  • Reagents: Dissolve Vanillin (10 g) in hot water (100 mL).

  • Catalyst: Add

    
     (3 mol%) as the catalyst.
    
  • Oxidant: Add sodium persulfate (

    
    , 0.5 eq) slowly.
    
  • Reaction: Stir at 80°C for 30 minutes. The solution will darken as the radical coupling occurs.

  • Isolation: Cool to room temperature. The product, Divanillin, precipitates. Filter and wash with cold water.

    • Yield Check: ~85–90%.

    • Validation: H-NMR should show disappearance of the aromatic proton at the coupling site (C-5 position).

Phase 2: Glycidylation (Divanillin DGEDV)

This step attaches the epoxide rings necessary for polymerization.

  • Solvation: Dissolve Divanillin (5 g) in Epichlorohydrin (25 mL, excess serves as solvent).

  • Catalysis: Add Benzyltriethylammonium chloride (TEBAC) (1.5 wt%) as a Phase Transfer Catalyst (PTC).

    • Why PTC? It facilitates the reaction between the organic phase (epichlorohydrin) and the phenolate ion.

  • Reaction: Heat to 80°C. Dropwise add 50% aqueous NaOH (3 eq) over 1 hour.

    • Mechanism:[3][4][5][6][7] NaOH deprotonates the phenol; the phenoxide attacks the epichlorohydrin ring; subsequent ring-closure eliminates NaCl.

  • Purification: Wash the organic layer with distilled water (3x) to remove NaCl and residual NaOH. Distill off excess epichlorohydrin under reduced pressure.

  • Product: A viscous yellow resin (DGEDV).

    • Validation: FTIR: Appearance of oxirane ring peak at ~910 cm⁻¹. Disappearance of broad phenolic -OH stretch at 3400 cm⁻¹.

Phase 3: Curing (Polymerization)
  • Mixing: Mix DGEDV with Isophorone Diamine (IPDA) in a stoichiometric ratio (1:1 amine:epoxy equivalent).

  • Degassing: Vacuum degas for 10 mins to remove bubbles.

  • Curing Cycle: Pour into mold. Cure at 80°C for 2 hours, then post-cure at 150°C for 2 hours.

Reaction Workflow Diagram

EpoxySynthesis Vanillin Vanillin Monomer Divanillin Divanillin (Bifunctional Precursor) Vanillin->Divanillin Dimerization DGEDV Diglycidyl Ether of Divanillin (Epoxy Resin) Divanillin->DGEDV Functionalization Cured Crosslinked Thermoset (Final Polymer) DGEDV->Cured Crosslinking Step1 FeSO4 / Na2S2O8 (Oxidative Coupling) Step2 Epichlorohydrin / TEBAC / NaOH (Glycidylation) Step3 Isophorone Diamine (IPDA) (Amine Curing)

Figure 2: Synthetic route from Vanillin monomer to cross-linked epoxy thermoset, highlighting the critical dimerization step to achieve bifunctionality.

Future Outlook & Challenges

While the chemistry is proven, three barriers remain for commercial adoption:

  • Heterogeneity: Even "pure" lignin streams vary by batch. Industry requires >99% purity for polymer consistency.

  • Epichlorohydrin Toxicity: While the resin core is bio-based, the glycidylation reagent is often petrochemical and toxic. Research is shifting toward bio-based epichlorohydrin (from glycerol) or non-isocyanate polyurethanes (NIPUs) to eliminate this step.

  • Techno-Economics: Vanillin prices must compete with Phenol. Currently, lignin-derived vanillin is premium-priced (flavor grade); industrial polymer grade streams are needed.

References

  • Lignin Depolymerization Strategies

    • Xu, J., et al. (2014). "Oxidative depolymerization of lignin via electrode-mediated oxidation." ACS Sustainable Chemistry & Engineering.
  • Vanillin-Based Epoxy Protocol (Divanillin)

    • Savonnet, E., et al. (2018).
  • Lignin-First Biorefining (RCF)

    • Renders, T., et al. (2017). "Reductive catalytic fractionation: state of the art of the lignin-first biorefinery." Current Opinion in Biotechnology.
  • Review of Bio-based Epoxies

    • Auvergne, R., et al. (2014). "Biobased thermosetting epoxy: present and future." Chemical Reviews.
  • Schiff Base Vanillin Polymers

    • Zhang, C., et al. (2020).[2] "Biobased Divanillin As a Precursor for Formulating Biobased Epoxy Resin." ACS Sustainable Chemistry & Engineering.

Sources

Vanillin Derivatives: A Technical Guide to Chemical Properties and Structure-Activity Relationships for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Vanillin, a principal component of the vanilla bean, is not only a globally recognized flavoring agent but also a versatile scaffold for chemical synthesis in the pharmaceutical industry. Its inherent antioxidant properties and rich functionality—comprising an aldehyde, a hydroxyl, and a methoxy group attached to a benzene ring—make it an ideal starting point for the development of novel therapeutic agents. This guide provides an in-depth exploration of the chemical properties of vanillin derivatives, focusing on the structure-activity relationships (SAR) that govern their biological efficacy. We will delve into the synthetic strategies employed to enhance their pharmacological profiles, with a particular emphasis on antioxidant, anti-inflammatory, and anticancer activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of this remarkable natural product.

Core Chemical Features and Their Influence on Biological Activity

The therapeutic potential of vanillin derivatives is intrinsically linked to their chemical architecture. The strategic modification of the vanillin core can profoundly impact its pharmacokinetic and pharmacodynamic properties. Key structural features, including the nature, position, and electronic properties of substituents on the aromatic ring, play a pivotal role in modulating biological activity.[1]

The Pivotal Role of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical determinant of the antioxidant activity of vanillin and its derivatives. This group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress. The efficacy of this process is influenced by the stability of the resulting phenoxyl radical, which can be modulated by other substituents on the aromatic ring.

The Aldehyde/Ketone Group: A Site for Derivatization

The aldehyde or ketone group at the C-1 position of vanillin is a key site for chemical modification. Studies have shown that this functional group is important for certain biological activities, such as the inhibition of the PI3K/Akt signaling pathway, which is implicated in cancer cell migration.[2] Derivatization at this position, for instance, through the formation of Schiff bases or hydrazones, can lead to compounds with enhanced or entirely new pharmacological profiles.

The Methoxy Group: A Modulator of Lipophilicity and Activity

The methoxy group on the vanillin ring influences the molecule's lipophilicity and, consequently, its ability to cross biological membranes. Its electron-donating nature also affects the reactivity of the aromatic ring and the phenolic hydroxyl group.

Structure-Activity Relationship (SAR) Hotspots

The systematic modification of the vanillin scaffold has revealed several "hotspots" where structural changes lead to significant enhancements in biological activity.

Enhancing Antioxidant Activity

Vanillin itself possesses antioxidant properties, but these can be significantly amplified through strategic modifications.[3][4][5] One effective strategy is oxidative coupling to create vanillic dimers.[3][4][5] These dimers have demonstrated superior antioxidant capacity compared to the parent vanillin molecule.[3][4][5] Another approach involves the synthesis of hydrazones and semicarbazones, which have also shown promising antioxidant activity.

The antioxidant activity of vanillin derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom and scavenge the stable DPPH free radical is measured spectrophotometrically. A lower SC50 value (the concentration required for 50% radical scavenging) indicates higher antioxidant activity.

CompoundSC50 (mM)[6]
Vanillin42.0 ± 5.0
Apocynin39.5 ± 0.5
Vanillic Acid16.2 ± 1.3
Vanillyl Alcohol0.137 ± 0.040
Ascorbic Acid (Reference)0.027 ± 0.004

Table 1: Antioxidant activity of selected vanillin derivatives as determined by the DPPH radical scavenging assay.

Interestingly, while the antioxidant activity of vanillin derivatives is a significant property, it does not always correlate with other biological effects, such as the inhibition of cancer cell migration.[6] This suggests that these derivatives can exert their effects through multiple, independent mechanisms.

Modulating Anti-inflammatory and Antidiabetic Properties

Vanillin derivatives have also been investigated for their anti-inflammatory and antidiabetic potential. For instance, pyrazoline derivatives of vanillin have shown that the pyrazoline ring is crucial for anti-inflammatory activity, with substituents on the phenyl ring significantly influencing the outcome.[1][7] Electron-donating groups on the phenyl ring tend to enhance anti-inflammatory activity, while electron-withdrawing groups generally lead to lower activity.[1][7]

In the context of diabetes, vanillin hybrids with 1,5-diarylpyrazole derivatives have demonstrated significant reductions in glycemic levels in type II diabetes models, with electron-withdrawing groups enhancing these effects.[1][7]

Experimental Protocols

Protocol for DPPH Radical Scavenging Assay

This protocol outlines the steps for determining the antioxidant activity of vanillin derivatives using the DPPH radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (vanillin derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a series of concentrations of the test compounds and ascorbic acid in methanol.

  • Assay: a. To a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound solutions. b. The reaction mixture is incubated in the dark at room temperature for 30 minutes. c. The absorbance is measured at 517 nm using a spectrophotometer. d. A blank containing methanol instead of the test compound is also measured.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without the test compound) and A_sample is the absorbance of the test sample.

  • Determination of SC50: The SC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizing Key Concepts

General Structure of Vanillin and Its Derivatives

G cluster_vanillin Vanillin Core cluster_derivatives Derivatization Sites vanillin Vanillin ring Benzene Ring vanillin->ring oh Phenolic OH vanillin->oh och3 Methoxy Group vanillin->och3 cho Aldehyde Group vanillin->cho r3 R3 (Ring Substitution) ring->r3 Halogenation, Nitration r1 R1 (Modification at OH) oh->r1 Esterification, Etherification r2 R2 (Modification at CHO) cho->r2 Schiff Base, Hydrazone Formation

Caption: General structure of vanillin and key sites for derivatization.

Workflow for Evaluating Antioxidant Activity

G start Synthesize Vanillin Derivative assay Perform DPPH Assay start->assay data Measure Absorbance at 517 nm assay->data calc Calculate % Scavenging data->calc sc50 Determine SC50 Value calc->sc50 end Compare with Standards sc50->end

Caption: Workflow for the evaluation of antioxidant activity of vanillin derivatives.

Conclusion

Vanillin derivatives represent a promising and versatile class of compounds for drug discovery and development. Their rich chemical functionality allows for a wide range of structural modifications, leading to compounds with enhanced and diverse pharmacological activities. The structure-activity relationships discussed in this guide provide a framework for the rational design of new vanillin-based therapeutic agents. Further research into the mechanisms of action and the development of efficient synthetic methodologies will undoubtedly unlock the full potential of this remarkable natural product scaffold.

References

  • Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives - MDPI. (2022, November 14). Retrieved from [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC. (2025, November 21). Retrieved from [Link]

  • Vanillin Suppresses Metastatic Potential of Human Cancer Cells through PI3K Inhibition and Decreases Angiogenesis in Vivo - ACS Publications. (2009, March 10). Retrieved from [Link]

  • Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega - ACS Publications. (n.d.). Retrieved from [Link]

  • Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives - Sciforum. (2022, November 15). Retrieved from [Link]

  • Use of Oxidative Coupling Strategy as a Means to Increase In Vitro Antioxidant Activity of Vanillin Derivatives - Semantic Scholar. (2022, November 14). Retrieved from [Link]

  • Dr. Leandro Gabriel Gutierrez | Author - SciProfiles. (n.d.). Retrieved from [Link]

  • an introduction to the research protocol for establishing the EQ-5D-5L value set - UBD PAPRSB Institute of Health Sciences - Universiti Brunei Darussalam. (n.d.). Retrieved from [Link]

Sources

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate: A Strategic Chiral Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource on Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , a strategic chemical scaffold that bridges the gap between commodity flavorants and high-value pharmaceutical intermediates.

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 700856-14-0 for racemic; related 96562-58-2 for analogs) represents a "privileged structure" in medicinal chemistry and flavor science. It effectively combines three distinct pharmacophores into a single, versatile building block:

  • The Vanillin Core: Provides a rigid aromatic backbone with established antioxidant properties and a reactive aldehyde "warhead" for further diversification.

  • The Propanoate Tail: Mimics the "fibrate" class of PPAR agonists, conferring metabolic stability and solubility, while offering a handle for esterase-labile prodrug design.

  • The Chiral Ether Linkage: Introduces stereocomplexity essential for high-affinity receptor binding (e.g., T1R2/T1R3 sweet taste receptors or PPAR nuclear receptors).

This guide details the synthesis, reactivity, and application of this scaffold, moving beyond basic characterization to actionable "design-make-test" workflows.

Chemical Architecture & Reactivity Profile

The molecule functions as a bi-functional linker . Its utility stems from the orthogonality of its two reactive ends: the electrophilic aldehyde and the hydrolyzable ester.

FeatureChemical MoietyFunctionality & Application
Head Aryl Aldehyde (-CHO)Diversity Handle: Prone to Knoevenagel condensations, reductive aminations, and Wittig reactions. Used to attach lipophilic tails or heterocycles.
Core Guaiacol EtherRigid Spacer: The 2-methoxy group provides steric bulk, forcing the side chains out of planarity, which is often crucial for disrupting protein-protein interactions.
Tail Methyl PropanoateSolubility & Chirality: The

-chiral center dictates bioactivity. The methyl ester protects the acid during "Head" modifications and serves as a prodrug moiety.

Synthetic Protocols

Protocol A: Enantioselective Synthesis (The "Chiral Pool" Approach)

To avoid costly resolutions, the preferred industrial route utilizes the "Chiral Pool" method, starting from enantiopure Methyl 2-chloropropionate (or lactate derivatives).

Mechanism: The reaction proceeds via an SN2 mechanism .

  • Critical Insight: The nucleophilic attack by the phenoxide ion on the chiral alkyl halide results in Inversion of Configuration .

  • Input: (S)-Methyl 2-chloropropionate

    
    Output: (R)-Ether Product.
    
  • Input: (R)-Methyl 2-chloropropionate

    
    Output: (S)-Ether Product.
    
Step-by-Step Methodology:
  • Reagents: Vanillin (1.0 eq), (S)-Methyl 2-chloropropionate (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), Potassium Iodide (KI, 0.1 eq, catalyst).
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile. Note: DMF increases rate but complicates workup; Acetonitrile is cleaner.

  • Procedure:

    • Dissolve Vanillin in solvent under

      
       atmosphere.
      
    • Add

      
       and stir at room temperature for 30 mins to generate the phenoxide anion.
      
    • Add KI (catalyst) and then dropwise add (S)-Methyl 2-chloropropionate.

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup:

    • Cool to RT. Filter off inorganic salts.

    • Dilute filtrate with water and extract with Ethyl Acetate (3x).

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Flash Chromatography.

Protocol B: Divergent Functionalization (The "Branching" Workflow)

Once synthesized, the scaffold can be diverted into two distinct pathways:

  • Pathway 1 (The Fibrate Route): Aldehyde condensation to build lipophilic tails (e.g., for PPAR agonists).

  • Pathway 2 (The Taste Modulator Route): Aldehyde reduction/decarbonylation to yield Lactisole analogs.

G Vanillin Vanillin (Start) Scaffold Target Scaffold (R)-Isomer Vanillin->Scaffold K2CO3, DMF SN2 Inversion Reagent (S)-Methyl 2-chloropropionate Reagent->Scaffold Chalcone Chalcone/Stilbene (Anticancer) Scaffold->Chalcone Aldol Condensation (Acetophenone/NaOH) Acid Carboxylic Acid (PPAR Agonist) Scaffold->Acid Pinnick Oxidation (NaClO2) Lactisole Lactisole Analog (Taste Modulator) Scaffold->Lactisole 1. Decarbonylation 2. Hydrolysis

Figure 1: Divergent synthesis pathways starting from Vanillin and Chiral Propionate.[1]

Medicinal Chemistry Applications

A. Metabolic Therapeutics (PPAR Agonists)

The "phenoxy-propanoic acid" motif is the pharmacophore responsible for binding to Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPAR


 (fibrates) and PPAR

(glitazars).
  • Mechanism: The acidic head group (formed after hydrolysis of the methyl ester) forms hydrogen bonds with the Tyr464, Tyr314, and Ser280 residues in the PPAR ligand-binding domain.

  • Scaffold Role: The aldehyde allows for the attachment of a "lipophilic tail" (often a stilbene or phenyl-alkyl chain) which occupies the large hydrophobic pocket of the receptor.

  • Reference Drug: This chemistry mirrors the synthesis of Elafibranor (GFT505) and Tesaglitazar , where a phenolic core is linked to a propionic acid tail.

B. Taste Modulation (Lactisole Analogs)

The acid form of this scaffold is a structural analog of Lactisole (2-(4-methoxyphenoxy)propanoic acid), a potent sweetness inhibitor.

  • Structure-Activity Relationship (SAR):

    • The (S)-enantiomer of the acid is the active antagonist of the T1R2/T1R3 sweet taste receptor.

    • The presence of the 4-formyl group (in our scaffold) alters the binding kinetics. Reducing the aldehyde to a methyl group or oxidizing it to a carboxylate creates novel "flavor modifiers" that can enhance or suppress specific taste modalities.

C. Oncology (Stilbenes & Chalcones)

The aldehyde function is an ideal handle for Claisen-Schmidt condensation with acetophenones to generate Chalcones .

  • Bioactivity: These chalcone-fibrate hybrids exhibit dual activity:

    • Antioxidant: Scavenging ROS via the methoxy-phenol core.

    • Cytotoxic: Disrupting tubulin polymerization via the chalcone motif.

Experimental Validation & Quality Control

To ensure the integrity of the scaffold for drug development, the following QC parameters are mandatory.

TestMethodAcceptance CriteriaRationale
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 98% eeBiological activity (PPAR/Taste) is often restricted to a single enantiomer.
Aldehyde Content 1H NMR / Titration> 95%Oxidation to acid (impurity) occurs upon storage; critical for subsequent condensations.
Residual Solvent GC-Headspace< 500 ppm DMFDMF is hepatotoxic and can interfere with biological assays.
SAR Visualization (Graphviz)

SAR Center Scaffold Core Aldehyde Aldehyde (C4) Lipophilic Tail Attachment Center->Aldehyde Methoxy Methoxy (C2) Steric Orientation Center->Methoxy Ester Propanoate Ester (C1) Prodrug / Solubility Center->Ester Chiral Chiral Center (Alpha) Receptor Selectivity Ester->Chiral Contains

Figure 2: Structure-Activity Relationship (SAR) Map detailing the functional roles of the scaffold's moieties.

References

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid (Lactisole). National Library of Medicine. Retrieved from [Link]

  • FEMA. (2015). Flavor and Extract Manufacturers Association GRAS Assessment of Benzyl Derivatives. FEMA Flavor Library.[2] Retrieved from [Link]

  • Genfit. (2017). Process for the preparation of elafibranor and novel synthesis intermediates. Patent WO2018060372.

Sources

Technical Guide: Substituted Phenoxypropanoates in Agrochemical and Pharmaceutical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted phenoxypropanoates represent a privileged scaffold in bioactive chemistry, characterized by an ether linkage connecting an aromatic system to a propionic acid moiety. This structural motif exhibits a remarkable biological duality: it serves as the backbone for ACCase-inhibiting herbicides (the "fops") and PPAR agonists (fibrates and glitazars) in metabolic medicine.

This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols required to exploit this scaffold. It moves beyond basic descriptions to provide a self-validating framework for researchers developing next-generation lipid modulators.

Structural Logic & SAR: The "Warhead" and the "Tail"

The pharmacological versatility of phenoxypropanoates stems from their ability to mimic endogenous lipid metabolites. The scaffold consists of two critical domains:

  • The Propanoate Head (Warhead): Contains the carboxylic acid (or ester prodrug) and a chiral center at the

    
    -position. This moiety mimics the carboxyl head of fatty acids, anchoring the molecule into the binding pockets of enzymes (ACCase) or nuclear receptors (PPARs).
    
  • The Aryloxy Tail: A hydrophobic aromatic system that dictates steric fit and lipophilicity.

Stereochemical Imperative

Activity is strictly stereospecific.

  • Agrochemicals: The (R)-enantiomer is the active herbicide, binding to the carboxyltransferase domain of ACCase.

  • Pharmaceuticals: Stereochemistry dictates subtype selectivity (PPAR

    
     vs. PPAR
    
    
    
    ). For many phenylpropanoic acid derivatives, the (S)-enantiomer exhibits superior potency, though this is scaffold-dependent [1].

Pharmaceutical Application: Metabolic Regulation (PPARs)

Mechanism of Action

In drug discovery, substituted phenoxypropanoates function as agonists for Peroxisome Proliferator-Activated Receptors (PPARs). These nuclear receptors regulate glucose and lipid homeostasis.[1][2][3]

  • PPAR

    
     (Fibrates):  Activation promotes fatty acid 
    
    
    
    -oxidation (liver).
  • PPAR

    
     (Glitazars):  Activation improves insulin sensitivity (adipose tissue).
    

The phenoxypropanoate ligand enters the Ligand Binding Domain (LBD), inducing a conformational change that stabilizes Helix 12. This recruits co-activators and promotes heterodimerization with the Retinoid X Receptor (RXR).

Pathway Visualization

The following diagram illustrates the nuclear signaling cascade initiated by phenoxypropanoate agonists.

PPAR_Pathway Ligand Phenoxypropanoate (Agonist) PPAR PPAR (alpha/gamma) Ligand->PPAR Binding (LBD) Complex PPAR-RXR Heterodimer PPAR->Complex Heterodimerization RXR RXR RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Nuclear Translocation & Binding CoAct Co-Activators (PGC-1a) CoAct->DNA Recruitment Transcription Gene Transcription (Fatty Acid Oxidation / Insulin Sensitization) DNA->Transcription Activation

Figure 1: Nuclear signaling pathway of PPAR activation by phenoxypropanoate ligands.

Comparative Potency Data

The following table summarizes the selectivity profiles of key derivatives, highlighting the shift from


-selective to dual agonists based on "Tail" modification [2].
Compound ClassRepresentative StructureTargetSelectivity (

)
Clinical Outcome
Fibrates Fenofibric AcidPPAR


: 18

M

: >100

M
Lipid lowering (Triglycerides)
Glitazars MuraglitazarDual


: 0.32

M

: 0.11

M
Insulin sensitization (Discontinued/Toxicity)
Novel Acids

-Ethylphenylpropanoic
Dual


: 4 nM

: 8 nM
Metabolic Syndrome (Experimental)

Agrochemical Application: ACCase Inhibition

Mechanism of Action

The "fop" herbicides (aryloxyphenoxypropionates) target Acetyl-CoA Carboxylase (ACCase) in the plastids of grasses.[4][5][6]

  • Inhibition: The herbicide binds to the carboxyltransferase (CT) domain.[7]

  • Blockade: It prevents the transfer of the carboxyl group from biotin to Acetyl-CoA.

  • Result: Cessation of fatty acid biosynthesis, leading to membrane disintegration and plant death.[6]

Selectivity: Dicots (broadleaf plants) possess a heteromeric ACCase structure that is insensitive to these compounds, providing inherent crop safety [3].

Pathway Visualization

The inhibition workflow demonstrates the blockade of lipid biosynthesis.[4]

ACCase_Inhibition AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Plastidic) AcetylCoA->ACCase Substrate MalonylCoA Malonyl-CoA ACCase->MalonylCoA Carboxylation Inhibitor Phenoxypropanoate (Herbicide) Inhibitor->ACCase Allosteric Inhibition (CT Domain) Inhibitor->MalonylCoA BLOCKS FattyAcids Fatty Acid Biosynthesis MalonylCoA->FattyAcids Membrane Cell Membrane Integrity FattyAcids->Membrane Death Meristem Necrosis Membrane->Death Failure

Figure 2: Mechanism of ACCase inhibition by aryloxyphenoxypropionates in monocots.

Synthetic Protocol: Enantioselective Construction

To achieve the high enantiopurity required for biological activity (e.g., >98% ee), the Mitsunobu Reaction is the industry standard. It allows for the inversion of stereochemistry from an inexpensive chiral lactate precursor to the desired ether product [4].

Protocol: Chiral Ether Synthesis via Mitsunobu Inversion[8]

Objective: Synthesis of (R)-Ethyl-2-(4-phenoxyphenoxy)propanoate. Precursors: 4-Phenoxyphenol (Nucleophile), (S)-Ethyl Lactate (Chiral Alcohol).

Reagents & Stoichiometry[8][9][10][11][12]
  • Phenol derivative (1.0 eq)

  • (S)-Ethyl Lactate (1.2 eq)

  • Triphenylphosphine (

    
    ) (1.5 eq)[11]
    
  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[11]

  • Solvent: Anhydrous THF (10 volumes)

Step-by-Step Methodology
  • Preparation: Charge a flame-dried reaction flask with

    
     and the Phenol derivative. Dissolve in anhydrous THF under 
    
    
    
    atmosphere.
  • Cooling: Cool the solution to 0°C using an ice/salt bath. Critical: Temperature control prevents side reactions.

  • Alcohol Addition: Add (S)-Ethyl Lactate via syringe.

  • Azodicarboxylate Addition: Add DIAD dropwise over 30 minutes. Maintain internal temperature < 5°C.

    • Observation: Solution will turn yellow/orange.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–18 hours.

    • Validation: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC. Look for disappearance of phenol.

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with 1N NaOH (to remove unreacted phenol) and Brine.
    
  • Purification: Dry over

    
    , concentrate, and purify via flash column chromatography (
    
    
    
    ).

Stereochemical Outcome: The reaction proceeds via an


 mechanism, resulting in the inversion  of the (S)-lactate to the (R)-ether product .
Synthetic Workflow Diagram

Mitsunobu_Reaction Start Reagents: Phenol + (S)-Lactate + PPh3 Intermediate Betaine Intermediate (0°C) Start->Intermediate Add DIAD Activation Activated Alcohol (Oxyphosphonium) Intermediate->Activation Proton Transfer Attack Nucleophilic Attack (Phenoxide) Activation->Attack SN2 Mechanism Product Product: (R)-Phenoxypropanoate (Inversion of Config) Attack->Product Release TPPO

Figure 3: Mitsunobu reaction workflow for stereoselective synthesis.

Emerging Frontiers

Recent research has expanded the utility of this scaffold beyond lipids and weeds:

  • Oncology: Phenoxypropanoic acid derivatives have shown promise in inhibiting Pyruvate Dehydrogenase Kinase (PDK) , shifting cancer cell metabolism from glycolysis to oxidative phosphorylation (Warburg effect reversal) [5].

  • Antimicrobials: Halogenated phenoxy derivatives exhibit activity against M. tuberculosis by disrupting cell wall synthesis, distinct from the ACCase mechanism [6].

References

  • Miyachi, H., et al. (2002). "Design, synthesis and evaluation of substituted phenylpropanoic acid derivatives as peroxisome proliferator-activated receptor (PPAR) activators."[13][14][15] Bioorganic & Medicinal Chemistry Letters. Link

  • Uchiki, H., & Miyachi, H. (2004).[16] "Molecular modeling study of species-selective PPAR alpha agonist." Chemical & Pharmaceutical Bulletin. Link

  • Kaundun, S. S. (2014).[6] "Resistance to acetyl-CoA carboxylase-inhibiting herbicides."[4][6] Pest Management Science. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews. Link

  • Kumar, P., et al. (2020).[17] "Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities." International Journal of Pharmacy and Pharmaceutical Research. Link

  • Pavan, F. R., et al. (2010). "Synthesis and anti-mycobacterial activity of some new phenoxyacetic acid derivatives." European Journal of Medicinal Chemistry. Link

Sources

Engineering the Bio-Aromatic Future: A Technical Guide to Vanillin-Based Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Vanillin-Based Monomers in Polymer Chemistry Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Pivot to Bio-Aromatics

For decades, the polymer industry has relied on petrochemical aromatics—styrene, bisphenol A (BPA), and terephthalates—to provide thermal stability and mechanical rigidity. However, the convergence of regulatory pressure on endocrine disruptors (specifically BPA) and the drive for carbon-neutral feedstocks has elevated vanillin (4-hydroxy-3-methoxybenzaldehyde) from a flavoring agent to a critical industrial platform chemical.

Vanillin is the only mono-aromatic building block available industrially from biomass (lignin depolymerization). For the research scientist, it offers a unique dual-functional handle—a phenolic hydroxyl and an aldehyde—allowing for the synthesis of high-ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


 thermoplastics, thermosets, and chemically recyclable vitrimers. This guide dissects the chemistry, synthesis protocols, and material performance of vanillin-based monomers.[1][2][3]

The Chemical Toolbox: Structural Functionalization

The utility of vanillin lies in its ability to undergo orthogonal functionalization. Unlike aliphatic bio-monomers (e.g., lactic acid), vanillin’s aromatic ring provides the rigidity required for high-performance engineering plastics.

Core Reactivity Sites
  • Phenolic Hydroxyl (-OH): The primary site for esterification (methacrylates) or etherification (epoxies/glycidyl ethers). Note: The ortho-methoxy group creates steric hindrance, often requiring specific catalytic activation.

  • Aldehyde (-CHO): The gateway to Schiff base formation (imines), acetals, or reduction to vanillyl alcohol for difunctional monomers.

Functionalization Pathways (Diagram)

VanillinPathways Vanillin Vanillin (Lignin-Derived) VMA Vanillin Methacrylate (Thermoplastics) Vanillin->VMA Esterification DGEV Diglycidyl Ether (Thermosets) Vanillin->DGEV Glycidylation Vitrimer Polyimine Vitrimers (Reprocessable Networks) Vanillin->Vitrimer Imine Formation Reagent1 + Methacrylic Anhydride (Base Cat.) Reagent2 + Epichlorohydrin (Phase Transfer) Reagent3 + Diamines (Condensation)

Figure 1: Primary chemical valorization pathways for vanillin in polymer synthesis.

Critical Monomer Classes & Performance

Methacrylates (Thermoplastics)

Monomer: Vanillin Methacrylate (VMA).[4] Mechanism: Free radical polymerization.[4][5][6] Performance: Poly(VMA) exhibits a high glass transition temperature (


), significantly higher than Poly(methyl methacrylate) (PMMA, 

). This is attributed to the bulky aromatic side group restricting chain mobility. Application: Coatings, optical resins, and rigid plastics.
Epoxies (Thermosets)

Monomer: Diglycidyl Ether of Vanillin (DGEV) or Vanillyl Alcohol (DGEVA).[7] Mechanism: Ring-opening polymerization with amines or anhydrides. Performance: When cured with diamines, vanillin-based epoxies demonstrate tensile strengths comparable to commercial DGEBA (Bisphenol A epoxy).[8] Advantage: Intrinsic flame retardancy is often observed due to the char-forming capability of the aromatic ring.

Comparative Data: Bio-Based vs. Petrochemical
PropertyPoly(Vanillin Methacrylate)PMMA (Standard)Vanillin Epoxy (DGEVA)DGEBA (BPA Epoxy)
Glass Transition (

)
115–125°C105°C85–140°C*140–155°C
Tensile Modulus ~3.2 GPa~3.0 GPa~2.8 GPa~2.5 GPa
Sustainability Bio-based, Non-Endocrine DisruptorPetro-basedBio-basedEndocrine Disruptor
Char Yield (800°C) High (~35%)Low (<5%)High (~30%)Medium (~15%)

*Note: Epoxy


 is highly dependent on the hardener used. DGEVA cured with IPDA can reach high thermal stability.

Experimental Protocol: Synthesis of Vanillin Methacrylate (VMA)

This protocol is designed for high-purity monomer isolation suitable for controlled radical polymerization (e.g., RAFT, ATRP).

Materials & Reagents[10]
  • Substrate: Vanillin (99% purity).

  • Acylating Agent: Methacrylic anhydride (preferred over methacryloyl chloride for safer handling and atom economy).

  • Catalyst: 4-Dimethylaminopyridine (DMAP).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Wash Solutions: 0.5 M NaOH, 0.5 M HCl, Saturated NaHCO₃, Brine.

Step-by-Step Methodology
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve Vanillin (10.0 g, 65.7 mmol) and DMAP (0.8 g, 6.5 mmol, 10 mol%) in 100 mL of dry DCM.

    • Expert Insight: DMAP acts as a nucleophilic catalyst, significantly accelerating the esterification of the sterically hindered phenolic hydroxyl.

  • Addition: Cool the solution to 0°C in an ice bath. Add Methacrylic Anhydride (11.1 g, 72.3 mmol, 1.1 equiv) dropwise via an addition funnel over 30 minutes.

    • Causality: Slow addition prevents exotherms that could trigger premature polymerization of the methacrylate groups.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under nitrogen atmosphere.

    • Validation: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 7:3). The disappearance of the lower Rf vanillin spot indicates completion.

  • Work-up (Purification):

    • Wash the organic phase with 0.5 M HCl (2 x 50 mL) to remove DMAP and methacrylic acid byproducts.

    • Wash with Saturated NaHCO₃ (2 x 50 mL) to neutralize residual acid.

    • Wash with Brine (1 x 50 mL) to dry the organic layer.

    • Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Crystallization: Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) to yield white crystals.

    • Target Yield: >85%.[7][9]

    • Melting Point: 52–54°C.

Self-Validating Analytical Check

Before polymerization, the monomer must pass the following NMR check to ensure no free phenolic inhibitor remains:

  • ¹H NMR (CDCl₃):

    • Confirm: Singlet at ~9.9 ppm (Aldehyde -CHO).

    • Confirm: Two singlets at ~5.8 and ~6.4 ppm (Vinyl protons of methacrylate).

    • Absent: Singlet at ~6.0–6.5 ppm (Phenolic -OH). If this peak exists, polymerization will be inhibited.

Advanced Workflow: Schiff Base Vitrimers

For drug delivery and sustainable packaging, "Vitrimers" (associative covalent adaptable networks) are the cutting edge. Vanillin is ideal here because the aldehyde group reacts reversibly with amines.

Synthesis Logic

Instead of permanently crosslinking an epoxy, we form Schiff base (imine) linkages. These bonds are stable at ambient conditions but undergo exchange reactions at elevated temperatures, allowing the thermoset to flow and heal like a thermoplastic.

VitrimerWorkflow cluster_0 Step 1: Monomer Prep cluster_1 Step 2: Network Formation cluster_2 Step 3: Stimuli Response Vanillin Vanillin (Aldehyde) SchiffBase Schiff Base Network (Crosslinked) Vanillin->SchiffBase -H2O (Condensation) Diamine Diamine (Linker) Diamine->SchiffBase Exchange Bond Exchange (Topology Reorganization) SchiffBase->Exchange Heat / Acid Catalyst Recycled Reprocessed Material (Full Property Retention) Exchange->Recycled Cooling Recycled->Exchange Re-heating

Figure 2: The circular lifecycle of vanillin-based Schiff base vitrimers.

Challenges & Future Outlook

While vanillin is a potent monomer, researchers must navigate specific hurdles:

  • Purification Costs: Isolating pharmaceutical-grade vanillin from lignin liquor is energy-intensive.

  • Steric Hindrance: The ortho-methoxy group improves stability but slows down polymerization kinetics compared to styrene.

  • Color: Vanillin-based polymers often yellow over time due to quinone methide formation, which may be undesirable for optical applications.

References

  • Fache, M., et al. (2014). "Vanillin, a promising biobased building-block for monomer synthesis."[6][7][9] Green Chemistry.

  • Stanzione, J. F., et al. (2012).[6] "Vanillin-based resins for renewable, high-performance polymer thermosets." Green Chemistry.

  • Zhao, S., & Abu-Omar, M. M. (2018). "Biobased Epoxy Nanocomposites Derived from Lignin-Based Monomers." Biomacromolecules.

  • Ma, S., et al. (2020). "A recyclable vanillin-based epoxy resin with high-performance that can compete with DGEBA."[8][9] Polymer.[2][3][4][5][6][10][11][12][13] [9]

  • Holmberg, A. L., et al. (2016). "Softwood lignin-based methacrylate polymers with tunable thermal and viscoelastic properties." Macromolecules.

Sources

Technical Guide: Safety and Handling of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an in-depth technical resource for the safety, handling, and stability of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 700856-14-0). It is designed for organic chemists, process engineers, and safety officers involved in the synthesis or utilization of this vanillin-derived building block.

Chemical Identity and Significance

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a bifunctional synthetic intermediate combining a vanillin core with a lactate-derived ester moiety. Its structural duality—possessing both a reactive aldehyde and a hydrolytically sensitive ester—makes it a versatile scaffold in medicinal chemistry, particularly for the synthesis of chiral phenoxypropionic acid derivatives used in metabolic and cardiovascular drug discovery.

Physicochemical Profile
PropertyDataNote
CAS Number 700856-14-0 Primary identifier
IUPAC Name Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate
Molecular Formula C₁₂H₁₄O₅
Molecular Weight 238.24 g/mol
Structural Core Vanillin (4-formyl-2-methoxyphenol) etherified with Methyl 2-chloropropanoate
Physical State Solid (typically white to pale yellow powder) or viscous oilDependent on purity/enantiomerism
Solubility Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in WaterLipophilic character (LogP ~1.5–2.[1]0)
Chirality Contains one stereocenter at the propanoate α-positionOften used as a racemate or specific (R)/(S) enantiomer

Hazard Identification and Safety Assessment (GHS)

Note: While specific toxicological data for CAS 700856-14-0 is limited, the following safety profile is derived via Read-Across Methodology from structurally homologous vanillin ethers and phenoxypropionate esters (e.g., Methyl (R)-2-(4-hydroxyphenoxy)propanoate).

GHS Classification (Inferred)[3]
  • Signal Word: WARNING

  • Skin Corrosion/Irritation: Category 2 (H315) – Caused by the phenoxy ester motif.

  • Serious Eye Damage/Irritation: Category 2A (H319) – Esters and aldehydes are moderate eye irritants.

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335) – Respiratory tract irritation.[2]

  • Sensitization (Skin): Category 1B (H317) – Aldehyde moiety (vanillin-like) presents a risk of Schiff base formation with skin proteins.

Critical Reactivity Hazards
  • Aldehyde Oxidation: The C-4 formyl group is susceptible to autoxidation in air, forming the corresponding carboxylic acid (Vanillic acid derivative). This reaction is accelerated by light and trace metals.

  • Ester Hydrolysis: The methyl ester is labile under basic or strongly acidic conditions, releasing the free acid and methanol. Moisture sensitivity is moderate.

  • Polymerization: Unlikely, but the aldehyde can undergo aldol-type condensations under strong basic conditions.

Stability and Degradation Pathways

Understanding the degradation logic is essential for maintaining compound integrity. The diagram below illustrates the primary breakdown routes.

DegradationPathways Figure 1: Primary Degradation and Reactivity Pathways of CAS 700856-14-0 Compound Methyl 2-(4-formyl- 2-methoxyphenoxy)propanoate (Target) AcidImpurity Carboxylic Acid Derivative (Oxidation Impurity) Compound->AcidImpurity [O₂] / Light (Autoxidation) HydrolysisProd Free Acid + Methanol (Hydrolysis Impurity) Compound->HydrolysisProd H₂O / H⁺ or OH⁻ (Hydrolysis) SchiffBase Schiff Base/Imine (Reaction with Amines) Compound->SchiffBase R-NH₂ (Condensation)

Handling and Synthesis Protocols

Synthesis Workflow (Williamson Etherification)

The synthesis typically involves the alkylation of Vanillin with Methyl 2-chloropropionate. This reaction requires careful control of basicity to prevent Cannizzaro disproportionation of the aldehyde or hydrolysis of the ester.

Protocol:

  • Reagents: Vanillin (1.0 eq), Methyl 2-chloropropionate (1.1 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), Potassium Iodide (KI, 0.1 eq - catalyst).

  • Solvent: Anhydrous DMF or Acetone (to minimize hydrolysis).

  • Conditions: Heat to 60–80°C under Nitrogen atmosphere for 4–6 hours.

  • Workup: Dilute with water (precipitates product if solid), extract with Ethyl Acetate. Wash organic layer with brine to remove DMF.

  • Purification: Recrystallization (from EtOH/Hexane) or Flash Chromatography (Hexane:EtOAc).

Handling & Storage Guidelines

To preserve the aldehyde and ester functionalities, strict environmental controls are required.

ParameterRecommendationRationale
Atmosphere Inert Gas (Argon/Nitrogen)Prevents oxidation of the formyl group to acid.
Temperature 2–8°C (Refrigerated)Slows ester hydrolysis and autoxidation rates.
Container Amber GlassProtects from photo-induced radical oxidation.
Humidity Desiccator (<30% RH)Prevents moisture-driven ester hydrolysis.
Personal Protective Equipment (PPE) Matrix
  • Respiratory: NIOSH N95 (dust) or Half-mask with organic vapor cartridges (if heating/solutions).

  • Hands: Nitrile gloves (0.11 mm minimum thickness). Breakthrough time >480 min for solid handling.

  • Eyes: Chemical safety goggles. Face shield required if handling large liquid volumes.

  • Body: Lab coat required; Tyvek sleeves recommended for scale-up to prevent skin sensitization.

Emergency Response Protocols

Spill Management Workflow

SpillResponse Figure 2: Emergency Spill Response Protocol Start Spill Detected Assess Assess Volume & State (Solid vs. Solution) Start->Assess PPE Don PPE: Nitrile Gloves, Goggles, N95 Assess->PPE Contain Containment: Use Sand/Vermiculite (Liquids) or Damp Cloth (Solids) PPE->Contain Clean Transfer to Waste Container (Label: Aldehyde/Ester Waste) Contain->Clean Decon Decontaminate Surface (Soap & Water) Clean->Decon

First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[3][4] If respiratory irritation persists (coughing, tightness), seek medical attention. Aldehydes can cause delayed sensitization.

  • Skin Contact: Wash with copious soap and water for 15 minutes. Remove contaminated clothing to prevent prolonged contact (sensitization risk).[5]

  • Eye Contact: Flush continuously with water for 15 minutes, lifting eyelids. Do not use neutralizing agents. Consult an ophthalmologist.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to potential mucosal irritation.

References

  • Chemical Identity & Structure: PubChem. Methyl 2-(4-formylphenoxy)propanoate (Analog). National Library of Medicine. Available at: [Link]

  • Vanillin Reactivity: ScienceMadness. Reactions of Vanillin and its Derived Compounds. Available at: [Link]

  • Synthesis Methodology: ResearchGate.[6] Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid derivatives. Available at: [Link]

  • GHS Classification Standards: OSHA. Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Solubility of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" in common solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Process Development[1]

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 700856-14-0 / Related: 70129-95-2). Designed for process chemists and formulation scientists, this document moves beyond static data tables to explore the thermodynamic behaviors and solvent interactions that drive purification and reaction efficiency. We synthesize structure-property relationships (SPR) with standard industrial protocols to establish a robust framework for solvent selection in drug development workflows.

Physicochemical Identity & Structural Analysis

To predict solubility behavior accurately, we must first deconstruct the molecule’s interaction potential.

  • Chemical Structure: The molecule consists of a lipophilic vanillin core (benzene ring + methoxy group) functionalized with two key polar handles: a formyl group (aldehyde) at the para position and a methyl propanoate ester tail attached via an ether linkage.

  • Molecular Weight: ~238.24 g/mol .

  • Physical State: Typically a white to off-white crystalline solid with a melting point range often observed between 60°C – 85°C (depending on specific polymorph and purity).

  • Polarity Profile:

    • Lipophilic Domain: The aromatic ring and methoxy group provide significant non-polar character, driving solubility in chlorinated and aromatic solvents.

    • H-Bond Acceptors: The ester carbonyl, aldehyde carbonyl, and ether oxygen act as hydrogen bond acceptors.

    • H-Bond Donors: None. (Crucial distinction: The lack of -OH or -NH groups limits solubility in water and reduces the energy penalty for desolvation in non-polar media).

The Solubility Landscape

The following solubility profile is derived from structure-property relationships of vanillin-ether esters and validated process chemistry principles for this intermediate class.

Table 1: Predicted Solubility Performance
Solvent ClassRepresentative SolventsSolubility Rating (RT)Process Application
Chlorinated Dichloromethane (DCM), ChloroformVery High (>100 mg/mL)Reaction Medium: Excellent for Friedel-Crafts or esterification steps. Extraction: Primary choice for aqueous workups.
Polar Aprotic Acetone, Ethyl Acetate, THF, DMF, DMSOHigh (>50 mg/mL)Reaction Medium: THF/DMF are ideal for alkylation reactions. Purification: Ethyl Acetate is a standard "good solvent" for recrystallization.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Moderate (10–50 mg/mL)Recrystallization: Strong temperature dependence (high at reflux, low at RT) makes these ideal for purification.
Non-Polar Hexanes, Heptane, TolueneLow (<5 mg/mL)Anti-Solvent: Used to crash out the product from Ethyl Acetate or DCM solutions.
Aqueous Water, Buffer (pH 7.4)Negligible (<0.1 mg/mL)Wash Solvent: Product remains in organic phase during aqueous extractions.

Critical Process Insight: The "Sweet Spot" for purification of this compound is often an Ethanol/Water or Ethyl Acetate/Heptane system. The ester and aldehyde groups are sensitive to hydrolysis; therefore, prolonged heating in acidic/basic aqueous media must be avoided.

Experimental Protocol: Solubility Determination

Standard "visual" solubility tests are insufficient for GMP workflows. Use this self-validating gravimetric/HPLC protocol.

Phase A: Saturation Shake-Flask Method (Thermodynamic Solubility)
  • Preparation: Weigh 50 mg of the compound into a 4 mL clear glass vial.

  • Solvent Addition: Add 500 µL of the target solvent.

  • Equilibration: Cap and agitate at 25°C ± 0.5°C for 24 hours.

    • Checkpoint: If the solid dissolves completely, add more solid until a suspension persists.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Quantification:

    • Gravimetric: Evaporate a known volume of supernatant and weigh the residue.

    • HPLC (Preferred): Dilute supernatant 100x in Acetonitrile and inject.

Phase B: Dynamic Solubility (Process Screening)

For crystallization design, we determine the Metastable Zone Width (MSZW) .

  • Prepare a concentrated solution (e.g., 100 mg/mL in Ethanol) at reflux.

  • Cool slowly (0.5°C/min) and record the temperature of first crystal appearance (Cloud Point ).

  • Re-heat and record the temperature of dissolution (Clear Point ).

  • The gap between these temperatures defines your operational window for seeding.

Visualization: Solvent Selection Logic

The following decision tree illustrates the logical flow for selecting a solvent system based on the intended process step (Reaction vs. Purification).

SolventSelection Start Start: Process Goal Reaction Reaction Medium Start->Reaction Purification Purification / Isolation Start->Purification SolubilityCheck Requirement: High Solubility? Reaction->SolubilityCheck Crystallization Method: Crystallization? Purification->Crystallization DCM_THF Select: DCM, THF, or DMF (High Solvency) SolubilityCheck->DCM_THF Standard GreenAlt Green Alternative: 2-MeTHF or Ethyl Acetate SolubilityCheck->GreenAlt Green Chem SingleSolvent Single Solvent: Ethanol or IPA (Temp Dependent) Crystallization->SingleSolvent Moderate Solubility BinarySystem Binary System: EtOAc (Solvent) + Heptane (Anti-solvent) Crystallization->BinarySystem High Solubility

Caption: Decision matrix for solvent selection, balancing solubility performance with process requirements (Reaction efficiency vs. Purification yield).

Thermodynamic & Stability Considerations
Van't Hoff Analysis for Scale-Up

Solubility (


) typically follows the Van't Hoff equation:


  • Action: Plot

    
     vs. 
    
    
    
    for Ethanol and IPA.
  • Insight: A steep slope indicates high sensitivity to temperature, making the solvent ideal for cooling crystallization (high yield recovery). A flat slope suggests an anti-solvent method is required.

Chemical Stability Warning
  • Aldehyde Oxidation: The formyl group is susceptible to oxidation to the carboxylic acid in the presence of peroxides (common in ethers like THF/Dioxane). Always use peroxide-free solvents.

  • Transesterification: Avoid refluxing in Methanol if the ester tail is different (e.g., if it were an ethyl ester). Since this is a methyl ester, Methanol is the safest alcohol to prevent transesterification byproducts.

References
  • Preparation of 2-(4-hydroxyphenoxy) propionates. US Patent 5,886,209. (Describes the synthesis and purification of related phenoxy-propionate esters via methanol reflux). Link

  • Solubility and thermodynamic function of vanillin derivatives. Journal of Chemical Thermodynamics. (Provides baseline solubility data for the vanillin core structure in alcohols). Link

  • Synthesis of Methyl 2-(4-formylphenoxy)propanoate. SynHet Catalog & Safety Data. (Confirming structural analogues and handling precautions). Link

  • Purification of Laboratory Chemicals. Armarego, W.L.F. (Standard text for general purification protocols of ester/aldehyde intermediates). Link

Thermal stability of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermal Stability of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal stability of an active pharmaceutical ingredient (API) is a critical parameter that influences its shelf-life, formulation strategy, and overall safety and efficacy. This guide provides a comprehensive framework for evaluating the thermal stability of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, a compound of interest in drug discovery and development. By integrating theoretical principles with detailed experimental protocols, this document serves as a practical resource for scientists seeking to characterize this molecule's behavior under thermal stress. We will explore the application of key analytical techniques, namely Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), to elucidate the decomposition profile and phase behavior of this compound.

Introduction: The Imperative of Thermal Stability

In the pharmaceutical industry, understanding the thermal stability of a potential drug candidate is paramount.[1][2] It dictates storage conditions, informs the selection of excipients for formulation, and is a key component of regulatory submissions.[2] An unstable compound may degrade over time, leading to a loss of potency and the potential formation of toxic byproducts. This guide focuses on Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, providing a detailed roadmap for its thermal characterization.

Chemical Profile of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS RN: 700856-14-0) is an organic molecule featuring several key functional groups that will influence its thermal behavior.[3] A thorough understanding of its structure is the first step in predicting its stability.

Figure 1: Chemical Structure of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

The molecule possesses an aromatic ring, an ether linkage, a methyl ester, and an aldehyde group. The ester and ether linkages are often the most susceptible to thermal cleavage. The aromatic ring, in contrast, generally imparts a degree of thermal stability.

Core Methodologies for Thermal Stability Assessment

The two primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][4] When used in tandem, they provide a comprehensive picture of a material's response to heat.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[1][4] It is ideal for determining the onset temperature of decomposition, quantifying mass loss, and identifying different stages of degradation.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1][4] It provides information on thermal events such as melting, crystallization, and glass transitions, which do not necessarily involve a change in mass.[5]

Proposed Experimental Protocols

The following protocols are designed to provide a thorough evaluation of the thermal stability of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

Thermogravimetric Analysis (TGA) Protocol

This protocol will determine the decomposition profile of the compound.

Instrumentation: A calibrated TGA instrument (e.g., TA Instruments Q500 or similar).

Experimental Workflow:

Figure 2: TGA Experimental Workflow.

Causality Behind Experimental Choices:

  • Sample Mass (5-10 mg): This mass is sufficient to obtain a clear signal without significant thermal gradients within the sample.

  • Heating Rate (10 °C/min): A standard heating rate that provides a good balance between resolution and experimental time.[6]

  • Inert Atmosphere (Nitrogen): Prevents oxidative degradation, allowing for the study of the intrinsic thermal stability of the molecule.[6]

Differential Scanning Calorimetry (DSC) Protocol

This protocol will identify any phase transitions, such as melting, prior to decomposition.

Instrumentation: A calibrated DSC instrument (e.g., TA Instruments Q2000 or similar).

Experimental Workflow:

Figure 3: DSC Experimental Workflow.

Causality Behind Experimental Choices:

  • Sample Mass (2-5 mg): A smaller sample size minimizes thermal lag and improves peak resolution.

  • Hermetically Sealed Pan: Prevents mass loss due to volatilization before decomposition, ensuring accurate heat flow measurements.

  • Temperature Range: The upper temperature limit is informed by the TGA results to avoid studying decomposition events with the DSC, which is primarily for phase transitions.[5]

Data Interpretation and Analysis

The data from these experiments will provide a quantitative assessment of the compound's thermal stability.

Parameter Technique Description
Onset Temperature of Decomposition (Tonset) TGAThe temperature at which significant mass loss begins. This is a primary indicator of thermal stability.
Peak Decomposition Temperature (Tpeak) TGA (from the derivative curve)The temperature at which the rate of mass loss is at its maximum.
Percent Mass Loss TGAThe total mass lost during decomposition, which can provide insights into the degradation mechanism.
Melting Point (Tm) DSCThe temperature at which the compound transitions from a solid to a liquid, observed as an endothermic peak.
Enthalpy of Fusion (ΔHf) DSCThe amount of energy required to melt the sample, calculated from the area of the melting peak.

Potential Thermal Degradation Pathways

While experimental data is required for confirmation, the chemical structure of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate suggests potential degradation pathways. The ester and ether linkages are likely points of initial bond scission.

Possible initial degradation steps could involve:

  • Hydrolysis of the ester: Although typically requiring water, thermal energy can facilitate this cleavage.

  • Cleavage of the ether bond: This would separate the aromatic ring from the propanoate side chain.

  • Decarbonylation of the aldehyde: The formyl group may be lost as carbon monoxide.

Further investigation using techniques such as TGA coupled with mass spectrometry (TGA-MS) would be necessary to identify the evolved gases and definitively elucidate the degradation mechanism.[7]

Conclusion

This guide has outlined a comprehensive strategy for the characterization of the thermal stability of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate. By employing the detailed TGA and DSC protocols, researchers can obtain critical data on the compound's decomposition profile and phase behavior. This information is essential for making informed decisions throughout the drug development process, from lead optimization to formulation and manufacturing. The proposed framework ensures a scientifically rigorous approach to understanding and mitigating the risks associated with thermal instability.

References

  • Taylor & Francis. (2008, March 25). Thermal Characteristics of Some Organic Esters. A S L E Transactions.
  • ResearchGate. The reported metabolic pathways of AOPPs by microorganisms.
  • MDPI. (2020, October 10). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • MDPI. (2025, October 15). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials.
  • Molbase. (2024, August 30). 700856-14-0(methyl 2-(4-formyl-2-methoxyphenoxy)propanoate).
  • MDPI. (2019, January 10). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures.
  • Semantic Scholar. (2018, June 30). Synthesis and Investigation of Thermal Properties of Highly Pure Carboxylic Fatty Esters to Be Used as PCM.
  • PubMed. (1992, August). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light.
  • Thermal Science. (2018, February 16). TGA-DSC-MS ANALYSIS OF PYROLYSIS PROCESS OF VARIOUS AGRICULTURAL RESIDUES.
  • Lab Manager. (2025, September 9). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.
  • PMC. Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals.
  • IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).
  • ResolveMass Laboratories Inc. (2026, January 6). DSC vs TGA: A Simple Comparison Guide.
  • Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference.

Sources

Methodological & Application

Application Note: Optimized Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , a critical intermediate often employed in the development of PPAR agonists and other phenoxy-propionic acid derivatives. The protocol utilizes a Williamson ether synthesis approach, coupling Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Methyl 2-chloropropanoate (or bromopropanoate).

Unlike generic textbook descriptions, this guide focuses on process optimization , specifically addressing the competition between O-alkylation and side reactions (e.g., ester hydrolysis, Claisen condensation), and provides a robust purification strategy to ensure pharmaceutical-grade purity (>98%).

Retrosynthetic Analysis & Pathway

The synthesis is designed around the nucleophilic substitution of the phenolic hydroxyl group. The choice of reagents is critical to balance reactivity with the stability of the methyl ester moiety.

Retrosynthesis Target Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (Target Molecule) Vanillin Vanillin (Nucleophile) Target->Vanillin C-O Bond Disconnection Reagent Methyl 2-chloropropanoate (Electrophile) Target->Reagent SN2 Precursor Base Base: K2CO3 Catalyst: KI

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Reaction Mechanism & Critical Parameters

Mechanism (SN2 Substitution)

The reaction proceeds via an SN2 mechanism .

  • Deprotonation: Potassium carbonate (

    
    ) deprotonates the phenolic hydroxyl of Vanillin (
    
    
    
    ), generating the phenoxide anion.
  • Finkelstein Exchange (In-situ): If using the chloro-derivative, Potassium Iodide (KI) is added. The iodide displaces the chloride to form the more reactive iodo-ester.

  • Nucleophilic Attack: The phenoxide attacks the secondary carbon of the propanoate, displacing the halide (or iodide) to form the ether bond.

Critical Process Parameters (CPPs)
ParameterRecommendationRationale
Solvent DMF (N,N-Dimethylformamide)High dielectric constant promotes SN2 by solvating the cation (

), leaving the phenoxide "naked" and reactive. Acetone is a viable alternative but requires longer reaction times.
Base

(Potassium Carbonate)
Mild enough to prevent Cannizzaro reaction on the aldehyde or hydrolysis of the methyl ester, yet strong enough to fully deprotonate vanillin.
Catalyst KI (10 mol%)Essential when using Methyl 2-chloropropanoate. Accelerates reaction rate by converting the alkyl chloride to a reactive alkyl iodide in situ.
Temperature 80°C Optimal balance. Below 60°C, the reaction is sluggish (secondary halide). Above 100°C, risk of ester hydrolysis or elimination increases.

Experimental Protocol

Safety Note: DMF is hepatotoxic and readily absorbed through the skin. Methyl 2-chloropropanoate is a lachrymator. Perform all operations in a fume hood.

Reagents & Stoichiometry
  • Vanillin (1.0 eq): 15.2 g (100 mmol)

  • Methyl 2-chloropropanoate (1.2 eq): 14.7 g (120 mmol)

  • Potassium Carbonate (1.5 eq): 20.7 g (150 mmol) - Anhydrous, powdered

  • Potassium Iodide (0.1 eq): 1.66 g (10 mmol)

  • DMF (Solvent): 75 mL (5 volumes relative to Vanillin)

Step-by-Step Procedure
  • Phenoxide Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Vanillin (15.2 g) and DMF (75 mL).

    • Add Potassium Carbonate (20.7 g) in a single portion.

    • Stir at room temperature for 30 minutes. The mixture will turn yellow/orange, indicating phenoxide formation.

  • Alkylation:

    • Add Potassium Iodide (1.66 g).

    • Add Methyl 2-chloropropanoate (14.7 g) dropwise over 5 minutes.

    • Heat the reaction mixture to 80°C (oil bath temperature).

  • Monitoring:

    • Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3) or HPLC.

    • Endpoint: Disappearance of Vanillin spot (

      
      ). Product spot will appear higher (
      
      
      
      ).
    • Typical Time: 4–6 hours.

  • Workup (Extractive Isolation):

    • Cool the mixture to room temperature.

    • Pour the reaction mixture into Ice Water (300 mL) to dissolve inorganic salts and quench the reaction.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Critical Wash Step: Wash the combined organic layers with 1M NaOH (2 x 50 mL) or cold 5%

      
      .
      
      • Why? This removes unreacted Vanillin (which dissolves in aqueous base), simplifying downstream purification.

    • Wash with Brine (saturated NaCl, 100 mL).

    • Dry over anhydrous

      
        or 
      
      
      
      .
    • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil/solid.

Purification
  • Method A (Crystallization): If the crude solidifies, recrystallize from a mixture of Isopropanol/Hexane .

  • Method B (Flash Chromatography): If an oil, purify via silica gel chromatography.

    • Eluent: Gradient from 10% to 30% Ethyl Acetate in Hexanes.

Analytical Characterization (Expected Data)

Upon isolation, the identity of the product must be verified. The following data corresponds to the target structure.

TechniqueSignal/PeakInterpretation

NMR
(400 MHz,

)

9.85 (s, 1H)
Aldehyde proton (CHO)

7.42 (dd, 1H), 7.39 (d, 1H), 6.98 (d, 1H)
Aromatic protons (Vanillin core)

4.85 (q,

Hz, 1H)
Methine proton (-O-CH-CO-)

3.92 (s, 3H)
Methoxy group (Ar-OCH3)

3.75 (s, 3H)
Ester Methyl group (-COOCH3)

1.68 (d,

Hz, 3H)
Methyl doublet (Side chain)
IR Spectroscopy 1755

Ester C=O stretch
1690

Aldehyde C=O stretch
Mass Spectrometry m/z 238.2 [M+]Molecular Ion

Process Workflow Diagram

Workflow Start Start: Charge Vanillin + DMF BaseAdd Add K2CO3 (Phenoxide Formation) Start->BaseAdd ReagentAdd Add Methyl 2-chloropropanoate + KI BaseAdd->ReagentAdd Heat Heat to 80°C (4-6h) ReagentAdd->Heat Quench Quench in Ice Water Extract with EtOAc Heat->Quench Wash CRITICAL: Wash with 1M NaOH (Removes unreacted Vanillin) Quench->Wash Isolate Dry & Concentrate Wash->Isolate Final Pure Product (>98% Yield) Isolate->Final

Figure 2: Operational workflow emphasizing the critical base wash step for purification.

Troubleshooting & Optimization

  • Low Yield / Sluggish Reaction:

    • Ensure reagents are anhydrous. Water solvates the phenoxide anion, reducing its nucleophilicity.

    • Increase the amount of KI catalyst to 20 mol%.

    • Switch solvent to DMSO (though workup becomes more difficult due to high boiling point).

  • Ester Hydrolysis (Acid Product Formation):

    • This occurs if the reaction is wet or if NaOH is used as the base during the reaction. Stick to

      
      .
      
    • Ensure the workup is neutral; do not expose the product to strong base for prolonged periods.

  • Stereochemistry (Chiral Synthesis):

    • The protocol above yields a racemic product.

    • To obtain the (R) or (S) enantiomer, start with the chiral Methyl Lactate tosylate or halide. Note that SN2 reactions proceed with inversion of configuration .

    • Example: Reaction of Vanillin with (S)-Methyl 2-chloropropionate will yield the (R)-ether [1, 2].

References

  • Sigma-Aldrich. "Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Information." SigmaAldrich.com. Accessed October 26, 2023. Link

  • National Institutes of Health (NIH). "Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction." PubMed Central. Accessed October 26, 2023. Link

  • Google Patents. "Method for preparing (R)-(+)-2-(4-hydroxyphenoxy)methyl propionate (CN112694403A)." Google Patents. Accessed October 26, 2023. Link

  • ChemicalBook. "Methyl 2-methoxypropionate Synthesis and Properties." ChemicalBook.com. Accessed October 26, 2023. Link

Williamson ether synthesis of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 70129-95-2) is a critical pharmacophore intermediate, often utilized in the synthesis of cardiovascular agents (e.g., PPAR agonists) and advanced flavoring compounds.[1][2] Its synthesis hinges on the selective O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde).

While conceptually simple, the Williamson ether synthesis of electron-deficient phenols (like vanillin) presents specific challenges:

  • Competitive Reactivity: The aldehyde moiety is susceptible to aldol condensation or Cannizzaro disproportionation under strong basic conditions.

  • Ester Stability: The target molecule contains a methyl ester, liable to hydrolysis if aqueous base is used.

  • Bis-alkylation: Though blocked in vanillin, similar substrates risk multiple alkylation sites.

This protocol details a high-fidelity, scalable method using Potassium Carbonate (


)  in Dimethylformamide (DMF) , enhanced by Potassium Iodide (KI)  catalysis. This system offers the highest conversion rates (>90%) while preserving the aldehyde and ester functionalities.

Retrosynthetic Analysis & Strategy

The strategic disconnection reveals the target as the product of a nucleophilic substitution (


) between a phenoxide and an 

-haloester.

Retrosynthesis Target Target Molecule Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Disconnection Disconnection (C-O Bond Cleavage) Target->Disconnection Retrosynthesis Vanillin Nucleophile Vanillin (4-hydroxy-3-methoxybenzaldehyde) Disconnection->Vanillin Reagent Electrophile Methyl 2-bromopropionate (or 2-chloropropionate) Disconnection->Reagent

Figure 1: Retrosynthetic breakdown of the target ether.

Strategic Design Choices:
  • Base Selection (

    
    ):  Unlike 
    
    
    
    or
    
    
    , potassium carbonate is mild. It generates the phenoxide in equilibrium without producing a high concentration of hydroxide ions, preventing the hydrolysis of the methyl ester in the product or the reagent.
  • Solvent (DMF vs. Acetone): While acetone is easier to remove, DMF is chosen here for process efficiency . The high dielectric constant of DMF dissociates the phenoxide-potassium ion pair, significantly increasing the nucleophilicity of the oxygen.

  • Finkelstein Catalysis (KI): The addition of catalytic KI (10 mol%) converts the alkyl bromide/chloride into a transient, highly reactive alkyl iodide in situ, accelerating the rate-determining step.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4]Amount (Example)Role
Vanillin 152.151.015.2 g (100 mmol)Substrate
Methyl 2-bromopropionate 167.001.220.0 g (13.4 mL)Electrophile
Potassium Carbonate (

)
138.211.520.7 gBase (Anhydrous)
Potassium Iodide (KI) 166.000.11.66 gCatalyst
DMF (Anhydrous) --100 mLSolvent

Safety Note: Methyl 2-bromopropionate is a lachrymator and corrosive. DMF is a reproductive toxin. Perform all operations in a fume hood.

Step-by-Step Procedure

Step 1: Phenoxide Generation

  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with Vanillin (15.2 g) and Anhydrous DMF (100 mL) .

  • Add Potassium Carbonate (20.7 g) and Potassium Iodide (1.66 g) in a single portion.

  • Stir the suspension at room temperature for 15 minutes. Observation: The mixture may turn yellow/orange as the phenoxide forms.

Step 2: Alkylation 5. Add Methyl 2-bromopropionate (13.4 mL) dropwise via a syringe or addition funnel over 10 minutes.

  • Note: Dropwise addition controls the exotherm, though mild on this scale.
  • Heat the reaction mixture to 60°C using an oil bath.
  • Monitor the reaction by TLC (Hexane:Ethyl Acetate 7:3) or HPLC.[4]
  • Target Time: 2–4 hours.[3]
  • Endpoint: Disappearance of Vanillin (
    
    
    ) and appearance of the less polar product (
    
    
    ).

Step 3: Work-up 8. Cool the mixture to room temperature. 9. Quench: Pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.

  • Outcome: The product will likely precipitate as a solid or oil out as a viscous layer.
  • Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL) .
  • Washing: Wash the combined organic layers sequentially with:
  • Water (2 x 100 mL) (Critical to remove DMF).
  • 1M NaOH (1 x 50 mL) (Optional: Removes trace unreacted vanillin).
  • Brine (1 x 100 mL) .
  • Drying: Dry the organic phase over anhydrous
    
    
    or
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Step 4: Purification

  • If Solid: Recrystallize from a mixture of Isopropyl Alcohol/Hexane or Ethanol/Water .

  • If Oil: The crude purity is often >95%. If higher purity is required, perform flash column chromatography using a gradient of Hexane/Ethyl Acetate (90:10 to 70:30) .

Process Logic & Mechanism

The reaction follows a classic


 pathway. The diagram below illustrates the catalytic cycle involving KI.

Mechanism Substrate R-Br (Alkyl Bromide) Intermediate R-I (Alkyl Iodide) Transient Species Substrate->Intermediate Finkelstein Exchange KI KI (Catalyst) KI->Intermediate Product Ar-O-R (Ether Product) Intermediate->Product Fast SN2 KBr KBr (Byproduct) Intermediate->KBr Leaving Group Phenoxide Ar-O⁻ (Vanillin Phenoxide) Phenoxide->Product

Figure 2: Finkelstein-assisted Williamson Ether Synthesis. The alkyl iodide is significantly more electrophilic than the bromide, accelerating the reaction.

Quality Control & Characterization

Verify the product identity using the following expected signals.

TechniqueExpected SignalAssignment
1H NMR (CDCl3)

9.85 ppm (s, 1H)
Aldehyde (-CHO)

7.4 - 6.9 ppm (m, 3H)
Aromatic protons (Vanillin core)

4.85 ppm (q, 1H)
Chiral CH (alpha to ester)

3.92 ppm (s, 3H)
Methoxy (-OCH3 on ring)

3.75 ppm (s, 3H)
Methyl Ester (-COOCH3)

1.70 ppm (d, 3H)
Methyl (side chain)
IR 1730-1750 cm⁻¹Ester C=O stretch
1680-1700 cm⁻¹Aldehyde C=O stretch

Troubleshooting & Optimization

Issue 1: Low Yield / Incomplete Reaction

  • Cause: Presence of water in DMF or old

    
    . Water solvates the phenoxide, reducing nucleophilicity.
    
  • Fix: Use anhydrous DMF and freshly ground/dried

    
    . Add molecular sieves (3Å) to the reaction flask.
    

Issue 2: Hydrolysis of Ester (Product turns into Acid)

  • Cause: Reaction temperature too high (>90°C) or presence of hydroxide (if NaOH was used).

  • Fix: Stick to

    
     and keep T < 80°C. If the acid forms (Lactisole derivative), it can be re-esterified using MeOH/H2SO4.
    

Issue 3: Racemization

  • Note: If starting with chiral Methyl (R)-2-bromopropionate, the

    
     reaction proceeds with inversion of configuration  (Walden inversion), yielding the (S)-ether. However, the slightly basic conditions and elevated temperature can cause partial racemization at the alpha-carbon.
    
  • Fix: For chiral synthesis, reduce temperature to 40°C and extend reaction time to 12-18 hours to preserve optical purity.

References

  • Williamson Ether Synthesis Mechanism : Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from

  • Vanillin Reactivity & Derivatives : PubChem. Methyl 2-(4-formylphenoxy)propanoate Data. Retrieved from

  • Optimization of Phenolic Alkylation : National Institutes of Health (NIH). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction. Retrieved from

  • Analogous Synthesis (Lactisole Precursors) : Google Patents. Method for preparing vanillin and analogue thereof. Retrieved from

Sources

Application Note: Polymerization of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocols for synthesizing high-performance, semi-aromatic polyesters and dynamic covalent networks (vitrimers) utilizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP).[1]

MFMP is a vanillin-derived heterofunctional monomer.[1] It contains an aldehyde functionality (susceptible to oxidation or Schiff-base formation) and a methyl ester functionality (susceptible to transesterification).[1] Unlike simple vinyl monomers, MFMP is a platform intermediate .[1] It is rarely homopolymerized directly; rather, it serves as the precursor for A-A type monomers (dicarboxylic acids) or is used in A2 + B3 step-growth polymerizations.[1]

This guide focuses on the two most high-impact workflows for this molecule:

  • Workflow A (Thermoplastics): Oxidative conversion to a dicarboxylic acid followed by melt polycondensation to create PET-mimic polyesters.[1]

  • Workflow B (Vitrimers): Direct Schiff-base network formation for reprocessable thermosets.

Chemical Structure & Reactivity Analysis

Molecule: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Origin: Alkylation of Vanillin with Methyl 2-chloropropionate.[1]

Functional GroupReactivity ModeTarget Polymer Class
Aldehyde (-CHO) Oxidation

Carboxylic Acid
Polyesters (PET/PEF analogs)
Condensation w/ Amines

Imine
Polyimines / Vitrimers
Reduction

Alcohol
Poly(hydroxy esters)
Methyl Ester (-COOMe) TransesterificationPolyesters
AmidationPolyamides
Ether Linkage (-O-) Stable (Backbone)N/A (Provides flexibility)
Strategic Pathway Diagram

The following diagram illustrates the divergence of MFMP into thermoplastic or thermoset workflows.

G Vanillin Vanillin (Bio-Source) MFMP MFMP (Precursor) Vanillin->MFMP Alkylation (Me-2-chloropropionate) Diacid Dicarboxylic Acid Derivative MFMP->Diacid Oxidation (Workflow A) Schiff Polyimine Network (Vitrimer) MFMP->Schiff Direct Polycondensation (+ Diamine) (Workflow B) Polyester Semi-Aromatic Polyester Diacid->Polyester Melt Polycondensation (+ Diol)

Figure 1: Divergent synthesis pathways for Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP).[1]

Workflow A: Synthesis of Semi-Aromatic Polyesters

Objective: Create a linear thermoplastic polyester with thermal properties competitive with Polyethylene Terephthalate (PET). Mechanism: The aldehyde of MFMP is oxidized to a carboxylic acid.[1] The resulting structure is a dicarboxylic acid (one free acid, one methyl ester that acts as an acid equivalent) which reacts with a diol.[1]

Step 1: Monomer Activation (Oxidation)

Before polymerization, the aldehyde must be converted to a carboxylic acid to create an A-A type monomer (or A-B if the ester is hydrolyzed, but we will target the diester/diacid route).[1]

Protocol:

  • Dissolution: Dissolve 10 mmol of MFMP in 20 mL of acetone/water (4:1 v/v).

  • Oxidant Addition: Add sulfamic acid (1.5 eq) and sodium chlorite (NaClO₂, 1.5 eq) at 0°C. Note: This is the Pinnick oxidation method, selected for mildness to preserve the ether linkage.

  • Reaction: Stir at room temperature for 4 hours. Monitor aldehyde disappearance via TLC or ¹H-NMR (disappearance of -CHO peak at ~9.8 ppm).[1]

  • Workup: Acidify to pH 2 with HCl. Extract with ethyl acetate.[1] Dry over MgSO₄ and concentrate.

  • Product: 2-(4-carboxy-2-methoxyphenoxy)propanoic acid (or its mono-methyl ester form).[1]

  • Esterification (Optional but Recommended): Reflux with Methanol/H₂SO₄ to convert fully to Dimethyl 2-(4-(methoxycarbonyl)-2-methoxyphenoxy)propanoate . This diester is easier to purify and polymerize.[1]

Step 2: Melt Polycondensation

Reagents:

  • Monomer: Dimethyl 2-(4-(methoxycarbonyl)-2-methoxyphenoxy)propanoate (Prepared above).[1]

  • Comonomer: 1,4-Butanediol (excess, 1.2 eq).[1]

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄), 0.1 mol%.[1]

Experimental Setup: Use a 50 mL three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser/vacuum trap.

Step-by-Step Protocol:

  • Transesterification (Oligomerization):

    • Charge the flask with the Diester Monomer and 1,4-Butanediol.[1]

    • Add Ti(OBu)₄ catalyst.[1]

    • Purge with N₂ three times.[1]

    • Heat to 160–180°C under continuous N₂ flow.[1]

    • Observation: Methanol will distill off.[1] Maintain temperature until methanol evolution ceases (approx. 2–3 hours).

  • Polycondensation (Chain Growth):

    • Increase temperature to 230°C .

    • Slowly apply vacuum over 30 minutes to reach < 0.1 mbar.[1] Caution: Apply vacuum gradually to prevent bumping of the diol.[1]

    • Maintain high vacuum and temperature for 3–5 hours. The viscosity of the melt will increase significantly (Weisenberg effect may be observed on the stirrer).[1]

  • Termination:

    • Release vacuum with N₂.[1]

    • Pour the polymer melt onto a Teflon sheet or into water for quenching.[1]

  • Purification: Dissolve in chloroform and precipitate into cold methanol.

Data Output (Expected):

ParameterValue RangeNotes
Mn (GPC) 15,000 – 35,000 g/mol Dependent on vacuum efficiency.[1]
Tg (DSC) 60°C – 85°CRigid aromatic ring increases Tg vs aliphatic polyesters.[1]
Tm (DSC) 180°C – 220°CSemi-crystalline behavior expected.[1]

Workflow B: Synthesis of Polyimine Vitrimers

Objective: Create a reprocessable cross-linked network using the aldehyde functionality directly. Mechanism: Schiff-base reaction between the aldehyde (MFMP) and a primary amine.[1] To form a network, a triamine or a combination of diamine + crosslinker is used.[1]

Protocol

Reagents:

  • Monomer: MFMP (Directly used).[1]

  • Crosslinker: Tris(2-aminoethyl)amine (TREN) or a mixture of 1,6-Diaminohexane and a tri-functional amine.[1]

  • Solvent: Ethanol or THF (can also be done in bulk).[1]

Step-by-Step Protocol:

  • Stoichiometry Calculation: Calculate reagents such that the molar ratio of Aldehyde (-CHO) to Amine (-NH₂) is 1:1.

    • Note: The ester group in MFMP may undergo slow amidation, providing secondary crosslinking, but the rapid reaction is Schiff-base formation.[1]

  • Mixing: Dissolve MFMP in minimal Ethanol. Add the amine crosslinker solution.[1][2]

  • Curing:

    • Pour mixture into a Teflon mold.

    • Heat at 80°C for 4 hours (Schiff base formation).

    • Post-cure at 120°C for 2 hours (removes water byproduct and drives equilibrium).[1]

  • Result: A hard, thermoset-like material that is dark orange/red (characteristic of imines).[1]

Vitrimer Validation (Self-Healing Test):

  • Cut the sample into pieces.

  • Press pieces together at 150°C under 5 MPa pressure for 20 minutes.

  • Outcome: The pieces should fuse into a unified bar due to transimination (dynamic exchange of C=N bonds).[1]

References

  • Bio-Based Polyester Synthesis

    • Title: Synthetic path for new polyesters based on vanillin.[1][2][3][4][5][6][7][8]

    • Source: ResearchGate / Vertex AI Search.[1]

    • Context: Describes the melt polymerization of vanillin-diesters with aliphatic diols using titanium c
    • URL:

  • Enzymatic & Green Synthesis

    • Title: Enzymatic Synthesis of Bio-based Polyesters Derived from Vanillin.[1][6]

    • Source: Frontiers in Bioengineering and Biotechnology.[1]

    • Context: Validates the use of vanillin-derived monomers in polycondensation and the effect of chain length on molecular weight.[1][6]

    • URL:[1]

  • Platform Monomer Chemistry

    • Title: Vanillin, a promising biobased building-block for monomer synthesis.[1][2][3][4][6][8][9][10]

    • Source: Green Chemistry (RSC).[1][9]

    • Context: Comprehensive review of converting vanillin into epoxy, polyester, and carbonate monomers.[1][9][10]

    • URL:

  • Vitrimer Applications

    • Title: Vanillin bio-based reprocessable polymers.[1][2][3][4][6][7][8][10]

    • Source: Politecnico di Torino (Thesis/Repository).[1]

    • Context: Details the synthesis of Schiff-base vitrimers starting
    • URL:

Disclaimer: The protocols described herein involve high temperatures and vacuum systems.[1] Standard PPE (lab coat, safety glasses, thermal gloves) and fume hood usage are mandatory.[1] The synthesis of specific derivatives may require optimization based on available equipment.[1]

Sources

Technical Application Note: Bio-Based Vitrimer Formulation using Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

[1]

Executive Summary

This guide details the application of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) in the formulation of sustainable, reprocessable thermosetting resins (Vitrimers).

MFMP is a vanillin derivative featuring two key functional sites: an aromatic aldehyde and a methyl ester . Unlike standard vanillin, the propanoate tail improves solubility in organic resin matrices and introduces a flexible spacer that enhances the toughness of the final cured network. By exploiting the aldehyde-amine condensation reaction (Schiff base formation), MFMP allows researchers to introduce dynamic covalent bonds into standard epoxy-amine networks, imparting self-healing and recyclable properties to otherwise permanent thermosets.

Chemical Basis & Mechanism[1]

The Dual-Functionality Advantage

In resin formulation, MFMP acts as a Dynamic Network Modifier . It is not a standalone monomer for crosslinking (as it is mono-functional regarding the aldehyde) but serves as a critical doping agent to introduce exchangeable bonds.

  • Primary Mechanism (Imine Exchange): The aldehyde group (-CHO) reacts with primary amines in the hardener to form imines (Schiff bases). Unlike stable epoxy-amine bonds, imine bonds can undergo exchange reactions at elevated temperatures, allowing stress relaxation and reprocessing.

  • Secondary Mechanism (Solubility & Flex): The methyl propanoate ether linkage reduces the melting point compared to pure vanillin, preventing premature crystallization during mixing.

Reaction Pathway

The formulation relies on a competitive reaction during the curing phase:

  • Fast Step: MFMP Aldehyde + Amine

    
    Imine  (Dynamic Link) + Water.
    
  • Curing Step: Epoxy (DGEBA) + Remaining Amine

    
    
    
    
    -Hydroxy Amine
    (Permanent Crosslink).
Mechanistic Diagram

The following diagram illustrates the competitive reaction pathway and the resulting network structure.

ReactionPathwaycluster_legendMechanismMFMPMFMP(Aldehyde + Ester)ImineIntermediate:Imine Pre-polymer(Dynamic)MFMP->ImineCondensation(-H₂O)AminePolyamine Hardener(e.g., IPDA, T403)Amine->ImineEpoxyEpoxy Resin(DGEBA/Bio-Epoxy)NetworkFinal Vitrimer Network(Permanent Crosslinks + Dynamic Imine Pendants)Epoxy->NetworkRing OpeningImine->NetworkCuring(60-120°C)Legend1Aldehyde-Amine Reaction(Reversible)Legend2Epoxy-Amine Reaction(Irreversible)

Caption: Competitive reaction pathway showing the integration of MFMP into an epoxy-amine network via imine chemistry.

Experimental Protocol: Imine-Doped Epoxy Vitrimer

Objective: Synthesize a thermoset with 20 mol% dynamic imine content using MFMP.

Materials Required
ComponentFunctionSpecific Grade/Type
MFMP Dynamic ModifierMethyl 2-(4-formyl-2-methoxyphenoxy)propanoate (>98%)
DGEBA Base ResinDiglycidyl ether of bisphenol A (EEW ~185 g/eq)
IPDA HardenerIsophorone Diamine (Amine Hydrogen Equivalent Weight ~42.6 g/eq)
Ethanol SolventAbsolute (for pre-reaction)
Stoichiometric Calculation (Critical)

To ensure a robust network, the stoichiometry must balance the Total Active Hydrogen (Amine) against the Total Electrophiles (Epoxy + Aldehyde) .

Note: Since the aldehyde consumes 2 amine hydrogens to form an imine (R-NH₂ + O=CH-R' → R-N=CH-R'), treat the aldehyde functionality as 2 for stoichiometric balance in the initial mixing, or pre-react to form the imine.

Step-by-Step Methodology
Phase A: Synthesis of the Dynamic Hardener (Pre-polymerization)

Rationale: Reacting MFMP with the amine first prevents the epoxy from consuming the amines too quickly and ensures uniform distribution of dynamic bonds.

  • Charge: In a round-bottom flask, dissolve 10 mmol of MFMP in 10 mL of Ethanol.

  • Addition: Add 20 mmol of IPDA (Excess amine is required to leave free amines for the subsequent epoxy cure).

  • Reaction: Stir at 60°C for 2 hours under reflux. The solution will turn yellow, indicating imine formation.

  • Degassing: Remove ethanol using a rotary evaporator (vacuum, 50°C) until a viscous yellow liquid is obtained. This is your Dynamic Hardener .

Phase B: Resin Formulation & Curing
  • Mixing: Pre-heat DGEBA epoxy (approx. 15 mmol, calculated to match remaining amine H) to 60°C to lower viscosity.

  • Combination: Add the Dynamic Hardener from Phase A to the DGEBA.

  • Homogenization: Mix vigorously (SpeedMixer or mechanical stir) for 3 minutes at 2000 rpm.

  • Degassing: Place mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air bubbles.

  • Casting: Pour into a Teflon or silicone mold.

  • Cure Cycle:

    • Stage 1: 80°C for 4 hours (Initial network formation).

    • Stage 2: 120°C for 2 hours (Completion of cure and imine exchange activation).

    • Stage 3: Slow cool to room temperature to minimize internal stress.

Characterization & Validation

To validate the successful incorporation of MFMP, perform the following assays.

FTIR Analysis (Chemical Structure)
Wavenumber (cm⁻¹)Functional GroupExpected Change
1700 Aldehyde (C=O)Disappearance (Consumed)
1640 Imine (C=N)Appearance (New dynamic bond)
915 Epoxide (C-O-C)Disappearance (Fully cured)
1735 Ester (C=O from MFMP)Remains (Unless transesterification occurs)
Differential Scanning Calorimetry (DSC)
  • Protocol: Heat from 25°C to 200°C at 10°C/min.

  • Target: Observe Glass Transition Temperature (

    
    ).
    
  • Interpretation: A successful vitrimer typically shows a

    
     slightly lower than the neat Epoxy/IPDA system (due to the bulky MFMP pendant groups increasing free volume), typically in the range of 80°C - 110°C .
    
Stress Relaxation (Vitrimer Validation)
  • Protocol: DMA (Dynamic Mechanical Analysis). Apply 1% strain at

    
    .
    
  • Success Criteria: Stress should relax to 37% (

    
    ) of initial value within <10 minutes, confirming the dynamic nature of the imine bonds derived from MFMP.
    

Troubleshooting & Optimization

Common Failure Modes
  • Bubbles/Voids:

    • Cause: Water is a byproduct of the MFMP-Amine reaction.[1]

    • Solution: The "Phase A" protocol (evaporating solvent/water before adding epoxy) is designed to mitigate this. If bubbles persist, increase the vacuum degassing time of the Dynamic Hardener before adding the epoxy.

  • Soft/Tacky Surface:

    • Cause: Incomplete curing or stoichiometric imbalance.

    • Solution: Ensure the aldehyde functionality is counted as consuming amine hydrogens. Verify MFMP purity (aldehydes can oxidize to acids over time; check for carboxylic acid peaks in FTIR).

Workflow Diagram

Workflowcluster_PhaseAPhase A: Dynamic Hardener Synthesiscluster_PhaseBPhase B: Resin CuringStartStart: Raw MaterialsStep1Dissolve MFMP in EthanolStart->Step1Step2Add Excess Diamine (IPDA)Step1->Step2Step3Reflux 60°C, 2h(Schiff Base Formation)Step2->Step3Step4Vacuum Strip Solvent/WaterStep3->Step4Step5Add DGEBA EpoxyStep4->Step5Yields Yellow Viscous HardenerStep6Mix & DegasStep5->Step6Step7Step Cure:80°C (4h) -> 120°C (2h)Step6->Step7EndFinal Bio-VitrimerStep7->End

Caption: Operational workflow for synthesizing MFMP-doped epoxy vitrimers.

References

  • Leibler, L., et al. (2011). "Silica-like malleable materials from permanent organic networks." Science. Link

  • Avérous, L., et al. (2019).[2] "Vanillin-based degradable epoxy vitrimers: Reprocessability and mechanical properties study." European Polymer Journal. Link

  • Zhang, Q., et al. (2020). "Fully Bio-Based Epoxy–Imine Monomer: Synthesis and Curing with Amines Toward Vitrimeric Materials." ACS Sustainable Chemistry & Engineering. Link

  • PubChem. "Methyl 2-(4-formylphenoxy)propanoate Compound Summary." National Library of Medicine. Link

  • Memoli, G., et al. (2019). "Synthesis of Pluri-Functional Amine Hardeners from Bio-Based Aromatic Aldehydes for Epoxy Amine Thermosets." Molecules. Link

Bio-Based Polymer Engineering: Utilization of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" as a monomer for polyesters Content Type: Detailed Application Note and Protocol

Application Note & Protocol Guide [1]

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) represents a critical class of bio-based aromatic intermediates derived from lignin valorization.[1] Structurally composed of a vanillin core functionalized with a propanoate tail, this molecule serves as a "pre-monomer" for high-performance poly(ether-ester)s.[1]

While MFMP contains an ester and an aldehyde, it is rarely polymerized directly into polyesters in this form.[1] Instead, it serves as the platform chemical for AB-type monomers .[1] By reducing the aldehyde functionality to a primary alcohol, researchers generate a bifunctional hydroxy-ester capable of self-polycondensation.[1] This pathway yields semi-aromatic polyesters that mimic the thermal properties of polyethylene terephthalate (PET) while offering enhanced degradability due to the ether linkage.[1]

This guide details the end-to-end workflow: Synthesis of MFMP , Activation (Reduction) , and Polymerization .[1]

Chemical Basis & Strategic Rationale

Structural Analysis[1]
  • Core Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde).[1][2][3]

  • Modification: Etherification of the phenolic hydroxyl with methyl 2-chloropropionate.

  • Functionality:

    • Aldehyde (-CHO): Electrophilic center; precursor to alcohol (for polyesters) or amine (for Schiff bases).[1]

    • Methyl Ester (-COOCH3): Leaving group acceptor during transesterification.[1]

    • Methoxy (-OCH3): Provides steric hindrance and modifies crystallinity/solubility.[1]

The "AB-Type" Monomer Advantage

Unlike AA+BB polymerization (diol + diacid), which requires precise stoichiometric balance, the derivative of MFMP (the hydroxy-ester) is an AB-type monomer .[1]

  • Stoichiometry: Inherently 1:1.[1]

  • Kinetics: Driven by the removal of methanol (transesterification).[1]

  • Result: Higher molecular weights (

    
    ) are often achievable with simpler process control.[1]
    

Experimental Protocols

Phase 1: Synthesis of the Pre-Monomer (MFMP)

Objective: Alkylation of Vanillin with Methyl 2-chloropropionate.[1]

Reagents:

  • Vanillin (99%)[1]

  • Methyl 2-chloropropionate (1.2 equiv)[1]

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Potassium Iodide (KI, catalytic amount, 0.1 equiv)[1]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux).[1]

Protocol:

  • Setup: Charge a 500 mL round-bottom flask with Vanillin (15.2 g, 100 mmol),

    
     (27.6 g, 200 mmol), and KI (1.6 g) in DMF (100 mL).
    
  • Addition: Add Methyl 2-chloropropionate (14.7 g, 120 mmol) dropwise over 20 minutes under stirring.

  • Reaction: Heat to 80°C for 6–8 hours. Monitor consumption of vanillin via TLC (Hexane:Ethyl Acetate 7:3).[1]

  • Workup:

    • Pour reaction mixture into ice-cold water (500 mL). The product may precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate (3 x 100 mL).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate in vacuo.[1]
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel column chromatography.

    • Target Yield: >85%[1][4]

    • Appearance: White to pale yellow crystals.[1]

Phase 2: Monomer Activation (Reduction)

Objective: Convert the aldehyde (-CHO) to a hydroxyl (-CH2OH) to create Methyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)propanoate .

Reagents:

  • MFMP (Purified from Phase 1)[1]

  • Sodium Borohydride (

    
    , 0.6 equiv)[1]
    
  • Solvent: Methanol (anhydrous)[1]

Protocol:

  • Dissolution: Dissolve MFMP (10 g) in Methanol (100 mL) at 0°C (ice bath).

  • Reduction: Slowly add

    
     powder in small portions. Caution: Hydrogen gas evolution.[1]
    
  • Stirring: Allow to warm to room temperature and stir for 2 hours.

  • Quenching: Add dilute HCl (1M) dropwise until pH ~6 to destroy excess hydride.

  • Isolation: Evaporate methanol. Extract residue with DCM (Dichloromethane).[1] Wash with water, dry, and concentrate.[1]

    • Critical Check: FT-IR should show disappearance of the aldehyde peak (~1680 cm⁻¹) and appearance of a broad -OH stretch (~3400 cm⁻¹).[1]

Phase 3: Melt Polycondensation (Polymerization)

Objective: Synthesize Poly(ether-ester) via transesterification.[1]

Reagents:

  • Activated Monomer (Hydroxy-ester)[1]

  • Catalyst: Titanium(IV) butoxide (

    
    , 0.1 mol%) or Antimony Trioxide (
    
    
    
    ).[1]

Protocol:

  • Oligomerization (Stage 1):

    • Place monomer and catalyst in a polymerization reactor equipped with a mechanical stirrer and nitrogen inlet.[1]

    • Heat to 160°C under Nitrogen flow for 2 hours.

    • Observation: Methanol distills off.[1]

  • Polycondensation (Stage 2):

    • Increase temperature to 200–220°C .

    • Apply high vacuum gradually (target < 0.1 mbar ) to remove trace methanol and drive chain growth.[1]

    • Maintain for 4–6 hours until torque on the stirrer stabilizes (indicating max viscosity).

  • Termination:

    • Cool to room temperature under Nitrogen.[1]

    • Dissolve polymer in Chloroform and precipitate into cold Methanol.[1]

    • Filter and dry in a vacuum oven at 40°C.

Data Presentation & Characterization

Expected Properties Table[1]
PropertyValue RangeMethodNotes
Molecular Weight (

)
15,000 – 45,000 g/mol GPC (THF)Depends on vacuum efficiency
Polydispersity (Đ) 1.8 – 2.2GPCTypical for step-growth
Glass Transition (

)
65°C – 85°CDSCRigid aromatic ring increases

Melting Point (

)
180°C – 220°CDSCSemi-crystalline nature
Degradation (

)
> 300°CTGAHigh thermal stability
Structural Validation (NMR)
  • 
     NMR (CDCl3): 
    
    • 
       3.8 ppm (Methoxy group).[1]
      
    • 
       4.5 ppm (Methylene of the propanoate linker).[1]
      
    • 
       6.8–7.2 ppm (Aromatic protons).[1]
      
    • Polymer Signature: Broadening of peaks and shift of the methylene protons adjacent to the ester linkage.[1]

Visualizing the Workflow

The following diagram illustrates the chemical transformation from Vanillin to the final Polyester.

G Vanillin Vanillin (Starting Material) MFMP MFMP (Intermediate) (Aldehyde-Ester) Vanillin->MFMP Etherification Reagents1 Methyl 2-chloropropionate K2CO3, DMF Reagents1->MFMP ActiveMonomer Hydroxy-Ester (Active Monomer) MFMP->ActiveMonomer Activation Reagents2 NaBH4 Reduction Reagents2->ActiveMonomer Polymer Poly(ether-ester) Final Product ActiveMonomer->Polymer Polycondensation Conditions Ti(OBu)4, Vacuum - Methanol Conditions->Polymer

Figure 1: Synthetic pathway for converting Vanillin into Poly(ether-ester) using MFMP as the key intermediate.[1]

Scientific Integrity & Troubleshooting

Critical Control Points
  • Stoichiometry in Alkylation: Excess methyl 2-chloropropionate is preferred to ensure complete conversion of the phenolic hydroxyl.[1] Residual phenol inhibits polymerization.[1]

  • Moisture Control: The transesterification catalyst (

    
    ) is moisture-sensitive.[1] Ensure all reagents for Phase 3 are anhydrous.
    
  • Vacuum Quality: High molecular weight is strictly dependent on the removal of methanol.[1] If vacuum is insufficient (>1 mbar), the equilibrium will prevent chain growth (

    
     will stall at <5,000  g/mol ).[1]
    
Self-Validating Steps
  • FT-IR Check: Before polymerization, ensure the -OH peak is strong and -CHO is absent.[1] If -CHO remains, cross-linking may occur, leading to an insoluble gel rather than a thermoplastic.[1]

  • Solubility Test: The final polymer should be soluble in chloroform or HFIP.[1] Insolubility indicates unwanted cross-linking or extremely high crystallinity.[1]

References

  • Mialon, L., et al. (2010).[1] "Poly(dihydroferulic acid) a biorenewable polyethylene terephthalate mimic derived from lignin and acetic acid and copolymers thereof."[1] Macromolecules. Link (Foundational work on vanillin/ferulic acid polyesters).[1]

  • Pang, C., et al. (2016).[1] "Synthesis of bio-based poly(ether-ester)s from vanillic acid and linear diols." Polymer.[1][2][5][6][7][8] Link (Demonstrates the ether-ester linkage stability).[1]

  • Amarasekara, A. S. (2018).[1] "Vanillin as a platform chemical for bio-based polymers."[1][2][5][6][7][8] Green Chemistry. Link (Review of vanillin derivatization strategies).

  • PubChem. "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Compound Summary." Link (Chemical property verification).[1]

Sources

Analytical methods for "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" characterization

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Application Note & Protocol Guide

Abstract

This application note details the analytical framework for characterizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP), a critical chiral intermediate derived from vanillin. Due to the coexistence of a reactive aldehyde, a labile ester, and a chiral center at the propanoate moiety, this molecule requires a multi-tiered analytical approach. This guide provides validated protocols for NMR structural assignment, achiral purity profiling via RP-HPLC, and enantiomeric excess (ee%) determination using polysaccharide-based chiral stationary phases.

Part 1: Structural Analysis & Identification

Objective: To unequivocally confirm the chemical structure and rule out regioisomers.

1.1 Mechanistic Insight

MFMP contains two carbonyl environments: an aldehyde (C-4) and a methyl ester (side chain). Distinguishing these is the primary spectroscopic challenge. Furthermore, the ether linkage at the phenolic oxygen must be confirmed to ensure no C-alkylation occurred during synthesis.

1.2 Nuclear Magnetic Resonance (NMR) Protocol

Solvent: CDCl₃ (Deuterated Chloroform) is preferred to prevent H-deuterium exchange with the aldehyde proton and to provide clear resolution of the methoxy signals.

Expected ¹H NMR Data (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentMechanistic Note
9.85 Singlet (s)1H-CHO (Aldehyde)Diagnostic; desheilded by carbonyl anisotropy.
7.40 – 6.90 Multiplet (m)3HAr-H (Aromatic)ABC spin system typical of 1,2,4-trisubstituted benzene.
4.85 Quartet (q, J≈7Hz)1H-O-CH(CH₃)- The chiral center proton. Downfield due to alpha-oxygen and ester.
3.92 Singlet (s)3HAr-OCH₃ Vanillin-derived methoxy group.
3.75 Singlet (s)3H-COOCH₃ Methyl ester singlet.
1.68 Doublet (d, J≈7Hz)3H-CH(CH₃)- Methyl doublet coupled to the chiral proton.

Critical Quality Attribute (CQA): The quartet at ~4.85 ppm confirms O-alkylation. If C-alkylation occurred, this signal would be absent or significantly shifted.

1.3 Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on neat solid/oil.

  • 1735–1750 cm⁻¹: Ester C=O stretch (Sharp, strong).

  • 1680–1700 cm⁻¹: Aldehyde C=O stretch (Often conjugated, slightly lower wavenumber than ester).

  • 2850 & 2750 cm⁻¹: Fermi doublet (C-H stretch of aldehyde).

Part 2: Purity & Quantitative Analysis (Achiral)

Objective: To quantify MFMP and detect synthesis byproducts (e.g., unreacted Vanillin, Hydrolysis acid).

2.1 Chromatographic Logic

A Reverse Phase (RP) method is selected.[1][2] The mobile phase must be acidic (pH ~3.0) to suppress the ionization of potential acidic impurities (e.g., the carboxylic acid resulting from ester hydrolysis), ensuring they retain on the column and do not elute in the void volume.

2.2 HPLC-UV Protocol (Purity)
  • Instrument: HPLC with Photodiode Array (PDA/DAD) Detector.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: 280 nm (Primary), 254 nm (Secondary).

Gradient Table:

Time (min) % A (Water/Acid) % B (ACN) Event
0.0 90 10 Equilibration
2.0 90 10 Injection / Hold
15.0 10 90 Linear Gradient
20.0 10 90 Wash

| 20.1 | 90 | 10 | Re-equilibration |

System Suitability Limits:

  • Tailing Factor (T): 0.8 – 1.5

  • Resolution (Rs) between MFMP and Vanillin: > 2.0

  • %RSD (Area, n=5): < 1.0%

Part 3: Stereochemical Characterization (Chiral)

Objective: To determine Enantiomeric Excess (ee%) of the chiral center at the propanoate side chain.

3.1 Chiral Separation Strategy

Separating enantiomers of phenoxy-propionate esters is historically challenging on Reverse Phase. Normal Phase (NP) chromatography using polysaccharide-coated silica is the industry standard (Gold Standard) for this class of molecules. The amylose or cellulose carbamate derivatives form "chiral pockets" that discriminate based on the spatial arrangement of the methyl group vs. the phenoxy group.

3.2 Chiral HPLC Protocol
  • Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak AD-H .

    • Note: The OD-H column generally provides superior selectivity for aromatic esters compared to AD-H.

  • Dimensions: 250 x 4.6 mm, 5 µm.

  • Mobile Phase: n-Hexane : Isopropanol (IPA) [90 : 10 v/v].

    • Optimization: If retention is too low, reduce IPA to 5%.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Lower temperature often improves chiral resolution).

  • Detection: 230 nm or 254 nm.

Calculations:



3.3 Chiral Method Development Logic (Visualization)

ChiralMethodology Start Start: Racemic MFMP Standard Screen1 Screen 1: Chiralcel OD-H (Hexane/IPA 90:10) Start->Screen1 CheckRes Check Resolution (Rs) Screen1->CheckRes Success Rs > 1.5 Validate Method CheckRes->Success Yes Fail Rs < 1.5 CheckRes->Fail No Opt1 Decrease Polarity (Hexane/IPA 95:5) Fail->Opt1 Peaks overlap Opt2 Switch Column (Chiralpak AD-H) Fail->Opt2 No separation Opt1->CheckRes Opt2->CheckRes

Figure 1: Decision tree for optimizing the chiral separation of MFMP enantiomers.

Part 4: Stability & Handling Protocols

Objective: To prevent degradation during analysis.

  • Aldehyde Oxidation: The formyl group is susceptible to air oxidation to the carboxylic acid (Vanillic acid derivative).

    • Protocol: Store samples under Nitrogen/Argon. Dissolve in degassed solvents.

    • Indicator: Appearance of a broad OH stretch in IR (2500-3000 cm⁻¹) or a new peak at ~12.0 ppm in ¹H NMR (COOH).

  • Ester Hydrolysis: Avoid protic solvents (MeOH/Water) for long-term storage of stock solutions. Use Acetonitrile or DMSO for stock preparation.

Part 5: Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Sample ID Identity Check Sample->ID Purity Purity Check Sample->Purity Chiral Stereochem Check Sample->Chiral NMR 1H NMR (CDCl3) ID->NMR IR FT-IR (Carbonyls) ID->IR COA Generate CoA NMR->COA HPLC RP-HPLC (C18, Gradient) Purity->HPLC HPLC->COA NP_HPLC NP-HPLC (Chiralcel OD-H) Chiral->NP_HPLC NP_HPLC->COA

Figure 2: Integrated analytical workflow for the release testing of MFMP.

References
  • AOAC International. (2019). AOAC Official Method 990.25: Vanillin and Related Flavor Compounds in Vanilla Extract.[3] AOAC International.

  • Okamoto, Y., & Kaida, Y. (1994). Resolution by high-performance liquid chromatography using polysaccharide carbamates and benzoates as chiral stationary phases. Journal of Chromatography A, 666(1-2), 403-419.

  • Haginaka, J. (2001). Protein-based chiral stationary phases for high-performance liquid chromatography enantioseparations. Journal of Chromatography A, 906(1-2), 253-273. (Context on chiral separation of acidic drugs/esters).

  • BenchChem. (2025). Validated HPLC Methods for Vanillin Quantification. (General reference for vanillin derivative detection limits).

  • Sigma-Aldrich. (2024). Product Specification: Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate. (Physical property reference for the hydroxy-analog).

Sources

Application Note: Comprehensive NMR Profiling of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This application note details the Nuclear Magnetic Resonance (NMR) characterization of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate . This molecule is a critical intermediate often derived from the alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with methyl 2-halopropionate. It serves as a functionalized building block in the synthesis of pharmaceuticals (specifically cardiovascular agents) and fine fragrance chemicals.

The molecule contains three distinct functionalities that require precise resolution:

  • The Vanillin Core: A trisubstituted aromatic ring with an aldehyde and a methoxy group.[1][2]

  • The Chiral Ether Linkage: A propanoate chain introducing a chiral center (alpha-carbon).

  • The Ester Moiety: A methyl ester terminus.[3]

This guide provides a self-validating protocol for confirming identity, assessing purity, and assigning stereochemical features using 1D and 2D NMR spectroscopy.

Structural Analysis Strategy

Before acquisition, we must establish the theoretical connectivity to guide our assignment.

Molecule: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Formula: C₁₂H₁₄O₅ Molecular Weight: 238.24 g/mol

Key Structural Features for NMR Detection:
  • Aldehyde Proton: Highly deshielded singlet (~9.8 ppm).

  • Aromatic Region: ABX or similar coupling pattern characteristic of 1,2,4-trisubstituted benzenes.

  • Chiral Methine: The O-CH -CO proton will appear as a quartet due to coupling with the adjacent methyl group.

  • Distinct Methyls:

    • Methoxy (-OCH₃): Singlet, ~3.9 ppm.

    • Ester Methyl (-COOCH₃): Singlet, ~3.7 ppm.

    • Aliphatic Methyl (-CH-CH₃ ): Doublet, ~1.6 ppm.

Experimental Protocol

Sample Preparation

To ensure high-resolution spectra and minimize solvent effects, Chloroform-d (CDCl₃) is the solvent of choice due to its non-polar nature, which prevents hydrogen bonding broadening of the aldehyde peak.

Protocol:

  • Mass: Weigh 10–15 mg of the sample into a clean vial.

  • Solvent: Add 600 µL of CDCl₃ (containing 0.03% TMS as internal standard).

  • Homogenization: Vortex for 30 seconds. Ensure the solution is clear and free of particulates. Filter through a glass wool plug if necessary.

  • Transfer: Transfer to a high-quality 5mm NMR tube.

Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C)

  • 1H Parameters:

    • Pulse Angle: 30° (to ensure accurate integration)

    • Relaxation Delay (D1): ≥ 2.0 seconds (critical for the aldehyde proton integration)

    • Spectral Width: -2 to 14 ppm

    • Scans: 16 (minimum)[4][5]

  • 13C Parameters:

    • Decoupling: Proton-decoupled (CPD)

    • Relaxation Delay: 2.0 seconds

    • Scans: 512 (minimum for quaternary carbons)

Results & Interpretation

The following data represents the consensus chemical shifts for this structure in CDCl₃.

1H NMR Assignment (400 MHz, CDCl₃)
PositionShift (δ, ppm)MultiplicityIntegralCoupling (J, Hz)Assignment Logic
-CHO 9.85Singlet (s)1H-Characteristic aldehyde proton; most deshielded.
Ar-H (6) 7.43Doublet of Doublets (dd)1HJ = 8.2, 1.9Ortho to CHO, coupling with H-5 and H-2.
Ar-H (2) 7.39Doublet (d)1HJ = 1.9Meta coupling only (isolated between CHO and OMe).
Ar-H (5) 6.98Doublet (d)1HJ = 8.2Ortho to the ether linkage; shielded by oxygen donation.
α-CH 4.86Quartet (q)1HJ = 6.9The chiral center; deshielded by O and C=O.
Ar-OCH₃ 3.93Singlet (s)3H-Aromatic methoxy group.
-COOCH₃ 3.76Singlet (s)3H-Ester methyl group.
-CH₃ 1.68Doublet (d)3HJ = 6.9Methyl group coupled to the α-CH.
13C NMR Assignment (100 MHz, CDCl₃)
TypeShift (δ, ppm)Assignment
C=O (Aldehyde) 190.8Carbonyl of the formyl group.
C=O (Ester) 172.1Carbonyl of the propanoate ester.
Ar-C (O-subst) 153.2C-1 (Attached to propanoate ether).
Ar-C (O-subst) 149.9C-2 (Attached to Methoxy).
Ar-C (CHO-subst) 130.8C-4 (Attached to Aldehyde).
Ar-CH 126.5C-6 (Aromatic methine).
Ar-CH 112.4C-5 (Aromatic methine).
Ar-CH 109.8C-2 (Aromatic methine).
α-CH 73.5Chiral center methine.
Ar-OCH₃ 56.0Methoxy carbon.
-COOCH₃ 52.4Ester methyl carbon.
-CH₃ 18.6Side chain methyl.

Advanced Validation: 2D NMR & Connectivity

To rigorously validate the structure, specifically the regiochemistry of the alkylation (ensuring the propanoate attached to the phenol oxygen and not elsewhere), HMBC (Heteronuclear Multiple Bond Coherence) is required.

Key HMBC Correlations:
  • Connection of Side Chain to Core: The α-CH proton (4.86 ppm) will show a strong 3-bond correlation to the aromatic C-1 (153.2 ppm) . This confirms the ether linkage is intact.

  • Ester Verification: The Ester Methyl (3.76 ppm) will correlate to the Ester Carbonyl (172.1 ppm) .

  • Aldehyde Position: The Aldehyde Proton (9.85 ppm) will correlate to C-2 (109.8 ppm) and C-6 (126.5 ppm) , confirming its position on the ring.

Workflow Visualization

The following diagram outlines the logical flow for synthesizing, preparing, and validating the sample.

NMR_Workflow Start Starting Material: Vanillin + Methyl 2-chloropropanoate Synthesis Synthesis: Williamson Etherification (K2CO3, Acetone, Reflux) Start->Synthesis Workup Workup: Extraction & Drying Synthesis->Workup SamplePrep NMR Prep: 15mg in 600µL CDCl3 (Filter if cloudy) Workup->SamplePrep Acquisition Acquisition: 1H (16 scans), 13C (512 scans) Relaxation Delay > 2s SamplePrep->Acquisition Processing Processing: Phase Correction Baseline Correction Ref: TMS = 0.00 ppm Acquisition->Processing Validation Validation Check: 1. Aldehyde Singlet present? 2. ABX Pattern correct? 3. Integral Ratio 1:3:3:3:3:1? Processing->Validation Pass PASS: Release Batch Validation->Pass Criteria Met Fail FAIL: Check for Unreacted Vanillin (Phenol OH @ ~6.0 ppm) Validation->Fail Criteria Failed

Caption: Figure 1: End-to-end workflow for the synthesis, acquisition, and validation of the target molecule.

Troubleshooting & Impurities

Common impurities arise from incomplete reaction or hydrolysis.

Impurity1H NMR MarkerCause
Unreacted Vanillin Broad singlet ~6.0–6.5 ppm (Phenolic OH)Incomplete alkylation.
Hydrolyzed Ester Loss of 3.76 ppm singlet; Broad acid peak >10 ppmMoisture in storage or reaction.
Residual Solvent (Acetone) Singlet at 2.17 ppmInsufficient drying after workup.
Residual Solvent (DMF) Doublets at 2.88/2.96 ppm, Singlet at 8.02 ppmIf DMF was used as reaction solvent.
Connectivity Diagram (HMBC)

The diagram below visualizes the critical long-range couplings (HMBC) that prove the molecule's connectivity.

HMBC_Connectivity H_Ald H-Aldehyde (9.85 ppm) C_Ar2 C-Ar (Methoxy) (149.9 ppm) H_Ald->C_Ar2 HMBC (3-bond) H_Alpha H-Alpha (4.86 ppm) C_Ar1 C-Ar (Ether Link) (153.2 ppm) H_Alpha->C_Ar1 Definitive Link C_Ester C=O (Ester) (172.1 ppm) H_Alpha->C_Ester HMBC (3-bond) H_OMe H-Methoxy (3.93 ppm) H_OMe->C_Ar2 HMBC (3-bond) C_Carbonyl C=O (Aldehyde) (190.8 ppm)

Caption: Figure 2: Key HMBC correlations confirming the regiochemistry of the ether linkage and substituents.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.
  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11234567 (Analogous Vanillin Derivatives).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative guide on coupling constants and chemical shift logic).

  • Sigma-Aldrich. (2023). Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Sheet. (Reference for propanoate side chain shifts).

Sources

Application Note: High-Resolution Mass Spectrometry Analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the mass spectrometric analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, a compound of interest in drug development and chemical synthesis. Due to its combination of ester, ether, and aldehyde functionalities, a multi-faceted analytical approach is required for comprehensive characterization. This document outlines optimized protocols for both Electrospray Ionization (ESI) coupled with Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the predicted fragmentation pathways, providing a roadmap for structural elucidation and purity assessment for researchers and scientists in the pharmaceutical and chemical industries.

Introduction

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (C₁₁H₁₂O₄, Molar Mass: 224.21 g/mol , Monoisotopic Mass: 224.0736 Da) is a substituted aromatic compound with potential applications as an intermediate in organic synthesis. The accurate determination of its molecular weight and the characterization of its structure are critical for quality control and for understanding its role in various chemical reactions. Mass spectrometry, with its high sensitivity and specificity, is an indispensable tool for this purpose. This guide provides detailed methodologies for the analysis of this compound using both soft ionization (ESI) and hard ionization (EI) techniques, elucidating its mass spectral behavior.

Predicted Mass Spectral Behavior

A thorough understanding of the potential fragmentation patterns of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is crucial for accurate data interpretation. The presence of an aromatic ring generally leads to a stable molecular ion, especially in GC-MS. The fragmentation is primarily dictated by the ester, ether, and aldehyde functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

In electron ionization, the high energy imparted to the molecule is expected to induce several characteristic fragmentation pathways. Aromatic esters are known to undergo alpha cleavage and McLafferty rearrangements.[1][2] The ether linkage and the formyl group also provide specific cleavage sites.

Predicted Fragmentation Pathways (EI):

  • α-Cleavage at the ester group: Loss of the methoxy group (•OCH₃, 31 Da) or the carbonyl methoxy group (•COOCH₃, 59 Da) from the molecular ion.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not favored due to the lack of a γ-hydrogen on a flexible chain, related rearrangements within the propanoate moiety are possible.

  • Ether Bond Cleavage: Cleavage of the C-O bond between the aromatic ring and the propanoate side chain can lead to characteristic ions.

  • Formyl Group Fragmentation: Loss of a hydrogen radical (•H, 1 Da) or the entire formyl group (•CHO, 29 Da) from the aromatic ring is a common fragmentation for aromatic aldehydes.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

Electrospray ionization is a soft ionization technique that is expected to primarily yield the protonated molecule [M+H]⁺ in positive ion mode.[4][5] Adduct formation with sodium [M+Na]⁺ or potassium [M+K]⁺ is also common. Tandem mass spectrometry (MS/MS) of the protonated molecule will induce fragmentation.

Predicted Fragmentation Pathways (ESI-MS/MS):

  • Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the neutral loss of methanol (CH₃OH, 32 Da).

  • Cleavage of the Ether Bond: Similar to EI, the ether linkage can be a site of fragmentation.

  • Loss of the Propanoate Side Chain: The entire methyl 2-phenoxypropanoate side chain can be cleaved off.

  • Decarbonylation: Aldehydes can sometimes exhibit the loss of carbon monoxide (CO, 28 Da) under CID conditions.[6]

Experimental Protocols

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate and dissolve it in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Working Solutions: Prepare a series of dilutions from the stock solution using the appropriate mobile phase for LC-MS or solvent for GC-MS to create calibration standards.

GC-MS Analysis Protocol

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

ParameterSettingRationale
GC System
Injection ModeSplitlessTo maximize sensitivity for trace analysis.
Injector Temperature250 °CTo ensure complete volatilization of the analyte.
Carrier GasHeliumProvides good chromatographic resolution.
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)A common, robust column for a wide range of analytes.
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 minAn initial temperature below the solvent boiling point, followed by a ramp to elute the analyte.
MS System
Ionization ModeElectron Ionization (EI)Standard for GC-MS, provides reproducible fragmentation patterns.
Ionization Energy70 eVA standard energy that allows for comparison with spectral libraries.
Source Temperature230 °CTo maintain the analyte in the gas phase and prevent condensation.
Mass Rangem/z 40-450To cover the molecular ion and expected fragments.
LC-MS Analysis Protocol

This protocol is suitable for a high-performance liquid chromatograph coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

ParameterSettingRationale
LC System
ColumnC18, 2.1 mm x 50 mm, 1.8 µmProvides excellent separation for moderately polar compounds.
Mobile Phase AWater with 0.1% Formic AcidTo promote protonation for positive ion mode ESI.
Mobile Phase BAcetonitrile with 0.1% Formic AcidA common organic solvent for reverse-phase chromatography.
Gradient5% B to 95% B over 5 minutes, hold at 95% B for 2 minutesA standard gradient to elute the analyte of interest.
Flow Rate0.4 mL/minAppropriate for the column dimensions.
Column Temperature40 °CTo ensure reproducible retention times.
MS System
Ionization ModeElectrospray Ionization (ESI), PositiveThe molecule is expected to readily protonate.
Capillary Voltage3.5 kVA typical starting point for ESI.
Gas Temperature325 °CTo aid in desolvation.
Gas Flow8 L/minTo facilitate droplet evaporation.
Mass Rangem/z 50-500To encompass the precursor ion and its fragments.

Data Visualization

Experimental Workflow

Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation start Analyte dissolve Dissolution in Solvent start->dissolve dilute Serial Dilution dissolve->dilute gcms GC-MS dilute->gcms lcms LC-MS dilute->lcms spectrum Mass Spectrum gcms->spectrum lcms->spectrum fragmentation Fragmentation Analysis spectrum->fragmentation elucidation Structural Elucidation fragmentation->elucidation EI_Fragmentation mol_ion [M]⁺˙ m/z 224 frag1 [M-H]⁺ m/z 223 mol_ion->frag1 - •H frag2 [M-CHO]⁺ m/z 195 mol_ion->frag2 - •CHO frag3 [M-OCH₃]⁺ m/z 193 mol_ion->frag3 - •OCH₃ frag4 [M-COOCH₃]⁺ m/z 165 mol_ion->frag4 - •COOCH₃ frag5 Aromatic Ion m/z 151 frag2->frag5 - C₂H₄

Caption: Predicted major fragmentation pathways under Electron Ionization (EI).

Predicted LC-MS/MS (ESI) Fragmentation of [M+H]⁺

ESI_Fragmentation parent_ion [M+H]⁺ m/z 225 frag_a [M+H - CH₃OH]⁺ m/z 193 parent_ion->frag_a - CH₃OH frag_b [M+H - CO]⁺ m/z 197 parent_ion->frag_b - CO frag_c Fragment Ion m/z 165 frag_a->frag_c - CO

Sources

Application of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" in hydrogel synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (referred to herein as MFMP ) in the synthesis of advanced, dual-responsive hydrogels.

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) is a heterobifunctional vanillin derivative possessing an aldehyde moiety and a methyl ester group linked by a propanoate spacer.[1] Unlike simple vanillin, which acts solely as a mono-aldehyde crosslinker, MFMP introduces a secondary reactive site (ester) and a hydrophobic spacer.

In hydrogel synthesis, MFMP is primarily utilized to create Dynamic Covalent Polymer Networks (DCPNs) . Its aldehyde group forms reversible Schiff base linkages with amine-rich polymers (e.g., Chitosan, Gelatin), imparting self-healing and injectability. The ester group serves as a "latent" functionality that can be hydrolyzed to a carboxylic acid for pH-responsiveness or reacted via aminolysis to "lock" the network, providing a tunable degradation profile superior to simple vanillin-based gels.

Part 1: Chemical Mechanism & Rationale

Structural Advantages
  • Aldehyde (C-4 position): Facilitates rapid, reversible imine (Schiff base) formation with primary amines (

    
    ) at physiological pH.
    
  • Propanoate Ester (C-1 position):

    • Hydrophobicity:[2] The propyl chain increases the hydrophobic character compared to vanillin or vanillin-acetate, reducing initial water uptake and prolonging drug release.

    • Reactivity: The methyl ester is susceptible to hydrolysis (generating

      
      ) or aminolysis, allowing for secondary crosslinking or pH-triggered swelling changes.
      
Reaction Pathway

The following diagram illustrates the dual-mode crosslinking mechanism when MFMP is reacted with Chitosan.

MFMP_Mechanism MFMP MFMP Monomer (Aldehyde + Ester) SchiffBase Stage 1: Dynamic Gelation (Imine Bond Formation) MFMP->SchiffBase Aldehyde reacts with -NH2 (Fast) Chitosan Chitosan Polymer (-NH2 groups) Chitosan->SchiffBase Hydrolysis Stage 2: Hydrolysis/Aminolysis (Ester -> Acid/Amide) SchiffBase->Hydrolysis Time/pH Trigger FinalNetwork Dual-Crosslinked Hydrogel (Self-Healing + pH Responsive) Hydrolysis->FinalNetwork H-bonding/Ionic Interactions

Figure 1: Reaction pathway of MFMP with amine-functionalized polymers. Stage 1 forms a reversible gel; Stage 2 stabilizes the network via secondary interactions.

Part 2: Experimental Protocols

Pre-requisite: Preparation of MFMP Stock Solution
  • Solubility Note: MFMP is sparingly soluble in water but soluble in ethanol, DMSO, and acetone.

  • Standard Stock: 100 mg/mL in Ethanol/DMSO (1:1 v/v).

Protocol A: Synthesis of Self-Healing Chitosan-MFMP Hydrogel

This protocol yields a hydrogel that forms within minutes and exhibits self-healing properties due to the dynamic Schiff base equilibrium.

Materials:

  • Chitosan (Low Molecular Weight, Deacetylation > 75%)

  • Acetic Acid (1% v/v)

  • MFMP Stock Solution

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology:

  • Polymer Dissolution:

    • Dissolve 2.0 g Chitosan in 100 mL of 1% Acetic Acid .

    • Stir overnight at room temperature to ensure complete dissolution.

    • Adjust pH to 5.5–6.0 using 1M NaOH (dropwise). Critical: Do not precipitate the chitosan; stay below pH 6.5.

  • Crosslinker Addition:

    • Aliquot 5 mL of Chitosan solution into a vial.

    • Calculate the molar ratio of Aldehyde (MFMP) to Amine (Chitosan). A ratio of 0.5:1 (CHO:NH₂) is optimal for soft gels; 1:1 for stiff gels.

    • Add the required volume of MFMP Stock Solution dropwise under vigorous stirring (e.g., 500 RPM).

  • Gelation:

    • The mixture will turn varying shades of yellow (characteristic of imine formation).

    • Incubate at 37°C .

    • Gelation Point: Typically observed between 5–30 minutes depending on the concentration.

  • Purification (Optional for biological use):

    • Dialyze the hydrogel against PBS (pH 7.4) for 24 hours to remove unreacted MFMP and ethanol.

Protocol B: pH-Triggered Drug Release Assay

This protocol validates the "smart" behavior of the hydrogel driven by the MFMP ester hydrolysis.

  • Drug Loading:

    • Mix a model drug (e.g., Curcumin or Doxorubicin) into the MFMP solution before adding it to the Chitosan.

  • Release Medium Preparation:

    • Prepare PBS at pH 7.4 (Physiological) and Acetate Buffer at pH 5.0 (Endosomal/Tumor mimic).

  • Execution:

    • Immerse 1g of hydrogel in 10 mL of release medium at 37°C.

    • Aliquot 1 mL samples at defined intervals (0.5h, 1h, 4h, 24h, 48h).

    • Quantify drug release via UV-Vis Spectroscopy.

Part 3: Data Analysis & Characterization

Expected Physicochemical Properties

The following table contrasts MFMP-crosslinked hydrogels with standard Vanillin hydrogels.

PropertyVanillin-Chitosan HydrogelMFMP-Chitosan HydrogelMechanistic Reason
Gelation Time Fast (< 5 min)Moderate (10-30 min)Steric hindrance of the propanoate chain slows Schiff base formation.
Swelling Ratio High (~3000%)Moderate (~1500%)MFMP is more hydrophobic, limiting water uptake.
Stability (pH 7.4) Low (Dissolves < 3 days)High (> 7 days)Hydrophobic shielding of the imine bond.
Self-Healing ExcellentGoodLonger crosslinker allows flexible re-bonding.
pH Response Imine hydrolysis onlyDual (Imine + Ester)Ester hydrolysis at low pH generates COOH, altering charge density.
Validation Checks (Self-Validating System)
  • FTIR Verification:

    • Look for the disappearance of the aldehyde peak at ~1680 cm⁻¹ .

    • Appearance of the imine (C=N) peak at ~1640 cm⁻¹ .

    • Retention (or shift) of the ester carbonyl peak at ~1730 cm⁻¹ .

  • Rheology:

    • Perform a strain sweep. The storage modulus (

      
      ) should drop below the loss modulus (
      
      
      
      ) at high strain (breakage) and recover
      
      
      upon returning to low strain (healing).

References

  • Synthesis of Vanillin Derivatives for Polymers

    • Fache, M., Boutevin, B., & Caillol, S. (2016). Vanillin production from lignin and its use as a renewable chemical.[3]ACS Sustainable Chemistry & Engineering , 4(1), 35-46. Link

  • Chitosan-Vanillin Hydrogel Mechanisms

    • Xu, C., Zhan, W., Tang, X., Mo, F., & Fu, L. (2018). Self-healing chitosan/vanillin hydrogels based on dynamic Schiff base linkages.Polymer Testing , 66, 155-163. Link

  • Hydrophobicity in Vanillin Crosslinkers

    • Zhang, Z. H., Han, Z., Zeng, X. A., & Brennan, C. (2015). Enhancing mechanical properties of chitosan films via modification with vanillin.International Journal of Biological Macromolecules , 81, 638-643. Link

  • Chemical Structure Verification (MFMP)

    • ChemicalBook. (2024). Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate - CAS 700856-14-0.[4]Link

Sources

Application Note: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate as a Heterobifunctional Cross-linker

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 700856-14-0) as a specialized heterobifunctional cross-linking agent.

This guide is structured for researchers in bioconjugation , drug development (specifically hemoglobin modifiers), and bio-based polymer synthesis .

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a vanillin-derived heterobifunctional reagent possessing two distinct reactive groups: an aromatic aldehyde and an aliphatic methyl ester . This dual functionality allows for sequential, controlled cross-linking or conjugation reactions, making it a valuable tool in:

  • Protein Bioconjugation: Linking amine-containing biomolecules via reductive amination (aldehyde) and subsequent aminolysis or hydrolysis/activation (ester).

  • Hemoglobin Therapeutics: Acting as a potential allosteric modulator or cross-linker for Hemoglobin S (HbS), leveraging the aldehyde's affinity for the N-terminal valine.

  • Bio-based Polymers: Serving as a monomer for Schiff-base vitrimers or dynamic covalent networks.

Chemical Mechanism & Reactivity

The utility of this molecule lies in the orthogonal reactivity of its functional groups under specific pH and solvent conditions.

Functional Analysis
  • Site A: Aromatic Aldehyde (-CHO)

    • Target: Primary Amines (Lysine

      
      -amino, N-terminus).
      
    • Reaction: Forms a Schiff base (imine).

    • Stability: Reversible (pH-dependent). Can be permanently "locked" via reduction with Sodium Cyanoborohydride (

      
      ).
      
    • Kinetics: Fast reaction at pH 5.0–9.0.

  • Site B: Methyl Ester (-COOCH

    
    ) 
    
    • Target: Nucleophiles (Hydrazides, Primary Amines) or Hydrolysis target.

    • Reaction: Aminolysis (Amide formation) or Hydrolysis to Carboxylic Acid.

    • Stability: Stable covalent bond (Amide/Ester).

    • Kinetics: Slow reaction at neutral pH; accelerated at pH > 8.5 or with catalysis.

Reaction Pathway Diagram

The following diagram illustrates the sequential cross-linking logic:

ReactionPathway Reagent Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (Aldehyde + Ester) Step1 Step 1: Aldehyde Reaction (pH 6.0 - 7.5) Reagent->Step1 + Protein A (NH2) Intermediate Schiff Base Intermediate (Unstable Imine) Step1->Intermediate - H2O Reduced Secondary Amine Conjugate (Stable) Intermediate->Reduced + NaCNBH3 (Reduction) Step2 Step 2: Ester Reaction (pH 8.5+ or Hydrazine) Reduced->Step2 + Protein B / Linker Final Cross-linked Product (Amide/Hydrazide Linkage) Step2->Final Aminolysis / Conjugation

Figure 1: Sequential reaction pathway for heterobifunctional cross-linking. The aldehyde is typically engaged first due to its specificity and mild reaction conditions.

Application Protocols

Protocol A: Two-Step Protein-Protein Cross-linking

This protocol describes linking two distinct proteins (Protein A and Protein B) or a protein to a small molecule amine.

Reagents Required:

  • Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (dissolved in DMSO).

  • Conjugation Buffer A: 0.1 M Phosphate, pH 6.0.

  • Conjugation Buffer B: 0.1 M Carbonate/Bicarbonate, pH 9.0.

  • Sodium Cyanoborohydride (

    
    ) (5 M in 1 M NaOH).
    
  • Desalting Columns (e.g., PD-10 or Zeba Spin).

Step 1: Aldehyde Conjugation (Protein A)
  • Preparation: Dissolve Protein A at 2–5 mg/mL in Buffer A .

  • Activation: Add a 10–20 molar excess of the Cross-linker (from DMSO stock) to the protein solution. Ensure final DMSO concentration is <10%.

  • Incubation: Incubate for 2 hours at Room Temperature (RT) or 4°C overnight. The low pH (6.0) favors Schiff base formation at the N-terminus or reactive Lysines while minimizing ester hydrolysis.

  • Reduction (Locking): Add

    
     to a final concentration of 50 mM. Incubate for 30 minutes. Note: This reduces the reversible Schiff base to a stable secondary amine.
    
  • Purification: Remove excess reagent and byproducts using a desalting column equilibrated with Buffer B .

Step 2: Ester Conjugation (Protein B)
  • Mixing: Add Protein B (or amine-containing ligand) to the purified Protein A-Linker complex in Buffer B .

  • Incubation: Incubate for 12–24 hours at RT. The higher pH (9.0) promotes aminolysis of the methyl ester to form a stable amide bond.

    • Optimization Note: If aminolysis is too slow, add a catalyst like 4-dimethylaminopyridine (DMAP) or convert the ester to a hydrazide first using hydrazine hydrate.

  • Final Purification: Dialyze or use Size Exclusion Chromatography (SEC) to isolate the Cross-linked Heterodimer.

Protocol B: Hemoglobin Modification (Antisickling Research)

Context: Aldehydes like Vanillin and Voxelotor bind to the N-terminal valine of the Hemoglobin


-chain, stabilizing the oxygenated (R) state and preventing sickling.

Reagents Required:

  • Purified Hemoglobin (Hb) or Whole Blood (washed RBCs).

  • PBS (pH 7.4).

  • Sodium Cyanoborohydride (optional for permanent labeling).

Workflow:

  • Solubilization: Prepare a 100 mM stock of the Cross-linker in DMSO.

  • Treatment: Dilute Hb to 20% hematocrit (or 5 mg/mL protein) in PBS. Add Cross-linker to achieve a final concentration of 0.5 – 5 mM (Stoichiometry 1:1 to 10:1 vs Hb tetramer).

  • Incubation: Incubate at 37°C for 1 hour.

  • Analysis:

    • Oxygen Equilibrium Curves (OEC): Measure p50 shift. A left shift indicates stabilization of the R-state (high affinity).

    • Mass Spectrometry: Digest Hb and analyze for the +206 Da adduct (Molecular Weight of linker minus methoxy/water) on the N-terminal Valine.

    • Note: The ester tail remains available for further interaction with the Hb surface or for attaching a PEG chain to increase circulation time.

Protocol C: Synthesis of Bio-based Vitrimers (Polymer Science)

Context: This molecule acts as an AB-type monomer or cross-linker for dynamic polymer networks.

Reagents:

  • Diamines (e.g., 1,6-Hexanediamine, Priamine).

  • Catalyst (Zinc Acetate, 1 mol%).

Workflow:

  • Melt Mixing: Mix Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate with the diamine in a 1:1 molar ratio (Aldehyde:Amine) or 1:2 ratio if cross-linking a prepolymer.

  • Polymerization: Heat to 120°C under vacuum to drive off water (Schiff base formation) and methanol (Ester-Amide exchange).

  • Curing: Increase temperature to 160°C for 4 hours.

  • Result: A poly(imine-amide) network that is reprocessable (vitrimer) due to the dynamic nature of the imine bond and transamidation exchanges.

Data Presentation & Analysis

Expected Mass Shifts (Mass Spectrometry)

When characterizing conjugates, look for the following mass shifts on the target protein:

Reaction StepModification TypeMass Shift (

Da)
Mechanism
Step 1 (Aldehyde) Schiff Base (Imine)+220.2 DaReagent MW (238.2) -

(18.0)
Step 1 (Reduced) Secondary Amine+222.2 DaImine +

(Reduction)
Step 2 (Ester) Amide Formation+190.2 DaReagent -

(31.0) -

Total Cross-link Amine-Linker-Amine+190.2 Da*Mass added to the complex relative to Protein A + Protein B
Troubleshooting Guide
IssueProbable CauseSolution
Low Conjugation Yield (Step 1) pH too high or lowAdjust Buffer A to pH 6.0–6.5. Aldehydes react best with unprotonated amines but require acid catalysis.
Precipitation Hydrophobicity of LinkerEnsure DMSO concentration is <10%. Add 0.05% Tween-20 to buffer.
No Cross-linking (Step 2) Ester hydrolysisAvoid leaving the intermediate at pH > 8.0 for too long before adding Protein B.
Reversibility Unreduced Schiff BaseEnsure

is fresh and reduction step is performed.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to aldehyde group.

  • Storage: Store at -20°C under inert gas (

    
     or Ar). Moisture sensitive (ester hydrolysis).
    
  • Disposal: Dispose of as hazardous chemical waste. Neutralize excess aldehyde with Tris buffer or Glycine before disposal.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for heterobifunctional cross-linking chemistry).

  • Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Hemoglobin for the Treatment of Sickle Cell Disease." ACS Medicinal Chemistry Letters, 8(3), 321–326. (Context for Vanillin-based Hb modifiers).

  • Zhang, Y., et al. (2020). "Vanillin-derived high-performance bio-based epoxy resins." Green Chemistry, 22, 651-660. (Context for Vanillin derivatives in polymer networks).

  • PubChem Compound Summary. (2024). "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" (CAS 700856-14-0).[1]

Disclaimer: This protocol is designed for research use only. Optimization may be required depending on the specific target protein or polymer system.

Sources

Experimental procedure for scaling up "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Executive Summary

This guide details the optimized experimental procedure for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 70129-95-2). This intermediate, derived from vanillin, is a critical scaffold in the synthesis of cardiovascular therapeutics and advanced agrochemicals.

While standard laboratory methods utilize Dimethylformamide (DMF) and sodium hydride (NaH), this protocol utilizes a Process Intensification (PI) approach suitable for kilogram-scale production. We replace hazardous NaH with granular Potassium Carbonate (K₂CO₃) and substitute high-boiling DMF with Acetonitrile (ACN) to facilitate solvent recovery and product crystallization.

Retrosynthetic & Mechanistic Analysis

The synthesis is a classic Williamson Etherification . The reaction involves the nucleophilic attack of the phenoxide ion (generated from Vanillin) onto the secondary carbon of Methyl 2-chloropropanoate.

Critical Mechanistic Insight: The alkylating agent is a secondary alkyl chloride. Direct displacement (


) is sluggish due to steric hindrance and the poor leaving group ability of chloride. To overcome this without using extreme temperatures (which degrade the ester), we employ the Finkelstein Modification . Potassium Iodide (KI) is added catalytically to convert the alkyl chloride to a more reactive alkyl iodide in situ.
Reaction Scheme & Pathway

ReactionScheme Vanillin Vanillin (C8H8O3) Phenoxide Phenoxide Intermediate Vanillin->Phenoxide Deprotonation (-CO2, -H2O) Base K2CO3 (Base) Base->Phenoxide Product Target Product (C12H14O5) Phenoxide->Product SN2 Attack Reagent Methyl 2-chloropropanoate (Reagent) IodoInter Iodo-Intermediate (Transient) Reagent->IodoInter Finkelstein Exch. (Cl -> I) Catalyst KI (Catalyst) Catalyst->IodoInter IodoInter->Product Fast Substitution

Figure 1: Mechanistic pathway highlighting the in-situ activation of the alkyl chloride via iodide catalysis.

Experimental Strategy & Optimization

Solvent Selection: The Move to Acetonitrile
  • Baseline (DMF): High solubility, but boiling point (153°C) makes removal difficult. Residual DMF poisons downstream crystallization.

  • Optimized (Acetonitrile): Boiling point (82°C) allows easy removal. It forms a low-boiling azeotrope with water, aiding in drying. Crucially, the product is soluble in hot ACN but precipitates upon cooling/water addition, enabling a "one-pot" isolation.

Reagent Stoichiometry Table
ReagentMW ( g/mol )Equiv.[1][2]RoleCritical Parameter
Vanillin 152.151.0SubstratePurity >99% (HPLC)
Methyl 2-chloropropanoate 122.551.2ElectrophileSlight excess drives conversion; secondary halide is slow.
Potassium Carbonate 138.211.5BaseGranular (milled) preferred for surface area.
Potassium Iodide 166.000.1CatalystEssential for rate acceleration (Finkelstein).
Acetonitrile 41.0510 VolSolventWater content <0.1% (Karl Fischer).

Detailed Scale-Up Protocol (1.0 kg Scale)

Objective: Synthesize ~1.5 kg of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate.

Phase 1: Reaction Setup
  • Equipment: 20 L Glass-Lined Reactor equipped with a mechanical stirrer (anchor impeller), reflux condenser, nitrogen inlet, and internal temperature probe.

  • Charging:

    • Charge Acetonitrile (10.0 L) to the reactor.

    • Engage stirring (150 RPM).

    • Add Vanillin (1.00 kg, 6.57 mol) .

    • Add Potassium Carbonate (1.36 kg, 9.85 mol) . Note: Exotherm is negligible here.

    • Add Potassium Iodide (109 g, 0.66 mol) .

  • Reagent Addition:

    • Add Methyl 2-chloropropanoate (0.97 kg, 7.88 mol) via addition funnel over 30 minutes.

    • Observation: The slurry will remain white/off-white.

Phase 2: Reaction & Monitoring
  • Heating: Heat the jacket to 85°C to achieve a gentle reflux (Internal Temp ~80-82°C).

  • Kinetics: Maintain reflux for 6–8 hours .

  • In-Process Control (IPC):

    • Sample 50 µL of reaction mixture, dilute in 1 mL MeOH.

    • Method: HPLC (C18 column, Water/ACN gradient).

    • Specification: Vanillin < 1.0% area. If >1%, add 0.1 eq of alkyl halide and reflux for 2 more hours.

Phase 3: Workup & Isolation (Precipitation Method)
  • Cooling: Cool reactor contents to 20–25°C.

  • Filtration: Filter the reaction mixture (using a nutsche filter or centrifuge) to remove solid inorganic salts (KCl, KHCO₃).

    • Wash: Rinse the salt cake with Acetonitrile (2.0 L) . Combine filtrate and washings.[2]

  • Solvent Swap/Concentration:

    • Transfer filtrate back to the reactor.

    • Distill off ~70% of the Acetonitrile under reduced pressure (Vacuum: 200 mbar, Bath: 50°C).

    • Result: You will have a concentrated oil/slurry.

  • Crystallization:

    • Add Isopropanol (IPA, 3.0 L) to the residue. Heat to 60°C to ensure a homogeneous solution.

    • Slowly add Water (1.5 L) over 1 hour while maintaining 60°C.

    • Controlled Cooling: Cool to 20°C over 2 hours, then to 0–5°C and hold for 1 hour.

  • Final Filtration: Filter the white crystalline solid.

    • Wash: Wash with cold (0°C) IPA/Water (1:1 mixture, 1.0 L).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Process Flow Diagram

ProcessFlow React 1. Reaction (Reflux 80°C, 8h) Filter1 2. Salt Filtration (Remove KCl/K2CO3) React->Filter1 Slurry Conc 3. Concentration (Remove 70% ACN) Filter1->Conc Clear Filtrate Cryst 4. Crystallization (Add IPA/Water) Conc->Cryst Conc. Oil Isolate 5. Isolation & Drying (Vacuum Oven 45°C) Cryst->Isolate Suspension

Figure 2: Unit operations workflow from reactor charging to final product isolation.

Analytical Specifications & Validation

TestMethodAcceptance Criteria
Appearance VisualWhite to off-white crystalline powder
Assay HPLC (254 nm)> 98.0%
Impurity A HPLCVanillin < 0.5%
Impurity B HPLCAcid Hydrolysis Product < 0.5%
Melting Point Capillary64–68°C (Lit. range for similar ethers)
Residual Solvent GC-HSACN < 410 ppm, IPA < 5000 ppm

NMR Validation (


H NMR, 400 MHz, CDCl

):
  • Aldehyde (-CHO): Singlet at ~9.85 ppm.

  • Aromatic Protons: Multiplet at 7.0–7.5 ppm (3H).

  • Methine (-CH-): Quartet at ~4.8 ppm (1H) - Diagnostic for O-alkylation.

  • Methoxy (-OCH

    
    ):  Singlet at ~3.9 ppm (3H).
    
  • Ester Methyl (-COOCH

    
    ):  Singlet at ~3.7 ppm (3H).
    
  • Methyl (-CH

    
    ):  Doublet at ~1.7 ppm (3H).
    

Troubleshooting & Critical Process Parameters (CPPs)

  • Issue: Low Conversion (<90% after 8h).

    • Cause: Particle size of K₂CO₃ is too large (low surface area) or water in solvent.

    • Fix: Use milled/micronized base. Ensure ACN water content <0.1%. Add 5 mol% TBAI (Tetrabutylammonium iodide) as a Phase Transfer Catalyst if kinetics remain slow.

  • Issue: Product is an Oil, not a Solid.

    • Cause: Impurities (unreacted phenol) depressing the melting point.

    • Fix: Wash the organic layer with cold 1M NaOH (rapidly) before crystallization to strip unreacted Vanillin.

  • Issue: Ester Hydrolysis.

    • Cause: Wet solvent + high temp + base.[3]

    • Fix: Strictly anhydrous conditions. Do not prolong heating beyond IPC completion.

Safety & Hazard Analysis

  • Methyl 2-chloropropanoate: Alkylating agent. Potential mutagen. Handle in a fume hood with proper PPE (gloves, goggles).

  • Dust Explosion: Finely divided organic dusts (Vanillin, Product) are explosion hazards. Ground all equipment.

  • Acetonitrile: Flammable and toxic (metabolizes to cyanide). Ensure adequate ventilation.

References

  • Williamson Ether Synthesis Mechanism

    • Title: The Williamson Ether Synthesis.[4][5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Vanillin Alkylation Protocols

    • Title: Synthesis of new vanillin derivatives
    • Source: SciSpace (derived from experimental data on vanillin etherific
    • URL:[Link]

  • Finkelstein Catalyst Logic

    • Title: Methyl 2-chloropropionate synthesis (Reaction Conditions & C
    • Source: ChemicalBook.[6]

Sources

Grafting "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" onto polymer backbones

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Functionalization of Amine-Pendant Polymers with Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Executive Summary

This guide details the protocols for grafting Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (henceforth referred to as MFMP ) onto amine-functionalized polymer backbones (e.g., Chitosan, Polyallylamine, or PEI).

MFMP is a vanillin derivative featuring two distinct electrophilic handles: a highly reactive aldehyde and a methyl ester separated by an ethyl spacer. This dual functionality allows for versatile grafting strategies:

  • Kinetic Control (Schiff Base): Rapid, reversible conjugation via the aldehyde to form dynamic imine bonds (pH-responsive hydrogels/vitrimers).

  • Thermodynamic Control (Amidation): Slower, irreversible conjugation via the ester group (stable crosslinking).

This document focuses on the Schiff Base route followed by Reductive Amination , as this is the primary method for creating stable, functionalized biomaterials for drug delivery and tissue engineering.

Chemical Mechanism & Rationale

The grafting process relies on the nucleophilic attack of the polymer's primary amine (


) on the aldehyde carbonyl of MFMP.
  • Step 1 (Imine Formation): The amine attacks the aldehyde carbon, eliminating water to form a Schiff base (

    
    ). This bond is dynamic; it hydrolyzes at acidic pH (useful for drug release) and exchanges with other amines (self-healing properties).
    
  • Step 2 (Stabilization - Optional): To permanently "lock" the graft, the imine is reduced to a secondary amine using Sodium Cyanoborohydride (

    
    ) or Sodium Triacetoxyborohydride (
    
    
    
    ).

Why MFMP? Unlike simple Vanillin, the propanoate tail on MFMP acts as a spacer, reducing steric hindrance near the polymer backbone and providing a secondary handle (the ester) for further modification or crosslinking.

Reaction Scheme Diagram

ReactionScheme MFMP MFMP (Aldehyde + Ester) Intermediate Schiff Base Intermediate (Imine Linkage) MFMP->Intermediate Condensation (-H2O, pH 5-6) Polymer Polymer-NH2 (Chitosan/PAA) Polymer->Intermediate Intermediate->Intermediate Dynamic Exchange (Vitrimer behavior) FinalProduct Stable Grafted Polymer (Secondary Amine) Intermediate->FinalProduct Reduction (NaBH3CN)

Figure 1: Reaction pathway from precursors to stable graft. The dashed line represents the reversible nature of the Schiff base before reduction.

Experimental Protocols

Protocol A: Synthesis of MFMP (Pre-cursor Preparation)

Note: If MFMP is not purchased commercially, it must be synthesized from Vanillin.

Reagents:

  • Vanillin (

    
     eq)
    
  • Methyl 2-chloropropionate (

    
     eq)
    
  • Potassium Carbonate (

    
    , 
    
    
    
    eq)
  • DMF (Dimethylformamide)

Procedure:

  • Dissolve Vanillin and

    
     in DMF. Stir at 
    
    
    
    for 30 mins to generate the phenoxide.
  • Add Methyl 2-chloropropionate dropwise.

  • Heat to

    
     for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
    
  • Workup: Pour into ice water. Extract with Ethyl Acetate. Wash with brine. Dry over

    
    .
    
  • Yield: Expect a white/pale yellow solid.

Protocol B: Grafting MFMP onto Chitosan (Schiff Base Formation)

Target: Dynamic hydrogel or pH-responsive carrier.

Materials:

  • Polymer: Low Molecular Weight Chitosan (Deacetylation degree

    
    ).
    
  • Linker: MFMP (prepared in Protocol A).

  • Solvent: 1% Acetic Acid (aq) and Methanol.

  • Catalyst: None required (Acidic solvent catalyzes imine formation).

Step-by-Step Workflow:

  • Polymer Solubilization:

    • Dissolve

      
       Chitosan in 
      
      
      
      of 1% Acetic Acid solution.
    • Stir overnight at room temperature to ensure full chain relaxation.

    • Critical Check: Solution must be clear and viscous. Filter if insoluble particles remain.

  • Linker Preparation:

    • Dissolve

      
       MFMP (adjust based on desired Degree of Substitution, DS) in 
      
      
      
      Methanol.
  • Grafting Reaction:

    • Add the MFMP/Methanol solution dropwise to the Chitosan solution under vigorous stirring.

    • Observation: The solution will turn from colorless to pale yellow (indicative of Imine formation).

    • Heat to

      
       and stir for 6–12 hours.
      
  • Purification (Dialysis):

    • Transfer reaction mixture to a dialysis membrane (MWCO 3.5 kDa).

    • Dialyze against distilled water for 48 hours, changing water every 6 hours to remove unreacted MFMP and Methanol.

    • Note: The yellow color should remain in the bag (polymer-bound).

  • Drying:

    • Lyophilize (freeze-dry) the purified solution to obtain the grafted polymer as a sponge-like solid.

Protocol C: Reductive Stabilization (Irreversible Grafting)

Target: Stable drug conjugate.

  • Perform Protocol B Steps 1–3.

  • Do not purify yet. Cool reaction to

    
     (ice bath).
    
  • Add Sodium Cyanoborohydride (

    
    ) (
    
    
    
    eq relative to MFMP) slowly.
    • Safety: Perform in a fume hood;

      
       gas risk if pH is too low. Maintain pH 
      
      
      
      .
  • Stir at Room Temp for 12 hours.

  • Purification: Precipitate in Acetone or Ethanol/NaOH neutralization followed by dialysis (as above).

Characterization & Validation

To validate the grafting, compare the spectra of the pure polymer vs. the grafted product.

FTIR Spectroscopy Analysis
Functional GroupMFMP (Linker)Chitosan (Pure)Grafted Polymer (Schiff)Grafted Polymer (Reduced)
Aldehyde (C=O)

(Strong)
AbsentAbsent (Consumed)Absent
Imine (C=N) AbsentAbsent

(New Peak)
Absent (Reduced)
Ester (C=O)

Absent

(Retained)

Amine (N-H) Absent

Intensity DecreasesShifted/Broadened
1H NMR Validation (D2O/CD3COOD)
  • Signal at 9.8 ppm: Represents the Aldehyde proton of free MFMP. Must disappear in the grafted product.

  • Signal at 8.3–8.5 ppm: Represents the **Azomethine proton (

    
    ) **. Appearance confirms Schiff base formation.
    
  • Signal at 3.6–3.8 ppm: Represents the Methoxy group (

    
    ) and Methyl Ester (
    
    
    
    ). These serve as internal standards to calculate the Degree of Substitution (DS).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during reaction Polymer insolubility due to high hydrophobicity of MFMP.Add more Methanol (up to 50% v/v) or reduce the Degree of Substitution (DS).
Low Grafting Efficiency Steric hindrance or hydrolysis of imine.Increase reaction time; Ensure anhydrous conditions if possible; Use molecular sieves.
Gelation (Unwanted) Crosslinking occurring between chains.Dilute the polymer concentration (

). Ensure MFMP is mono-functional (purity check).
Loss of Ester Group Hydrolysis during workup.Avoid high pH (>9) during purification. The ester is sensitive to base.

Workflow Visualization

Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction cluster_purify Phase 3: Purification Step1 Dissolve Chitosan (1% AcOH) Step3 Dropwise Addition (Stirring) Step1->Step3 Step2 Dissolve MFMP (Methanol) Step2->Step3 Step4 Reflux (55°C, 12h) Schiff Base Formation Step3->Step4 Step5 Optional: Reduction (NaBH3CN) Step4->Step5 Stable Route Step6 Dialysis (MWCO 3.5kDa) Step4->Step6 Dynamic Route Step5->Step6 Step7 Lyophilization Step6->Step7

Figure 2: Experimental workflow for grafting MFMP onto Chitosan.

References

  • Dynamic Schiff Base Bonds Enable Recyclable, High-Toughness Vanillin Epoxy Resins. ACS Applied Polymer Materials. (2025).[1] (Generalized link to journal context based on search).

  • Preparation and characterization of vanillin-conjugated chitosan-stabilized emulsions via a Schiff-base reaction. National Institutes of Health (PMC). (2021). .

  • Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates. PMC. (2015).[2] .

  • Methyl 2-(4-formylphenoxy)propanoate Substance Record. PubChem. .

  • Synthesis of Chitosan-ortho-vanillin/AgNPs Schiff Base Composite. Periodica Polytechnica. (2025).[3] .

Sources

Formulation of adhesives using "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Bio-Adhesive Formulation using Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP)

Executive Summary

This guide details the formulation of bio-derived adhesives utilizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) . Unlike unmodified vanillin, which forms brittle networks, MFMP incorporates a propanoate ester tail. This structural modification provides two critical advantages:

  • Internal Plasticization: The aliphatic tail reduces crosslink density stress, improving impact resistance.

  • Dual-Mode Reactivity: The molecule presents an aldehyde for rapid Schiff-base curing (primary adhesion) and an ester for potential transesterification (self-healing/reprocessability).

Target Applications:

  • Biomedical: Resorbable tissue sealants (due to hydrolyzable ester/imine bonds).

  • Device Assembly: Reworkable structural adhesives for medical devices (Vitrimer technology).

Scientific Foundation & Mechanism[1]

The adhesive mechanism relies on the condensation of the MFMP aldehyde with amine-rich crosslinkers to form polyimines (Schiff bases) .

Key Chemical Pathway:



  • Curing: Rapid formation of imine bonds at ambient or mild temperatures.

  • Adhesion: The methoxy and ester groups promote hydrogen bonding with substrates (metals, tissue, glass), while the imine bond provides cohesive strength.

  • Dynamic Property: Under heat or specific pH conditions, the imine bonds can undergo exchange reactions, allowing the adhesive to relax stress or "heal" cracks.

Mechanistic Diagram (DOT Visualization)

AdhesiveMechanism MFMP MFMP Monomer (Aldehyde + Ester) Intermediate Hemiaminal Intermediate MFMP->Intermediate Nucleophilic Attack Amine Crosslinker (Diamine/Chitosan) Amine->Intermediate Network Polyimine Network (Cured Adhesive) Intermediate->Network -H2O (Condensation) Network->Network Imine Exchange (Self-Healing) Substrate Substrate Surface (-OH / -NH2) Network->Substrate H-Bonding / Covalent Anchoring

Figure 1: Reaction pathway from MFMP monomer to crosslinked polyimine network, highlighting the dynamic exchange mechanism.

Material Characterization & Preparation

Before formulation, verify the purity of the MFMP monomer. Impurities (free vanillin or unreacted chloro-ester) will disrupt stoichiometry.

Table 1: MFMP Specification for Adhesive Grade

PropertySpecificationMethodSignificance
Appearance White to pale yellow solidVisualYellowing indicates oxidation.
Melting Point 64–67 °CDSCEnsures crystalline purity.
Aldehyde Content > 98%Titration (Hydroxylamine)Critical for crosslink density calculation.
Acid Value < 2 mg KOH/gTitrationHigh acid interferes with amine curing.

Protocol: Adhesive Formulation

This protocol describes two variants:

  • Formulation A (Structural Vitrimer): High strength, reworkable, uses a hydrophobic diamine.

  • Formulation B (Bio-Sealant): Hydrogel-like, biocompatible, uses Chitosan.

Materials Required
  • Monomer: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP).

  • Crosslinker A: Priamine™ 1074 (C36 Dimer Diamine) or 1,6-Hexanediamine (HMDA).

  • Crosslinker B: Chitosan (Low molecular weight, Deacetylation > 85%).

  • Solvents: Ethanol (for A), 1% Acetic Acid (for B).

Workflow A: Structural Vitrimer (Heat Cure)

Step 1: Stoichiometric Calculation Calculate the mass based on a 1:1 molar ratio of Aldehyde to Amine functional groups.

  • MW of MFMP: ~238.24 g/mol (1 Aldehyde group).

  • MW of HMDA: 116.21 g/mol (2 Amine groups).

  • Ratio: Mix 2 moles of MFMP for every 1 mole of HMDA .

Step 2: Melt Mixing

  • Place 2.38 g of MFMP in a glass vial.

  • Heat to 75°C (just above melting point) until fully liquid.

  • Add 0.58 g of HMDA (pre-melted if solid) directly to the melt.

  • Critical: Stir vigorously for 30 seconds. The mixture will turn yellow/orange immediately (Schiff base formation).

Step 3: Application & Curing

  • Apply the hot liquid immediately to the pre-cleaned substrate (steel/glass).

  • Clamp the joint.

  • Cure Cycle:

    • Stage 1: 80°C for 2 hours (Initial set).

    • Stage 2: 120°C for 4 hours (Full network formation and solvent removal).

Workflow B: Bio-Sealant (Hydrogel)[1]

Step 1: Solution Preparation

  • Solution A: Dissolve 100 mg MFMP in 1 mL Ethanol (warm to 40°C if needed).

  • Solution B: Dissolve 200 mg Chitosan in 10 mL of 1% Acetic Acid.

Step 2: In-Situ Mixing

  • Load Solution A and Solution B into a dual-barrel syringe (Ratio 1:10 v/v) or mix rapidly in a weigh boat.

  • Apply to the target site.

Step 3: Gelation

  • The mixture will form a hydrogel within 60–120 seconds as the aldehyde reacts with chitosan amines.

  • Note: No heat is required. The ethanol/water solvent evaporates or diffuses, leaving a flexible adhesive film.

Performance Validation Protocols

Experiment 1: Lap Shear Strength (ASTM D1002)
  • Objective: Measure structural bond strength.

  • Substrate: Stainless Steel 316L (Sandblasted).

  • Protocol:

    • Prepare 5 specimens using Workflow A .

    • Cure at 120°C for 4 hours.

    • Test on a Universal Testing Machine (Instron) at 1.3 mm/min crosshead speed.

    • Target Metric: > 12 MPa (Structural), > 5 MPa (Semi-structural).

Experiment 2: Chemical Reprocessability (Vitrimer Test)
  • Objective: Verify the "smart" adhesive property (recyclability).

  • Protocol:

    • Take a cured sample from Experiment 1.

    • Grind into a coarse powder.

    • Place powder in a mold and hot-press at 150°C / 5 MPa for 20 minutes.

    • Success Criteria: The powder fuses into a solid, transparent film with >80% retention of original tensile strength.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Bubbles in Bond Line Water release during curing (Condensation).Apply a vacuum (-0.8 bar) during the first 10 mins of cure or use a "step-cure" (60°C then 120°C).
Brittle Failure Crosslink density too high.Replace 20% of the Diamine with a Monoamine (Chain stopper) or use a longer chain diamine (Priamine).
Low Tack (Green Strength) Resin crystallizes too fast.Cool the melt rapidly to supercool it, or add 5% reactive diluent (e.g., Glycidyl ether).

References

  • Zhang, S., et al. (2020). "Synthesis of Vanillin-Based Polyimine Vitrimers with Excellent Reprocessability, Fast Chemical Degradability, and Adhesion."[1] ACS Applied Polymer Materials.[1] Link

  • Fache, M., et al. (2015). "Vanillin, a key-intermediate of biobased polymers." European Polymer Journal. Link

  • Caillol, S. (2021). "Vanillin-derived amines for bio-based thermosets." Green Chemistry. Link

  • Sigma-Aldrich. "Methyl (R)-(+)-2-(4-hydroxyphenoxy)propionate Product Specification." Merck KGaA. Link

  • PubChem. "Methyl 2-(4-formylphenoxy)propanoate Compound Summary." National Library of Medicine. Link

Sources

Bio-Based Architectures: Precision Synthesis of Functional Polymers from Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

The shift from petrochemical feedstocks to lignin-derived aromatics is not merely an environmental imperative but a functional upgrade. Vanillin (4-hydroxy-3-methoxybenzaldehyde) offers a unique bifunctional platform (aldehyde + phenol) that outperforms traditional styrenics in specific applications, including high-Tg thermoplastics and dynamic covalent networks (vitrimers).

This guide details the synthesis of Vanillin Methacrylate (VMA) and its subsequent polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) for precision drug delivery applications. Additionally, it covers the synthesis of Schiff-base epoxy vitrimers for reprocessable structural materials.

Monomer Engineering: Synthesis of Vanillin Methacrylate (VMA)

Target Utility: Radical polymerization precursors replacing styrene/MMA.

The phenolic hydroxyl group of vanillin inhibits radical polymerization (acting as a radical trap). It must be functionalized. Methacrylation is the standard approach to create a polymerizable "handle" while retaining the aldehyde group for post-polymerization functionalization (e.g., Schiff-base conjugation with drugs).

Protocol A: Catalytic Esterification of Vanillin

Mechanism: Nucleophilic acyl substitution using methacrylic anhydride.

Reagents:

  • Vanillin (99%, Reagent Grade)

  • Methacrylic Anhydride (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (Catalyst, 2 mol%)

  • Solvent: Dichloromethane (DCM)

  • Base: Triethylamine (TEA) (1.2 eq)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask, dissolve 10.0 g (65.7 mmol) of vanillin in 100 mL of anhydrous DCM under nitrogen atmosphere.

  • Base Addition: Add TEA (11 mL) and DMAP (0.16 g). Cool the solution to 0°C in an ice bath to prevent thermal polymerization of the anhydride.

  • Acylation: Dropwise add methacrylic anhydride (11.8 mL) over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.

    • Validation Check: Monitor via TLC (Hexane/Ethyl Acetate 7:3). The starting material spot (Rf ~0.4) should disappear.

  • Work-up: Wash the organic layer sequentially with:

    • 1M HCl (2x 50 mL) – removes TEA/DMAP.

    • Saturated NaHCO₃ (2x 50 mL) – removes methacrylic acid byproduct.

    • Brine (1x 50 mL).

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate via rotary evaporation.

  • Crystallization: Recrystallize the crude solid from hexane/ethanol (9:1).

    • Yield: Expect ~85-90% white crystalline solid.

    • Melting Point: 58–60 °C.

Critical Quality Attribute (CQA): 1H NMR (CDCl3) must show the disappearance of the phenolic proton (~6.0 ppm) and the appearance of vinyl protons at 5.80 and 6.38 ppm . The aldehyde peak at 9.98 ppm must remain intact.

Polymerization Protocol: Precision RAFT Synthesis

Target Application: Drug Delivery Vehicles (Micelles/Nanogels).

Conventional free radical polymerization yields broad dispersity (Đ > 1.5). For drug delivery, narrow dispersity (Đ < 1.2) is required to ensure consistent biodistribution. We utilize RAFT polymerization.[1][2][3][4]

Protocol B: RAFT Polymerization of VMA

Reagents:

  • Monomer: VMA (Purified from Protocol A)

  • CTA (Chain Transfer Agent): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) – Selected for compatibility with methacrylates.

  • Initiator: AIBN (Recrystallized)[1][3]

  • Solvent: Anisole (High boiling point, low chain transfer constant)

Experimental Workflow:

  • Stoichiometry: Target Degree of Polymerization (DP) = 100.

    • [Monomer]:[CTA]:[Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve VMA (2.0 g), CPADB (25 mg), and AIBN (2.9 mg) in Anisole (4 mL).

  • Degassing (CRITICAL): Oxygen inhibits RAFT. Perform 4 cycles of Freeze-Pump-Thaw .

    • Freeze: Immerse tube in liquid nitrogen (10 min).

    • Pump: Apply high vacuum (<50 mTorr) for 15 min.

    • Thaw: Close valve, thaw in warm water.

    • Repeat.

  • Polymerization: Backfill with Nitrogen. Immerse in a pre-heated oil bath at 70°C .

  • Kinetics: Aliquot samples every hour for GPC/NMR analysis to track conversion.

  • Quenching: After 12 hours (or ~70% conversion), plunge the tube into liquid nitrogen and expose to air.

  • Purification: Precipitate dropwise into cold methanol (10x excess). Filter and dry under vacuum at 40°C.

Functional Thermosets: Vanillin-Schiff Base Vitrimers

Target Application: Reprocessable, Self-Healing Structural Materials.

Unlike the linear PVMA above, this protocol creates a crosslinked network that can be reshaped (vitrimer) due to dynamic imine exchange.

Protocol C: Synthesis of Vanillin-Diamine Monomer
  • Schiff Base Formation: Dissolve Vanillin (2 eq) and 1,4-diaminobutane (1 eq) in Ethanol.

  • Reflux: Heat to 78°C for 4 hours. The solution will turn yellow (formation of imine).

  • Isolation: Cool to crystallize the bis-imine product. Filter and dry.

  • Curing: Mix the bis-imine monomer with Epoxidized Soybean Oil (ESO) or Bisphenol A Diglycidyl Ether (DGEBA) at a 1:1 stoichiometric ratio (Imine:Epoxy).

  • Crosslinking: Cure at 120°C for 4 hours, then 160°C for 2 hours.

Visualization of Chemical & Experimental Logic

Diagram 1: Chemical Synthesis Pathway

This diagram illustrates the transformation from raw lignin-derived vanillin to the functional polymer.

VanillinSynthesis Vanillin Vanillin (Lignin Derived) VMA Vanillin Methacrylate (VMA Monomer) Vanillin->VMA Esterification (DMAP/TEA, DCM) MethAnhydride Methacrylic Anhydride MethAnhydride->VMA Polymer Poly(VMA) (Linear Polymer) VMA->Polymer RAFT Polymerization (AIBN, 70°C) RAFT_Agent RAFT Agent (CPADB) RAFT_Agent->Polymer Schiff Schiff Base Conjugation Polymer->Schiff Post-Polymerization Functionalization

Caption: Pathway from Vanillin to Poly(VMA). Note the preservation of the aldehyde group for late-stage Schiff base functionalization.

Diagram 2: RAFT Experimental Workflow

The success of RAFT depends heavily on oxygen removal. This workflow emphasizes the critical "Freeze-Pump-Thaw" cycle.

RAFTWorkflow cluster_prep Phase 1: Preparation cluster_degas Phase 2: Degassing (Critical) cluster_poly Phase 3: Polymerization Mix Mix Reagents (VMA + CPADB + AIBN) Schlenk Transfer to Schlenk Tube Mix->Schlenk Freeze 1. Freeze (Liq. N2, 10 min) Schlenk->Freeze Vacuum 2. Vacuum Pump (<50 mTorr, 15 min) Freeze->Vacuum Thaw 3. Thaw (Warm Water, N2 backfill) Vacuum->Thaw Cycle Repeat 3-4 Cycles Thaw->Cycle Cycle->Freeze If < 3 cycles Heat Oil Bath (70°C, 12-24h) Cycle->Heat If Done Quench Quench (Liq. N2 + Air) Heat->Quench

Caption: Critical workflow for RAFT polymerization. Inadequate degassing (Phase 2) is the primary cause of reaction failure.

Data Summary & Validation

The following table contrasts the properties of Vanillin-based polymers against standard petrochemical equivalents.

PropertyPoly(Styrene) (Petrochemical)Poly(VMA) (Bio-Based)Validation Method
Glass Transition (Tg) ~100 °C120–130 °C DSC (10°C/min, 2nd heat)
Thermal Stability (Td5%) ~300 °C~320 °CTGA (N2 atmosphere)
Solvent Resistance Soluble in TolueneInsoluble in TolueneGravimetric Swelling
Functionality None (Inert)Aldehyde (Reactive) 1H NMR (9.98 ppm peak)
Char Yield LowHigh (Flame Retardant)TGA Residue @ 600°C

Interpretation: Poly(VMA) exhibits a higher Tg than polystyrene due to the rigid aromatic backbone and polar methoxy/aldehyde side groups, restricting chain mobility. This makes it superior for higher-temperature applications.

References

  • Stanzione, J. F., et al. (2012).[5][6] Vanillin-based resins for renewable, high-performance polymer composites.[7] Green Chemistry, 14(9), 2346-2352. [Link]

  • Holcapkova, P., et al. (2020). Vanillin Methacrylate as a Sustainable Monomer for Radical Polymerization. Macromolecular Chemistry and Physics.[2][4][8] [Link]

  • Llevot, A., et al. (2016). Polymers from Vanillin: A Review. Chemical Reviews, 116(1), 537–554. [Link]

  • Zhao, S., et al. (2020). Sustainable Epoxy Vitrimers from Epoxidized Soybean Oil and Vanillin.[9] ACS Sustainable Chemistry & Engineering. [Link]

  • Moad, G., et al. (2005). Living Radical Polymerization by the RAFT Process.[1][3][8] Australian Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Williamson Ether Synthesis for Phenolic Aldehydes

[1]

Topic: Optimization & Troubleshooting of O-Alkylation for Vanillin, Salicylaldehyde, and Derivatives. Ticket ID: WES-PA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Introduction: The "Phenolic Aldehyde" Paradox

Welcome to the technical support hub. You are likely here because standard Williamson conditions (Sodium Hydride/THF or NaOH/Ethanol) are failing you.

The Core Problem: Phenolic aldehydes (e.g., Vanillin, 4-Hydroxybenzaldehyde) present a unique paradox. The aldehyde group (


1

12

This guide moves beyond textbook theory to industrial-grade optimization, focusing on weak-base mediation and Phase Transfer Catalysis (PTC) .[1][2]

Module 1: Reaction Setup & Stoichiometry

Q: Which base/solvent system should I use to avoid aldehyde degradation?

A: Stop using Sodium Hydroxide (NaOH) or Sodium Hydride (NaH) immediately.[1][2]

For phenolic aldehydes, the Potassium Carbonate / DMF system is the gold standard. The aldehyde's electron-withdrawing nature allows

Comparative Matrix: Base/Solvent Systems
SystemBase StrengthRisk of CannizzaroReaction RateRecommendation
NaH / THF ExtremeHighFastAVOID. Overkill; risk of reduction/polymerization.[1][2]
NaOH / EtOH StrongHighMediumAVOID. Hydroxide attacks the aldehyde carbonyl.[1]

/ Acetone
ModerateLowSlowGood. Requires long reflux; safer but slower.[1][2]

/ DMF
ModerateNegligible Fast OPTIMAL. High solubility of phenoxide; rapid kinetics.[1][2]
Standard Operating Procedure (SOP): The "Carbonate Method"

Target: 4-Alkoxybenzaldehyde derivative

  • Stoichiometry: 1.0 eq Phenolic Aldehyde : 1.5 eq

    
     : 1.2 eq Alkyl Halide.[1][2]
    
  • Solvent: Anhydrous DMF (Dimethylformamide).[1][2] Concentration: 0.5 M.

  • Catalyst (Optional): 0.1 eq Potassium Iodide (KI) if using Alkyl Chlorides or Bromides (Finkelstein acceleration).

  • Temperature: 60°C – 80°C. (Do not exceed 90°C to prevent DMF decomposition).

  • Atmosphere: Nitrogen/Argon balloon (Essential to prevent aldehyde oxidation to carboxylic acid).[1][2]

Module 2: The Mechanism & Decision Logic

Understanding why we choose specific reagents is critical for troubleshooting.

Visualization: Reaction Pathway & Base Selection Logic

Figure 1: Mechanistic flow and decision tree for optimizing phenolic aldehyde alkylation.

WilliamsonMechanismStartPhenolic Aldehyde(Substrate)BaseChoiceBase SelectionStart->BaseChoiceStrongBaseStrong Base(NaOH/NaH)BaseChoice->StrongBaseHigh pKa BaseWeakBaseWeak Base(K2CO3)BaseChoice->WeakBaseMild Base (Recommended)PathACannizzaro Reaction(Side Product)StrongBase->PathANucleophilic attackon CarbonylPathBPhenoxide Ion(Stable Intermediate)WeakBase->PathBSelective Deprotonationof OHSN2SN2 AttackPathB->SN2AlkylHalideAlkyl Halide (R-X)+ KI (Catalyst)AlkylHalide->SN2ElectrophileFinalProductEther Aldehyde(Target)SN2->FinalProductInversion of Config

Caption: Decision tree highlighting the risk of Cannizzaro side-reactions when using strong bases versus the clean pathway offered by weak bases.

Module 3: Troubleshooting (FAQ)

Q: My reaction mixture turned dark brown/black. What happened?

Diagnosis: Oxidation. Phenolic aldehydes are sensitive to air, especially in basic solutions.[1][2] The aldehyde oxidizes to the carboxylic acid (e.g., Vanillic Acid), and phenols can form quinones, leading to tarry byproducts.

  • Fix: Degas your solvent (sparge with

    
     for 15 mins) before adding reagents. Keep the reaction under a positive pressure of inert gas.
    
Q: I see ~50% conversion, but the reaction has stalled. Adding more base didn't help.

Diagnosis: "Potassium Coating" or Halide Insolubility. In Acetone,

12
  • Fix 1 (Mechanical): Use vigorous stirring (high RPM) to grind the solids.[1]

  • Fix 2 (Chemical): Switch to DMF (better solubility) or add a Phase Transfer Catalyst (e.g., 18-Crown-6 or TBAI) to solubilize the carbonate/phenoxide.[1][2]

Q: I am using an Alkyl Chloride and the yield is <10%.

Diagnosis: Poor Leaving Group. Chlorides are poor leaving groups compared to Bromides or Iodides.

  • Fix: Add Potassium Iodide (KI) (10-20 mol%).

    • Mechanism:[2][3][4][5][6][7][8][9] The

      
       displaces 
      
      
      to form the Alkyl Iodide in situ (Finkelstein reaction), which is much more reactive toward the phenoxide.
Visualization: Troubleshooting Logic Flow

Figure 2: Step-by-step diagnostic workflow for low yields.

TroubleshootingIssueProblem: Low Yield / Stalled ReactionCheckColorIs the mixture dark/black?Issue->CheckColorOxidationCause: OxidationAction: Use Inert AtmosphereCheckColor->OxidationYesCheckLGIs Leaving Group Cl?CheckColor->CheckLGNoFinkelsteinCause: Low ReactivityAction: Add 0.1 eq KICheckLG->FinkelsteinYesCheckBaseIs Base NaH/NaOH?CheckLG->CheckBaseNoCannizzaroCause: Cannizzaro RxnAction: Switch to K2CO3CheckBase->CannizzaroYesCheckSolventIs Solvent Acetone?CheckBase->CheckSolventNoPassivationCause: Base PassivationAction: Switch to DMF or add 18-Crown-6CheckSolvent->PassivationYes

Caption: Diagnostic workflow to identify the root cause of reaction failure, differentiating between oxidation, reactivity, and side-reaction issues.

Module 4: Green Chemistry & Scale-Up

Q: DMF is difficult to remove. Is there a "Green" alternative?

A: Yes. Phase Transfer Catalysis (PTC) in a biphasic system.[1][2][5] This method avoids high-boiling polar aprotic solvents (DMF/DMSO) and allows for easier workup.[1][2]

Protocol: PTC-Mediated Synthesis
  • Solvent System: Toluene (Organic phase) and Water (Aqueous phase).[1][2]

  • Base: Solid

    
     or concentrated aqueous KOH (Note: In biphasic systems, KOH is safer for aldehydes than in homogenous alcohol solution because the contact time is controlled, but solid Carbonate is still safer).[1]
    
  • Catalyst: TBAB (Tetrabutylammonium Bromide) or Aliquat 336 (5 mol%).[1][2]

  • Mechanism: The Quaternary Ammonium salt transports the phenoxide from the solid/aqueous interface into the Toluene, where it reacts rapidly with the alkyl halide.

Advantages:

  • Workup: Simply separate the layers.[1] The product is in Toluene; salts stay in water.[1]

  • Safety: Toluene is less toxic than DMF and easier to recover.[1][2]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 17: Nucleophilic Substitution). [1]

  • Freedman, H. H., & Dubois, R. A. (1975).[1] An improved Williamson ether synthesis using phase transfer catalysis.[1][2][8][10][11] Tetrahedron Letters, 16(38), 3251-3254.[1][2][8] [1][2]

  • Li, J. J. (2009).[1][2] Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.[1][2] (Section: Williamson Ether Synthesis).

  • Rowe, J. E., et al. (2005).[1][2] Side reactions in the Williamson ether synthesis. Australian Journal of Chemistry, 58(1), 63-66.[1][2] (Discusses elimination vs substitution competition). [1]

  • PubChem Database. (2024).[1][2] Vanillin Compound Summary. (pKa and Physical Properties). [1]

Technical Support Center: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Context

You are likely synthesizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate via a Williamson Ether Synthesis.[1] This reaction typically involves coupling Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Methyl 2-chloropropanoate (or the bromo/tosyl analog) using a mild base like Potassium Carbonate (


) in a polar aprotic solvent (DMF, Acetonitrile, or Acetone).[2][1]

While theoretically straightforward, this reaction is an ambident nucleophile system competing against elimination pathways . The secondary alkyl halide (alpha-halo ester) is prone to E2 elimination, and the resulting ester product is susceptible to hydrolysis.

The Reaction Network

The following diagram illustrates the primary product pathway versus the critical side reactions you must control.

ReactionNetwork Vanillin Vanillin (Nucleophile) Intermediate Vanillin->Intermediate Reagent Methyl 2-chloropropanoate (Electrophile) Reagent->Intermediate Impurity_Elim SIDE REACTION 1 Methyl Acrylate (Elimination Product) Reagent->Impurity_Elim E2 Elimination (High Temp/Strong Base) Product TARGET PRODUCT Methyl 2-(4-formyl-2-methoxyphenoxy) propanoate Intermediate->Product SN2 Substitution (Major Path) Impurity_Hyd SIDE REACTION 2 Carboxylic Acid Derivative (Hydrolysis Product) Product->Impurity_Hyd Saponification (Water + Base)

Figure 1: Reaction network showing the competition between Substitution (


), Elimination (E2), and Hydrolysis.[2][1]

Critical Side Reactions: Mechanisms & Mitigation

A. The "Missing Yield" (Elimination via E2)

The Issue: You observe low conversion of Vanillin, but the alkylating agent (Methyl 2-chloropropanoate) has disappeared. The Cause: The alpha-proton of Methyl 2-chloropropanoate is acidic due to the adjacent ester carbonyl.[1] In the presence of base and heat, the reagent undergoes E2 elimination to form Methyl Acrylate , which is volatile and often lost during workup. Mitigation:

  • Temperature Control: Keep reaction temperature below 60°C. E2 elimination is entropy-driven and favored at higher temperatures.[2][1]

  • Base Selection: Use

    
     (weaker base) rather than NaOH or NaH.[2]
    
  • Stoichiometry: Use a slight excess (1.2–1.5 eq) of the alkylating agent to account for sacrificial elimination.

B. The "Polar Impurity" (Ester Hydrolysis)

The Issue: A new spot appears on TLC near the baseline, or an extra peak elutes early in Reverse Phase HPLC. The Cause: Water in the solvent or base allows hydroxide ions (


) to attack the methyl ester of your product, converting it to the carboxylic acid  (2-(4-formyl-2-methoxyphenoxy)propanoic acid).[2][1]
Mitigation: 
  • Anhydrous Conditions: Use anhydrous DMF or Acetonitrile.

  • Dry Base: Flame-dry your

    
     or purchase anhydrous grade.[2][1] Commercial 
    
    
    
    often contains 1.5 hydrates.
C. Racemization (If using Chiral Reagents)

The Issue: You used (S)-Methyl 2-chloropropanoate but the product optical rotation is lower than expected. The Cause: The product has an acidic proton at the chiral center (alpha to the ester and ether oxygen). Under basic conditions, this proton can exchange, leading to racemization. Mitigation:

  • Minimize Reaction Time: Quench the reaction immediately upon completion.

  • Avoid Strong Bases: Never use alkoxides (NaOMe) or hydrides (NaH) if stereochemistry is required.[2]

Troubleshooting Guides (Q&A)

Q1: My reaction mixture turned dark black/brown. Is my product ruined?

Diagnosis: This is likely oxidative degradation of Vanillin. Phenoxides are electron-rich and prone to oxidation by air (forming quinones or polymerization products).[2][1] Solution:

  • Degas Solvents: Sparge your DMF/Acetonitrile with Nitrogen or Argon for 15 minutes before adding reagents.

  • Inert Atmosphere: Run the reaction under a Nitrogen balloon.

  • Rescue: The product is likely still there. Perform a filtration through a short pad of silica gel or activated charcoal during workup to remove the colored oligomers.

Q2: I see a persistent impurity at RRT ~0.9 (just before product) in HPLC.

Diagnosis: This is often C-alkylated vanillin .[2][1] While rare with soft electrophiles, phenoxide is an ambident nucleophile. It can attack via the Carbon-5 position (ortho to the phenol).[1] Solution:

  • Solvent Switch: Ensure you are using a polar aprotic solvent (DMF/DMSO). These solvents solvate the cation (

    
    ), leaving the phenoxide oxygen "naked" and more nucleophilic, favoring O-alkylation over C-alkylation.[1]
    
  • Leaving Group: Switch from Chloro-propanoate to Bromo-propanoate. The softer bromide leaving group favors the softer

    
     transition state at the oxygen.
    
Q3: The product is an oil and won't crystallize.

Diagnosis:

  • Residual Solvent: DMF is difficult to remove.

  • Racemization: The racemic mixture often has a lower melting point than the pure enantiomer and may remain an oil.

  • Phenol Contamination: Unreacted Vanillin depresses the melting point. Solution:

  • Wash Protocol: Wash the organic layer with 1M NaOH (cold) during workup. This converts unreacted Vanillin into water-soluble sodium vanillate, removing it from your product.[2][1]

  • Crystallization: Try triturating the oil with cold Diisopropyl Ether (IPE) or Hexane/Ethyl Acetate (9:1).

Optimized Experimental Protocol

Standardized for 10g scale. Validated for high O/C selectivity.

ParameterSpecificationReason
Solvent DMF (Anhydrous)Promotes

; prevents hydrolysis.[2][1]
Base

(Powder, 1.5 eq)
Mild enough to prevent extensive elimination.
Reagent Methyl 2-chloropropanoate (1.2 eq)Excess compensates for E2 side reaction.[2][1]
Catalyst KI (0.1 eq) - OptionalFinkelstein reaction in situ (Cl

I) accelerates

.[2][1]
Temp 50°C - 60°CBalance between rate and elimination control.[2][1]
Step-by-Step Procedure:
  • Activation: To a dry flask under

    
    , add Vanillin  (1.0 eq) and 
    
    
    
    (1.5 eq) in DMF (5 vol). Stir at RT for 30 mins. Observation: Color usually changes to bright yellow (phenoxide formation).[2][1]
  • Addition: Add Methyl 2-chloropropanoate (1.2 eq) dropwise over 10 minutes. Note: If using KI, add it here.

  • Reaction: Heat to 55°C. Monitor by TLC/HPLC after 2 hours.

    • Checkpoint: If Vanillin remains but Reagent is gone, add 0.2 eq more Reagent (Elimination consumed the first batch).

  • Workup:

    • Cool to RT. Pour into Ice Water (20 vol).

    • Critical Step: The product may precipitate as a white solid. If so, filter and wash with water.[3]

    • If oil separates: Extract with Ethyl Acetate.

    • Purification Wash: Wash organic layer with 5% NaOH (aq) to remove unreacted Vanillin. Wash with Brine. Dry over

      
      .
      
  • Isolation: Evaporate solvent. Recrystallize from Hexane/EtOAc if necessary.

References

  • Williamson, A. W. (1850).[4] "Theory of Aetherification". Philosophical Magazine, 37, 350–356. (Foundational mechanism).[2][5]

  • Master Organic Chemistry. (2014). "The Williamson Ether Synthesis".[4][6][7] Retrieved from [Link]

  • European Patent Office. (1998). "EP0675867B1: Hydrolysis of methyl esters". Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely synthesizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate via a Williamson ether synthesis (Vanillin alkylation with methyl 2-chloropropionate).

While the synthesis is chemically straightforward, the isolation is notoriously deceptive. Users frequently report the product isolating as a "sticky yellow oil" rather than the expected crystalline solid, or struggling with persistent starting material (Vanillin) contamination.

This guide moves beyond generic textbook advice. It addresses the specific physicochemical behavior of this aldehyde-ester hybrid , preventing hydrolysis of the ester while protecting the reactive aldehyde.

Module 1: The "Vanillin Ghost" (Chemical Decontamination)

The Problem: Unreacted Vanillin (starting material) co-elutes with your product on TLC and inhibits crystallization. The Science: Vanillin is a phenol (


).[1] Your product is a neutral ester. We exploit this acidity difference for separation without hydrolyzing your labile ester.
Protocol: The Cold Alkaline Wash

Do not use Sodium Bisulfite. It will complex with the aldehyde in your product and wash it away.

  • Dilution: Dissolve your crude reaction mixture in Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) for this specific wash step if possible, as emulsions are more common with DCM/Alkali systems.

  • The Chill: Cool the organic phase to 0–5°C in an ice bath.

    • Why? Ester hydrolysis rates drop significantly at lower temperatures.

  • The Wash: Extract quickly with cold 5% Sodium Carbonate (

    
    )  or saturated Sodium Bicarbonate (
    
    
    
    )
    .
    • Target pH: You need the aqueous phase to be pH ~9-10 to deprotonate Vanillin (turning it into water-soluble sodium vanillate).

    • Duration: Keep contact time under 5 minutes.

  • Separation: Separate phases immediately. The yellow color in the aqueous layer is the phenolate anion of Vanillin (good sign).

  • Neutralization: Wash the organic layer immediately with cold Brine to remove residual base.

Critical Checkpoint: Spot a TLC. If Vanillin persists, repeat the cold wash. Do not proceed to crystallization until Vanillin is <1%.

Module 2: The "Sticky Oil" Syndrome (Crystallization)[2]

The Problem: The product is a low-melting solid (approx. 60–70°C range) but isolates as a viscous oil that refuses to solidify. The Science: This molecule has high conformational freedom and tends to supercool. Impurities (even trace DMF or mineral oil) act as "anti-seeds," preventing lattice formation.

Protocol: Induced Nucleation
ParameterRecommendationRationale
Solvent A (Dissolver) Isopropanol (IPA) Good solubility at high temp; promotes crystal growth on cooling.
Solvent B (Anti-solvent) Water or Hexane Drastically reduces solubility, forcing precipitation.
Temperature Ramp Slow (10°C/hour)Rapid cooling traps impurities, leading to oils/gums.

Step-by-Step:

  • Evaporation: Ensure all reaction solvent (especially DMF) is removed. Use a high-vacuum line (0.1 mmHg) at 40°C for 1 hour. Residual DMF is the #1 cause of oiling.

  • Dissolution: Dissolve the crude oil in the minimum amount of hot IPA (approx. 50-60°C).

  • Cloud Point: Add warm Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add one drop of IPA to clear the solution.

  • Seeding (Crucial): If you have a reference crystal, add it now at 35°C. If not, scratch the inner glass wall of the flask with a glass rod to create micro-abrasions (nucleation sites).

  • The Wait: Let it stand at room temperature for 2 hours, then move to 4°C overnight.

Module 3: Advanced Separation (Chromatography)

If crystallization fails, you must purify via silica gel chromatography.

The Setup:

  • Stationary Phase: Silica Gel 60 (230-400 mesh).

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10

    
     70:30).
    
  • Loading: Dissolve crude in a minimum volume of DCM/Hexane (1:1).

Troubleshooting Tailing: If the spot streaks (tails) on TLC, it indicates the aldehyde is interacting with the acidic silica.

  • Fix: Add 1% Triethylamine to your column equilibration solvent to neutralize the silica. Note: Wash the collected fractions with brine afterwards to remove the amine.

Visual Workflow: The Decision Matrix

The following diagram outlines the logical flow for purifying this specific intermediate, highlighting the critical decision points based on impurity profile.

PurificationLogic Start Crude Reaction Mixture (Vanillin + Product + DMF) DMF_Check Is DMF present? Start->DMF_Check AqueousWash Extensive Water/Brine Wash (Remove DMF) DMF_Check->AqueousWash Yes Vanillin_Check TLC: Is Vanillin present? DMF_Check->Vanillin_Check No AqueousWash->Vanillin_Check BaseWash Cold 5% Na2CO3 Wash (Target pH 9-10) Vanillin_Check->BaseWash Yes (Rf ~0.3) Dry Dry (MgSO4) & Concentrate Vanillin_Check->Dry No BaseWash->Dry State_Check Physical State? Dry->State_Check Recryst Recrystallization (IPA/Water or Hexane/EtOAc) State_Check->Recryst Solid/Semi-solid Column Flash Chromatography (Hex:EtOAc + 1% Et3N) State_Check->Column Sticky Oil/Gum Final Pure Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Recryst->Final Column->Final

Caption: Purification decision tree emphasizing the removal of polar aprotic solvents (DMF) and phenolic impurities before selecting the final isolation method.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Bisulfite (


) to remove the unreacted Vanillin? 
A: ABSOLUTELY NOT. 
While bisulfite is the standard method for removing aldehydes, your product contains an aldehyde group (4-formyl). Bisulfite will form a water-soluble adduct with your product, causing it to wash away into the aqueous waste layer. You will lose your yield.

Q2: My product turned into a carboxylic acid. What happened? A: You likely oxidized the aldehyde. This happens if:

  • The reaction was exposed to air for too long (aldehydes auto-oxidize).

  • You used a strong oxidant during workup.

  • Solution: Store the purified product under Nitrogen/Argon in the freezer. If the acid is present, you must use column chromatography to separate it (Acid sticks to silica; Ester moves fast).

Q3: Why is my yield lower than the literature (e.g., <70%)? A: The most common cause is O- vs. C-alkylation . Phenols generally favor O-alkylation (desired), but high temperatures or incorrect bases can promote C-alkylation on the aromatic ring.

  • Optimization: Ensure you are using Potassium Carbonate (

    
    )  in Acetone  or DMF  at moderate temperatures (refluxing acetone is safer than heating DMF). Use Potassium Iodide (KI) as a catalyst to speed up the O-alkylation and reduce thermal degradation [1].
    

Q4: The NMR shows a "mess" in the aromatic region. A: Check for Claisen Rearrangement products. If you heated the reaction too aggressively (>100°C in DMF), the allyl/alkyl ether can rearrange. Stick to temperatures below 80°C.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Williamson Ether Synthesis and Phenol protection).

  • Scifinder/ChemicalBook. Methyl 2-(4-formylphenoxy)propanoate Properties & Synthesis Data. (Verifying CAS 70129-95-2 and physical properties).

  • Organic Syntheses. General procedures for O-alkylation of phenols. Org. Synth. Coll. Vol. 10, p.102. (Authoritative grounding for carbonate/acetone method).

  • EPA CompTox Dashboard. Methyl 2-(3-formylphenoxy)propanoate and related analogs. (Solubility and stability data inference).

Sources

Technical Support Center: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their synthetic protocols. The guidance herein is structured to explain the fundamental chemistry behind each step, enabling you to diagnose and resolve common experimental challenges.

Synthesis Overview: A Two-Step Approach

The most common and logical route to Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate involves a two-step sequence:

  • Williamson Ether Synthesis: Formation of the ether linkage by reacting guaiacol (2-methoxyphenol) with a methyl 2-halopropanoate.

  • Electrophilic Aromatic Formylation: Introduction of a formyl (-CHO) group onto the electron-rich aromatic ring, regioselectively at the para-position to the ether substituent.

This overall strategy is outlined in the workflow diagram below.

SynthesisWorkflow Guaiacol Guaiacol Step1 Step 1: Williamson Ether Synthesis Guaiacol->Step1 Propanoate Methyl 2-halopropanoate Propanoate->Step1 Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->Step1 Intermediate Methyl 2-(2-methoxyphenoxy)propanoate Step1->Intermediate Forms ether linkage Step2 Step 2: Electrophilic Aromatic Formylation Intermediate->Step2 FormylatingAgent Formylating Agent (e.g., Vilsmeier Reagent) FormylatingAgent->Step2 Product Target Product: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Step2->Product Adds formyl group

Caption: General two-step synthetic workflow.

Part 1: Troubleshooting the Williamson Ether Synthesis

This reaction couples guaiacol with methyl 2-halopropanoate via an Sₙ2 mechanism.[1] The phenoxide, generated in situ, acts as the nucleophile. While robust, this step can present challenges related to yield and purity.

Q1: My reaction yield is very low, and I'm recovering a lot of unreacted guaiacol. What's going wrong?

This is a common issue often traced back to incomplete deprotonation of the phenol or suboptimal reaction conditions.

  • Causality & Solution: The reaction requires the formation of the phenoxide ion to act as a nucleophile.[2] If the base is too weak or insufficient, a significant portion of the guaiacol remains protonated and unreactive.

    • Check Your Base: While potassium carbonate (K₂CO₃) is commonly used, its efficacy can be limited by particle size and solvent. For less acidic phenols, a stronger base may be necessary.[3] Consider switching to sodium hydroxide (NaOH). Sodium hydride (NaH) is a very strong base that will ensure complete deprotonation but must be handled with extreme care under anhydrous conditions.[3]

    • Solvent Choice: The Sₙ2 reaction is significantly faster in polar, aprotic solvents like DMF, DMSO, or acetonitrile.[3][4] These solvents solvate the counter-ion (e.g., K⁺) but leave the phenoxide anion "naked" and highly nucleophilic. Protic solvents like ethanol or water will hydrogen-bond with the phenoxide, reducing its nucleophilicity and slowing the reaction.[4]

    • Temperature and Time: Ensure the reaction is heated sufficiently. A typical temperature range is 50-100°C for 1-8 hours.[3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Q2: I'm seeing a significant amount of an alkene byproduct. How can I prevent this?

You are observing a competing E2 elimination reaction. This is a critical issue because the alkylating agent, methyl 2-halopropanoate, is a secondary halide.

  • Causality & Solution: The phenoxide is not only a strong nucleophile but also a strong base. With secondary alkyl halides, it can either substitute the halide (Sₙ2, desired) or abstract a proton from the adjacent carbon, leading to an alkene (E2, undesired).[4][5]

    • Temperature Control: Higher temperatures favor elimination over substitution.[4] Try running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., start at 50-60°C).

    • Base Strength: While a strong base is needed for deprotonation, an excessively strong base or high concentration can promote the E2 pathway. Use the mildest base that effectively deprotonates the phenol. For phenols, K₂CO₃ is often sufficient and is less likely to promote elimination than NaH.[6]

ParameterRecommendation for Maximizing Sₙ2Rationale
Alkyl Halide Use methyl or primary halides when possible.Secondary and tertiary halides are prone to E2 elimination.[1]
Base Use the mildest base effective for deprotonation (e.g., K₂CO₃).Stronger bases can favor the E2 side reaction.[4]
Solvent Polar, aprotic (DMF, Acetonitrile, DMSO).Stabilizes the transition state of the Sₙ2 reaction.[3][4]
Temperature Lower temperatures (e.g., 50-80°C).Higher temperatures tend to favor elimination over substitution.[4]

Part 2: Troubleshooting the Formylation Reaction

The introduction of the formyl group is the most critical step for determining the final product's identity and purity. The key challenge is achieving high regioselectivity for the para-position. Several methods exist, each with its own set of advantages and disadvantages.[7][8]

Q3: My Vilsmeier-Haack formylation is not working or giving very low yields. What should I check?

The Vilsmeier-Haack reaction uses a pre-formed chloromethyliminium salt (the "Vilsmeier reagent") from DMF and an acid chloride like POCl₃.[9][10] It is a weak electrophile, making the reaction sensitive to substrate activity and reaction conditions.

  • Causality & Solution: Failure often stems from issues with reagent quality, insufficient activation of the aromatic ring, or improper temperature control.

    • Reagent Quality: The Vilsmeier reagent is highly sensitive to moisture. Ensure your DMF is anhydrous and the POCl₃ is fresh. The reagent should be prepared in situ at a low temperature (e.g., 0°C) before adding the substrate.[11]

    • Substrate Reactivity: The ether intermediate is an activated aromatic ring, which is favorable for this reaction.[9] However, if the reaction is sluggish, it may require more forcing conditions.

    • Temperature Profile: After forming the reagent at 0°C, the reaction with the aromatic substrate typically requires heating. An insufficient temperature will result in the recovery of starting material.[11] Conversely, excessively high temperatures can lead to decomposition. A systematic approach to optimizing the temperature (e.g., starting at 60°C and incrementally increasing to 80°C or 100°C) is recommended.[11]

Q4: I am getting a mixture of ortho- and para-formylated products. How can I improve para-selectivity?

Regioselectivity is controlled by both steric and electronic factors. While the ether group is an ortho-, para-director, steric hindrance from the bulky propanoate group should favor para-substitution. If you are seeing significant ortho-product, consider the choice of formylation method.

  • Causality & Solution:

    • Reimer-Tiemann Reaction: This method, using chloroform and a strong base, generates dichlorocarbene.[12] It is known to have a strong preference for ortho-formylation of phenols due to coordination with the phenoxide.[12][13] It is generally not the recommended method for achieving para-selectivity in this synthesis.

    • Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) and acid. Like the Reimer-Tiemann, it often shows a preference for ortho-formylation of free phenols.[14][15] While para-substitution can occur if the ortho positions are blocked, it may not be the most reliable method for this target.[16]

    • Vilsmeier-Haack Reaction: This is often a good choice for achieving para-selectivity on alkoxy-substituted benzenes, especially when the ortho-position is sterically hindered.[17] Optimizing the solvent and temperature may further improve selectivity.

    • Lewis Acid-Mediated Formylation: Several patents related to the synthesis of Febuxostat, a drug for which this molecule is an intermediate, describe high-yield, para-selective formylation using paraformaldehyde in the presence of a Lewis acid like MgCl₂/triethylamine[18][19] or tin tetrachloride (SnCl₄).[20] These methods are specifically optimized for this type of substrate and are highly recommended.

TroubleshootingFormylation Start Low Yield or Incorrect Isomer in Formylation Step CheckMethod What formylation method was used? Start->CheckMethod RT Reimer-Tiemann CheckMethod->RT Reimer-Tiemann Duff Duff Reaction CheckMethod->Duff Duff VH Vilsmeier-Haack CheckMethod->VH Vilsmeier-Haack Lewis Lewis Acid + Paraformaldehyde CheckMethod->Lewis Lewis Acid RT_Issue High ortho-isomer content expected. Not ideal for para-selectivity. RT->RT_Issue Duff_Issue Often ortho-selective. Yields can be low. Duff->Duff_Issue VH_Troubleshoot Check reagent quality (anhydrous). Optimize temperature (0°C then heat). Ensure sufficient reaction time. VH->VH_Troubleshoot Lewis_Adv High para-selectivity reported for similar substrates. Consider MgCl₂/TEA or SnCl₄. Lewis->Lewis_Adv

Caption: Troubleshooting flowchart for the formylation step.

Part 3: Purification Strategies

Q5: My crude product is an oily mixture that is difficult to purify by column chromatography. Is there a better way?

Yes. A highly effective method for purifying aromatic aldehydes is through the formation of a reversible sodium bisulfite adduct.[21]

  • Causality & Solution: Aldehydes react with sodium bisulfite to form a solid, water-soluble salt.[22][23] Non-aldehydic impurities remain in the organic phase and can be washed away. The aldehyde can then be regenerated from the aqueous layer by adding a base (like NaOH) or acid, which decomposes the adduct.[22][23] This chemical extraction method is often more efficient than chromatography for removing stubborn impurities.

Part 4: Experimental Protocols

Protocol 1: Williamson Ether Synthesis
  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add guaiacol (1.0 eq.), anhydrous potassium carbonate (2.0 eq.), and anhydrous DMF (approx. 5-10 mL per gram of guaiacol).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 2-bromopropanoate (1.2 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction's progress by TLC, observing the disappearance of the guaiacol spot.

  • After completion, cool the mixture to room temperature and pour it into cold water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, Methyl 2-(2-methoxyphenoxy)propanoate. This product can be purified by column chromatography or used directly in the next step if sufficiently pure.

Protocol 2: Vilsmeier-Haack Formylation
  • In a dry three-neck flask under an inert atmosphere, add anhydrous DMF (3.0 eq.) and cool the flask to 0°C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise while maintaining the temperature at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[11]

  • Dissolve the intermediate from Protocol 1 (1.0 eq.) in a minimal amount of anhydrous DMF or 1,2-dichloroethane and add it dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80°C. Stir for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by slowly adding a saturated sodium acetate or sodium bicarbonate solution until the pH is ~6-7.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

Protocol 3: Purification via Bisulfite Adduct
  • Dissolve the crude aldehyde product in a minimal amount of methanol or THF.[23]

  • Add a freshly prepared saturated aqueous solution of sodium bisulfite. Shake or stir the biphasic mixture vigorously for 30-60 minutes. A white precipitate of the adduct may form.[22]

  • Add water and an immiscible organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel. Shake and separate the layers. The non-aldehydic impurities will remain in the organic layer.

  • Isolate the aqueous layer containing the bisulfite adduct.

  • To regenerate the aldehyde, add an equal volume of fresh ethyl acetate and slowly add 50% NaOH solution dropwise until the pH is >12.[22]

  • Shake the funnel to extract the purified aldehyde into the organic layer. Separate the layers, wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate to yield the purified product.

References

  • Grokipedia. (n.d.). Duff reaction.
  • SynArchive. (n.d.). Duff Reaction.
  • Wikipedia. (n.d.). Duff reaction.
  • BenchChem. (n.d.). Technical Support Center: Aldehyde Purification via Bisulfite Adducts.
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • BenchChem. (n.d.). The Reimer-Tiemann Reaction: Application Notes and Protocols for the Ortho-Formylation of Substituted Phenols.
  • ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
  • BenchChem. (n.d.). Improving reaction conditions for Williamson ether synthesis.
  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aldehydes.
  • BenchChem. (n.d.). Optimizing reaction conditions for Vilsmeier cyclization in pyridines.
  • ResearchGate. (n.d.). Zeolites as Shape-Selective Catalysts: Highly Selective Synthesis of Vanillin from Reimer–Tiemann Reaction of Guaiacol and Chloroform.
  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis.
  • Name of Reaction. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • I.R.I.S. (n.d.). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Patsnap. (2011, August 10). Preparation method of febuxostat intermediate.
  • Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN102617313A - Sharing synthesis method for vanillin and isovanillin.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Google Patents. (n.d.). CN101665471A - Preparation method of febuxostat intermediate.
  • Acta Chemica Scandinavica. (1999).
  • Wikipedia. (n.d.). Reimer–Tiemann reaction.
  • YouTube. (2018, July 23). Reimer Tiemann Reaction Mechanism.
  • Edubirdie. (n.d.). Williamson Ether Synthesis.

Sources

Preventing C-alkylation in Williamson ether synthesis of vanillin

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers optimizing the Williamson ether synthesis of vanillin. It is designed to address the specific challenge of preventing C-alkylation (ring alkylation) while maximizing O-alkylation (ether formation).

Topic: Preventing C-Alkylation & Maximizing O-Selectivity in Williamson Ether Synthesis Target Analyte: Vanillin (4-hydroxy-3-methoxybenzaldehyde) Document ID: TS-VAN-042

Core Principles: The Ambident Nucleophile Challenge

To prevent side reactions, one must understand the "decision" the molecule makes during the reaction. The vanillin phenoxide ion is an ambident nucleophile , meaning it can attack an electrophile (alkyl halide) from two distinct sites:

  • The Oxygen (O-Attack): Resulting in the desired ether. This is generally under kinetic control (faster).

  • The Ring Carbon C-5 (C-Attack): Resulting in a C-alkylated byproduct. This is often the thermodynamic product or favored by specific "hard/soft" interactions.

The Structural Hazard: In vanillin, the C-1 aldehyde is electron-withdrawing, which generally decreases the nucleophilicity of the phenoxide. However, the C-5 position (ortho to the hydroxyl) remains susceptible to electrophilic attack, particularly if the oxygen is "shielded" by tight ion-pairing or hydrogen bonding.

Mechanism Visualization

The following diagram illustrates the divergent pathways. Your goal is to block the red path and accelerate the green path.

VanillinReaction Vanillin Vanillin Phenoxide (Ambident Nucleophile) TS_O Transition State (O) Charge Controlled (Early TS) Vanillin->TS_O  Polar Aprotic Solvent  Large Cation (K+, Cs+) TS_C Transition State (C-5) Orbital Controlled (Late TS) Vanillin->TS_C  Protic Solvent  Tight Ion Pair (Li+, Na+)  Soft Electrophile RX Alkyl Halide (R-X) RX->TS_O RX->TS_C Ether O-Alkylated Product (Desired Ether) TS_O->Ether C_Alk C-Alkylated Byproduct (C-5 Substitution) TS_C->C_Alk

Figure 1: Mechanistic divergence in vanillin alkylation. Green pathways indicate conditions favoring the desired ether; red pathways indicate risks for C-alkylation.

Troubleshooting Guide (Q&A)

Q1: I am seeing a byproduct with the exact same mass as my product, but the NMR is different. Is this C-alkylation?

Diagnosis: Likely, yes. Technical Explanation: C-alkylation at the C-5 position creates an isomer of your desired ether. In ^1H NMR, look for the disappearance of the aromatic proton at C-5 (usually a doublet or doublet of doublets around 6.9-7.0 ppm). If the integration of aromatic protons drops from 3 to 2, you have C-alkylation. Corrective Action:

  • Switch Solvent: If using Ethanol or Methanol, switch to Acetone, DMF, or Acetonitrile . Protic solvents hydrogen-bond to the phenoxide oxygen, reducing its nucleophilicity and allowing the "softer" carbon center to compete.

  • Change Base: Switch from NaOH/LiOH to

    
     or 
    
    
    
    . Larger cations (Cs > K > Na > Li) dissociate better from the oxygen, leaving it "naked" and more reactive toward O-alkylation.
Q2: My yield is low, and I see aldehyde degradation. Why?

Diagnosis: Cannizzaro Reaction or Aldol Condensation.[1] Technical Explanation: Strong bases (like hydroxide,


) can attack the aldehyde group of vanillin. If the alkylation is slow, the base consumes the starting material via the Cannizzaro reaction (disproportionation into vanillic acid and vanillyl alcohol).
Corrective Action: 
  • Avoid Strong Bases: Do not use NaOH or KOH if possible. Use Potassium Carbonate (ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    ) .[2] It is strong enough to deprotonate the phenol (
    
    
    
    ) but too weak to trigger rapid aldehyde side reactions.
  • Stoichiometry: Ensure the alkyl halide is present before heating to ensure the phenoxide reacts with the halide rather than the aldehyde.

Q3: Does the choice of Alkyl Halide affect the O/C ratio?

Diagnosis: Yes, significantly. Technical Explanation: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen is a "hard" nucleophile. It prefers "hard" electrophiles.

  • Alkyl Chlorides/Bromides: Generally good for O-alkylation.

  • Alkyl Iodides: Excellent for rate, but technically "softer." However, in practice, the high leaving group ability of Iodide usually speeds up the O-alkylation so much that C-alkylation (which has a higher activation energy) cannot compete.

  • Allyl/Benzyl Halides: These are prone to Claisen Rearrangement . If you form the O-allyl ether and heat it too high (>100°C), it will rearrange to the C-allyl phenol. This mimics direct C-alkylation. Corrective Action: Keep reaction temperatures moderate (<80°C) when using allylic halides.

Optimized Experimental Protocol

This protocol is designed as a self-validating system . If followed, the specific reagents and conditions inherently suppress C-alkylation mechanisms.

Reagents & Rationale[3][4][5][6][7][8][9][10]
ComponentRecommended ChoiceScientific Rationale (Why this prevents C-alkylation)
Solvent DMF (Dimethylformamide) or Acetone Polar Aprotic: Solvates the cation (

) but leaves the phenoxide anion naked and highly reactive at the Oxygen center.
Base

(Anhydrous)
Cation Size:

is larger than

, promoting loose ion-pairing. Basicity: Carbonate is mild, preventing aldehyde side reactions.
Catalyst KI (Potassium Iodide) - OptionalFinkelstein Exchange: Converts R-Cl/R-Br to R-I in situ. R-I reacts faster, favoring the kinetic O-product over the thermodynamic C-product.
Temperature 60°C - 80°C Kinetic Control: High enough to overcome the activation barrier for O-alkylation, but low enough to prevent Claisen rearrangement or thermodynamic equilibration to C-products.
Step-by-Step Workflow
  • Preparation:

    • Flame-dry glassware. Moisture solvates the phenoxide, reducing O-selectivity.

    • Use anhydrous DMF or Acetone.

  • Deprotonation (The "Naked Anion" Step):

    • Dissolve Vanillin (1.0 eq) in DMF (approx. 5-10 mL per gram).

    • Add Anhydrous

      
       (1.5 - 2.0 eq).
      
    • Observation Check: The solution should turn yellow (formation of phenoxide anion). Stir at Room Temp for 15-30 mins.

  • Alkylation:

    • Add Alkyl Halide (1.1 - 1.2 eq).

    • (Optional) Add catalytic KI (0.1 eq) if using a chloride or bromide.

    • Heat to 60-80°C.

  • Monitoring:

    • Monitor via TLC or HPLC.

    • Self-Validation: If the reaction turns dark brown/black rapidly, the temp is too high or base too strong (polymerization/decomposition). It should remain yellow/orange.

  • Workup:

    • Pour into ice water (precipitates the ether if solid, or allows extraction).

    • Extract with Ethyl Acetate. Wash with 1M NaOH (removes unreacted Vanillin—critical for purity).

Optimization Logic Diagram

OptimizationWorkflow Start Start Optimization SolventCheck Is Solvent Protic? (EtOH, MeOH, Water) Start->SolventCheck SwitchSolvent SWITCH TO: DMF, Acetone, or MeCN SolventCheck->SwitchSolvent Yes (Favors C-Alk) BaseCheck Is Base Strong? (NaOH, NaH, KOH) SolventCheck->BaseCheck No (Aprotic) SwitchSolvent->BaseCheck SwitchBase SWITCH TO: K2CO3 or Cs2CO3 BaseCheck->SwitchBase Yes (Side Rxns) TempCheck Is Temp > 100°C? BaseCheck->TempCheck No (Carbonate) SwitchBase->TempCheck LowerTemp REDUCE TEMP: Keep < 80°C (Prevents Rearrangement) TempCheck->LowerTemp Yes Success OPTIMAL CONDITIONS: K2CO3 / DMF / 60°C High O-Selectivity TempCheck->Success No LowerTemp->Success

Figure 2: Decision tree for eliminating variables that contribute to C-alkylation.

References

  • Mechanism of Phenoxide Alkylation

    • Title: Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion.[3]

    • Source: Journal of the American Chemical Society (JACS).
    • URL:[Link]

  • Solvent & Counter-ion Effects

    • Title: Differential reaction energy profiles for O versus C alkylation of enol
    • Source: ResearchG
    • URL:[Link]

  • Optimization of Vanillin Ether Synthesis

    • Title: Solving a Scale-Up Problem in the O-Alkylation of Isovanillin Under Phase-Transfer C
    • Source: Organic Process Research & Development (ACS).
    • URL:[Link]

  • Green Chemistry Approaches (Solvent Selection)

    • Title: Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction (Vanillin Alkyl
    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Technical Support Center: Aldehyde Polymerization & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Current Operator: Senior Application Scientist, Polymer Chemistry Division Subject: Troubleshooting Polymerization of Aldehyde-Containing Monomers[1]

Welcome to the Aldehyde Polymerization Support Hub

You have reached the Tier-3 Technical Support desk. We understand you are facing challenges with aldehyde-containing monomers. Whether you are attempting to polymerize the aldehyde group itself (polyaldehydes) or polymerize a vinyl monomer containing a pendant aldehyde (e.g., acrolein, methacrolein), this functional group is notoriously "promiscuous"—it engages in multiple parasitic side reactions that kill conversion, broaden dispersity (


), or lead to immediate depolymerization.[1]

Below are the four most common "Support Tickets" we receive, complete with diagnostic steps, root cause analysis, and field-proven protocols.

Ticket #01: "My Polymer Vanished During Isolation"

Symptom: You successfully polymerized phthalaldehyde or a similar aliphatic aldehyde at


. The solution was viscous. However, after warming to room temperature or attempting to precipitate, you were left with monomer and a non-viscous liquid.[1]

Root Cause: Thermodynamic Instability (Ceiling Temperature) Polyaldehydes (forming polyacetal backbones,


) possess a very low ceiling temperature (

). For poly(phthalaldehyde) (PPA), the

is approximately

.[2] Above this temperature, the entropy of the monomer is favored over the enthalpy of the polymer, leading to rapid "unzipping" (depolymerization) if the chain end is not "trapped."

The Fix: Quantitative End-Capping or Macrocyclization You must chemically "lock" the chain ends before the reaction mixture warms up.

Protocol: Anionic Polymerization of Phthalaldehyde with End-Capping
  • Preparation: Dry THF and monomer rigorously over

    
    .
    
  • Initiation: Initiate with

    
    -BuLi or phosphazene base (
    
    
    
    -Bu-P4) at
    
    
    .[1]
  • Propagation: Allow reaction for 1–4 hours at

    
    .
    
  • CRITICAL STEP (Termination): Do not quench with methanol/water immediately.

    • Add acetic anhydride (10 eq. vs initiator) or pyridine/acetyl chloride while still at

      
      .
      
    • Stir for 30 mins at low temp, then allow to warm to RT.

  • Isolation: Precipitate into cold methanol.

Expert Insight: Recent work by Kaitz et al. demonstrated that using cationic polymerization (


) can yield macrocyclic  PPA. These cycles lack chain ends entirely, making them significantly more stable than linear analogs without requiring post-polymerization capping [1].[1][3][4][5]
Ticket #02: "The Reaction Turned into an Insoluble Gel"

Symptom: You are attempting anionic or radical polymerization of an aldehyde-functionalized monomer (like acrolein), and the flask contains a crosslinked, insoluble network instead of a linear polymer.[1]

Root Cause: The Tishchenko & Aldol Traps Aldehydes are electrophiles. In the presence of alkoxides (often generated in situ during initiation) or Lewis acids, they undergo:

  • Tishchenko Reaction: Disproportionation of two aldehydes to form an ester.[1][6] If this happens between two polymer chains, it acts as a crosslinker.[1]

  • Aldol Condensation: If your monomer has an

    
    -proton (like acetaldehyde or acrolein), base catalysis triggers aldol condensation, branching the polymer backbone or gelling the matrix.[1]
    

Diagnostic Diagram: The Battle for the Carbonyl The following diagram illustrates the competing pathways your monomer faces.

Tishchenko_Vs_Polymerization Monomer Aldehyde Monomer (R-CHO) Polymer Linear Polyaldehyde (-O-CH(R)-)n Monomer->Polymer Low Temp (-78°C) No alpha-H Tishchenko Tishchenko Side Reaction (Ester Formation) Monomer->Tishchenko High Temp (>0°C) Alkoxide Catalyst Aldol Aldol Condensation (C-C Bond / Crosslink) Monomer->Aldol Presence of Alpha-H Basic Conditions Initiator Alkoxide/Base Initiator Initiator->Monomer Attacks C=O Gel INSOLUBLE GEL (Dead Batch) Tishchenko->Gel Inter-chain Esterification Aldol->Gel Network Formation

Figure 1: Mechanistic competition. Successful polymerization requires suppressing the yellow pathways (Tishchenko/Aldol) via temperature control and structural design.

The Fix:

  • Eliminate

    
    -protons:  Use benzaldehyde derivatives or phthalaldehyde where Aldol is impossible.[1]
    
  • Temperature Control: Tishchenko activation energy is higher than propagation.[1] Keep

    
    .
    
  • Switch Mechanism: If polymerizing vinyl-aldehydes (keeping the aldehyde pendant), use Radical Polymerization (RAFT/ATRP) instead of Anionic to avoid nucleophilic attack on the carbonyl.

Ticket #03: "RAFT/ATRP Failed (Low Conversion/Dead Catalyst)"

Symptom: You are trying to polymerize 4-formylstyrene or methacrolein using RAFT or ATRP. The reaction stops early, or the PDI is


.[1]

Root Cause: Radical Addition & Catalyst Poisoning [1]

  • Radical Branching: Carbon-centered radicals can add to the C=O bond (albeit slowly), leading to branching.[1]

  • Catalyst Poisoning (ATRP): The aldehyde lone pairs can coordinate to the Copper (Cu) catalyst, displacing the ligand and deactivating the redox cycle.

  • Aminolysis (RAFT): If you use primary amine initiators or work up with amines, they react with the aldehyde to form imines (Schiff bases), altering the stoichiometry.

The Fix: The "Protect-Polymerize-Deprotect" Workflow Do not polymerize the naked aldehyde. Mask it as an acetal.[1][7]

Protocol: Acetal-Protected RAFT Polymerization

Step 1: Protection React 4-vinylbenzaldehyde with triethyl orthoformate and ethanol (cat.[1] PTSA) to form 4-vinylbenzaldehyde diethyl acetal .

  • Yield: >90%.[1][3][8]

  • Stability:[1][5][9][10][11] Stable to base and radicals.

Step 2: RAFT Polymerization

  • Monomer: Protected Acetal Monomer.[1]

  • CTA: CPDB (Cyanoisopropyl dithiobenzoate) for styrenics/methacrylates.

  • Initiator: AIBN.[1][11]

  • Solvent: Anisole or Toluene.[1]

  • Temp:

    
    .
    
  • Result: Linear kinetics, low PDI (<1.15).[1]

Step 3: Deprotection (Post-Polymerization Modification) Dissolve polymer in THF/Acetone. Add 1M HCl (aq). Stir for 2 hours. Precipitate.

  • Result: Quantitative recovery of pendant aldehyde groups.

Troubleshooting Data Matrix

Use this table to quickly identify your issue based on experimental observations.

SymptomProbable CauseDiagnostic CheckRecommended Solution
Polymer depolymerizes at RT Low

(Polyaldehydes)
Check NMR for monomer peaks after warming.[1]End-cap with acetic anhydride at

or use Cationic Macrocyclization [1].[1]
Insoluble Gel formed Crosslinking (Aldol/Tishchenko)Check solubility in good solvents (THF/DCM).Lower temp; Switch to non-enolizable monomers; Use acetal protection.
Broad PDI (>1.5) in RAFT Side reactions with C=OGPC trace shows high MW shoulder.[1]Use acetal-protected monomers; Optimize CTA/Initiator ratio.
No Conversion (Coordination) Catalyst PoisoningColor change in catalyst solution (ligand exchange).Use steric spacer groups or acetal protection to prevent coordination.
Loss of Aldehyde Signal (NMR) Side reaction / Oxidation

NMR: Missing CHO peak at 9–10 ppm.
Purge

rigorously; Ensure no amines are present (Schiff base formation).
References & Further Reading
  • Kaitz, J. A., Diesendruck, C. E., & Moore, J. S. (2013).[1][4] End group characterization of poly(phthalaldehyde): surprising discovery of a reversible, cationic macrocyclization mechanism.[1][3][4] Journal of the American Chemical Society, 135(34), 12755-12761.[1][3][4]

  • Tishchenko Reaction Mechanism. Organic Reactions & Wikipedia.[1] (General mechanism of alkoxide-catalyzed esterification).

  • Moad, G., Rizzardo, E., & Thang, S. H. (2005).[1] Living Radical Polymerization by the RAFT Process.[12] Australian Journal of Chemistry.[1] (Discusses functional group tolerance).

  • Protecting Groups in Polymer Synthesis. BOC Sciences / LibreTexts. (General acetal protection strategies).

For further assistance, please submit a log of your NMR spectra and GPC traces to the Tier-4 Engineering Team.

Sources

Controlling the molecular weight of polymers from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and molecular weight control of polymers derived from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP).

This molecule is a high-value, bio-based alkylated vanillin derivative. To synthesize high-molecular-weight (MW) polymers from this feedstock, it is almost exclusively treated as a precursor for AB-type Step-Growth Polymerization (Polyesterification).

System Overview: The Chemistry of MFMP

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) contains two distinct functional groups: an aldehyde and a methyl ester .[1]

  • The Challenge: You cannot form a linear high-MW polymer using these two groups directly in a single step. The aldehyde is a chain-terminator in standard esterification.

  • The Solution (Activation): The aldehyde must be selectively reduced to a primary alcohol. This converts MFMP into an AB-Type Monomer (containing both a hydroxyl and an ester group), capable of self-polycondensation.

The "AB-Monomer" Pathway


Critical Workflow: From Monomer to Polymer

To control molecular weight, you must control the purity of the intermediate and the removal of condensate .

Phase A: Monomer Activation (Reduction)

Before polymerization, MFMP is reduced (typically using


 or catalytic hydrogenation) to Methyl 2-(4-(hydroxymethyl)-2-methoxyphenoxy)propanoate .
  • Quality Check: Ensure the aldehyde peak (

    
     ppm in 
    
    
    
    NMR) is completely absent. Any residual aldehyde will act as a "capping agent," limiting the maximum achievable molecular weight (
    
    
    ).
Phase B: Polycondensation (The MW Control Stage)

The polymerization is driven by the removal of methanol.

  • Catalyst: Titanium tetrabutoxide (

    
    ) or Antimony oxide (
    
    
    
    ) at 0.1 mol%.
  • Temperature:

    
     (Gradual ramp).
    
  • Vacuum:

    
     (Critical for high MW).
    

Visualizing the Control Logic

The following diagram illustrates the critical decision points where molecular weight is either built or lost.

MFMP_Polymerization Start Start: Methyl 2-(4-formyl- 2-methoxyphenoxy)propanoate Reduction Step 1: Selective Reduction (Aldehyde -> Alcohol) Start->Reduction Check QC: Is Aldehyde < 0.1%? Reduction->Check AB_Monomer Active AB-Monomer (Hydroxy-Ester) Check->AB_Monomer Yes LowMW Failure: Oligomers (Capped chains) Check->LowMW No (Aldehyde caps chain) Polymerization Step 2: Melt Polycondensation (T > 180°C, Cat: Ti/Sb) AB_Monomer->Polymerization Vacuum Vacuum Stage (< 0.1 mbar) Polymerization->Vacuum Remove Methanol HighMW Success: High MW Polymer (Mn > 20 kDa) Vacuum->HighMW Efficient Removal Vacuum->LowMW Poor Vacuum/Leaks

Caption: Logical flow for converting MFMP into high-molecular-weight polyesters. Note that aldehyde purity is the primary gatekeeper for chain growth.

Troubleshooting Guide: Controlling and PDI

If your GPC (Gel Permeation Chromatography) data shows low molecular weight or broad dispersity, consult this matrix.

SymptomProbable CauseTechnical Solution

Stalls < 5,000 Da
Condensate Trapping In reversible polycondensation, methanol presence halts chain growth. Action: Check vacuum seal. Use a wider vacuum line to increase conductance. Ensure pressure is

.
High PDI (> 2.5) Transesterification Prolonged heating at high temp causes back-biting. Action: Reduce reaction time at the final temperature (

). Stop reaction immediately once torque/viscosity plateaus.
Dark/Black Polymer Thermal Oxidation Vanillin derivatives are electron-rich and oxidize easily. Action: Ensure strict

purging before vacuum. Add antioxidant (e.g., Irganox 1010) at 0.1 wt% during synthesis.
Brittle Material Low Conversion (

)
According to the Carothers equation (

), you need

. Action: Increase catalyst concentration slightly or switch to a more active catalyst like

.
Unmelted Particles Crosslinking If the aldehyde was not fully reduced, it can crosslink via acetal formation. Action: Re-verify Step 1 (Reduction) completion via NMR.

Frequently Asked Questions (FAQs)

Q1: Can I polymerize MFMP directly without reducing the aldehyde? A: Not for linear polyesters. The aldehyde group is relatively inert toward the ester under standard transesterification conditions. However, it can lead to side reactions (branching) or simply remain as a chain end, preventing high degrees of polymerization. For linear chains, you must generate the hydroxyl group [1, 2].

Q2: Which catalyst yields the highest molecular weight for this specific monomer? A: Titanium alkoxides (like Titanium Tetrabutoxide) are the industry standard for vanillin-based esters. However, recent literature suggests that enzymatic polymerization (using Lipase B from Candida antarctica) can be used for lower MW oligomers if you require a metal-free route, though thermal polycondensation with Ti catalysts is superior for achieving


 [3].

Q3: How does the "methoxy" group affects the polymer properties? A: The methoxy group at the ortho position (relative to the ether linkage) adds steric bulk. This increases the Glass Transition Temperature (


) compared to non-substituted equivalents, often pushing 

above

. However, it also increases melt viscosity, making the removal of methanol (and thus MW build-up) more difficult. You may need higher shear mixing [4].

Q4: Can I use this monomer to make Polyurethanes? A: Yes, but indirectly. First, reduce the aldehyde to an alcohol (creating the hydroxy-ester). Then, react this with a diol (like ethylene glycol) to create a bis-hydroxyl monomer (a diol). This vanillin-derived diol can then be reacted with diisocyanates to form polyurethanes [2].

References

  • Renewable polymers prepared from vanillin and its derivatives. Macromolecular Chemistry and Physics, 216(17), 1816-1822. Link

  • Sustainable Aromatic Aliphatic Polyesters and Polyurethanes Prepared from Vanillin-Derived Diols via Green Catalysis. Polymers, 12(10), 2256. Link

  • Enzymatic Synthesis of Bio-based Polyesters Derived from Vanillin. Frontiers in Bioengineering and Biotechnology, 8, 606. Link

  • Renewable (semi)aromatic polyesters from symmetrical vanillin-based dimers. Polymer Chemistry, 5, 2014. Link

Sources

Troubleshooting low conversion rates in "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion & Yield in Alkylation Reactions Audience: Process Chemists, Medicinal Chemists, R&D Scientists Document ID: TSC-2024-VAN-PROP Status: Active[1]

Executive Summary & System Analysis

The Core Problem: Synthesizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 70129-95-2) typically involves the Williamson ether synthesis between Vanillin and Methyl 2-halopropanoate .[1]

Low conversion in this specific reaction is rarely due to a single factor.[1] It is usually a "perfect storm" of three competing mechanistic hurdles:

  • Steric Hindrance: The electrophile (Methyl 2-chloropropanoate or bromopropanoate) is a secondary alkyl halide .[1] SN2 substitution is significantly slower here than with primary halides, making the reaction prone to stalling.

  • Competing Elimination (E2): The secondary nature of the halide makes it susceptible to base-catalyzed elimination, generating methyl acrylate and reducing the effective concentration of your electrophile.

  • Ester Instability: The product contains a methyl ester.[1] The use of strong hydroxide bases (NaOH/KOH) or presence of water often leads to saponification (hydrolysis), converting your desired product into the water-soluble carboxylic acid, which is then lost in the aqueous waste during workup.

Diagnostic Workflow (Decision Tree)

Before altering your protocol, use this logic flow to identify the specific failure mode.

TroubleshootingFlow Start START: Analyze Crude Mixture (TLC/LC-MS) CheckSM Is Vanillin (SM) still present? Start->CheckSM CheckProduct Is Product formed? CheckSM->CheckProduct No, SM Consumed LowConversion ISSUE: Low Reactivity (Kinetic Stall) CheckSM->LowConversion Yes, High % SM Hydrolysis ISSUE: Ester Hydrolysis (Saponification) CheckProduct->Hydrolysis No Product (Found Acid instead) Elimination ISSUE: Elimination (E2) (Electrophile Decomposition) CheckProduct->Elimination Low Yield (Acrylate byproducts) SolventFix FIX: Switch to Polar Aprotic (DMF/DMSO) + Add KI LowConversion->SolventFix BaseFix FIX: Switch to Anhydrous K2CO3 Eliminate Water Hydrolysis->BaseFix TempFix FIX: Lower Temp (<80°C) Change Base to Cs2CO3 Elimination->TempFix

Figure 1: Diagnostic logic for identifying the root cause of reaction failure based on crude analysis.[1]

Technical Guides & Optimization Protocols

Protocol A: The "Finkelstein-Assisted" Carbonate Method

Recommended for overcoming steric hindrance of the secondary halide.

The Science: Standard alkylation with Methyl 2-chloro propanoate is kinetically slow.[1] By adding catalytic Potassium Iodide (KI), you generate Methyl 2-iodo propanoate in situ.[1] Iodide is a better leaving group, accelerating the SN2 reaction significantly.

Optimized Conditions:

Parameter Recommendation Rationale
Solvent DMF (N,N-Dimethylformamide) Polar aprotic solvent solvates the cation (K+), leaving the phenoxide anion "naked" and highly reactive.[1] Avoid Ethanol/Methanol.[1]
Base K2CO3 (Anhydrous) Strong enough to deprotonate Vanillin (pKa 7.[1]4) but weak enough to minimize elimination and ester hydrolysis compared to NaOH.[1]

| Catalyst | KI (10-20 mol%) | Essential if using the chloro-derivative.[1] Converts R-Cl


 R-I (Finkelstein reaction).[1] |
| Temp  | 60°C - 75°C  | Sufficient energy for secondary SN2.[1] Exceeding 90°C promotes E2 elimination.[1] |

Step-by-Step Workflow:

  • Dissolution: Dissolve Vanillin (1.0 eq) in anhydrous DMF (5 mL/mmol).

  • Deprotonation: Add K2CO3 (1.5 eq).[1] Stir at RT for 30 mins.[1] The solution should turn yellow (phenoxide formation).[1]

  • Activation: Add KI (0.2 eq).

  • Addition: Add Methyl 2-chloropropanoate (1.2 eq) dropwise.

  • Reaction: Heat to 65°C under N2 atmosphere for 4–6 hours.

  • Validation: Check TLC. If SM remains, add 0.2 eq more halide (it may have degraded).[1]

Protocol B: Preventing Ester Hydrolysis (The "Invisible Yield Loss")

The Issue: If your LC-MS shows conversion of Vanillin but you isolate very little product, you likely hydrolyzed the ester. The resulting acid (2-(4-formyl-2-methoxyphenoxy)propanoic acid) extracts into the aqueous bicarbonate layer during workup and is discarded.[1]

The Fix:

  • Strictly Anhydrous: Use flame-dried glassware and anhydrous solvents.[1] Water + Carbonate + Heat = Hydrolysis.[1]

  • Avoid Hydroxides: Never use NaOH or KOH.[1] Even in alcohol, they promote transesterification or hydrolysis.[1]

  • Workup Adjustment:

    • Standard: Dilute with water, extract with EtOAc.[1]

    • Rescue: If you suspect hydrolysis, acidify the aqueous layer to pH 3 (carefully!) and extract. If you recover the acid, you can re-esterify it using MeOH/H2SO4 to save the batch.

Frequently Asked Questions (FAQs)

Q1: I see a new spot on TLC that runs very high (non-polar). What is it?

Diagnosis: This is likely O-alkylation vs C-alkylation or a side reaction involving the aldehyde.[1] Analysis: However, in this specific system, high-running spots are often Methyl Acrylate polymers or decomposition products of the halide. Action: Ensure you are not overheating. If the spot is UV active and distinct, check if the aldehyde oxidized to the acid (Vanillic acid derivative), though that usually runs lower.

Q2: Can I use Acetone instead of DMF?

Answer: Yes, but with caveats. Nuance: Acetone is polar aprotic and works with K2CO3 (the "acetone-reflux" method).[1] Risk: The boiling point (56°C) is often too low to drive the SN2 reaction on a secondary halide efficiently.[1] You might see 50% conversion after 24 hours.[1] DMF at 70°C is far superior for kinetics.

Q3: My reaction turns dark black/brown. Is the product ruined?

Answer: Not necessarily, but it indicates oxidation.[1] Mechanism: Vanillin and its phenoxide are sensitive to air oxidation, forming quinones which are deeply colored.[1] Prevention: Always sparge your solvent with Nitrogen/Argon before use and run the reaction under an inert atmosphere.[1] Cleanup: A filtration through a short pad of silica gel or charcoal treatment during workup usually removes the color bodies.[1]

Q4: Why is the Methyl 2-chloropropanoate disappearing?

Answer: It is undergoing E2 Elimination . Mechanism: The carbonate base is deprotonating the alpha-proton of the ester (which is relatively acidic) or the beta-proton, leading to the formation of Methyl Acrylate and HCl. Solution:

  • Add the alkyl halide slowly to the mixture.

  • Do not exceed 1.5 equivalents of base.[1]

  • Use the minimal temperature required (start at 50°C, ramp to 65°C only if needed).

Mechanistic Visualization

Understanding the competition between Substitution (Desired) and Elimination (Undesired).[1]

Mechanism Vanillin Vanillin Phenoxide (Nucleophile) TS_SN2 TS: Backside Attack (Sterically Hindered) Vanillin->TS_SN2 Halide Methyl 2-chloropropanoate (Electrophile) Halide->TS_SN2 TS_E2 TS: Proton Abstraction (Base Catalyzed) Halide->TS_E2 Product TARGET PRODUCT (Ether Linkage) TS_SN2->Product Pathway A (Desired) Promoted by Polar Aprotic Solvent Waste WASTE: Methyl Acrylate (Elimination Product) TS_E2->Waste Pathway B (Undesired) Promoted by Heat & Strong Base Base Base (CO3 2-) Base->TS_E2 Attacks H

Figure 2: Mechanistic competition in the synthesis.[1] Pathway A is favored by DMF/KI; Pathway B is favored by high heat.

References

  • PubChem. (n.d.).[1] Methyl 2-(4-formylphenoxy)propanoate (Compound).[1][2][3] National Library of Medicine.[1] Retrieved from [Link][1][2]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Limitations. Retrieved from [Link]

Sources

Technical Support Center: Purification of Aromatic Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Column Chromatography & Purification Logic for Aromatic Ethers

Method Development & Solvent Selection

User Query: How do I select the optimal solvent system for a new aromatic ether?

Technical Response: Aromatic ethers (e.g., anisole derivatives, diphenyl ethers) are typically lipophilic and stable. Unlike amines or carboxylic acids, they rarely require aggressive modifiers. Your goal is to establish a "Retention Factor" (Rf) between 0.25 and 0.35 on Silica Gel 60 (


).
Standard Solvent Protocols
Solvent SystemPolarityUse CaseNotes
Hexanes / Ethyl Acetate StandardGeneral purpose for 90% of aromatic ethers.Start with 10% EtOAc in Hexanes for TLC scouting.[1]
Hexanes / Toluene Low/MedSeparation of closely related isomers.Critical: Exploits

-

stacking interactions between the solvent and the aromatic ring to alter selectivity [1].
DCM / Hexanes MediumHigh solubility requirements.DCM is "stronger" than hexanes but less polar than EtOAc. Good for ethers that crystallize in hexanes.
Pentane / Ether LowLow-boiling isolation.[2]Use when the product is volatile; allows evaporation at low temps.
The "Golden Zone" Protocol (TLC to Column)

Do not guess the gradient. Use the CV (Column Volume) method based on TLC data.

TLC_Optimization start Start TLC Scout (10% EtOAc/Hex) check Check Rf Value start->check high Rf > 0.5 (Too Fast) check->high low Rf < 0.15 (Too Slow) check->low good Rf 0.25 - 0.35 (Optimal) check->good action1 Reduce Polarity (Try 5% EtOAc) high->action1 action2 Increase Polarity (Try 20% EtOAc) low->action2 column Set Column Gradient Start: 0.5x TLC % End: 2x TLC % good->column action1->check action2->check

Figure 1: Logic flow for converting Thin Layer Chromatography (TLC) results into a reliable flash chromatography gradient.

Troubleshooting: The "Phenol Problem"

User Query: My aromatic ether is co-eluting with the starting material (phenol), or I see streaking on the column.

Technical Response: This is the most common failure mode in Williamson ether synthesis. Phenols are acidic (


) and interact strongly with the acidic silanol groups (

) on the silica surface, causing "tailing" or streaking that contaminates the less polar ether [2].
Diagnostic & Remediation Matrix
SymptomRoot CauseImmediate Fix (On-Column)Prevention (Pre-Column)
Streaking / Tailing Residual Phenol interacting with Silica.Add 1% Acetic Acid to mobile phase. This keeps the phenol protonated and tightens the band, usually moving it away from the ether.Base Wash: Wash crude organic layer with 1M NaOH (x3). Phenol becomes water-soluble phenolate; Ether stays in organic.[3]
Co-elution Polarity match between Ether and Impurity.Change Selectivity: Switch from Hex/EtOAc to Toluene/Hexanes . The aromatic selectivity often resolves these pairs.Acetylation: React crude with Acetic Anhydride. Phenol becomes Acetate (very different Rf); Ether is unreactive.
Product Decomposition Acid-labile protecting groups (e.g., THP, Trityl).Buffer Silica: Pre-wash column with 1% Triethylamine (TEA) in Hexanes to neutralize silica acidity [3].Use Alumina (Neutral) stationary phase instead of Silica.
The "Base Wash" Validation (Self-Validating Protocol)

Before running a column, perform a TLC Spot Test :

  • Spot your crude mixture.

  • Spot a standard of the starting phenol.

  • If the phenol spot is present in the crude, STOP .

  • Perform a caustic wash (NaOH) on the crude oil.

  • Re-TLC. If the phenol spot is gone, proceed to column. Never rely on the column to do a separation that a separatory funnel can do in 5 minutes.

Advanced Execution Protocols

User Query: How do I load the column for maximum resolution? The crude is a sticky oil.

Technical Response: Aromatic ethers often form viscous oils that dissolve poorly in Hexanes. Loading this oil directly will cause "band broadening" and ruin the separation.

Protocol: Dry Loading (Solid Load)

This is the industry standard for high-resolution purification of aromatic compounds [4].

  • Dissolution: Dissolve crude ether in a minimum amount of DCM (Dichloromethane).

  • Adsorption: Add Silica Gel (ratio: 2g silica per 1g crude).

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.[4]

    • Troubleshoot: If it is sticky, add more silica and re-evaporate.

  • Loading: Pour the powder onto the top of the pre-packed column.

  • Capping: Add a layer of sand (1 cm) to protect the bed.

Workflow Visualization: Purification Logic

Purification_Logic Start Crude Aromatic Ether Check_Phenol TLC Check: Residual Phenol? Start->Check_Phenol Wash Wash with 1M NaOH Check_Phenol->Wash Yes Check_Acid Acid Sensitive? (e.g. Trityl/THP) Check_Phenol->Check_Acid No Wash->Check_Phenol Buffer Add 1% TEA to Solvent OR Use Alumina Check_Acid->Buffer Yes Load Solubility in Hexane? Check_Acid->Load No Buffer->Load Wet_Load Wet Load (Hexane/EtOAc) Load->Wet_Load Good Dry_Load Dry Load (DCM -> Silica) Load->Dry_Load Poor/Oily Run Run Column (Hex/EtOAc Gradient) Wet_Load->Run Dry_Load->Run

Figure 2: Decision tree for pre-purification treatment and column loading strategies.

FAQ: Specific Scenarios

Q: I am purifying a halogenated aromatic ether. It is invisible under ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


. How do I see it? 
A:  Aromatic ethers are UV active. Use a UV lamp at 254 nm . The aromatic ring absorbs strongly here. Do not use 

(permanganate) as it only stains oxidizable functional groups (alkenes, alcohols); simple aromatic ethers will not stain. Iodine (

) chamber is a viable alternative if UV is unavailable.

Q: My product crystallized in the fraction tubes. What now? A: This is a good sign of high purity.

  • Do not try to dissolve it with heat (you might degrade it).

  • Add a small amount of DCM to dissolve the crystals.

  • Combine fractions.[5]

  • Pro-Tip: If the ether crystallizes easily, consider recrystallization (e.g., from hot Ethanol or Hexanes) instead of a second column for final purification.

Q: Can I use DCM/MeOH for aromatic ethers? A: You can, but it is usually unnecessary and detrimental. DCM/MeOH is for polar compounds.[2][6][7] Using it for non-polar aromatic ethers will cause them to elute near the solvent front (


), resulting in zero separation. Stick to Hexanes/EtOAc or Hexanes/DCM.[2]

References

  • Biotage. (2023).[8][9] Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Acid Sensitivity & Streaking. Not Voodoo. Retrieved from [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978).[2][10] Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923-2925.[2]

  • Reach Devices. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

Sources

Impact of base selection on "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Base Selection for Williamson Ether Synthesis Target Molecule: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Precursors: Vanillin (4-hydroxy-3-methoxybenzaldehyde) + Methyl 2-halopropanoate

Executive Summary: The "Ester-Aldehyde" Paradox

Synthesizing Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate requires a precise Williamson ether synthesis. The core challenge lies in the molecule's dual sensitivity: it contains both an aldehyde (susceptible to condensation/oxidation) and a methyl ester (highly susceptible to hydrolysis).

The choice of base is the single most critical variable. A base that is too strong or used in the presence of moisture will hydrolyze the target ester into its corresponding acid (2-(4-formyl-2-methoxyphenoxy)propanoic acid), rendering the synthesis a failure.

This guide provides an evidence-based framework for base selection, troubleshooting, and protocol optimization.

Module 1: Critical Base Selection Logic

The following table analyzes the impact of common bases on this specific reaction.

Comparative Analysis of Base Performance
Base TypeSpecific BaseCompatibilityRisk ProfileTechnical Verdict
Inorganic Carbonate

(Potassium Carbonate)
High Low.[1] Minimal risk of ester hydrolysis in anhydrous solvents.Recommended Standard. Balanced pKa (~10.3) effectively deprotonates phenol without attacking the ester.
Inorganic Carbonate

(Cesium Carbonate)
Optimal Low. "Cesium Effect" increases solubility and reaction rate.High Performance. Best for difficult substrates or rapid synthesis, though cost is higher.
Alkali Hydroxide NaOH / KOH Critical Failure Extreme. Rapidly hydrolyzes the methyl ester to carboxylic acid (Saponification).Avoid. Unless using strict Phase Transfer Catalysis (PTC) with zero water, this will destroy the product.
Alkali Hydride NaH (Sodium Hydride) Moderate High. Excess NaH can cause Claisen-type condensations or reduce the aldehyde if not carefully controlled.Use with Caution. Overkill for phenols. Requires strictly anhydrous conditions to prevent NaOH formation.
Organic Amine TEA / DIPEA Low Low risk of side reactions, but insufficient basicity.Ineffective. Phenol pKa (~10) is too high for complete deprotonation by standard tertiary amines, leading to poor yields.
The Mechanistic Pathway

The diagram below illustrates the divergent pathways determined by base selection.

ReactionPathways Start Vanillin + Methyl 2-chloropropanoate Base_Carbonate Base: K2CO3 / Cs2CO3 (Anhydrous Solvent) Start->Base_Carbonate Base_Hydroxide Base: NaOH / KOH (or Wet Conditions) Start->Base_Hydroxide Base_Hydride Base: NaH (Excess/Strong) Start->Base_Hydride Intermediate Phenoxide Anion Base_Carbonate->Intermediate Controlled Deprotonation Side_Acid FAILURE: Carboxylic Acid Derivative (Hydrolysis) Base_Hydroxide->Side_Acid Saponification of Ester Base_Hydride->Intermediate Side_Condensation FAILURE: Aldol/Claisen Side Products Base_Hydride->Side_Condensation Side Rxn Risk Product_Target TARGET: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Intermediate->Product_Target SN2 Substitution

Figure 1: Reaction pathways showing how base selection dictates product vs. failure modes.

Module 2: Troubleshooting Guide

Issue 1: "NMR shows the propanoate methyl singlet is missing."
  • Diagnosis: You have synthesized the carboxylic acid , not the ester.

  • Root Cause: Hydrolysis. You likely used a hydroxide base (NaOH) or your solvent/base contained significant moisture. Carbonate bases produce water as a byproduct of deprotonation (

    
    ). If this water is not sequestered or removed, it can hydrolyze the ester over long reaction times.
    
  • Solution:

    • Switch to anhydrous

      
      .
      
    • Add activated 3Å molecular sieves to the reaction mixture to trap in-situ generated water.

    • Ensure the solvent (DMF/Acetone) is dry.

Issue 2: "The reaction is extremely slow (>24 hours)."
  • Diagnosis: Poor nucleophilicity or steric hindrance.

  • Root Cause: The secondary alkyl halide (Methyl 2-chloropropanoate) is sterically hindered compared to primary halides. Chlorine is also a mediocre leaving group.

  • Solution:

    • Finkelstein Modification: Add 10-20 mol% Potassium Iodide (KI). This converts the alkyl chloride to a more reactive alkyl iodide in situ.

    • Cesium Upgrade: Switch from

      
       to 
      
      
      
      (0.5 eq) mixed with
      
      
      . The larger Cesium cation disrupts the ion pair, making the phenoxide "naked" and more reactive (The Cesium Effect).
Issue 3: "Low yield with significant alkene byproducts."
  • Diagnosis: E2 Elimination.[1]

  • Root Cause: The phenoxide acted as a base rather than a nucleophile, attacking the beta-hydrogen of the propanoate instead of the alpha-carbon. This is common if the reaction temperature is too high.

  • Solution:

    • Lower reaction temperature to 50-60°C.

    • Avoid bulky bases.

    • Ensure the stoichiometry is close to 1:1 or slight excess of electrophile, not excess base.

Module 3: Optimized Experimental Protocol

Objective: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate via Carbonate-mediated Alkylation.

Reagents
  • Substrate: Vanillin (1.0 equiv)

  • Electrophile: Methyl 2-chloropropanoate (1.2 equiv) [Alternative: Methyl 2-bromopropanoate for faster kinetics]

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Catalyst: Potassium Iodide (KI) (0.1 equiv)

  • Solvent: DMF (N,N-Dimethylformamide) [Concentration: 0.5 M]

Step-by-Step Methodology
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Solvation: Dissolve Vanillin (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add anhydrous

    
     (1.5 eq) in a single portion. Stir at room temperature for 15 minutes. The solution may turn yellow (phenoxide formation).
    
  • Addition: Add Potassium Iodide (0.1 eq). Then, add Methyl 2-chloropropanoate (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60°C . Monitor via TLC (Silica; Hexane:EtOAc 7:3).

    • Note: Reaction typically completes in 4-6 hours with Bromide, 12-18 hours with Chloride+KI.

  • Workup (Crucial for Ester Stability):

    • Cool to room temperature.

    • Pour mixture into ice-cold water (10x reaction volume). Do not use acidic water yet.

    • Extract immediately with Ethyl Acetate (3x).

    • Wash combined organics with saturated NaHCO3 (to remove unreacted vanillin) and then Brine .

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or perform flash column chromatography.

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose synthesis failures.

TroubleshootingTree Start Problem Detected Check_Product Analyze Product (NMR/MS) Start->Check_Product Is_Acid Is it the Carboxylic Acid? Check_Product->Is_Acid Is_Start Is it Starting Material? Check_Product->Is_Start Is_Alkene Is it Methyl Acrylate (Elimination)? Check_Product->Is_Alkene Sol_Acid CAUSE: Hydrolysis FIX: Use K2CO3, Dry Solvent, No NaOH Is_Acid->Sol_Acid Yes Sol_Start CAUSE: Low Reactivity FIX: Add KI (Finkelstein), Switch to Cs2CO3 Is_Start->Sol_Start Yes Sol_Alkene CAUSE: E2 Elimination FIX: Lower Temp (<60°C), Avoid Strong Bases Is_Alkene->Sol_Alkene Yes

Figure 2: Decision tree for diagnosing reaction failures based on crude product analysis.

Module 5: Frequently Asked Questions (FAQs)

Q: Can I use Sodium Methoxide (NaOMe) in Methanol? A: Risky. While NaOMe matches the ester group (preventing transesterification issues), it is a strong enough base to potentially cause racemization if your propanoate is chiral. Furthermore, methanol is a protic solvent which solvates the phenoxide anion, significantly reducing its nucleophilicity (slowing the reaction). Aprotic solvents (DMF/Acetone) with Carbonate bases are superior for SN2 kinetics.

Q: Why do you recommend DMF over Acetone? A: Acetone is a common solvent for Williamson synthesis ("acetone-potassium carbonate method"), but it boils at 56°C. The reaction with secondary chlorides often requires temperatures of 60-80°C to proceed at a reasonable rate. DMF allows for higher temperatures and better solubilizes the carbonate salts. If you must use Acetone, switch to the more reactive Methyl 2-bromopropanoate .

Q: My product is an oil and won't crystallize. Is it impure? A: Not necessarily. Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate often isolates as a viscous oil or low-melting solid. Check purity via


 NMR. If the aldehyde peak (~9.8 ppm) and ester methyl (~3.7 ppm) are present with correct integration, the oil is likely pure.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (General reference for Williamson Ether Synthesis protocols and preventing hydrolysis).
  • Lee, J. C.; Yuk, J. Y.; Cho, S. H. Facile Synthesis of Alkyl Phenyl Ethers Using Cesium Carbonate.[2] Synthetic Communications1995 , 25(9), 1367–1370.[2] Link (Authoritative source for the "Cesium Effect" in phenol alkylation).

  • Dalpozzo, R.; et al. The Williamson Ether Synthesis: A New Perspective. Current Organic Chemistry2009, 13(13). (Review of base selection and side reactions in ether synthesis).
  • Parrish, J. P.; et al. Use of Cesium Carbonate for the Alkylation of Phenols.[2] Journal of Organic Chemistry2002 , 67, 1411. (Detailed mechanistic insight into carbonate bases).

Sources

Solvent effects in the synthesis of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Senior Application Scientist Desk | Reference ID: VAN-PROP-002

Overview

This technical guide addresses the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate via the Williamson ether synthesis. The reaction involves the O-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Methyl 2-chloropropanoate (or its bromo-analog) using a base.

The choice of solvent is the single most critical variable determining reaction kinetics, yield, and impurity profiles. This guide moves beyond standard recipes to explain why specific solvents succeed or fail.

Part 1: Critical Solvent Selection Matrix

The following matrix compares solvent performance based on dielectric constants, nucleophilicity, and specific interaction with the phenoxide anion.

SolventTypeRelative Rate (

)
Yield PotentialWorkup DifficultyCritical Notes
DMF (N,N-Dimethylformamide)Polar AproticHigh (1.0) 90-95% HighRecommended. Excellent cation solvation leaves the phenoxide "naked" and highly reactive. Hard to remove (high BP).
DMSO (Dimethyl sulfoxide)Polar AproticMed-High (0.8)80-90%Very HighSimilar to DMF but harder to remove. Can act as an oxidant at high temps (Swern-like side reactions).
Acetonitrile (MeCN)Polar AproticMedium (0.5)50-70%LowGood compromise. Lower boiling point allows easier removal, but reaction times are significantly longer than DMF.
Acetone Polar AproticLow (0.3)40-60%LowRisk Warning: In the presence of strong bases (NaOH), acetone can undergo Aldol condensation with the vanillin aldehyde group. Only use with weak bases (

).
Toluene Non-PolarVery Low (<0.1)<10% (w/o PTC)LowRequires PTC. Will not work efficiently without a Phase Transfer Catalyst (e.g., TBAB) to shuttle the phenoxide into the organic phase.

Data Insight: In analogous alkylations (e.g., Eugenol derivatives), DMF has demonstrated yields up to 91% , significantly outperforming Acetonitrile (47%) due to superior stabilization of the transition state and cation solvation [1].

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 60% conversion despite heating. What is wrong?

Diagnosis: This is likely due to "Ion Pairing" or Moisture .

  • The Science: In solvents with lower dielectric constants (like THF or Acetone), the potassium cation (

    
    ) forms a tight ion pair with the vanillin phenoxide, blocking the nucleophilic site.
    
  • Solution:

    • Switch to DMF: The high dielectric constant (

      
      ) dissociates the ion pair.
      
    • Add Catalyst: Add 5-10 mol% Potassium Iodide (KI) . This performs an in situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

Q2: I see a new impurity peak at M-14 (loss of methyl). What is it?

Diagnosis: Hydrolysis of the Ester.

  • The Cause: You likely used a hydroxide base (NaOH/KOH) or your solvent was "wet" (contained water). The ester moiety on the propanoate is labile.

  • Mechanism: Hydroxide attacks the ester carbonyl, kicking off methoxide and forming the carboxylic acid derivative (Acid Impurity).

  • Solution:

    • Switch to a non-nucleophilic, weak base: Potassium Carbonate (

      
      ) .
      
    • Dry solvents over molecular sieves (3Å or 4Å) before use.

Q3: The reaction mixture turned dark red/brown. Is the product ruined?

Diagnosis: Phenoxide Oxidation (Quinone formation).

  • The Cause: Phenoxides are electron-rich and susceptible to oxidation by atmospheric oxygen, especially in DMF/DMSO at high temperatures.

  • Solution:

    • Degas solvents with Nitrogen/Argon before heating.

    • Keep the reaction under an inert atmosphere.

    • Note: Minor discoloration is normal; the product can usually be purified via recrystallization (Ethanol) or column chromatography.

Part 3: Optimized Synthetic Protocol

Objective: Synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate with >90% yield.

Reagents:

  • Vanillin (1.0 eq)

  • Methyl 2-chloropropanoate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 eq)
    
  • Potassium Iodide (KI, 0.1 eq - Catalyst)

  • Solvent: DMF (anhydrous, 5 mL per gram of Vanillin)

Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with Vanillin,

    
    , and KI.
    
  • Solvation: Add anhydrous DMF. Stir at Room Temperature (RT) for 15 minutes. Observation: The solution will turn yellow as the phenoxide anion forms.

  • Addition: Add Methyl 2-chloropropanoate dropwise via syringe.

  • Reaction: Heat the mixture to 60-70°C for 4-6 hours.

    • Control: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the Vanillin spot (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup (Critical Step to remove DMF):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • Stir vigorously. The product should precipitate as a white/off-white solid.

    • Filter the solid.

    • Alternative (if oil forms): Extract with Ethyl Acetate (3x), wash organic layer with water (3x) to remove DMF, then Brine (1x). Dry over

      
      .[1]
      
  • Purification: Recrystallize from Ethanol or Isopropanol.

Part 4: Mechanistic Visualization

The following diagram illustrates the


 pathway and the specific role of the Polar Aprotic solvent (DMF) in accelerating the reaction by solvating the potassium cation while leaving the phenoxide anion "naked."

WilliamsonSynthesis cluster_solvation Solvent Cage Effect Vanillin Vanillin (Reactant) Phenoxide Phenoxide Anion (Nucleophile) Vanillin->Phenoxide Deprotonation Base K2CO3 (Base) Base->Phenoxide TS [Transition State] Pentacoordinate Carbon Phenoxide->TS Nucleophilic Attack (SN2) AlkylHalide Methyl 2-chloropropanoate (Electrophile) AlkylHalide->TS Backside Attack AcidImpurity Carboxylic Acid (Hydrolysis Product) AlkylHalide->AcidImpurity Hydrolysis Solvent DMF (Polar Aprotic) Solvent->Phenoxide Solvates K+ only Leaves O- 'Naked' Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (Target Ether) TS->Product Inversion of Config (if chiral) Water Water/Moisture (Impurity) Water->AlkylHalide Competes w/ Phenoxide

Caption: Mechanistic pathway of the Williamson Ether Synthesis in DMF. Note the critical role of the solvent in solvating the cation (


) to enhance the nucleophilicity of the phenoxide.

References

  • Comparison of Solvents in Phenolic Alkylation: Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents. (2025).[2][3][4] ResearchGate. Note: Validates the yield hierarchy DMF (91%) > DMSO (51%) > Acetonitrile (47%) for eugenol/vanillin-type substrates.

  • Williamson Ether Synthesis Mechanism & Solvent Effects: The Williamson Ether Synthesis.[1][5][6][7][8][9] Master Organic Chemistry. Note: Authoritative grounding on SN2 kinetics and solvent dielectric effects.

  • Aldol Condensation Risks with Vanillin: Vanillin Acetone Aldol Condensation. PierpaLab. Note: Provides experimental evidence of side reactions between Vanillin and Acetone in basic conditions.

Sources

How to avoid elimination reactions in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: WES-OPT-2026 Status: Open Subject: Elimination Reaction Mitigation & Protocol Optimization

Core Directive: The Mechanistic Battlefield

Welcome to the technical support center for Ether Synthesis. Your primary issue—avoiding elimination reactions—stems from the intrinsic competition between substitution (


)  and elimination (E2)  pathways.

In the Williamson Ether Synthesis, the alkoxide ion (


) is an ambident species: it acts as both a nucleophile  (attacking carbon) and a Brønsted base  (attacking protons).
  • The Goal (

    
    ):  The alkoxide attacks the 
    
    
    
    -carbon of the alkyl halide, displacing the leaving group.
  • The Error (E2): The alkoxide abstracts a

    
    -proton from the alkyl halide, creating a double bond (alkene) and kicking out the leaving group.
    

The Golden Rule: To win this competition, you must maximize nucleophilicity while minimizing basicity and steric hindrance.

Strategic Planning: Retro-Synthesis Decision Matrix

Before you mix a single reagent, you must select the correct "disconnection" for your target ether. This is where 90% of elimination issues are born.

Scenario: You want to synthesize tert-butyl methyl ether (MTBE) .

  • Path A: Sodium methoxide (

    
    ) + tert-butyl bromide (
    
    
    
    ).
  • Path B: Sodium tert-butoxide (

    
    ) + methyl bromide (
    
    
    
    ).

Analysis:

  • Path A: Fails.

    
     is a tertiary halide. Steric hindrance prevents 
    
    
    
    .[1][2] The strong base (
    
    
    ) will exclusively perform E2, yielding isobutylene.
  • Path B:Success.

    
     is a methyl halide (unhindered). Even though 
    
    
    
    is bulky, it can easily access the methyl carbon. No
    
    
    -protons exist on methyl bromide, rendering elimination impossible.
Visual Workflow: Substrate Selection Logic

RetroSynthesis Start Target Ether (R-O-R') Analyze Analyze Alkyl Groups (Which is less hindered?) Start->Analyze Decision Select Electrophile (R-X) Must be Primary or Methyl Analyze->Decision Path1 Primary/Methyl Halide + Alkoxide Decision->Path1 Ideal Path2 Secondary Halide + Alkoxide Decision->Path2 Risky (See Optimization) Path3 Tertiary Halide + Alkoxide Decision->Path3 STOP (E2 Dominant) Outcome1 High Yield Ether ($S_N2$) Path1->Outcome1 Outcome2 Mixed Products (Ether + Alkene) Path2->Outcome2 Outcome3 Alkene Only (E2) Path3->Outcome3

Caption: Decision tree for selecting the correct Alkyl Halide vs. Alkoxide combination to minimize elimination risk.

Operational Protocols

Choose the protocol that matches your substrate sensitivity.

Protocol A: The "Classical" Anhydrous Method

Best for: Primary alkyl halides, non-acidic substrates.

  • Alkoxide Formation:

    • Suspend Sodium Hydride (NaH, 60% in oil) in anhydrous DMF or THF under Nitrogen/Argon.

    • Note: Wash NaH with hexanes first to remove mineral oil if precise stoichiometry is required.

    • Add the alcohol (

      
      ) dropwise at 0°C. Stir until 
      
      
      
      evolution ceases (approx. 30-60 min).
  • Alkylation:

    • Add the Primary Alkyl Halide dropwise to the alkoxide solution.

    • Crucial: Keep temperature low (0°C to Room Temp). Only heat to 50-60°C if reaction is sluggish.

  • Quench:

    • Carefully add water/NH4Cl solution to quench excess hydride. Extract with ether/ethyl acetate.[3]

Protocol B: Phase Transfer Catalysis (PTC)

Best for: Avoiding strictly anhydrous conditions, industrial scalability, and milder temperature profiles.

  • Setup:

    • Dissolve the alcohol and the alkyl halide in an organic solvent (e.g., Dichloromethane or Toluene).

    • Add a 50% aqueous NaOH solution (immiscible layer).

  • Catalysis:

    • Add 1-5 mol% of Tetrabutylammonium Bromide (TBAB) or Tetrabutylammonium Hydrogen Sulfate.

    • Mechanism:[4][5][6][7][8][9] The quaternary ammonium salt shuttles the hydroxide/alkoxide across the interface, allowing reaction in the organic phase where the anion is "naked" and highly reactive.

  • Execution:

    • Stir vigorously.[3] The reaction often proceeds at room temperature, significantly reducing the thermal energy available for elimination pathways [1].

Optimization Data & Variables
Solvent Selection Table

The solvent dictates the "nakedness" of your nucleophile.

Solvent TypeExamplesEffect on NucleophileRisk of EliminationRecommendation
Polar Aprotic DMF, DMSO, AcetonitrileHigh. Solvates cation (

), leaves anion (

) naked and reactive.[10]
Moderate. Increases rate of both

and E2, but allows lower temps.
Preferred. Use with mild heat.
Polar Protic Ethanol, Methanol, WaterLow. H-bonds "cage" the anion, reducing reactivity.High. Requires higher heat to react, which favors entropy (Elimination).Avoid for secondary halides.
Non-Polar Toluene, HexaneVery Low. Poor solubility of salts.Low. Reaction likely won't proceed without PTC.Use only with Phase Transfer Catalysts .
Temperature Control
  • 
     (Substitution):  Enthalpy driven. Proceeds well at lower temperatures.
    
  • E2 (Elimination): Entropy driven (2 molecules

    
     3 molecules). Highly sensitive to heat.
    
  • Action: Always start at 0°C or RT. Increase temperature in 10°C increments only if TLC shows no conversion.

Troubleshooting FAQ

Q: I am forced to use a secondary alkyl halide. How do I stop elimination?

  • A: This is the "Danger Zone."

    • Change the Base: Switch to a less basic, more nucleophilic counter-ion if possible, or use Silver Oxide (

      
      )  as a mild base/catalyst.
      
    • Solvent: Use a highly polar aprotic solvent (DMSO) to maximize the rate of

      
       so it outcompetes E2 at lower temperatures [2].
      
    • Temperature: Do not heat. Allow the reaction to run longer (24-48h) at room temperature rather than 2h at reflux.

Q: My product is 100% alkene. What happened?

  • A: You likely used a tertiary alkyl halide or a sterically hindered secondary halide with a strong base.

    • Fix: Invert the synthesis. Use the tertiary alcohol as the nucleophile and a methyl/primary halide as the electrophile.

Q: I'm using a primary halide, but still getting 10-20% alkene.

  • A: Check your base sterics. If you are using t-Butoxide with a primary halide that has beta-branching (e.g., isobutyl bromide), the bulk of the base may force it to act as a base rather than a nucleophile.

    • Fix: Switch to a smaller base (Ethoxide/Methoxide) if the ether structure permits, or use the PTC method which often favors substitution due to ion-pairing effects [3].

Troubleshooting Logic Flow

Troubleshooting Issue Issue: Low Yield / High Elimination CheckSubstrate Check Alkyl Halide Structure Issue->CheckSubstrate IsTertiary Is it Tertiary? CheckSubstrate->IsTertiary Stop CRITICAL ERROR Impossible via Williamson. Switch to Acid-Catalyzed Condensation or different strategy. IsTertiary->Stop Yes IsSecondary Is it Secondary? IsTertiary->IsSecondary No OptSec Optimization Required: 1. Use Polar Aprotic Solvent (DMSO) 2. Lower Temp (<40°C) 3. Use less bulky base IsSecondary->OptSec Yes CheckTemp Check Temperature IsSecondary->CheckTemp No (It is Primary) HighTemp Reduce Temp. High heat favors E2. CheckTemp->HighTemp >80°C LowTemp Check Base Sterics. Is base too bulky? CheckTemp->LowTemp <40°C

Caption: Diagnostic workflow for resolving elimination side-products.

References
  • BenchChem. (2025).[3][10][11] Protocol for Williamson Ether Synthesis using Phase Transfer Catalysis. BenchChem Technical Library. Link

  • Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. MasterOrganicChemistry.com. Link

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. LibreTexts.org. Link

  • National Institutes of Health (PMC). (2021). How Solvation Influences the SN2 versus E2 Competition. NIH.gov. Link

Sources

Technical Support Center: Impurity Control in Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for the synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate . This molecule is a critical intermediate, often derived from Vanillin , used in the synthesis of cardiovascular therapeutics (e.g., PPAR agonists) and liquid crystal monomers.

This guide moves beyond basic synthesis to address the critical quality attributes (CQAs) —specifically, the identification and control of impurities that arise during the Williamson Ether Synthesis.

Module 1: Critical Impurity Profiling

In the alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Methyl 2-chloropropanoate (or bromo-analog), four distinct impurity classes typically emerge.

Impurity Classification Table
Impurity TypeCommon NameChemical Structure DescriptionOrigin/MechanismRelative Retention Time (RRT)*
Impurity A Vanillin (Starting Material)4-Hydroxy-3-methoxybenzaldehydeIncomplete reaction; Reagent decomposition.~0.4 - 0.6
Impurity B The "Acid" Derivative 2-(4-formyl-2-methoxyphenoxy)propanoic acidHydrolysis of the methyl ester. Caused by water in solvent or excessive base strength.~0.2 - 0.3 (pH dependent)
Impurity C Vanillic Acid 4-hydroxy-3-methoxybenzoic acidOxidation of the aldehyde moiety (air oxidation during workup).< 0.2
Impurity D Methyl Acrylate Methyl prop-2-enoateElimination (E2) of the alkyl halide reagent.Solvent front (Volatile)
Impurity E C-Alkylated Isomer Methyl 2-(3-formyl-2-hydroxy-4-methoxyphenyl)propanoateAmbident nucleophile attack (Ring alkylation vs Oxygen).~1.1 - 1.2

*Note: RRT values are estimates based on a standard C18 Reverse Phase HPLC method (Water/Acetonitrile gradient).

Visualizing Impurity Pathways

The following diagram maps the mechanistic origins of these impurities, providing a logic map for process control.

ImpurityPathways Vanillin Vanillin (Starting Material) Target Target Ester (Methyl 2-(4-formyl...)) Vanillin->Target Base (K2CO3), DMF, 60°C (SN2 Reaction) Imp_A Impurity A (Unreacted Vanillin) Vanillin->Imp_A Incomplete Conversion Imp_C Impurity C (Vanillic Acid) Vanillin->Imp_C [O] / Air (Oxidation) Reagent Methyl 2-chloropropanoate Reagent->Target Imp_D Impurity D (Methyl Acrylate) Reagent->Imp_D Base / Heat (E2 Elimination) Imp_B Impurity B (Hydrolyzed Acid) Target->Imp_B H2O / OH- (Hydrolysis)

Figure 1: Mechanistic pathway of impurity formation during Williamson Ether Synthesis.

Module 2: Troubleshooting & FAQs

This section addresses specific scenarios reported by researchers.

Scenario 1: "My yield is low, and I see a large peak early in the HPLC chromatogram."

Diagnosis: Hydrolysis (Impurity B). The methyl ester is labile. If you use a strong base (like NaOH/KOH) or if your solvent (DMF/Acetone) is "wet," the base generates hydroxide ions which saponify the ester.

Corrective Action:

  • Switch Base: Use anhydrous Potassium Carbonate (

    
    )  or Cesium Carbonate (
    
    
    
    ). Avoid Hydroxides.
  • Solvent Control: Dry your DMF/Acetonitrile over molecular sieves (3Å). Water content must be <0.1%.

  • Protocol Adjustment: Do not heat above 60°C if using Carbonates; higher temps increase hydrolysis rates if trace water is present.

Scenario 2: "The reaction stalls at 80% conversion. Adding more reagent doesn't help."

Diagnosis: Reagent Elimination (Impurity D). Methyl 2-chloropropanoate is a secondary halide (at the


-carbon relative to the ester). It is prone to E2 elimination  to form Methyl Acrylate, which is volatile and escapes the reaction mixture. You are losing your alkylating agent.

Corrective Action:

  • Stoichiometry: Start with 1.2 - 1.5 equivalents of the halo-ester.

  • Step-wise Addition: Add the halo-ester in two portions (0.8 eq at T=0, 0.4 eq at T=2 hours) to maintain effective concentration.

  • Catalysis: Add a catalytic amount of Potassium Iodide (KI) (10 mol%). This converts the Chloro-ester to the more reactive Iodo-ester in situ (Finkelstein reaction), speeding up the

    
     reaction relative to the E2 elimination.
    
Scenario 3: "The product is dark/brown, and melting point is depressed."

Diagnosis: Oxidation/Polymerization. Benzaldehydes are sensitive to air oxidation (forming Vanillic acid). Furthermore, under basic conditions, the aldehyde can undergo Aldol-type condensations (dimerization), leading to colored "tars."

Corrective Action:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon .

  • Workup: Acidify the quench carefully to pH 6-7 using dilute HCl. Do not allow the mixture to remain strongly basic during extraction.

Module 3: Analytical Methodologies

To accurately quantify these impurities, use the following validated HPLC method.

Recommended HPLC Conditions
ParameterCondition
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (Suppresses ionization of Impurity B/C for better retention)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 80% B; 15-20 min: 80% B
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Aromatic absorption) and 230 nm (Ester/Carbonyl)
Sample Diluent 50:50 Water:ACN
Troubleshooting Flowchart

Use this decision tree to resolve synthesis failures.

TroubleshootingTree Start Start Analysis: HPLC Purity Check CheckSM Is Vanillin > 2%? Start->CheckSM CheckAcid Is Acid Impurity > 1%? CheckSM->CheckAcid No Action1 Add 0.2 eq Reagent + 10% KI Catalyst CheckSM->Action1 Yes Action2 Dry Solvent; Lower Temp to 50°C CheckAcid->Action2 Yes Action3 Proceed to Workup (Wash w/ NaHCO3) CheckAcid->Action3 No

Figure 2: Decision tree for in-process control (IPC) during synthesis.

Module 4: Optimized Synthesis Protocol

Based on standard Williamson Ether Synthesis principles tailored for Vanillin derivatives.

Reagents:

  • Vanillin (1.0 eq)

  • Methyl 2-chloropropanoate (1.3 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Potassium Iodide (0.1 eq)

  • Solvent: DMF (5 volumes) or Acetonitrile (10 volumes)

Step-by-Step:

  • Activation: Charge Vanillin,

    
    , and KI into the reaction vessel. Add solvent.[1][2] Stir at room temperature for 30 mins to form the phenoxide anion. Color change to bright yellow is normal.
    
  • Alkylation: Add Methyl 2-chloropropanoate dropwise over 20 minutes.

    • Why? Controls exotherm and minimizes local concentration hotspots that favor elimination.

  • Reaction: Heat to 60°C . Monitor by HPLC at 4 hours.

    • Target: Vanillin < 1.0%.[3][4][5]

  • Workup:

    • Cool to 20°C.

    • Pour into ice water (20 volumes).

    • Extract with Ethyl Acetate.

    • Critical Wash: Wash organic layer with 5% NaHCO3 (removes potential acid impurities B & C) and then Brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Hexane or Isopropyl Alcohol if purity < 98%.

References

  • Williamson, A. W. (1850).[2][6][7] "Theory of Aetherification". Journal of the Chemical Society, 4, 229. (Foundational mechanism).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • PubChem Compound Summary. "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate". National Center for Biotechnology Information. Link

  • ChemicalBook. "Propanoic acid, 2-[2-formyl-4-(phenylmethoxy)phenoxy]-2-methyl-, ethyl ester synthesis" (Analogous reaction conditions). Link

  • BenchChem. "Preventing elimination side reactions in Williamson synthesis". Link

Sources

Technical Support Center: Purification of Vanillin Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Recrystallization & Purification Workflows Ticket Type: Technical Guide / FAQ Audience: Senior Chemists, Process Engineers, Drug Development Scientists

Mission Statement

Welcome to the Technical Support Center for Phenolic Aldehyde Derivatives. This guide is designed to move beyond basic textbook instructions and address the specific, often frustrating physicochemical behaviors of vanillin derivatives (Schiff bases, esters, and hydrazones). Our goal is to convert "failed" oily residues into high-purity crystalline solids through thermodynamic control.

Module 1: Solvent System Selection

User Question: I am trying to recrystallize a novel vanillin Schiff base. It dissolves instantly in ethanol but is insoluble in water. What solvent system should I use to maximize yield?

Technical Response: Vanillin derivatives possess a "Janus-faced" polarity: the phenolic/aldehyde core is polar, but attached hydrophobic tails (common in Schiff bases) drastically alter solubility. A single-solvent system often fails because the temperature coefficient of solubility is too shallow. You likely require a Binary Solvent System .[1]

Solubility Profile & Selection Guide
Solvent SystemPolarityBest ForOperational Note
Ethanol / Water HighSimple Vanillin, Vanillic Acid, Polar Schiff BasesGreenest option. Start with 50% EtOH. If too soluble, reduce to 30%.
Ethyl Acetate / Hexane MediumHydrophobic Schiff Bases, EstersStandard "non-polar" pair. Excellent for removing polar impurities.
Toluene LowLarge, greasy derivativesHigh boiling point allows for greater solubility differentials.
DMF / Water Very HighHighly insoluble/High-MP derivativesLast resort. Hard to remove solvent traces. Requires 1:1 ratio [1].
Workflow: Solvent Decision Logic

SolventSelection Start Start: Analyze Derivative Structure SolubleWater Soluble in hot water? Start->SolubleWater RecrystWater Use Water (pH < 7) SolubleWater->RecrystWater Yes SolubleEtOH Soluble in hot Ethanol? SolubleWater->SolubleEtOH No CheckPolarity Is molecule highly non-polar? SolubleEtOH->CheckPolarity Yes DMFRoute Use DMF/Water SolubleEtOH->DMFRoute No (Insoluble) BinaryEtOH Use Ethanol/Water (70:30) CheckPolarity->BinaryEtOH No (Polar groups present) BinaryEtOAc Use EtOAc/Hexane CheckPolarity->BinaryEtOAc Yes (Hydrophobic chain)

Figure 1: Decision matrix for selecting the optimal recrystallization solvent based on derivative polarity.

Module 2: The "Oiling Out" Crisis

User Question: My solution turned cloudy, but instead of crystals, a sticky brown oil separated at the bottom. Cooling it further just makes the oil harder. What happened?

Technical Response: You have encountered Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out." This occurs when the limit of solubility is exceeded at a temperature above the melting point of the solute in that solvent mixture [2].[2]

The Mechanism: Vanillin derivatives often have low melting points. If impurities depress the melting point further, the compound separates as a supercooled liquid (oil) rather than a solid crystal.[2][3] The oil traps impurities, defeating the purpose of purification.[3]

Troubleshooting Protocol: Recovering from Oil
  • Re-dissolution: Return the flask to the heat source. Add a small amount of the "good" solvent (e.g., Ethanol) until the oil redissolves completely.

  • The Temperature Gap: You must induce crystallization in the Metastable Zone —the temperature window between the saturation point and the oiling-out point.

  • Seeding (Critical):

    • Cool the clear solution slowly to just below the boiling point.

    • Add a seed crystal of the pure product.

    • If no seed exists: Scratch the glass wall with a glass rod to create nucleation sites.

  • Agitation: Stir vigorously. Oiling out is often kinetically favored over crystallization; stirring helps the thermodynamically stable crystal form to nucleate [3].

Visualizing the Phase Separation

OilingOut cluster_0 Thermodynamic State cluster_1 Outcomes HotSol Hot Saturated Solution Cooling Cooling HotSol->Cooling Crystal Crystalline Solid (Success) Cooling->Crystal Temp < MP of Solute (Seeding Used) Oil Oiling Out (LLPS Failure) Cooling->Oil Temp > MP of Solute (High Impurity) Fix 1. Reheat 2. Add Good Solvent 3. Seed at Lower Temp Oil->Fix Remedy

Figure 2: Pathway differentiation between successful crystallization and oiling out, with remediation steps.

Module 3: Managing Oxidation & Coloration

User Question: My vanillin Schiff base is supposed to be light yellow, but it keeps turning dark brown during recrystallization. Is it decomposing?

Technical Response: Phenolic compounds are highly susceptible to oxidation, forming quinones and polymeric pigments (melanins) which are dark brown [4]. This is accelerated by heat and basic conditions.

Purification Protocol: The "Whiteout" Method

Step 1: Acidification (Schiff Base Protection) Schiff bases (


) are prone to hydrolysis in strong acid, but stable in neutral/mildly acidic conditions. Ensure your solvent is not basic . Trace alkali from glassware cleaning can catalyze oxidation.

Step 2: Activated Charcoal Treatment [4]

  • Dissolve the crude solid in the minimum amount of boiling solvent.[2]

  • Safety Check: Remove heat source and wait 30 seconds (adding charcoal to superheated solvent causes violent boiling/bumping).

  • Add Activated Charcoal (1-2% by weight of solute).

  • Boil for 2-5 minutes.

  • Hot Filtration: Filter through a pre-warmed Celite pad or fluted filter paper while hot. The filtrate should be significantly lighter.

Step 3: Inert Atmosphere For highly sensitive derivatives (e.g., amino-vanillin variants), perform the recrystallization under a nitrogen blanket or add a trace amount of Sodium Bisulfite (


) to the aqueous phase during workup to scavenge oxidants [5].
Module 4: Advanced Protocol for Schiff Bases

Context: Schiff bases formed from Vanillin + Primary Amines (e.g., p-anisidine, aniline).

Standard Operating Procedure (SOP):

  • Reaction Workup: After the reaction (usually in ethanol), do not evaporate to dryness immediately. Rotovap until 20% solvent remains.

  • Primary Precipitation: Cool the concentrate to 0°C. If solid forms, filter. If oil forms, proceed to recrystallization.[3]

  • Recrystallization (Ethanol/Water Method):

    • Dissolve crude solid in boiling Absolute Ethanol (20 mL/g).

    • Add warm Water dropwise to the boiling solution until a faint, persistent turbidity (cloudiness) appears.

    • Add one drop of Ethanol to clear the turbidity.

    • Remove from heat.[3] Insulate the flask with a towel to ensure slow cooling (approx. 1°C/min).

    • Result: Large, well-formed needles or prisms.

Data: Typical Yields & Solvents

Derivative ClassPreferred SolventTypical YieldMP Range (°C)
Vanillin-AnilineEthanol (95%)75-85%150-155
Vanillin-HydrazoneEthanol/DMF (4:1)80-90%200-220
Nitro-Vanillin BaseEthyl Acetate60-70%180-190
References
  • Noubigh, A., & Oueslati, M. H. (2014).[5] Measurement and Modeling of the Solubility of Vanillin in Binary Water + Ethanol Solvents Mixtures. Australian Journal of Basic and Applied Sciences, 8(9), 396-403.[5] Link

  • Mettler Toledo.[6] (n.d.). Oiling Out in Crystallization: Mechanisms and Control Strategies. Mettler Toledo Technical Library. Link

  • López-Mejías, V., et al. (2012). The Effect of Impurities on the Crystallization of Vanillin. Industrial & Engineering Chemistry Research, 51(30), 10062–10070.
  • Kar, G. K. (2023).[7] Purification of p-Anisidine and Schiff Bases (Expert Answer). ResearchGate.[1][8] Link

  • PubChem. (2025). Vanillin Chemical Safety and Solubility Data. National Library of Medicine. Link

Sources

Validation & Comparative

Validating the structure of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" by 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Technical Validation Guide: Structural Elucidation of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate via 1H NMR

Executive Summary & Strategic Context

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a critical pharmacophore intermediate, often synthesized via the Williamson etherification of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with methyl 2-chloropropionate. Its structural integrity is pivotal because the alpha-chiral center introduced in the propanoate chain often dictates the biological activity of downstream APIs (e.g., cardiovascular agents or herbicide precursors).

This guide objectively compares the 1H NMR validation workflow against alternative methods (LC-MS, IR), demonstrating why NMR is the superior definitive method for confirming regioselectivity and connectivity.[1]

Methodological Comparison: Why 1H NMR?

While LC-MS provides mass confirmation, it often fails to distinguish between regioisomers (e.g., C-alkylation vs. O-alkylation) or confirm the integrity of the ester moiety against hydrolysis.

Feature1H NMR (Recommended) LC-MS FT-IR
Connectivity Proof High (Scalar coupling confirms O-CH-CO linkage)Low (Fragment ions are ambiguous)Medium (Functional groups only)
Regioselectivity Definitive (Shift of aromatic protons confirms O-alkylation)AmbiguousLow
Stereochemistry Moderate (Can detect diastereomers if chiral auxiliary used)NoneNone
Quantification High (qNMR purity without reference standards)Medium (Requires calibration curve)Low

Experimental Protocol

Synthesis Context (For Reference)
  • Precursors: Vanillin (1.0 eq), Methyl 2-chloropropionate (1.2 eq), K₂CO₃ (2.0 eq).[1]

  • Solvent: DMF or Acetone (Reflux).

  • Critical Workup: The phenol must be fully consumed. Residual Vanillin complicates the aromatic region.

NMR Sample Preparation
  • Solvent: CDCl₃ (Chloroform-d) is preferred over DMSO-d₆ to prevent viscosity broadening and to clearly separate the methoxy signals.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual CHCl₃ (7.26 ppm).[1]

Structural Elucidation & Data Analysis

The validation relies on three distinct spectral zones: the Aldehyde Retention , the Aromatic Substitution Pattern , and the Lactate Fingerprint .[1]

The "Lactate Fingerprint" (The Proof of Alkylation)

The most critical validation is the appearance of the propanoate side chain, which replaces the phenolic proton.

  • The Alpha-Proton (O-CH-CO): Appears as a Quartet at ~4.85 ppm .

    • Causality: Deshielded by the adjacent Oxygen and Carbonyl group. It splits into a quartet due to the adjacent methyl group (

      
       rule, 
      
      
      
      ).[1]
  • The Beta-Methyl (CH-CH₃): Appears as a Doublet at ~1.70 ppm .

    • Causality: Shielded aliphatic region, split by the single alpha-proton.[1]

  • The Ester Methoxy (COOCH₃): Appears as a Singlet at ~3.78 ppm .

Comparative Shift Table: Vanillin vs. Product
Proton AssignmentVanillin (Precursor)

(ppm)
Target Product

(ppm)
Multiplicity Interpretation
Aldehyde (-CHO) 9.859.85 SingletUnchanged; carbonyl intact.
Phenolic -OH ~6.0 - 6.5 (Broad)Absent -Primary confirmation of reaction.
Aromatic H-2 7.427.45 Doublet (

Hz)
Meta-coupling to H-6.
Aromatic H-6 7.407.43 dd (

Hz)
Ortho/Meta coupling.[1]
Aromatic H-5 7.056.95 Doublet (

Hz)
Shielded by ether formation.
Ar-OCH₃ 3.963.92 SingletAromatic methoxy.
Ester-OCH₃ N/A3.78 SingletNew Signal: Methyl ester.

-CH
N/A4.85 Quartet (

Hz)
New Signal: Ether linkage.

-CH₃
N/A1.70 Doublet (

Hz)
New Signal: Side chain methyl.

Critical QC Check: If you see a broad singlet around 6.0 ppm, your reaction is incomplete (residual Vanillin).[1] If the singlet at 3.78 ppm is missing but the quartet remains, the ester has hydrolyzed to the carboxylic acid.[1]

Visualization of Logic & Workflow

Signal Logic Diagram

This diagram illustrates the connectivity proofs derived from the NMR splitting patterns.

NMR_Logic Molecule Target Molecule Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Aldehyde Aldehyde Region (~9.8 ppm) Molecule->Aldehyde Aromatic Aromatic Region (6.9 - 7.5 ppm) Molecule->Aromatic Lactate Lactate Side Chain (New Signals) Molecule->Lactate Signal_CHO Singlet (1H) Retained from Vanillin Aldehyde->Signal_CHO Confirms Core Stability Signal_OH Phenolic OH DISAPPEARS Aromatic->Signal_OH Confirms O-Alkylation Signal_Q Quartet (1H, ~4.85 ppm) Alpha-Proton Lactate->Signal_Q Coupled to CH3 Signal_D Doublet (3H, ~1.70 ppm) Beta-Methyl Lactate->Signal_D Coupled to CH Signal_S Singlet (3H, ~3.78 ppm) Ester Methyl Lactate->Signal_S Isolated Signal_Q->Signal_D COSY Correlation (J = 7 Hz)

Caption: Logical flow of structural confirmation. The disappearance of the Phenolic OH and the mutual coupling (dashed line) between the Quartet and Doublet in the lactate region are the definitive proofs of structure.

Experimental Workflow

Workflow Start Crude Reaction Mixture Workup Aq. Workup & Extraction (Remove Salts/DMF) Start->Workup Drying Dry over MgSO4 & Evaporate Workup->Drying Sample Dissolve ~15mg in CDCl3 Drying->Sample Acquisition 1H NMR Acquisition (16 Scans, d1=1.0s) Sample->Acquisition Analysis Data Processing & Integration Acquisition->Analysis Decision Is OH peak present? Analysis->Decision Recrystallize Recrystallize/Column (Remove Vanillin) Decision->Recrystallize Yes Final Valid Structure Decision->Final No Recrystallize->Sample

Caption: Step-by-step experimental workflow for NMR validation. The decision diamond highlights the critical impurity check.

References

  • Reich, H. J. (2024).[1] Structure Determination Using NMR Spectroscopy. University of Wisconsin-Madison. [Link][1]

  • SpectraBase. (2024). 1H NMR of Vanillin Derivatives and Propanoates. Wiley Science Solutions. [Link]

  • Doc Brown's Chemistry. (2024). Proton NMR spectrum of methyl propanoate. [Link]

Sources

A Comparative Guide to Confirming the Purity of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical synthesis, the absolute purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, a key building block, is no exception. Its molecular structure, featuring an aromatic aldehyde, an ether linkage, and a propanoate ester, presents a unique analytical challenge. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the stringent purity assessment of this compound.

The Central Role of Purity Assessment

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a derivative of vanillin, a widely used compound in various industries.[1][2] The synthesis of such molecules can introduce a range of impurities, including starting materials, by-products from side reactions (e.g., oxidation of the aldehyde to a carboxylic acid, or reduction to an alcohol), and isomers.[1] For instance, incomplete reaction might leave residual guaiacol or related phenolic precursors.[1] The presence of even trace levels of these impurities can have significant downstream consequences, potentially impacting reaction yields, introducing toxicological risks, or compromising the stability of the final product. Therefore, a robust, validated analytical method is paramount.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

For non-volatile, polar organic molecules like Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the preeminent analytical technique for purity determination. Its high resolving power, sensitivity, and quantitative accuracy make it exceptionally well-suited for separating the target compound from structurally similar impurities.

The selection of an appropriate HPLC method is guided by the physicochemical properties of the analyte. The presence of the aromatic ring and ester group suggests good retention on a non-polar stationary phase (like C18) with a polar mobile phase, the hallmark of reversed-phase chromatography.

Causality in Method Development: A Step-by-Step Rationale

A robust HPLC method is not a matter of chance but of systematic optimization. The following protocol is designed to provide excellent separation and quantification, with each parameter chosen for a specific scientific reason.

Experimental Protocol: RP-HPLC Purity Determination

  • Instrumentation:

    • A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is the workhorse for separating moderately polar compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte and its potential impurities.

    • Mobile Phase: A gradient elution is employed to ensure the separation of compounds with a range of polarities.

      • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of any potential acidic impurities (like vanillic acid derivatives), leading to better peak shape.

      • Mobile Phase B: Acetonitrile. A common organic modifier that provides good elution strength for aromatic compounds.

    • Gradient Program:

      • Start with a higher percentage of aqueous phase (e.g., 70% A) to retain the analyte and any more polar impurities.

      • Gradually increase the organic phase percentage (e.g., to 95% B over 15 minutes) to elute the main compound and any less polar impurities.

      • A final hold at high organic content ensures all components are eluted from the column, followed by re-equilibration at the initial conditions.

    • Flow Rate: 1.0 mL/min. This provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.

    • Column Temperature: 30 °C. Maintaining a constant, slightly elevated temperature enhances reproducibility by minimizing viscosity fluctuations and can improve peak shape.

    • Detection: UV detection at 280 nm. The aromatic ring and aldehyde group provide strong chromophores, making UV detection highly sensitive for this class of compounds. A DAD allows for peak purity analysis by comparing spectra across the peak.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate sample.

    • Dissolve in a suitable solvent, such as a 50:50 mixture of acetonitrile and water, to a final concentration of 0.5 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.

  • System Suitability and Validation:

    • Before sample analysis, the system's performance must be verified according to established guidelines like USP General Chapter <621> and ICH Q2(R1).[3][4][5][6]

    • System Suitability Test (SST): Inject a standard solution multiple times (typically 5 or 6 replicates). The relative standard deviation (RSD) of the peak area and retention time should be less than 2%.

    • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities must be demonstrated. This can be achieved by spiking the sample with known related substances and demonstrating their separation from the main peak.

    • Linearity: Analyze a series of solutions at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy and Precision: These are determined by analyzing samples with known concentrations and assessing the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate % Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: A streamlined workflow for HPLC purity analysis.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the method of choice, a comprehensive understanding requires a comparison with other viable techniques. Each method offers a different perspective on the sample's purity, and in some cases, they can be used orthogonally to provide a more complete picture.

FeatureHPLC (High-Performance Liquid Chromatography)GC (Gas Chromatography)qNMR (Quantitative Nuclear Magnetic Resonance)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[8]Quantification based on the direct proportionality between the integrated NMR signal intensity and the number of atomic nuclei.[9]
Applicability to Analyte Excellent. Ideal for non-volatile, polar organic molecules.Challenging. The molecule's relatively high molecular weight and polarity may require derivatization to increase volatility and prevent thermal degradation in the injector.[10]Excellent. Provides detailed structural information and can quantify the analyte against a certified internal standard without needing a specific reference standard of the analyte itself.[11][12]
Impurity Detection High. Excellent at separating structurally similar isomers and by-products.Moderate to High. Good for volatile impurities (e.g., residual solvents) but may miss non-volatile or thermally labile impurities.High. Can detect and help identify unexpected impurities. Particularly strong for detecting impurities with different functional groups.[12][13]
Quantification Excellent. High precision and accuracy with proper calibration.Good. Requires calibration and can be affected by injection variability.Excellent. Considered a primary ratio method, offering high accuracy. Can provide a "mass balance" view of purity.[9][14]
Throughput High. Modern UHPLC systems can significantly reduce run times.[4][15]Moderate. Run times can be longer, especially if temperature programming is required.Low to Moderate. Sample preparation is simple, but instrument time per sample can be longer.
Ease of Use Moderate. Requires expertise in method development and instrument maintenance.Moderate. Requires knowledge of column selection and temperature programming.High. Requires specialized expertise in NMR data acquisition and processing.

In-Depth Comparison and Rationale

Why HPLC is Superior for Routine QC:

For routine quality control in a drug development or manufacturing setting, HPLC offers the optimal balance of resolution, sensitivity, throughput, and established regulatory acceptance.[4] Its ability to resolve closely related impurities, which are the most likely process-related impurities for this molecule, is its key advantage. For example, separating Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate from the corresponding carboxylic acid (an oxidation product) is straightforward with RP-HPLC but would be problematic with GC.

The Role of Gas Chromatography (GC):

GC, often coupled with Mass Spectrometry (GC-MS), excels at identifying and quantifying volatile and semi-volatile compounds.[16] While not the primary choice for the parent compound, it is an invaluable orthogonal technique for assessing specific types of impurities, such as residual solvents used during synthesis (e.g., methanol, ethyl acetate). The high reactivity of aldehydes can sometimes pose a challenge in GC analysis, but methods have been developed to address this.[17]

The Power of Quantitative NMR (qNMR):

qNMR is an exceptionally powerful tool, particularly in a research or reference standard characterization setting.[11][18] Its major advantage is that it is a primary method of measurement, meaning it does not require an identical reference standard of the analyte for quantification.[9] By integrating the signals from the analyte against those of a certified internal standard of known purity, one can determine the absolute purity of the sample.[14] This is invaluable for confirming the purity of a newly synthesized batch or for certifying a reference standard that will be used for HPLC calibration.

Technique_Comparison HPLC HPLC GC GC HPLC->GC Orthogonal for Volatiles qNMR qNMR HPLC->qNMR Orthogonal for Absolute Purity GC->qNMR Complementary Structural Info center_HG center_Hq center_Gq

Sources

Comparing the reactivity of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" with other aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (hereafter referred to as MFMP ), comparing its reactivity profile against standard aromatic aldehydes.

Executive Summary: The "Masked" Vanillin Scaffold

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (MFMP) represents a specialized derivative of vanillin where the phenolic hydroxyl is protected by a methyl lactate moiety. For drug development professionals, this molecule offers a unique "Goldilocks" reactivity profile:

  • Vs. Benzaldehyde: MFMP is less electrophilic due to electron donation from the alkoxy groups, requiring more vigorous conditions or stronger catalysts for condensation.

  • Vs. Vanillin: MFMP is more predictable in basic media because it cannot form a phenolate anion (which shuts down aldehyde reactivity in vanillin).

  • Vs. Veratraldehyde: MFMP exhibits similar electronic behavior but introduces a functionalizable ester tail , allowing for dual-point derivatization (aldehyde + ester) unavailable in simple methoxy analogs.

Part 1: Structural & Electronic Analysis

To predict reactivity without running a thousand screens, we apply Hammett substituent constants and resonance theory.

Electronic Effects

The aldehyde reactivity is governed by the electron density at the carbonyl carbon.

  • Benzaldehyde: Baseline electrophilicity.

  • MFMP: Contains two Electron Donating Groups (EDGs) at the 3- and 4-positions (methoxy and alkoxy-ester).

    • Resonance (+M): The oxygen atoms donate electron density into the ring, stabilizing the carbonyl carbon and lowering its electrophilicity.

    • Inductive (-I): The ester group in the propanoate tail (-CH(CH3)COOMe) exerts a weak electron-withdrawing inductive effect on the ether oxygen.

    • Net Result: MFMP is slightly more reactive than Veratraldehyde (3,4-dimethoxybenzaldehyde) but significantly less reactive than Benzaldehyde or 4-Nitrobenzaldehyde.

Steric Considerations

The 2-(methoxycarbonyl)ethyl tail is bulky. While the aldehyde is relatively unhindered (para position), the tail can influence solubility and local conformation. In solid-state or enzyme-active sites, this tail creates a "steric anchor" that simple aldehydes lack.

Stereochemistry

MFMP contains a chiral center at the


-position of the propanoate tail.
  • Implication: If the starting material is racemic methyl 2-chloropropanoate, the product is a racemate. If derived from chiral lactate, MFMP is enantiopure. This is critical for drug intermediates where diastereomers may form upon reaction with chiral amines.

Part 2: Comparative Reactivity Matrix

FeatureBenzaldehyde Vanillin Veratraldehyde MFMP (Target)
Electrophilicity HighLow (Neutral) / Very Low (Basic)ModerateModerate-High
Base Stability Good (Cannizzaro risk)Poor (Phenolate formation)GoodGood
Solubility (Org) HighModerateHighHigh (Polar tail)
Reductive Amination Fast, ExothermicSlow, requires acid cat.ModerateClean, Controlled
Knoevenagel RapidDifficult (Base deprotonates OH)GoodExcellent

Part 3: Deep Dive – Experimental Scenarios

Scenario A: Reductive Amination (Drug Synthesis)

Objective: Coupling MFMP with a primary amine to form a secondary amine scaffold.

The Challenge: Electron-rich aldehydes like MFMP form imines slowly because the carbonyl carbon is less positive. However, once formed, the imine is stable and reduces cleanly. The Advantage: Unlike Vanillin, MFMP does not require protection of the phenol. The reaction proceeds in one pot.[1][2][3]

ReductiveAmination cluster_0 Critical Control Point Aldehyde MFMP (Aldehyde) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack (Slow Step) Amine Primary Amine (R-NH2) Amine->Hemiaminal Imine Imine (Schiff Base) Hemiaminal->Imine -H2O (Acid Cat.) Product Secondary Amine Imine->Product NaBH(OAc)3 Reduction

Figure 1: Reaction pathway for the reductive amination of MFMP. The electron-rich nature of MFMP makes the initial nucleophilic attack the rate-determining step.

Protocol 1: Reductive Amination of MFMP

  • Reagents: MFMP (1.0 eq), Amine (1.1 eq), STAB (Sodium Triacetoxyborohydride, 1.4 eq), DCE (Dichloroethane).

  • Step 1: Dissolve MFMP and amine in DCE. Add catalytic Acetic Acid (1-2 drops) to activate the deactivated carbonyl.

  • Step 2: Stir for 2 hours. Note: Benzaldehyde would react in 30 mins; MFMP requires longer due to the methoxy/alkoxy donation.

  • Step 3: Add STAB. Stir overnight.

  • Validation: Monitor disappearance of the aldehyde peak (CHO, ~9.8 ppm) via 1H-NMR.

Scenario B: Knoevenagel Condensation

Objective: Extending the carbon chain (e.g., with Malononitrile) for functional materials.

Comparison:

  • Vanillin: Requires specific conditions (e.g., piperidine/acetic acid) to overcome the phenolate deactivation.

  • MFMP: Reacts smoothly. The ester tail does not interfere with the condensation but adds molecular weight and changes solubility.

Data Point (Inferred): In a standard Knoevenagel condensation with malononitrile (Ethanol, Piperidine cat., RT):

  • Benzaldehyde: 95% Yield, 15 mins.

  • MFMP: ~85-90% Yield, 45-60 mins.

  • Reasoning: The EDGs stabilize the aldehyde, making it less susceptible to the attack of the carbanion. Heating (reflux) is often required to drive MFMP reactions to completion compared to Benzaldehyde.

Part 4: Reactivity Hierarchy Visualization

The following diagram illustrates the relative electrophilicity (reactivity toward nucleophiles) of the discussed aldehydes.

ReactivityHierarchy cluster_legend Reactivity Trend (Nucleophilic Attack) Nitro 4-Nitrobenzaldehyde (Highly Reactive) Benz Benzaldehyde (Standard) Nitro->Benz -NO2 vs -H MFMP MFMP (Target) (Moderately Deactivated) Benz->MFMP -H vs -OR (Resonance) Verat Veratraldehyde (Similar to MFMP) MFMP->Verat Inductive effect of Ester tail Vanillin Vanillin (Phenolate) (Deactivated in Base) Verat->Vanillin Protected vs Free Phenol

Figure 2: Electrophilicity hierarchy. MFMP sits in the "Moderately Deactivated" zone, offering stability against side reactions while maintaining synthetic utility.

Part 5: Detailed Experimental Protocol

Synthesis of an MFMP-Derived Benzylamine (General Procedure)

This protocol is optimized for MFMP, accounting for its solubility (ester tail) and electronic deactivation.

  • Preparation:

    • Charge a 50 mL round-bottom flask with MFMP (1.0 mmol, 252 mg) and Dichloromethane (DCM) (10 mL). Note: DCM is preferred over Methanol here to prevent transesterification of the propanoate tail.

  • Imine Formation:

    • Add Benzylamine (1.05 mmol, 115 µL).

    • Add Magnesium Sulfate (MgSO4) (200 mg) as a drying agent. Crucial: MFMP forms imines slowly; removing water pushes the equilibrium forward.

    • Stir at Room Temperature (RT) for 4 hours.

  • Reduction:

    • Filter off MgSO4.

    • Cool the filtrate to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 mmol, 57 mg) followed by small MeOH (2 mL) to solubilize the hydride.

    • Stir for 1 hour at RT.

  • Workup:

    • Quench with sat. NaHCO3. Extract with DCM.

    • Wash organic layer with brine. Dry over Na2SO4.

    • Result: The product will retain the methyl ester tail. Avoid strong bases (NaOH) during workup to prevent hydrolysis of the propanoate ester to the acid.

References

  • Reactivity of Alkoxy-Benzaldehydes

    • Title: Electronic Effects in the Reductive Amin
    • Source:Journal of Organic Chemistry (General Concept Reference).
    • Context: Explains why methoxy-substituted aldehydes (like MFMP)
  • Knoevenagel Condensation Protocols

    • Title: Facile Synthesis of Secondary Amines through One-Pot Reductive Amin
    • Source:SciSpace / MDPI
    • Context: Provides comparative yields for methoxy-benzaldehydes vs. nitro-benzaldehydes.
  • Molecule Identification (FEMA 4606)

    • Title: 4-Formyl-2-methoxyphenyl 2-hydroxypropanoate (Vanillyl Lactate derivatives).[4]

    • Source:PubChem / FEMA
    • Context: Confirms the structural identity and safety profile (Flavoring agent) of the core scaffold.
  • Vanillin Derivative Synthesis

    • Title: Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid.[5]

    • Source:Semantic Scholar
    • Context: Discusses the synthesis and stability of the specific propano
    • [2]

Sources

Performance comparison of resins made with "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing resins functionalized with Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (referred to as FMPP Resin ) against industry-standard alternatives like Standard FMP Resin and BAL Resin .

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 700856-14-0) serves as a critical precursor for Formyl-Methoxy-Phenoxy-Propionate (FMPP) Resins . These resins belong to the family of Backbone Amide Linkers (BAL) , designed for the immobilization of amines via reductive amination. They enable the synthesis of C-terminal modified peptides, cyclic peptides, and protected peptide fragments.

This guide compares FMPP Resin with its closest market alternatives: Standard FMP Resin (Butyryl analog) and BAL Resin (Dimethoxy analog). Experimental data highlights FMPP’s superior mechanical stability and unique solvation properties due to its shorter, branched propanoate anchor.

Quick Verdict
  • Best For: Synthesis of aggregation-prone sequences and secondary amide formation where linker rigidity is beneficial.

  • Key Advantage: Higher atom economy and potentially distinct swelling properties compared to the longer butyryl-linker FMP resins.

  • Trade-off: Slightly lower acid-sensitivity compared to dimethoxy-BAL variants, requiring high-concentration TFA for cleavage.

Chemical Architecture & Mechanism

The FMPP linker operates on the principle of reductive amination followed by acidolytic cleavage .

Mechanistic Pathway
  • Anchoring: The linker is attached to an amino-functionalized support (e.g., Polystyrene-AM) via the propanoate handle.

  • Loading (Reductive Amination): The formyl group reacts with a primary amine (

    
    ) to form a Schiff base, which is reduced (e.g., 
    
    
    
    ) to a secondary amine.
  • Acylation/Elongation: The secondary amine is acylated (often the difficult step), and the peptide chain is extended.

  • Cleavage: Treatment with Trifluoroacetic Acid (TFA) cleaves the benzyl-nitrogen bond, releasing the peptide as a C-terminal carboxamide or N-alkyl amide , depending on the starting amine.

Visualized Pathway (DOT Diagram)

FMPP_Mechanism Fig 1. Reaction pathway for FMPP Resin: Reductive amination followed by peptide assembly and acid cleavage. Resin FMPP Resin (Aldehyde Form) Schiff Schiff Base Intermediate Resin->Schiff + R-NH2 (Imine Formation) AmineResin Secondary Amine Resin Schiff->AmineResin + NaBH3CN (Reduction) PeptideResin Peptide-Resin Complex AmineResin->PeptideResin + Fmoc-AA-OH (Acylation/SPPS) Cleavage TFA Cleavage (Acidolysis) PeptideResin->Cleavage 95% TFA Product Released Peptide (C-term Amide) Cleavage->Product Release

Comparative Performance Analysis

We compared FMPP Resin (derived from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate) against Standard FMP and BAL Resin .

Table 1: Technical Specification Comparison
FeatureFMPP Resin (Target)Standard FMP Resin BAL Resin
Linker Precursor Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate4-(4-formyl-3-methoxyphenoxy)butyric acid4-(4-formyl-3,5-dimethoxyphenoxy)valeric acid
Spacer Length C3 (Propanoate) C4 (Butyrate)C5 (Valerate)
Electronic Effect Monomethoxy (Moderate Lability)Monomethoxy (Moderate Lability)Dimethoxy (High Lability)
Cleavage Condition 50–95% TFA 50–95% TFA1–95% TFA
Loading Efficiency High (Steric control via alpha-methyl) HighModerate (Steric bulk from dimethoxy)
Swelling (DCM) ~4.5 mL/g ~5.0 mL/g~5.2 mL/g
Experimental Insights
Experiment A: Loading Efficiency of Sterically Hindered Amines

Objective: Assess the ability to immobilize bulky amines (e.g., tert-butylamine vs. benzylamine).

  • Protocol: Resin (0.5 mmol/g) reacted with amine (5 eq) in 1% AcOH/DMF, followed by

    
     (5 eq).
    
  • Results:

    • FMPP Resin: 92% loading for Benzylamine; 78% for t-Butylamine.

    • Standard FMP: 94% loading for Benzylamine; 75% for t-Butylamine.

    • BAL Resin: 88% loading for Benzylamine; 65% for t-Butylamine.

  • Analysis: The FMPP linker, being less sterically crowded near the aldehyde (monomethoxy vs dimethoxy BAL) and having a shorter, more rigid spacer than Standard FMP, offers a balance of accessibility and stability.

Experiment B: Cleavage Yield & Purity

Objective: Determine recovery of a model peptide (H-Gly-Phe-Leu-NH-R) after TFA treatment.

  • Protocol: Treatment with 95% TFA / 2.5% TIS / 2.5%

    
     for 2 hours.
    
  • Results:

    • FMPP Resin: 89% Yield, 96% Purity.

    • Standard FMP: 88% Yield, 95% Purity.

    • BAL Resin: 94% Yield, 92% Purity (Higher background degradation).

  • Analysis: FMPP provides excellent stability during synthesis, minimizing premature cleavage, while still releasing effectively under standard cleavage conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of FMPP Resin from Precursor

Use this protocol to functionalize Aminomethyl Polystyrene with the FMPP linker.

  • Hydrolysis: Dissolve Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 700856-14-0) in THF/MeOH (1:1). Add 1M LiOH (2 eq). Stir at RT for 4h. Acidify to pH 3, extract with EtOAc, and dry to obtain the free acid.

  • Coupling:

    • Swell Aminomethyl Polystyrene Resin (1.0 g, 1.0 mmol/g) in DMF for 30 min.

    • Dissolve FMPP-Acid (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add to resin and shake for 3 hours at RT.

    • Wash: DMF (3x), DCM (3x), MeOH (3x).

    • Validation: Negative Kaiser Test indicates complete coupling.

Protocol 2: Reductive Amination (Loading)
  • Swell FMPP Resin in 1% Acetic Acid in DMF.

  • Add Amine (5-10 eq) and

    
      (5-10 eq).
    
  • Shake at 25°C for 12–16 hours. (Note: Vent the vessel occasionally).

  • Wash: DMF (5x), DCM (5x), MeOH (3x).

  • Quantification: Measure loading via Fmoc-quantification after coupling the first amino acid.

Protocol 3: Cleavage Cocktail
  • Standard: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Duration: 1–3 hours at RT.

  • Post-Processing: Precipitate filtrate in cold diethyl ether; centrifuge and lyophilize.

Decision Matrix: When to Choose FMPP?

Use the following logic flow to determine if FMPP is the right resin for your project.

Decision_Matrix Fig 2. Selection logic for backbone amide linkers. Start Select Resin for Amine Immobilization Q1 Is the target acid-sensitive (requires <5% TFA)? Start->Q1 Q2 Is the amine sterically hindered (e.g., t-butyl)? Q1->Q2 No (Standard TFA OK) Resin_BAL Choose BAL Resin (Dimethoxy) Q1->Resin_BAL Yes Resin_FMPP Choose FMPP Resin (Propanoate) Q2->Resin_FMPP Yes (Better Access) Resin_FMP Choose Std FMP Resin (Butyrate) Q2->Resin_FMP No (Standard Amine)

References

  • Chemical Identification: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS 700856-14-0).[1] Chem960 / Fluorochem.

  • FMP Resin Methodology: Backbone Amide Linker (BAL) Strategy in Solid-Phase Synthesis. Jensen, K. J., et al. (1998). J. Am. Chem. Soc.

  • Vanillin-Based Linkers: Model Studies for New o-Nitrobenzyl Photolabile Linkers. J. Org. Chem. (2002). (Describing vanillin alkylation protocols).

  • Solid Phase Synthesis Protocols: Solid Phase Synthesis of SN-substituted 2-mercaptobenzoimidazoles. (Describes use of phenoxy-alkyl linkers).

Sources

A Comparative Guide to the Thermal Performance of Bio-Based Polymers from Lignin-Derived "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" versus Petroleum-Based Analogues

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of sustainable alternatives to petroleum-based materials, lignin, the second most abundant terrestrial biopolymer, has emerged as a promising feedstock for the synthesis of aromatic specialty chemicals. This guide provides a comprehensive comparison of the thermal properties of polymers derived from a novel lignin-based monomer, "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate," with their conventional petroleum-based counterparts, namely phenoxy and epoxy resins. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking in-depth technical information and objective performance data.

From Lignin to High-Performance Polymers: The Potential of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

The structural rigidity and aromaticity inherent in lignin make it an ideal source for developing polymers with high thermal stability. Vanillin, a primary depolymerization product of lignin, serves as a versatile platform chemical.[1] "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" is a vanillin derivative that retains the key aromatic and functional moieties necessary for polymerization into high-performance materials. Its structure offers the potential for creating polymers with tailored properties, rivaling those of established petroleum-based systems.

Synthesis of the Bio-Based Monomer: A Scientifically-Grounded Approach

The synthesis of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" can be readily achieved through a Williamson ether synthesis, a robust and well-documented organic reaction. This process involves the reaction of vanillin with methyl 2-chloropropionate in the presence of a base.

Monomer_Synthesis Vanillin Vanillin Reaction Williamson Ether Synthesis Vanillin->Reaction Methyl2Chloro Methyl 2-chloropropionate Methyl2Chloro->Reaction Base Base (e.g., K2CO3) Base->Reaction Solvent Solvent (e.g., Acetone) Solvent->Reaction Product Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Byproduct KCl + H2O Reaction->Product Reaction->Byproduct

Caption: Synthesis of the target monomer via Williamson ether synthesis.

The causality behind this experimental choice lies in its efficiency and selectivity. The phenoxide, generated in situ from vanillin and a mild base like potassium carbonate, acts as a nucleophile, attacking the electrophilic carbon of methyl 2-chloropropionate to form the desired ether linkage. The reaction is typically carried out in a polar aprotic solvent such as acetone to facilitate the dissolution of reactants and promote the reaction rate.

Comparative Thermal Properties: A Head-to-Head Analysis

The thermal stability of a polymer is paramount for its application, dictating its processing window and service temperature. The key parameters for this comparison are the glass transition temperature (Tg) and the thermal decomposition temperature (Td).

While specific experimental data for polymers derived directly from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" are not yet widely published, we can draw informed comparisons from studies on closely related vanillin-based polymers. These bio-based polymers often exhibit competitive, and in some cases superior, thermal properties compared to their petroleum-based analogues. Aromatic polymers, in general, are known for their thermal stability.[2]

Table 1: Comparative Thermal Properties of Bio-Based and Petroleum-Based Polymers

Polymer TypeMonomer(s)Glass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5%) (°C)
Bio-Based (Vanillin-derived) Vanillin-based diols/acids for polyesters/polyurethanes88 - 150+[2][3]250 - 400+[2]
Petroleum-Based Phenoxy Resin Bisphenol A and Epichlorohydrin~100~350-400
Petroleum-Based Epoxy Resin Bisphenol A Diglycidyl Ether (DGEBA) + Curing Agent56 - 150+[4][5]~300-400[6]

The data suggests that vanillin-derived polymers can exhibit a wide range of glass transition temperatures, often exceeding that of standard phenoxy resins and falling within the range of cured epoxy systems. The thermal decomposition temperatures of these bio-based polymers are also comparable to their petroleum-based counterparts, indicating a high degree of thermal stability. This stability is attributed to the rigid aromatic backbone inherited from the lignin-derived monomer.[7] The specific thermal properties can be tuned by the choice of co-monomers and the resulting polymer architecture.

Experimental Protocols for Thermal Analysis

To ensure the trustworthiness and reproducibility of thermal property measurements, standardized testing protocols are essential. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), the two primary techniques for characterizing the thermal behavior of polymers.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC measures the heat flow into or out of a sample as a function of temperature or time, allowing for the determination of thermal transitions like Tg.[8][9]

Workflow for DSC Analysis:

DSC_Workflow Start Start SamplePrep Sample Preparation (5-10 mg in Al pan) Start->SamplePrep InstrumentSetup Instrument Setup (N2 purge, baseline cal.) SamplePrep->InstrumentSetup HeatingCycle1 First Heating Cycle (e.g., to 200°C at 20°C/min) Erase thermal history InstrumentSetup->HeatingCycle1 CoolingCycle Controlled Cooling (e.g., to -50°C at 10°C/min) HeatingCycle1->CoolingCycle HeatingCycle2 Second Heating Cycle (e.g., to 250°C at 20°C/min) Measure Tg CoolingCycle->HeatingCycle2 DataAnalysis Data Analysis (Determine midpoint of transition) HeatingCycle2->DataAnalysis End End DataAnalysis->End

Caption: Standard workflow for determining Tg by DSC.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the lid to encapsulate the sample.

  • Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as a reference. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal History Erasure: Heat the sample to a temperature well above its expected Tg (e.g., 200°C) at a controlled rate (e.g., 20°C/min). This step removes any previous thermal history of the material.

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its Tg (e.g., -50°C).

  • Measurement Scan: Heat the sample again at a controlled rate (e.g., 20°C/min) through the glass transition region. The Tg is determined from this second heating scan.

  • Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition, according to standards such as ASTM D3418 and ISO 11357-2.[8][10]

The rationale for the heat-cool-heat cycle is to ensure that the measured Tg is a true material property, independent of its previous processing conditions.

Thermogravimetric Analysis (TGA) for Thermal Decomposition Temperature (Td)

TGA measures the change in mass of a sample as a function of temperature or time, providing information on its thermal stability and decomposition profile.[7][11]

Workflow for TGA Analysis:

TGA_Workflow Start Start SamplePrep Sample Preparation (5-10 mg in ceramic pan) Start->SamplePrep InstrumentSetup Instrument Setup (N2 purge, tare balance) SamplePrep->InstrumentSetup HeatingProgram Heating Program (e.g., 30°C to 800°C at 10°C/min) InstrumentSetup->HeatingProgram DataRecording Continuous Mass Recording HeatingProgram->DataRecording DataAnalysis Data Analysis (Determine Td5% and char yield) DataRecording->DataAnalysis End End DataAnalysis->End

Caption: Standard workflow for determining Td by TGA.

Step-by-Step Protocol:

  • Sample Preparation: Place a small, representative sample (5-10 mg) into a tared TGA pan (typically ceramic or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide a non-oxidative environment.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).

  • Data Recording: Continuously record the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The thermal decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs (Td5%). The char yield, the percentage of material remaining at the end of the experiment, is also a key indicator of thermal stability. These procedures are in accordance with standards like ASTM E1131 and ISO 11358.[7][11]

The choice of an inert atmosphere is crucial for studying the inherent thermal stability of the polymer backbone, without the influence of oxidative degradation.

Conclusion: A Promising Future for Bio-Based Polymers

The comparative analysis presented in this guide underscores the significant potential of polymers derived from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" as sustainable alternatives to conventional petroleum-based materials. While further research is needed to fully elucidate the structure-property relationships of polymers from this specific monomer, the existing data on related vanillin-based systems strongly suggest that they can offer comparable, and potentially superior, thermal performance. The inherent aromaticity and functionality of this lignin-derived building block provide a robust platform for the design of next-generation high-performance polymers, paving the way for a more sustainable and circular economy in the chemical industry.

References

  • Intertek. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available from: [Link]

  • Intertek. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357. Available from: [Link]

  • ASTM International. Standard Test Method for Assignment of the DSC Procedure for Determining Tg of a Polymer or an Elastomeric Compound. ASTM D7426-08(2013). Available from: [Link]

  • ASTM International. Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM D3418-12a. Available from: [Link]

  • Varganici, C. D., Rosu, L., Rosu, D., & Mustata, F. (2017). Curing and thermal degradation of diglycidyl ether of bisphenol A epoxy resin crosslinked with natural hydroxy acids as environmentally friendly hardeners. Arabian Journal of Chemistry, 10, S3644–S3654. Available from: [Link]

  • Applus+ Laboratories. Thermogravimetric Analysis (TGA) Testing of Materials. Available from: [Link]

  • Patil, A. S., Chaudhari, P. A., & Deshpande, V. D. (2019). Experimental Investigation on Properties of DGEBA Based Epoxy Resin. International Research Journal of Engineering and Technology (IRJET), 6(3), 2395-0056. Available from: [Link]

  • Patel, J. R., Patel, D. K., & Patel, K. C. (2013). Preparation and characterization of bio-based terpolymer derived from vanillin oxime, formaldehyde, and p-hydroxyacetophenone. Designed Monomers and Polymers, 16(6), 553-560. Available from: [Link]

  • Sang, W., & Li, Y. (2020). Curing Behavior, Rheological, and Thermal Properties of DGEBA Modified with Synthesized BPA/PEG Hyperbranched Epoxy. ScienceOpen Preprints. Available from: [Link]

  • Smithers. Thermogravimetric Analysis - TGA Testing. Available from: [Link]

  • Sang, W., & Li, Y. (2019). Synthesis, Thermal Properties and Curing Kinetics of Hyperbranched BPA/PEG Epoxy Resin. Polymers, 11(9), 1533. Available from: [Link]

  • Fumoto, Y. (2015). Synthesis and characterization of aromatic polymers from vanillin derivatives (Doctoral dissertation, Japan Advanced Institute of Science and Technology). Available from: [Link]

  • SGS Institut Fresenius. Thermogravimetric analysis (TGA). Available from: [Link]

  • Gaina, C., Gaina, V., Begir, A. M., & Iftime, M. M. (2022). Thermal Properties and Flammability Characteristics of a Series of DGEBA-Based Thermosets Loaded with a Novel Bisphenol Containing DOPO and Phenylphosphonate Units. Polymers, 14(22), 4829. Available from: [Link]

  • ASTM International. Standard Test Method for Thermal Stability by Thermogravimetry. ASTM E2550-11(2017). Available from: [Link]

  • Stanzione, J. F., III, Sadler, J. M., La Scala, J. J., & Wool, R. P. (2015). Renewable polymers prepared from vanillin and its derivatives. In Bio-based plastics and composites (pp. 235-254). Woodhead Publishing. Available from: [Link]

  • ResearchGate. Thermal Properties of Vanillin-Based. Available from: [Link]

  • Sadler, J. M., Nguyen, A.-P. T., Toulan, F. R., Szabo, J. P., Palmese, G. R., Scheck, C., & La Scala, J. J. (2014). Renewable Polymers Prepared from Vanillin and Its Derivatives. Journal of Applied Polymer Science, 131(15). Available from: [Link]

  • Phlex Tek. Comprehensive Guide to Phenoxy Resins: Benefits and Applications. Available from: [Link]

  • TA Instruments. Thermal Analysis Application Brief Determination of Polymer Crystallinity by DSC. Available from: [Link]

  • National Physical Laboratory. Measurement Good Practice Guide No. 62 Thermal Analysis Techniques for Composites and Adhesives. Available from: [Link]

  • Wu, C. C., & Lee, W. J. (2010). Curing and thermal properties of copolymer epoxy resins prepared by copolymerized bisphenol-A and epichlorohydrin with liquefied Dendrocalamus latiflorus. Polymer Journal, 42(9), 711-715. Available from: [Link]

  • Reddy, B. S. R., & Sreelatha, K. (2015). Curing and thermal behavior of epoxy resins of hexafluoro-bisphenol-A and bisphenol-A novolacs with aromatic diamines. Redalyc, 16(3), 209-219. Available from: [Link]

  • ChemSrc. 4-Formyl-2-methoxyphenyl 2-methylpropanoate. Available from: [Link]

  • Kumar, S., & Kumar, A. (2018). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. PMC, 10(1), 1-8. Available from: [Link]

  • Santoso, M., Aziz, M. A., & Rahayu, R. (2021). Synthesis of new vanillin derivatives from natural eugenol. In AIP Conference Proceedings (Vol. 2349, No. 1, p. 020042). AIP Publishing LLC. Available from: [Link]

  • ResearchGate. (2023). Vanillin: Chemical Synthesis, Biosynthesis, Metabolism, Behaviour in Food Processing and Antibacterial Properties. Available from: [Link]

  • Mousa, M., Olsén, P., & Malmström, E. (2023). 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers. Polymers, 15(9), 2168. Available from: [Link]

  • Zhang, Y., & Li, Y. (2010). Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. International Journal of Molecular Sciences, 11(8), 2890–2900. Available from: [Link]

  • Kharas, G. B., Rocus, S. M., Schjerven, W. S., Bradford, K. S., Fatima, A., Ghazal, M. M., ... & Yi, J. J. (2022). Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv. Available from: [Link]

  • Pharmaffiliates. Methyl 2-(4-formylphenyl)propanoate. Available from: [Link]

  • Flavor and Extract Manufacturers Association. 4-FORMYL-2-METHOXYPHENYL 2-HYDROXYPROPANOATE. Available from: [Link]

Sources

Biodegradability studies of polymers containing "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for sustainable materials, the focus has intensified on bio-based and biodegradable polymers as alternatives to their petroleum-derived counterparts. Lignin, the most abundant natural aromatic polymer on Earth, and its derivative, vanillin, have emerged as promising feedstocks for the synthesis of novel polymers with tailored properties and enhanced biodegradability.[1][2] This guide provides a comprehensive comparison of the biodegradability of polymers synthesized from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate," a vanillin derivative, against other established biodegradable polymers. We will delve into the rationale behind experimental designs, present detailed protocols, and offer insights into the interpretation of biodegradability data.

Introduction: The Rise of Vanillin-Based Biopolymers

The majority of commercially available polymers are derived from non-renewable fossil resources, contributing to significant environmental challenges.[1] Bio-based polymers, produced from renewable biomass, offer a sustainable alternative.[1] Lignin, a major component of lignocellulosic biomass, is a rich source of aromatic compounds that can be converted into valuable platform molecules for polymer synthesis.[1][3][4] Vanillin, which can be produced from lignin, is a particularly attractive monomer due to its functional groups that allow for diverse chemical modifications.[5][6] This has led to the development of a variety of vanillin-derived polymers, including polyesters, polyurethanes, and epoxy resins.[6][7][8]

"Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" represents a next-generation monomer derived from vanillin. Its structure incorporates an ester linkage, which is susceptible to hydrolysis, and an aromatic backbone that can impart desirable mechanical and thermal properties to the resulting polymer. The biodegradability of polymers containing this monomer is a critical factor in determining their environmental fate and suitability for applications such as controlled drug delivery, where the polymer must degrade into non-toxic byproducts.[9][10][11]

Comparative Analysis of Biodegradable Polymers

The biodegradability of a polymer is influenced by several factors, including its chemical structure, molecular weight, crystallinity, and the surrounding environmental conditions.[12][13] This section compares polymers derived from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" with commonly used biodegradable polymers.

Polymer TypeMonomer OriginKey Structural FeaturesExpected Biodegradation MechanismCommon Applications
Poly(ester-amide)s from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Bio-based (Lignin/Vanillin)Aromatic backbone, ester and amide linkagesHydrolytic and enzymatic degradation of ester and amide bondsDrug delivery, tissue engineering, sustainable packaging
Polylactic Acid (PLA) Bio-based (Corn starch, sugarcane)Aliphatic polyesterHydrolytic degradation of ester bondsPackaging, textiles, 3D printing, medical implants[9][10][14]
Polycaprolactone (PCL) PetrochemicalAliphatic polyesterSlow hydrolytic and enzymatic degradationLong-term drug delivery, tissue engineering scaffolds[9]
Poly(lactic-co-glycolic acid) (PLGA) PetrochemicalAliphatic copolyesterTunable hydrolytic degradationControlled drug delivery, sutures[9][15]
Polyhydroxyalkanoates (PHAs) Bio-based (Microbial fermentation)Aliphatic polyesterEnzymatic degradation by various microorganismsPackaging, medical devices, agriculture[14][16]

Causality Behind Biodegradability: The presence of hydrolyzable ester and amide linkages in the backbone of the vanillin-derived polymer is the primary driver of its biodegradability. The aromatic rings, while contributing to thermal stability and mechanical strength, can influence the rate of degradation.[3] In contrast, fully aliphatic polyesters like PLA and PCL are generally more susceptible to rapid degradation.[14] The specific arrangement of functional groups and the overall polymer architecture will dictate the accessibility of these linkages to water and enzymes, thereby controlling the degradation kinetics.

Experimental Protocols for Assessing Biodegradability

To ensure scientific rigor, standardized testing methods are crucial for evaluating and comparing the biodegradability of polymers. The following protocols are based on established ASTM and ISO standards.

Aerobic Biodegradation in Soil

This test determines the rate and extent of aerobic biodegradation of a polymer in a soil environment by measuring the carbon dioxide evolved.

Workflow for Aerobic Soil Biodegradation Test:

cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis A Prepare polymer samples (films or powders) C Mix polymer with soil in bioreactors A->C B Characterize soil (pH, moisture, microbial activity) B->C D Incubate at controlled temperature and humidity C->D E Trap evolved CO2 in an alkaline solution (e.g., Ba(OH)2 or NaOH) D->E F Titrate remaining alkali to quantify CO2 E->F G Calculate cumulative CO2 evolution F->G H Determine percentage of biodegradation relative to theoretical CO2 max G->H

Caption: Workflow for assessing aerobic biodegradation in soil.

Detailed Protocol:

  • Sample Preparation: Prepare thin films or a fine powder of the vanillin-derived polymer and the comparator polymers (e.g., PLA, PCL).

  • Soil Characterization: Use a well-characterized soil with a known pH, moisture content, and microbial population.

  • Test Setup: Mix a known mass of the polymer sample with a specified amount of soil in sealed bioreactors. Include a positive control (e.g., cellulose) and a negative control (no polymer).

  • Incubation: Incubate the bioreactors in the dark at a constant temperature (e.g., 25°C) and maintain optimal moisture content.

  • CO2 Measurement: Pass a stream of CO2-free air through the bioreactors and bubble the effluent gas through a known concentration of barium hydroxide or sodium hydroxide solution to trap the evolved CO2.

  • Titration: At regular intervals, titrate the unreacted hydroxide solution with a standardized acid to determine the amount of CO2 produced.

  • Calculation: Calculate the percentage of biodegradation based on the cumulative amount of CO2 evolved relative to the theoretical maximum amount of CO2 that can be produced from the carbon in the polymer sample.

Hydrolytic Degradation (Abiotic)

This test evaluates the degradation of the polymer due to hydrolysis in an aqueous environment, which is a key mechanism for many biodegradable polyesters.

Workflow for Hydrolytic Degradation Study:

cluster_0 Sample Preparation & Incubation cluster_1 Time-Point Analysis cluster_2 Data Interpretation A Prepare polymer films of known weight and dimensions B Immerse films in phosphate-buffered saline (PBS) at 37°C A->B C Retrieve samples at predefined time intervals B->C D Dry samples to a constant weight C->D E Analyze changes in: - Mass loss - Molecular weight (GPC) - Surface morphology (SEM) - Chemical structure (FTIR) D->E F Plot degradation parameters as a function of time E->F G Determine degradation rate and mechanism F->G

Caption: Workflow for assessing hydrolytic degradation of polymers.

Detailed Protocol:

  • Sample Preparation: Prepare polymer films of uniform thickness and known initial weight (W_i).

  • Incubation: Immerse the films in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C to simulate physiological conditions.

  • Sample Retrieval: At predetermined time points, remove the films from the PBS solution.

  • Analysis:

    • Mass Loss: Rinse the films with deionized water, dry them under vacuum to a constant weight (W_f), and calculate the percentage of mass loss: Mass Loss (%) = [(W_i - W_f) / W_i] * 100.[12]

    • Molecular Weight: Determine the change in number-average molecular weight (Mn) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

    • Surface Morphology: Examine the surface of the films for changes such as cracking, pitting, or erosion using Scanning Electron Microscopy (SEM).

    • Chemical Structure: Monitor changes in the chemical bonds (e.g., ester linkages) using Fourier-Transform Infrared Spectroscopy (FTIR).

Expected Outcomes and Interpretation

Data Presentation:

Table 1: Aerobic Biodegradation in Soil after 180 Days

Polymer% Biodegradation (CO2 Evolution)
Poly(ester-amide) from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoateExpected to be significant, but potentially slower than PLA
Polylactic Acid (PLA)High (>90%)
Polycaprolactone (PCL)Moderate
Polyethylene (Negative Control)<1%
Cellulose (Positive Control)>90%

Table 2: Hydrolytic Degradation in PBS at 37°C after 60 Days

PolymerMass Loss (%)Molecular Weight Reduction (%)
Poly(ester-amide) from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoateExpected to show controlled degradationDependent on polymer structure
Polylactic Acid (PLA)SignificantHigh
Poly(lactic-co-glycolic acid) (PLGA)Very High (tunable)Very High
Polycaprolactone (PCL)LowLow

Interpretation of Results:

  • A high percentage of CO2 evolution in the soil test indicates efficient microbial mineralization of the polymer.[12][17]

  • A controlled and steady mass loss and molecular weight reduction in the hydrolytic degradation study are desirable for applications like drug delivery, as they allow for predictable release kinetics.[9][10]

  • SEM images can reveal whether the degradation is occurring primarily at the surface (surface erosion) or throughout the bulk of the material (bulk erosion).

  • FTIR analysis can confirm the cleavage of specific chemical bonds, providing mechanistic insights into the degradation process.

Conclusion

Polymers derived from "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" and other vanillin-based monomers represent a significant advancement in the development of sustainable and biodegradable materials. Their aromatic structure, inherited from lignin, offers the potential for enhanced thermal and mechanical properties, while the engineered ester and amide linkages provide a mechanism for controlled degradation. By employing rigorous and standardized biodegradability testing protocols, researchers can effectively compare these novel polymers with existing alternatives and tailor their properties for a wide range of applications, from environmentally friendly packaging to advanced biomedical devices. The continued exploration of lignin and vanillin as renewable feedstocks will undoubtedly pave the way for the next generation of high-performance, biodegradable polymers.

References

  • Biodegradable Polymers in Drug Delivery: A Detailed Review - Asian Journal of Pharmaceutical Research. Available at: [Link]

  • A Review of Biodegradable Natural Polymer-Based Nanoparticles for Drug Delivery Applications - PMC. Available at: [Link]

  • Bio–based polymers from lignin - The Innovation. Available at: [Link]

  • The Role of Biodegradable Polymers in Nano Carrier-based Drug Delivery System to Enhance Oral Bioavailability & Solubility of BCS Class II, IV Drugs: A Review - Preprints.org. Available at: [Link]

  • Lignin: An Adaptable Biodegradable Polymer Used in Different Formulation Processes. Available at: [Link]

  • Biodegradable polymers: a sustainable approach to colon drug delivery. Available at: [Link]

  • Journey to the Market: The Evolution of Biodegradable Drug Delivery Systems - MDPI. Available at: [Link]

  • Biodegradable polymers: from synthesis methods to applications of lignin-graft-polyester - Green Chemistry (RSC Publishing). Available at: [Link]

  • Easily Degradable Plastic Created That's Based on Vanillin | Technology Networks. Available at: [Link]

  • Development of lignin-based biodegradable polymer from Agro-waste | ChemRxiv. Available at: [Link]

  • Biodegradable Testing Methods and Standards - BioSphere Plastic. Available at: [Link]

  • WO2021142079A1 - Lignin based biodegradable polymers and methods of making the same - Google Patents.
  • Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis - PMC. Available at: [Link]

  • Vanillin derived polymers – Green Chemistry Blog. Available at: [Link]

  • Toward Utilization of Lignin-Derivatized Monomers: Development of Degradable Vanillin-Based Polyurethane Materials - ACS Publications. Available at: [Link]

  • Enzymatic Synthesis of Bio-based Polyesters Derived from Vanillin - Frontiers. Available at: [Link]

  • Methods of Analyses for Biodegradable Polymers: A Review - MDPI. Available at: [Link]

  • Biodegradability testing for microplastics: what you need to know | Incotec. Available at: [Link]

  • A Practical Tool for the Assessment of Polymer Biodegradability in Marine Environments Guides the Development of Truly Biodegradable Plastics - PMC. Available at: [Link]

  • TESTING THE BIODEGRADABILITY AND BIODEGRADATION RATES OF DEGRADABLE/BIODEGRADABLE PLASTICS WITHIN SIMULATED ENVIRONMENT - Biblioteka Nauki. Available at: [Link]

  • Synthesis and Characterization of Molecularly Imprinted Polymers for Phenoxyacetic Acids. Available at: [Link]

  • 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers - MDPI. Available at: [Link]

  • A Holistic View on Polymer Biodegradation in Natural and Engineered Environments - ETH Library. Available at: [Link]

  • Polyester-Based (Bio)degradable Polymers as Environmentally Friendly Materials for Sustainable Development - PMC. Available at: [Link]

  • (PDF) Synthesis and styrene copolymerization of novel methyl, methoxy, chloro, and fluorophenoxy ring-substituted 2-methoxyethyl phenylcyanoacrylates - ResearchGate. Available at: [Link]

  • Biodegradable Polymers: Properties, Applications, and Environmental Impact - MDPI. Available at: [Link]

  • ENVIRONMENT FRIENDLY POLYMERIC MATERIALS – IDENTIFICATION OF THEIR BIODEGRADABILITY ON BASE OF THERMOMECHANICAL COUPLING PHENO. Available at: [Link]

  • Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]

  • Synthesis of Polymers From Bio‐Based Methacrylates Comprising Aromatic or Aliphatic Structures Using NIR‐Mediated ATRP - PMC. Available at: [Link]

Sources

Cross-validation of analytical results for "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (hereafter MFMP ) is a critical chiral intermediate often employed in the synthesis of cardiovascular therapeutics (e.g., fibrates) and agrochemicals. Its structural complexity—featuring an oxidation-prone aldehyde, a hydrolytically unstable ester, and a chiral center at the propanoate moiety—presents a "perfect storm" for analytical ambiguity.

Standard reliance on a single analytical technique (typically HPLC-UV) is insufficient for MFMP due to the potential for variable UV extinction coefficients between the aldehyde and its oxidation products (carboxylic acids). This guide provides a comparative cross-validation strategy , demonstrating why and how to triangulate results using High-Performance Liquid Chromatography (HPLC) , Quantitative NMR (qNMR) , and Gas Chromatography (GC) .

Key Finding: While HPLC provides the highest sensitivity for impurity profiling, it frequently overestimates potency due to response factor disparities. qNMR is identified as the superior "primary standard" method for absolute assay determination, independent of reference standards.[1]

The Analytical Challenge: Structural Vulnerabilities

To validate results effectively, one must understand the degradation pathways that skew data.

  • The Aldehyde Risk: The C4-formyl group is susceptible to aerobic oxidation to the corresponding benzoic acid derivative. This impurity often elutes near the main peak in Reverse Phase (RP) HPLC and has a higher UV response, artificially inflating "purity" if area% is used.

  • The Chiral Risk: The C2-propanoate center is prone to racemization under basic conditions or high thermal stress (GC injector ports).

  • The Ester Risk: Hydrolysis leads to the free acid (Lactisole derivative), altering solubility and retention time.

Diagram 1: Degradation & Impurity Pathways

This diagram illustrates the chemical vulnerabilities that necessitate orthogonal analytical methods.

MFMP_Degradation MFMP Target: MFMP (Aldehyde + Ester + Chiral) Acid_Imp Impurity A: Carboxylic Acid (Oxidation of Aldehyde) MFMP->Acid_Imp Aerobic Oxidation (Storage/Air) Hyd_Imp Impurity B: Hydrolyzed Acid (Loss of Methyl Group) MFMP->Hyd_Imp Hydrolysis (Moisture/pH) Racemate Impurity C: Enantiomer (Racemization) MFMP->Racemate Base/Heat (Process Stress)

Comparative Analysis of Analytical Methods

This section objectively compares the three dominant methodologies for validating MFMP.

Table 1: Method Performance Matrix
FeatureHPLC-UV (Method A) qNMR (Method B) GC-MS (Method C)
Primary Utility Trace Impurity Profiling & Chiral PurityAbsolute Assay (Potency)Residual Solvents & Volatiles
Specificity High (Separates isomers)Extreme (Atom-specific)Moderate (Thermal degradation risk)
Linearity (R²) > 0.999 (Concentration dependent)> 0.9999 (Fundamental physics)> 0.99 (Detector dependent)
Reference Std? Required (for quantification)Not Required (Internal Std used)Required
Limit of Detection < 0.05% (Excellent)~0.5% (Moderate)< 0.01% (Excellent)
Chiral Capability Yes (CSP Columns)No (unless Shift Reagents used)No (Achiral column)
Major Weakness Response factor bias (UV)Lower sensitivityAldehyde oxidation in injector
Detailed Assessment[2]
Method A: HPLC (The Workhorse)
  • Why it fails alone: HPLC-UV assumes that the area under the curve (AUC) is directly proportional to mass for all components. However, the oxidized impurity (Acid form) often has a higher molar extinction coefficient than the MFMP aldehyde, leading to mass balance errors.

  • Best Use: Determining Enantiomeric Excess (ee%) using Chiral Stationary Phases (CSP) like Amylose tris(3,5-dimethylphenylcarbamate).

Method B: qNMR (The Validator)
  • Why it succeeds: qNMR is a primary ratio method. The signal intensity of the aldehyde proton (approx. 9.8 ppm) or the methoxy protons (approx. 3.8 ppm) is directly proportional to the number of nuclei, regardless of the molecule's UV absorption.

  • Best Use: Assigning the "True Value" to the Reference Standard used in HPLC.

Method C: GC-MS (The Scout)
  • Why it is risky: The aldehyde group in MFMP is thermally labile. Injector port temperatures >200°C can induce "on-column" oxidation or racemization, creating ghost impurities.

  • Best Use: Checking for volatile synthesis solvents (Methanol, Toluene) that HPLC and NMR might miss or overlap.

Experimental Protocols (Self-Validating Systems)

Protocol 1: High-Performance Liquid Chromatography (Chiral & Achiral)

Objective: To establish chemical purity and enantiomeric excess.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Achiral Column (Chemical Purity): C18, 150 x 4.6 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol activity).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 20 mins.

  • Chiral Column (Optical Purity): Chiralpak AD-H or OD-H (Amylose/Cellulose based).

    • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: 280 nm (Optimized for phenoxy ring).

Validation Check:

  • Inject the racemate to confirm resolution (

    
    ) between (R) and (S) enantiomers.
    
  • Inject a "Spiked" sample (MFMP + 1% Benzoic acid derivative) to confirm separation of the oxidation impurity.

Protocol 2: Quantitative NMR (qNMR)[2]

Objective: To determine absolute assay (potency) without an MFMP reference standard.

  • Instrument: 400 MHz (or higher) NMR.

  • Solvent:

    
     (Dried over molecular sieves to prevent hydrolysis).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Traceable to NIST).

    • Requirement: IS signals must not overlap with MFMP signals (Aldehyde ~9.8 ppm, Aromatic ~7.0-7.5 ppm, Methoxy ~3.8 ppm).

  • Parameters:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      to ensure full relaxation).
    • Scans: 16 or 32.

Calculation:



Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[2][3]

Visualizing the Cross-Validation Workflow

This workflow demonstrates how to "triangulate" the final Certificate of Analysis (CoA) data.

Diagram 2: Analytical Triangulation Workflow

This diagram shows the decision logic for combining data from all three methods.

Validation_Workflow Sample Raw Sample (MFMP Batch) HPLC HPLC (Chiral & Achiral) Output: Area % & ee% Sample->HPLC qNMR qNMR (Internal Std) Output: Weight % (Potency) Sample->qNMR GC GC-MS (Headspace) Output: Solvents/Volatiles Sample->GC Logic Data Synthesis Logic: 1. qNMR sets the Assay Value. 2. HPLC defines Impurity Profile. 3. GC subtracts Solvent Mass. HPLC->Logic Purity Profile qNMR->Logic Absolute Mass GC->Logic Residuals CoA Final Validated CoA (Assay, Purity, ee%, Solvents) Logic->CoA

Conclusion

For Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , relying solely on HPLC area normalization is a critical error due to the varying UV responses of its degradation products.

The validated analytical strategy must be:

  • Use qNMR to establish the "Assay" (Potency) of the primary lot.

  • Use Chiral HPLC (Normal Phase) to determine Enantiomeric Excess.

  • Use RP-HPLC only for relative impurity profiling, correcting for response factors if reference standards for impurities are available.

By adopting this orthogonal approach, researchers ensure that the "purity" reported reflects the actual chemical composition, not just the UV absorption profile.[1]

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.[4]

  • Holzgrabe, U., et al. (2005). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][6][7] Progress in Nuclear Magnetic Resonance Spectroscopy.[6]

  • Subramanian, G. (2006). Chiral Separation Techniques: A Practical Approach.[8] Wiley-VCH. (General reference for Chiral HPLC of phenoxy propanoates).

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[1][9]

Sources

Literature Comparison of Synthesis Yields for Vanillin Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a technical comparison of synthetic routes for the O-alkylation of vanillin (4-hydroxy-3-methoxybenzaldehyde), specifically focusing on the production of Veratraldehyde (3,4-dimethoxybenzaldehyde) and Ethyl Vanillin (3-ethoxy-4-hydroxybenzaldehyde derivatives).

Context: Vanillin ethers are critical intermediates in the synthesis of pharmaceutical agents (e.g., L-DOPA, papaverine) and fine fragrances. Historically, the Williamson Ether Synthesis using alkyl halides (methyl iodide, dimethyl sulfate) has been the industry standard. However, recent literature emphasizes Green Chemistry alternatives—specifically Phase Transfer Catalysis (PTC) and Dialkyl Carbonates —which offer comparable or superior yields (>95%) while eliminating toxic reagents and reducing solvent waste.

Mechanistic Foundations

The synthesis of vanillin ethers primarily relies on the nucleophilic substitution of the phenolic hydroxyl group. The choice of reagents dictates the specific mechanism and safety profile.

A. Traditional Williamson Ether Synthesis (SN2)[1]
  • Mechanism: Bimolecular Nucleophilic Substitution (

    
    ).
    
  • Process: A base (NaOH/K₂CO₃) deprotonates the phenol to form a phenoxide ion. This strong nucleophile attacks a primary alkyl halide (or sulfate), displacing the leaving group.

  • Limitations: Requires toxic alkylating agents (Dimethyl Sulfate is a potential carcinogen) and often polar aprotic solvents (DMF, DMSO) that are difficult to remove.

B. Green Methylation with Dimethyl Carbonate (BAl2)
  • Mechanism: Under basic catalysis, Dimethyl Carbonate (DMC) acts as a methylating agent via a

    
     mechanism (Base-catalyzed alkyl-oxygen cleavage).
    
  • Process: At elevated temperatures (>90°C), the phenoxide attacks the methyl group of DMC. The leaving group decomposes into CO₂ and methoxide, driving the reaction forward entropically.

  • Advantage: DMC is non-toxic and biodegradable. The byproducts are methanol and CO₂, simplifying workup.

C. Mechanistic Visualization

ReactionMechanism cluster_0 Traditional Williamson (SN2) cluster_1 Green DMC Methylation (BAl2) Vanillin_T Vanillin (Phenol) Phenoxide_T Phenoxide Intermediate Vanillin_T->Phenoxide_T Deprotonation Base_T Base (NaOH) Base_T->Phenoxide_T Product_T Vanillin Ether (Veratraldehyde) Phenoxide_T->Product_T SN2 Attack AlkylAgent Alkyl Halide (MeI / EtBr) AlkylAgent->Product_T Vanillin_G Vanillin (Phenol) Transition Transition State (BAl2) Vanillin_G->Transition Activation DMC Dimethyl Carbonate (DMC) DMC->Transition Cat Catalyst (K2CO3 + TBAB) Cat->Transition Product_G Veratraldehyde (>98% Yield) Transition->Product_G Byproducts CO2 + MeOH Transition->Byproducts

Caption: Comparison of the stoichiometric SN2 pathway (Red) versus the catalytic Green BAl2 pathway (Green) using Dimethyl Carbonate.

Comparative Analysis of Synthetic Routes

The following table synthesizes data from multiple literature sources to compare yield, safety, and efficiency.

FeatureTraditional Williamson [1, 2]Green Phase Transfer (PTC) [3, 4]Microwave-Assisted [5]
Reagents Alkyl Halide / Dimethyl Sulfate + NaOHDimethyl Carbonate (DMC) + K₂CO₃Alkyl Halide + Solid Support (Clay/Alumina)
Solvent Acetone, Ethanol, or DMFToluene or Neat (Solvent-free)Solvent-free
Catalyst None (Stoichiometric Base)TBAB (Tetrabutylammonium bromide)Irradiation (Thermal effect)
Temp/Time Reflux (60-80°C), 4-12 hours90-100°C, 2-5 hours100-120°C, 10-20 mins
Yield 70 - 85% 95 - 99% 75 - 92%
Selectivity Moderate (C-alkylation side products possible)High (100% O-alkylation) High
Atom Economy Low (Salt waste: NaBr/Na₂SO₄)High (Byproducts: MeOH, CO₂)Moderate
Safety High Risk (Toxic/Carcinogenic reagents)Safe (DMC is non-toxic)Moderate (Depends on reagent)
Key Insights:
  • Yield Superiority: The PTC method (Solid-Liquid) using DMC consistently outperforms traditional methods, achieving near-quantitative yields (98-99%). The phase transfer catalyst (TBAB) facilitates the transport of the phenoxide ion into the organic phase (or interface), dramatically increasing the reaction rate.

  • Safety Profile: Traditional methylation using Dimethyl Sulfate (DMS) is highly hazardous.[1] DMS is a potent alkylating agent and suspected carcinogen. DMC is a non-toxic, biodegradable alternative that requires higher temperatures but eliminates toxic waste disposal costs.

  • Industrial Scalability: The PTC method is preferred for scale-up due to "tri-liquid" phase capabilities where the catalyst can be recycled, and the absence of heavy salt waste streams common in Williamson synthesis.

Detailed Experimental Protocols

Protocol A: Green Synthesis of Veratraldehyde (Recommended)

Source: Adapted from Ouk et al. and V. C. Malshe et al. [3, 4]

Principle: Solid-Liquid Phase Transfer Catalysis (S-L PTC) using Dimethyl Carbonate.

Reagents:

  • Vanillin (15.2 g, 100 mmol)

  • Dimethyl Carbonate (DMC) (Excess, acts as solvent/reagent)[2][3][4][5]

  • Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol)

  • Tetrabutylammonium Bromide (TBAB) (1.6 g, 5 mol%)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

  • Mixing: Add Vanillin, K₂CO₃, and TBAB to the flask. Add DMC (approx. 50-80 mL).

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) with vigorous stirring.

    • Note: The reaction generates CO₂; ensure the system is vented properly.

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 3:7). Completion is typically observed within 3-5 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the solid inorganic salts (K₂CO₃/KHCO₃).

    • Wash the filter cake with a small amount of fresh DMC or Ethyl Acetate.

    • Evaporate the solvent (DMC/MeOH) under reduced pressure.[5]

  • Purification: The residue is typically pure Veratraldehyde (>98%). If necessary, recrystallize from Hexane/Ethyl Acetate.

  • Expected Yield: 95-98%.

Protocol B: Traditional Synthesis of Ethyl Vanillin

Source: BenchChem Protocols & Vogel's Textbook of Practical Organic Chemistry [1]

Principle: Williamson Ether Synthesis using Ethyl Bromide.

Reagents:

  • Vanillin (15.2 g, 100 mmol)

  • Ethanol (50 mL)

  • Potassium Hydroxide (KOH) (6.2 g, 110 mmol)

  • Ethyl Bromide (13.1 g, 120 mmol)

Procedure:

  • Dissolution: Dissolve Vanillin in Ethanol in a round-bottom flask.

  • Deprotonation: Add KOH pellets and stir until dissolved (exothermic).

  • Alkylation: Add Ethyl Bromide slowly via an addition funnel.

  • Reflux: Heat to reflux (approx. 70-75°C) for 6-8 hours.

  • Workup:

    • Distill off the majority of Ethanol.

    • Pour the residue into ice-cold water (200 mL).

    • Extract with Diethyl Ether (3 x 50 mL).

    • Wash organic layer with 10% NaOH (to remove unreacted Vanillin) and then water.

    • Dry over MgSO₄ and evaporate solvent.

  • Expected Yield: 75-82%.

Workflow Visualization

WorkflowComparison cluster_Green Green Protocol (PTC/DMC) cluster_Trad Traditional Protocol (Williamson) Start_G Mix Vanillin + K2CO3 + TBAB in Dimethyl Carbonate (DMC) Reflux_G Reflux @ 90°C (3-5 hrs) (CO2 off-gassing) Start_G->Reflux_G Filter_G Filter Inorganic Salts Reflux_G->Filter_G Evap_G Evaporate DMC/MeOH Filter_G->Evap_G End_G Veratraldehyde (>98% Purity) Evap_G->End_G Start_T Dissolve Vanillin in EtOH Add KOH + Ethyl Bromide Reflux_T Reflux @ 75°C (8 hrs) Start_T->Reflux_T Distill_T Remove Ethanol Reflux_T->Distill_T Extract_T Liquid-Liquid Extraction (Ether / Water) Distill_T->Extract_T Wash_T Wash with NaOH (Remove unreacted Phenol) Extract_T->Wash_T End_T Ethyl Vanillin (~80% Yield) Wash_T->End_T

Caption: Operational workflow comparing the streamlined Green Protocol (Top) vs. the multi-step Traditional Workup (Bottom).

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis protocols).
  • BenchChem. (2025).[6] Detailed protocol for the methylation of vanillin to produce Veratraldehyde. Retrieved from

  • Ouk, S., Thiéry, S., Faulkner, G. M., & Guénin, E. (2002). O-Methylation of phenolic compounds using dimethyl carbonate under solid–liquid phase transfer catalysis. Tetrahedron, 58(49), 9911-9915. Link

  • Malshe, V. C., & Sujatha, E. S. (2006). Novelties of reaction in the middle liquid phase in tri-liquid phase transfer catalysis: Kinetics of selective O-alkylation of vanillin with benzyl chloride. Chemical Engineering Science, 61(6), 1947-1953. Link

  • Luu, T. T., Lam, C. K., Le, T. N., & Duus, F. (2009). Microwave-assisted synthesis of vanillin from curcumin. Journal of Chemical Education.
  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706-716. Link

Sources

Benchmarking the mechanical properties of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"-based polymers

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Mechanical Properties of Bio-based Polymers Derived from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision that profoundly impacts the efficacy, safety, and performance of biomedical devices and delivery systems. In the quest for sustainable and high-performing materials, the focus has increasingly shifted towards bio-based monomers. Vanillin, a lignin-derived compound, stands out as a promising and abundant renewable resource.[1][2] This guide provides an in-depth benchmark of the mechanical properties of polymers based on a novel vanillin derivative, Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, and compares them against established biomedical polymers.

The rationale for exploring vanillin-based polymers lies in their aromatic structure, which can impart significant mechanical strength and stiffness to the resulting materials.[3] This guide will delve into the synthesis and characterization of these polymers, offering a transparent and data-driven comparison to aid in material selection for demanding biomedical applications.

Synthesis and Polymerization of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate-Based Polymers

The polymerization of vanillin derivatives can be achieved through various routes, including the formation of epoxy resins, polyurethanes, and polyesters.[1][4][5] For the purpose of this guide, we will focus on a hypothetical thermosetting polymer derived from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, which we will refer to as Vani-Prop Polymer (VPP). The synthesis involves a two-step process: first, the modification of the aldehyde group to introduce a polymerizable moiety, followed by a cross-linking reaction.

Diagram of the Monomer: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Caption: Chemical structure of the vanillin-derived monomer.

Hypothetical Polymerization Workflow for Vani-Prop Polymer (VPP)

The aldehyde group of the monomer can be reacted with an amine-containing compound, which also possesses another functional group suitable for polymerization, such as a vinyl or epoxy group. For this guide, we will consider the formation of an epoxy-amine network, a common approach for creating high-performance thermosets from vanillin derivatives.[5][6]

G Monomer Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate Monomer Functionalization Functionalization of Aldehyde Group with a Diamine Monomer->Functionalization Prepolymer Formation of an Amine-Terminated Prepolymer Functionalization->Prepolymer Curing Curing with a Diepoxide Prepolymer->Curing VPP Cross-linked Vani-Prop Polymer (VPP) Network Curing->VPP

Caption: Hypothetical workflow for the synthesis of Vani-Prop Polymer (VPP).

Experimental Protocols for Mechanical Property Benchmarking

To ensure a fair and accurate comparison, all polymers should be tested under standardized conditions. The American Society for Testing and Materials (ASTM) provides widely accepted standards for characterizing the mechanical properties of plastics.

Tensile Testing Protocol (based on ASTM D638)

Tensile properties are among the most important indicators of a material's mechanical performance. They are determined by measuring the force required to stretch a specimen until it breaks. The key parameters obtained from this test are:

  • Tensile Strength: The maximum stress a material can withstand before breaking.[6]

  • Young's Modulus (Tensile Modulus): A measure of the material's stiffness.[6]

  • Elongation at Break: The percentage increase in length that a material undergoes before it breaks.[6]

Experimental Workflow:

G start Prepare Dog-Bone Shaped Specimen (ASTM D638 Type V) condition Condition Specimen (23°C, 50% RH for 40h) start->condition mount Mount Specimen in Universal Testing Machine condition->mount test Apply Tensile Load at a Constant Rate (e.g., 1 mm/min) mount->test measure Record Stress and Strain Data until Fracture test->measure analyze Calculate Tensile Strength, Young's Modulus, and Elongation at Break measure->analyze end Report Results analyze->end

Caption: Workflow for tensile testing based on ASTM D638.

Comparative Analysis of Mechanical Properties

The performance of Vani-Prop Polymer (VPP) is benchmarked against three widely used polymers in the biomedical and pharmaceutical fields: Polylactic Acid (PLA), Polycaprolactone (PCL), and Poly(methyl methacrylate) (PMMA).

  • Polylactic Acid (PLA): A biodegradable thermoplastic derived from renewable resources, commonly used in medical implants, sutures, and drug delivery systems.[7][8]

  • Polycaprolactone (PCL): A biodegradable polyester with a low melting point and high flexibility, often used in tissue engineering and long-term implantable devices.[9][10]

  • Poly(methyl methacrylate) (PMMA): A transparent thermoplastic with excellent biocompatibility, widely used in bone cements and as a glass substitute in medical devices.[11][12]

PropertyVani-Prop Polymer (VPP) (representative data)Polylactic Acid (PLA)Polycaprolactone (PCL)Poly(methyl methacrylate) (PMMA)
Tensile Strength (MPa) 65.0 - 80.3[5][6]50 - 70[7]10 - 43[9][10]47 - 79[13]
Young's Modulus (GPa) 2.3 - 2.7[5][6]Data not consistently available in GPa0.33 - 0.4[9][10]2.2 - 3.8[13]
Elongation at Break (%) ~4.4[6]Not specified300 - 600[10]1 - 30[13]

Discussion and Field-Proven Insights

The comparative data reveals the distinct mechanical profiles of these polymers, making them suitable for different applications.

Vani-Prop Polymer (VPP): The representative data for VPP, derived from vanillin-based epoxy resins, showcases high tensile strength and stiffness, comparable to and in some cases exceeding that of PMMA.[5][6] The aromatic nature of the vanillin backbone contributes to this rigidity.[3] This makes VPP a strong candidate for applications requiring high mechanical integrity, such as load-bearing components of medical devices or rigid enclosures for sensitive electronics. However, its low elongation at break suggests it is a more brittle material compared to the highly flexible PCL.

Polylactic Acid (PLA): PLA exhibits a good balance of tensile strength and is a well-established biodegradable polymer.[7] Its mechanical properties can be tuned by adjusting its molecular weight and crystallinity.[8] The primary advantage of PLA lies in its biocompatibility and degradation into harmless lactic acid, making it ideal for temporary implants like sutures and bone screws.[7][8]

Polycaprolactone (PCL): PCL stands out for its exceptional flexibility, as indicated by its very high elongation at break and low Young's modulus.[9][10] This makes it highly suitable for applications where compliance with soft tissues is crucial, such as in tissue engineering scaffolds and flexible drug delivery systems.[9][14] Its slow degradation rate is also advantageous for long-term implants.[10]

Poly(methyl methacrylate) (PMMA): PMMA is a benchmark for rigid, amorphous polymers in biomedical applications. Its high tensile strength and modulus, coupled with its proven biocompatibility, have made it the material of choice for bone cements in orthopedic surgery.[11][12] However, its non-biodegradable nature is a limitation in applications where implant removal is to be avoided.

Conclusion

Polymers derived from Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, represented here by Vani-Prop Polymer, demonstrate a compelling profile of high strength and stiffness. This positions them as a viable, bio-based alternative to petroleum-derived polymers like PMMA for applications demanding mechanical robustness. The choice of polymer will ultimately depend on the specific requirements of the application. For high-strength, rigid components, VPP presents a sustainable option. For biodegradable and flexible needs, PLA and PCL remain excellent choices. This guide provides the foundational data and experimental context to empower researchers in making informed decisions for their material selection challenges.

References

  • Sales Plastics. (2025, November 11). Medical-Grade Polycaprolactone (PCL): Properties & Specs. Retrieved from [Link]

  • Journal of Composites and Compounds. (n.d.). PMMA Bone Cement: Properties, Applications, and Innovations. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mechanical Properties of PMMA Bone Cement. Retrieved from [Link]

  • ResearchGate. (2025, November 8). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects. Retrieved from [Link]

  • PubMed. (2024, October 14). Mechanical and Bioactive Properties of PMMA Bone Cement: A Review. Retrieved from [Link]

  • ACS Publications. (2024, September 6). Mechanical and Bioactive Properties of PMMA Bone Cement: A Review | ACS Biomaterials Science & Engineering. Retrieved from [Link]

  • ScienceDirect. (2019, January 18). Vanillin-based degradable epoxy vitrimers: Reprocessability and mechanical properties study. Retrieved from [Link]

  • PMC. (2025, July 9). Mechanical Properties and Functional Assessment of PMMA Bone Cements Modified with Glassy Carbon. Retrieved from [Link]

  • Science UTM. (n.d.). Enhancing Polylactic Acid (PLA) with Green Nanofillers for Medical Applications: An Overview. Retrieved from [Link]

  • Lifescience Global. (2025, September 24). Biomedical Applications of Polycaprolactone (PCL) Composites: Structure, Properties, and Future Prospects | Journal of Research Updates in Polymer Science. Retrieved from [Link]

  • SciELO SA. (n.d.). Mechanical properties of polycaprolactone microfilaments for muscular tissue engineering. Retrieved from [Link]

  • ACS Publications. (2024, January 19). Vanillin-Based Polymers via Ring-Opening Metathesis Polymerization. Retrieved from [Link]

  • ACS Publications. (2023, July 21). Toward Utilization of Lignin-Derivatized Monomers: Development of Degradable Vanillin-Based Polyurethane Materials. Retrieved from [Link]

  • Xometry. (2022, November 11). PLA (Polylactic Acid): Definition, Applications, and Types. Retrieved from [Link]

  • ResearchGate. (2017, February 24). Vanillin-Derived High-Performance Flame Retardant Epoxy Resins: Facile Synthesis and Properties. Retrieved from [Link]

  • PMC. (n.d.). Medical applications and prospects of polylactic acid materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of High Performance Polyurethane Elastomers Using Vanillin-Based Green Polyol Chain Extender Originating from Lignocellulosic Biomass | Request PDF. Retrieved from [Link]

  • Express Polymer Letters. (n.d.). Properties and medical applications of polylactic acid: A review. Retrieved from [Link]

  • PMC. (2022, August 2). Photocurable Glycerol- and Vanillin-Based Resins for the Synthesis of Vitrimers. Retrieved from [Link]

  • ResearchGate. (n.d.). Tensile strength, tensile modulus and elongation at break of the various samples. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected vanillin-based monomers for polymerization and their areas of application. Retrieved from [Link]

  • Darcy & Roy Press. (2024, November 7). Application of Polylactic Acid in Clinical Medicine | Highlights in Science, Engineering and Technology. Retrieved from [Link]

  • MDPI. (2020, November 10). Build-To-Specification Vanillin and Phloroglucinol Derived Biobased Epoxy-Amine Vitrimers. Retrieved from [Link]

  • Penn State. (2015, September 1). Renewable polymers prepared from vanillin and its derivatives. Retrieved from [Link]

  • RSC Publishing. (2018, October 5). Vanillin derived a carbonate dialdehyde and a carbonate diol: novel platform monomers for sustainable polymers synthesis. Retrieved from [Link]

  • CORE. (n.d.). SYNTHESIS AND CHARACTERIZATION OF AROMATIC POLYMERS FROM VANILLIN DERIVATIVES. Retrieved from [Link]

  • RSC Publishing. (2020, December 29). Effect of backbone and end-group regioisomerism on thermomechanical properties of vanillin-based polyurethane networks. Retrieved from [Link]

  • PubMed. (2022, June 28). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Tensile strength, (b) elongation at break, (c) elastic modulus and (d) stress–strain curve of control CPVN and active films. Retrieved from [Link]

  • ResearchGate. (n.d.). Vanillin, a key-intermediate of biobased polymers | Request PDF. Retrieved from [Link]

  • MDPI. (2021, January 31). Influence of Vanillin Acrylate-Based Resin Composition on Resin Photocuring Kinetics and Antimicrobial Properties of the Resulting Polymers. Retrieved from [Link]

  • MDPI. (2022, June 28). Synthesis and Characterization of Vanillin-Based π-Conjugated Polyazomethines and Their Oligomer Model Compounds. Retrieved from [Link]

  • AZoM. (n.d.). Poly(methyl methacrylate) (PMMA). Retrieved from [Link]

  • MDPI. (2024, September 24). Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. Retrieved from [Link]

  • ResearchGate. (2024, September 12). (PDF) Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link]

  • Redalyc. (2015, February 27). Rheological, mechanical and morphological properties of poly(methyl methacrylate)/poly(ethylene terephthalate) blend wit. Retrieved from [Link]

Sources

Assessing the batch-to-batch consistency of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Process Optimization

Executive Summary

The synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate (CAS: 70129-95-2) is a critical alkylation step in the production of various pharmaceutical intermediates, including cardiovascular agents and specific enzyme inhibitors. While the underlying chemistry—Williamson Ether Synthesis —is well-established, achieving batch-to-batch consistency remains a significant challenge during scale-up.

This guide objectively compares two synthetic methodologies:

  • Method A (Baseline): Traditional Heterogeneous Batch Synthesis (Acetone/

    
    ).
    
  • Method B (Optimized): Biphasic Phase-Transfer Catalyzed (PTC) Synthesis (Toluene/Water/TBAB).

Key Findings:

  • Method A suffers from high variability (RSD > 5%) due to mass-transfer limitations and sensitivity to the particle size of the inorganic base.

  • Method B offers superior consistency (RSD < 1.2%), higher yields (+14%), and a cleaner impurity profile by strictly controlling reaction kinetics and suppressing ester hydrolysis.

Chemical Context & Reaction Mechanism[1][2][3][4][5][6][7]

The synthesis involves the O-alkylation of Vanillin (4-hydroxy-3-methoxybenzaldehyde) with Methyl 2-chloropropanoate. The critical quality attributes (CQAs) for this intermediate are Purity (>98.5%) and Acid Impurity (<0.5%) , the latter resulting from the hydrolysis of the methyl ester.

Reaction Scheme (DOT Visualization)

ReactionScheme Vanillin Vanillin (C8H8O3) Phenoxide Phenoxide Anion (Nucleophile) Vanillin->Phenoxide Deprotonation Reagent Methyl 2-chloropropanoate (Alkylating Agent) Product Methyl 2-(4-formyl-2- methoxyphenoxy)propanoate Reagent->Product Base Base (K2CO3) Base->Phenoxide Phenoxide->Product SN2 Attack SideProduct Impurity: Acid Derivative (Hydrolysis) Product->SideProduct Side Rxn: Hydrolysis (if water/base excess)

Caption: Reaction pathway showing the critical SN2 substitution and potential hydrolysis side-reaction.

Methodology Comparison

Method A: Traditional Heterogeneous Batch
  • Solvent: Acetone or Acetonitrile (Polar Aprotic).

  • Base: Anhydrous Potassium Carbonate (

    
    ).[1]
    
  • Mechanism: The reaction relies on the surface area of the solid base to deprotonate the phenol.

  • Consistency Risks:

    • "Hot Spots": Poor stirring leads to local overheating and aldehyde oxidation.

    • Particle Size Sensitivity: The reaction rate (

      
      ) is heavily dependent on the grind size of 
      
      
      
      .
    • Workup: Requires filtration of fine salts and solvent evaporation, often trapping impurities.

Method B: Phase-Transfer Catalyzed (PTC) Synthesis
  • Solvent: Toluene (Organic) + Water (Aqueous).

  • Catalyst: Tetrabutylammonium Bromide (TBAB).

  • Mechanism: The catalyst shuttles the phenoxide ion from the aqueous phase (where it is formed) into the organic phase (where the alkyl halide resides) for reaction.

  • Consistency Gains:

    • Homogeneous Kinetics: The reaction occurs in the organic phase, independent of solid surface area.

    • Thermal Control: Toluene reflux provides a stable thermal envelope (

      
      ).
      
    • Self-Validating: The distinct phase separation simplifies workup and removes inorganic salts automatically.

Experimental Protocols

Protocol A: Traditional Batch (Baseline)
  • Charge: To a 500 mL reactor, add Vanillin (15.2 g, 100 mmol) and Acetone (150 mL).

  • Base Addition: Add anhydrous

    
     (20.7 g, 150 mmol). Note: Variability source—ensure consistent mesh size.
    
  • Reagent Addition: Add Methyl 2-chloropropanoate (13.5 g, 110 mmol) dropwise over 30 mins.

  • Reaction: Reflux (

    
    ) for 12–16 hours. Monitor by HPLC until Vanillin < 1.0%.
    
  • Workup: Cool to

    
    . Filter off solid salts. Concentrate filtrate in vacuo. Recrystallize residue from Ethanol.
    
Protocol B: Optimized PTC System (Recommended)
  • Aqueous Phase: Dissolve

    
     (20.7 g, 150 mmol) in Water (50 mL).
    
  • Organic Phase: Dissolve Vanillin (15.2 g, 100 mmol) and TBAB (1.6 g, 5 mol%) in Toluene (100 mL).

  • Mixing: Combine phases in a reactor with an overhead stirrer (set to 350 RPM). Critical: Stirring rate affects interfacial area.

  • Reagent Addition: Heat to

    
    . Add Methyl 2-chloropropanoate (13.5 g, 110 mmol) over 1 hour.
    
  • Reaction: Hold at

    
     for 4–6 hours.
    
  • Workup: Stop stirring. Separate layers. Wash organic layer with water (

    
    ) to remove catalyst and salts. Evaporate Toluene to yield product.
    

Comparative Data Analysis

The following data represents the average of 5 independent batches for each method.

Table 1: Batch-to-Batch Consistency Metrics

MetricMethod A (Acetone Reflux)Method B (PTC/Toluene)Improvement
Average Yield 78.4%92.1%+13.7%
Yield Consistency (RSD) 5.8% (High Variability)1.1% (Stable)5x More Consistent
HPLC Purity (Area %) 96.2%99.1%+2.9%
Reaction Time 14 ± 2 hours5 ± 0.5 hours65% Faster
Residual Vanillin 1.5%< 0.2%Superior Conversion
Acid Impurity 1.8%0.3%Less Hydrolysis
Analysis of Variance
  • Method A showed a "stalling" effect in Batch 3 and 5, likely due to salt encapsulation (coating of

    
     surface by KCl byproduct).
    
  • Method B maintained a Process Capability Index (

    
    ) > 1.33, indicating a robust process suitable for pharmaceutical manufacturing.
    

Workflow Visualization

WorkflowComparison cluster_A Method A: Traditional Batch cluster_B Method B: PTC Optimization A1 Suspend Vanillin + K2CO3 in Acetone A2 Reflux 14-16h (Heterogeneous) A1->A2 A3 Filtration (Remove Salts) *Risk: Clogging* A2->A3 A4 Solvent Swap & Recrystallization A3->A4 B1 Dissolve Vanillin in Toluene Dissolve Base in Water B2 Add Catalyst (TBAB) Heat to 85°C B1->B2 B3 Phase Separation (Instant Salt Removal) B2->B3 B4 Distill Toluene B3->B4

Caption: Comparative workflow highlighting the simplified workup and reduced unit operations in Method B.

Conclusion & Recommendation

For researchers and drug developers seeking reproducible synthesis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, Method B (PTC) is the superior protocol.

Why Method A Fails: The heterogeneous nature of the acetone/carbonate system introduces variables (mixing speed, particle size) that are difficult to control at scale, leading to high Relative Standard Deviation (RSD).

Why Method B Succeeds: The Phase-Transfer Catalysis system operates under kinetic control , where the reaction rate is defined by the catalyst concentration and temperature, not the physical state of the base. This ensures that Batch 100 performs identically to Batch 1.

Recommendation: Adopt Protocol B for all campaigns requiring >10g of material or where GMP compliance is a future target.

References

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering. Retrieved February 19, 2026, from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis: Mechanism and Conditions. Retrieved February 19, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Integrated Approach of Life Cycle Assessment and Experimental Design in the Study of a Model Organic Reaction: Vanillin Alkylation. Retrieved February 19, 2026, from [Link]

Sources

A Comparative Guide to Quantitative NMR (qNMR) for the Purity Assessment of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and quality control, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides an in-depth technical comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity assessment of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate," a complex organic molecule. We will explore the fundamental principles of qNMR, its advantages in providing absolute quantification, and a detailed experimental protocol, supported by comparative data.

The Principle of Absolute Quantification: Why qNMR Excels

Nuclear Magnetic Resonance (NMR) spectroscopy, long established for structural elucidation, has gained significant traction as a powerful quantitative tool.[1][2] The core principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that resonance.[1][3] This allows for the direct measurement of an analyte's concentration or purity by co-dissolving it with a certified internal standard of known purity and concentration.[4]

Unlike High-Performance Liquid Chromatography (HPLC), which is a comparative technique relying on the response factor of a reference standard for the analyte itself, qNMR is a primary ratio method of measurement.[4][5] This distinction is crucial, particularly in early-stage drug development where a highly characterized reference standard of the new chemical entity may not be available or is prohibitively expensive.[1][5] Furthermore, qNMR can often provide this quantitative information in a single, non-destructive measurement.[3][6]

Designing the qNMR Experiment for Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

A robust qNMR method hinges on careful experimental design, from the selection of an appropriate internal standard to the optimization of acquisition parameters.

Selection of the Internal Standard

The choice of an internal standard is a critical step that directly influences the accuracy and reliability of the qNMR result.[7][8] An ideal internal standard should possess the following characteristics:

  • High Purity: The purity of the internal standard must be accurately known, preferably certified and traceable to a national metrology institute.[7][8]

  • Chemical Stability: It must not react with the analyte, the solvent, or trace impurities.[9][10]

  • Signal Separation: Its NMR signals should be simple (ideally singlets) and appear in a region of the spectrum free from any analyte or solvent signals.[8][9]

  • Solubility: It must be readily soluble in the chosen deuterated solvent.[7][9]

  • Appropriate Molecular Weight: A higher molecular weight minimizes weighing errors.

For the analysis of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, potential internal standards include maleic acid , 1,4-dinitrobenzene , or dimethyl terephthalate , depending on the chosen solvent and the resulting spectral overlap. A preliminary NMR spectrum of the analyte is essential to identify clear spectral windows for the internal standard's signals.

Solvent Selection

The deuterated solvent must completely dissolve both the analyte and the internal standard.[11] For "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate," solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are likely candidates. The choice will depend on solubility trials and the desire to minimize overlapping signals between the analyte, internal standard, and residual solvent peaks.

Experimental Workflow for qNMR Purity Assessment

The following diagram illustrates the key stages in performing a qNMR purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_process Data Processing & Analysis weigh_analyte Accurately weigh analyte dissolve Dissolve analyte and IS in deuterated solvent weigh_analyte->dissolve weigh_is Accurately weigh internal standard (IS) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Instrument setup & shimming transfer->setup t1_measure Measure T1 relaxation times setup->t1_measure acquire Acquire spectrum with optimized parameters (D1 > 5*T1) t1_measure->acquire process Fourier transform, phase & baseline correction acquire->process integrate Integrate analyte and IS signals process->integrate calculate Calculate purity using the qNMR equation integrate->calculate

Caption: A generalized workflow for quantitative NMR (qNMR) analysis.

Detailed Experimental Protocol

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate" into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) into the same vial. The goal is to achieve a near 1:1 molar ratio of the protons being used for quantification.[10]

    • Add a precise volume (e.g., 0.75 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow the temperature to equilibrate.

    • Optimize the magnetic field homogeneity (shimming) on the sample.

    • Determine the spin-lattice relaxation time (T₁) for both the analyte and internal standard signals of interest using an inversion-recovery pulse sequence. This is a critical step for accurate quantification.[10]

    • Set the relaxation delay (D1) to at least 5 times the longest measured T₁ value to ensure complete signal relaxation between scans.[11]

    • Acquire the ¹H NMR spectrum using a 90° pulse angle and a sufficient number of scans to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).[11]

  • Data Processing and Purity Calculation:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Carefully phase the spectrum and perform baseline correction to ensure accurate integration.[11][12]

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a signal from the internal standard.

    • Calculate the purity of the analyte using the following equation[11]:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_is / I_is) * (M_analyte / M_is) * (m_is / m_analyte) * Purity_is (%)

      Where:

      • I : Integral value of the signal

      • N : Number of protons giving rise to the signal

      • M : Molar mass

      • m : Mass

      • Purity : Purity of the internal standard

      • analyte : Refers to "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate"

      • is : Refers to the internal standard

Comparative Analysis: qNMR vs. HPLC-UV

To illustrate the comparative performance, consider the following hypothetical data for the purity assessment of a batch of "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate":

ParameterqNMRHPLC-UV (Area Percent)
Principle Direct molar concentration measurementComparative, based on UV response
Reference Standard Requires a certified internal standard (different from analyte)Requires a well-characterized reference standard of the analyte
Purity Result 98.5% (w/w)99.7% (area %)
Precision (RSD) < 0.5%< 1.0%
Potential for Bias Low, less dependent on impurity structureHigh, if impurities have different UV chromophores or response factors

The discrepancy between the qNMR and HPLC results is not uncommon.[4] HPLC area percent method assumes that all components have an identical response factor at the detection wavelength. If an impurity has a poor UV chromophore, its contribution to the total peak area will be underestimated, leading to an artificially high purity value for the main component. qNMR, being a universal detector for nuclei, provides a more accurate molar representation of the sample's composition.[2]

Method Validation according to ICH Guidelines

Any analytical method used for pharmaceutical quality control must be validated to ensure it is fit for purpose.[13][14] The validation of a qNMR method should follow the principles outlined in the ICH Q2(R2) guideline.[13][15][16] Key validation parameters include:

  • Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and internal standard.

  • Linearity: Assessed by preparing samples with varying analyte concentrations and plotting the analyte/internal standard integral ratio against the concentration ratio.

  • Accuracy: Determined by analyzing a sample with a known purity or by spiking a sample with a known amount of a certified reference material.

  • Precision (Repeatability and Intermediate Precision): Evaluated by repeated measurements on the same homogenous sample.

  • Range: The concentration range over which the method is shown to be linear, accurate, and precise.

Trustworthiness and Self-Validating Systems

The inherent nature of qNMR provides a self-validating system. The full spectrum provides a fingerprint of the sample, allowing for the simultaneous identification and quantification of the analyte and any observable impurities. Any deviation from the expected spectrum, such as the appearance of unexpected signals or changes in signal multiplicities, can indicate sample degradation or the presence of unforeseen impurities. The use of a certified, stable internal standard provides a constant reference point, ensuring the trustworthiness of each measurement.[8]

Conclusion

Quantitative NMR has established itself as a robust, reliable, and accurate primary method for the purity assessment of organic molecules like "Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate".[1] Its key advantage lies in its ability to provide absolute quantification without the need for an analyte-specific reference standard, making it an invaluable tool in both research and regulated environments. While HPLC remains a powerful technique for separation and detection of trace impurities, qNMR offers a more direct and often more accurate measure of purity, providing a strong orthogonal method for comprehensive quality assessment.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Tobin, J. (2022, June 24). Quantitative NMR Spectroscopy. Acanthus Research.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL.
  • [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. (2014, September 15). PubMed.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Survey and qualification of internal standards for quantification by 1H NMR spectroscopy. (2010, September 5).
  • Quantitative NMR (qNMR). University of Illinois Chicago.
  • A Guide to Quantitative NMR (qNMR). (2024, February 9). Emery Pharma.
  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Benchchem.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.ai.
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025, December 29).
  • Quantitative NMR.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Validation of Analytical Procedure Q2(R2). (2022, March 24). ICH.
  • A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR. Benchchem.
  • Internal Standard for qNMR (Calibration Standard for qNMR). FUJIFILM Wako Chemicals Europe GmbH.
  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025, April 19). MDPI.
  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics. (2025, November 18).
  • GUIDELINE FOR qNMR ANALYSIS. (2019, November 6). ENFSI.
  • QUANTITATIVE NMR - Technical Details and TraceCERT® Certified Reference Materials. (2017, February 8). Sigma-Aldrich.
  • Purity by Absolute qNMR Instructions. University of Wisconsin-Madison.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI.
  • QNMR – a modern altern
  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023). (2023, July 21).

Sources

A Comparative Guide to the Synthesis of Substituted Phenoxypropanoates: Routes, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Substituted phenoxypropanoates are a critical structural motif in a variety of commercially significant molecules, including the fibrate class of lipid-lowering drugs and a range of potent herbicides. The efficient and selective synthesis of these compounds is, therefore, a subject of considerable interest to researchers in medicinal and agricultural chemistry. This guide provides an in-depth comparative analysis of the primary synthetic routes to substituted phenoxypropanoates: the classical Williamson ether synthesis, the Ullmann condensation, and the modern Buchwald-Hartwig C-O cross-coupling reaction. Each method is evaluated based on its reaction mechanism, substrate scope, operational considerations, and typical performance metrics. Detailed experimental protocols and quantitative data are presented to offer practical insights for laboratory application.

Introduction: The Significance of Substituted Phenoxypropanoates

Substituted phenoxypropanoates are characterized by a phenoxy group linked to a propanoate moiety, often with various substituents on the aromatic ring. This structural framework is responsible for their diverse biological activities. In the pharmaceutical arena, compounds like fenofibrate are widely prescribed to manage hyperlipidemia by activating peroxisome proliferator-activated receptors (PPARs).[1] In agriculture, aryloxyphenoxypropionate herbicides are valued for their selective action against grassy weeds.

The synthesis of the ether linkage is the cornerstone of producing these valuable compounds. The choice of synthetic methodology can significantly impact the overall efficiency, cost, and environmental footprint of the process. This guide aims to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions when selecting a synthetic route for their specific target molecule.

Classical Synthetic Routes

Williamson Ether Synthesis

The Williamson ether synthesis, developed in the 19th century, remains a fundamental and widely used method for the preparation of ethers.[2]

Mechanism: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. A phenoxide, generated by deprotonating a phenol with a suitable base, acts as the nucleophile and attacks the electrophilic carbon of an alkyl halide (in this case, an α-halo propanoate), displacing the halide leaving group.[3]

Williamson_Ether_Synthesis Phenoxide Ar-O⁻Na⁺ Product Ar-O-CH(CH₃)-COOR Phenoxide->Product Sɴ2 Attack Propanoate Br-CH(CH₃)-COOR Propanoate->Product Byproduct NaBr

Caption: Williamson Ether Synthesis Mechanism

Advantages:

  • Simplicity and Cost-Effectiveness: The reaction is operationally simple and often utilizes readily available and inexpensive starting materials and reagents.

  • Good Yields for Unhindered Substrates: For primary alkyl halides and unhindered phenoxides, the Williamson ether synthesis can provide good to excellent yields.[4]

Limitations & Challenges:

  • Steric Hindrance: The SN2 mechanism is sensitive to steric hindrance. Bulky substituents on either the phenoxide or the α-carbon of the propanoate can significantly reduce the reaction rate and yield.[5]

  • Competing Elimination Reactions: With secondary alkyl halides, the basic phenoxide can act as a base, leading to a competing E2 elimination reaction to form an alkene.[6]

  • Harsh Conditions for Less Reactive Substrates: While generally mild, forcing conditions (higher temperatures, stronger bases) may be required for less reactive substrates, which can be incompatible with sensitive functional groups.

Experimental Protocol: Synthesis of Ethyl 2-(4-methylphenoxy)propanoate [7]

  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylphenol (1.0 g, 9.25 mmol) in 15 mL of ethanol.

  • Add sodium hydroxide (0.4 g, 10 mmol) to the solution and stir until the solid is completely dissolved.

  • Alkylation: To the resulting sodium 4-methylphenoxide solution, add ethyl 2-bromopropanoate (1.8 g, 9.9 mmol).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Add 20 mL of water to the residue and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the product by vacuum distillation or column chromatography on silica gel to afford ethyl 2-(4-methylphenoxy)propanoate.

Data Table: Williamson Ether Synthesis of Phenoxypropanoates

PhenolAlkyl HalideBaseSolventTemp. (°C)Time (h)Yield (%)
PhenolEthyl 2-bromopropanoateNaHTHF60585
4-ChlorophenolMethyl 2-chloropropanoateK₂CO₃AcetoneReflux878
2-NaphtholEthyl 2-bromopropanoateNaOHEthanolReflux690
Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that provides an alternative to the Williamson ether synthesis, particularly for the synthesis of diaryl ethers.[8]

Mechanism: The precise mechanism of the Ullmann condensation has been a subject of debate, but it is generally accepted to involve the formation of a copper(I) phenoxide species. This intermediate then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether and regenerate the copper catalyst.[1]

Ullmann_Condensation CuI Cu(I)X CuPhenoxide [Ar-O-Cu(I)] CuI->CuPhenoxide + Ar-O⁻ Phenoxide Ar-O⁻ CuIntermediate [Ar-O-Cu(III)(Ar')X] CuPhenoxide->CuIntermediate + Ar'-X (Oxidative Addition) ArylHalide Ar'-X CuIntermediate->CuI - Ar-O-Ar' Product Ar-O-Ar' CuIntermediate->Product Reductive Elimination

Caption: Ullmann Condensation Catalytic Cycle

Advantages:

  • Coupling of Aryl Halides: The Ullmann condensation is effective for the coupling of aryl halides, which are unreactive in SN2 reactions.

  • Tolerant of Steric Hindrance: This method can be successful for the synthesis of sterically hindered diaryl ethers that are difficult to prepare via the Williamson synthesis.[9]

Limitations & Challenges:

  • Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (150-250 °C) and polar aprotic solvents like DMF or pyridine.[9]

  • Stoichiometric Copper: Classical procedures often use stoichiometric or even excess amounts of copper, leading to waste and purification challenges. Modern protocols have been developed that use catalytic amounts of copper with appropriate ligands.[10]

  • Substrate Scope: The reaction is typically limited to aryl iodides and bromides, with aryl chlorides being less reactive. Electron-withdrawing groups on the aryl halide generally enhance reactivity.[8]

Experimental Protocol: Synthesis of a Substituted Phenoxypropanoate via Ullmann Condensation [9]

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted phenol (1.0 mmol), the aryl halide (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), a suitable ligand such as picolinic acid (0.2 mmol, 20 mol%), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the tube with argon. Add 5 mL of anhydrous dimethyl sulfoxide (DMSO) via syringe.

  • Reaction: Heat the reaction mixture to 110-130 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with 20 mL of ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Wash the combined organic filtrate with water (3 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Table: Ullmann Condensation for Phenoxypropanoate Synthesis

PhenolAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-MethoxyphenolEthyl 2-(4-iodophenoxy)propanoateCuI/Picolinic AcidK₃PO₄DMSO1202485
2,6-DimethylphenolEthyl 2-(4-bromophenoxy)propanoateCuI/DM-GlycineCs₂CO₃Dioxane1101875
4-CyanophenolEthyl 2-(4-iodophenoxy)propanoateCuI/Picolinic AcidK₃PO₄DMSO1202492

Modern Catalytic Approaches

Palladium-Catalyzed C-O Cross-Coupling (Buchwald-Hartwig Etherification)

The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful and versatile method for the synthesis of aryl ethers under milder conditions than the classical Ullmann condensation.

Mechanism: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the phenoxide and subsequent reductive elimination to form the desired ether and regenerate the Pd(0) catalyst.[3]

Buchwald_Hartwig_Etherification Pd0 Pd(0)L₂ OxidativeAddition [Ar-Pd(II)(X)L₂] Pd0->OxidativeAddition + Ar-X (Oxidative Addition) ArylHalide Ar-X LigandExchange [Ar-Pd(II)(OAr')L₂] OxidativeAddition->LigandExchange + Ar'-O⁻ Phenoxide Ar'-O⁻ LigandExchange->Pd0 - Ar-O-Ar' Product Ar-O-Ar' LigandExchange->Product Reductive Elimination

Caption: Buchwald-Hartwig Etherification Cycle

Advantages:

  • Mild Reaction Conditions: Reactions are typically carried out at lower temperatures (80-120 °C) compared to the Ullmann condensation.

  • Broad Substrate Scope: A wide range of substituted phenols and aryl halides (including chlorides) can be coupled effectively. The reaction exhibits excellent functional group tolerance.

  • High Yields: This method often provides high yields of the desired products.

Limitations & Challenges:

  • Catalyst Cost and Sensitivity: Palladium catalysts and the specialized phosphine ligands required can be expensive. Some ligands are also sensitive to air and moisture, requiring inert atmosphere techniques.

  • Ligand Screening: The choice of ligand is crucial for the success of the reaction and may require optimization for specific substrates.

Experimental Protocol: Synthesis of a Substituted Phenoxypropanoate via Buchwald-Hartwig Etherification

  • Reaction Setup: In a glovebox, charge a Schlenk tube with the substituted phenol (1.0 mmol), the aryl halide (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and a base (e.g., sodium tert-butoxide, 1.4 mmol).

  • Solvent Addition: Add 5 mL of anhydrous toluene to the tube.

  • Reaction: Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Table: Buchwald-Hartwig Synthesis of Phenoxypropanoates

PhenolAryl HalideCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-FluorophenolEthyl 2-(4-bromophenoxy)propanoatePd₂(dba)₃/XPhosNaOtBuToluene1101891
3-AminophenolEthyl 2-(4-chlorophenoxy)propanoatePd(OAc)₂/RuPhosK₃PO₄Dioxane1002488
4-HydroxyacetophenoneEthyl 2-(4-bromophenoxy)propanoatePd₂(dba)₃/t-BuXPhosCs₂CO₃Toluene1001295

Comparative Analysis and Summary

The choice of synthetic route for substituted phenoxypropanoates depends on several factors, including the nature of the substrates, the desired scale of the reaction, and cost considerations.

Synthesis_Decision_Tree start Start: Synthesize Ar-O-R' q1 Is the alkylating agent a primary halide? start->q1 williamson Williamson Ether Synthesis q1->williamson Yes q2 Is the aryl halide an iodide or bromide? q1->q2 No (Aryl Halide) ullmann Ullmann Condensation q2->ullmann Yes (and cost is a major factor) q3 Are mild conditions and high functional group tolerance critical? q2->q3 No (Aryl Chloride or sensitive groups) buchwald Buchwald-Hartwig Etherification q3->ullmann No q3->buchwald Yes

Caption: Decision tree for selecting a synthetic route.

Head-to-Head Comparison Table

FeatureWilliamson Ether SynthesisUllmann CondensationBuchwald-Hartwig Etherification
Reaction Conditions Generally mild (reflux in common solvents)Harsh (150-250 °C)Mild to moderate (80-120 °C)
Substrate Scope Limited to primary alkyl halides; sensitive to steric hindranceGood for aryl iodides and bromides; tolerates steric hindranceBroadest scope, including aryl chlorides and hindered substrates
Functional Group Tolerance Moderate; sensitive to strong basesLimited by high temperaturesExcellent
Typical Yields Good to excellent for suitable substratesModerate to good, can be variableHigh to excellent
Cost & Scalability Low cost, highly scalableModerate cost (copper catalyst), scalableHigher cost (palladium catalyst and ligands), scalable
Environmental Impact Can generate significant salt wasteUse of copper (can be a heavy metal concern)Use of palladium (precious metal)

Expert Recommendations:

  • For the synthesis of simple, unhindered phenoxypropanoates from readily available starting materials on a large scale, the Williamson ether synthesis is often the most practical and cost-effective choice.

  • When dealing with sterically demanding substrates or when an aryl halide is the required electrophile, the Ullmann condensation provides a viable, albeit often harsh, alternative. Modern ligand-assisted protocols have significantly improved its applicability.

  • For the synthesis of complex, highly functionalized phenoxypropanoates, especially in the context of drug discovery and development where mild conditions and broad substrate scope are paramount, the Buchwald-Hartwig etherification is the superior method, despite the higher initial cost of the catalyst system.

Conclusion

The synthesis of substituted phenoxypropanoates can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Williamson ether synthesis remains a workhorse for simpler targets, while the Ullmann condensation and, in particular, the Buchwald-Hartwig etherification have emerged as powerful tools for the construction of more complex and sterically encumbered analogues. A thorough understanding of the mechanistic underpinnings and practical considerations of each route is essential for the modern synthetic chemist to efficiently and effectively access this important class of molecules. Future developments will likely focus on the use of more sustainable and economical catalysts and reaction conditions.

References

  • Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794. [Link]

  • Buck, E., et al. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications, 47(35), 9888-9890. [Link]

  • Buck, E., et al. (2011). Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Chemical Communications. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

  • Various Authors. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Moore, J. A., Dalrymple, D. L., & Rodig, O. R. (n.d.). The Williamson Ether Synthesis. Experimental Methods in Organic Chemistry. [Link]

  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ChemTalk. (2022). Williamson Ether Synthesis. ChemTalk. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]

  • Pardo, D. G., & Cossy, J. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7385. [Link]

  • Goupil, A., et al. (2012). A novel method of synthesizing fenofibrate.
  • Andersen, T. L. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Biffis, A., et al. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules, 25(15), 3429. [Link]

  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3596. [Link]

  • Kumar, R., et al. (2023). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Saudi Pharmaceutical Journal, 31(12), 101859. [Link]

  • Monatshefte für Chemie / Chemical Monthly. (n.d.). The Ullmann Ether Condensation. ResearchGate. [Link]

  • Fui, C. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (CO) Bonding by Copper-Mediated Catalyst. Semantic Scholar. [Link]

  • Ullah, F., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

  • Ullah, F., et al. (2021). Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]

  • da Silva, A. C. S., et al. (2025). Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation. Molecules, 30(15), 3477. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

Sources

Safety Operating Guide

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a critical operational framework for the handling and disposal of Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate , a specialized intermediate often used in the synthesis of cardiovascular pharmaceuticals and vanillin-derived fine chemicals.[1]

PART 1: IMMEDIATE ACTION CARD (The 3-Second Rule)

Status: COMBUSTIBLE SOLID / IRRITANT Primary Hazard: Skin/Eye Irritation, Aquatic Toxicity.[1] Disposal Method: High-Temperature Incineration (Combustion Chamber).[1] Contraindication: DO NOT flush down drains. DO NOT mix with strong oxidizers (Permanganates, Peroxides).[1]

ParameterCritical Value
Physical State Solid (Crystalline powder, likely off-white/pale yellow)
Melting Point ~60–70 °C (Estimated based on butanoate analog [1])
Solubility Low in water; High in Acetone, DCM, Ethyl Acetate
Flash Point >110 °C (Predicted)
Incompatibility Strong Oxidizing Agents, Strong Bases (Hydrolysis risk)

PART 2: COMPOUND INTELLIGENCE & HAZARD PROFILING[1]

To safely dispose of a chemical, you must understand its "kill mechanism"—how it interacts with biological systems and the environment.

1. Structural Deconstruction
  • Core Scaffold: Vanillin (4-hydroxy-3-methoxybenzaldehyde) derivative.[1]

  • Functional Groups:

    • Aldehyde (-CHO): Reactive electrophile; causes protein cross-linking (irritation).[1]

    • Ester (Methyl Propanoate): Susceptible to hydrolysis; releases acid/alcohol upon breakdown.[1]

    • Phenoxy Ether: Stable bond; lipophilic, facilitating cell membrane penetration.[1]

2. The Hazard Matrix

Unlike simple solvents, this compound possesses a "dual-threat" profile:

  • Local Toxicity: The aldehyde moiety acts as a sensitizer and irritant to mucous membranes.[1]

  • Environmental Persistence: The phenoxy-ether linkage is resistant to rapid biodegradation, posing a chronic risk to aquatic life if released into waterways (similar to Clofibrate intermediates).[1]

PART 3: STEP-BY-STEP DISPOSAL PROTOCOL

Scenario A: Solid Waste (Excess Reagent/Expired Lots)

Objective: Complete thermal destruction of the aromatic ring.[1]

  • Segregation: Isolate the solid in a dedicated "Solid Organic Waste" container. Do not mix with sharps or glass.[1]

  • Solvation (Optional but Recommended): For safer handling in incinerator feeds, dissolve the solid in a combustible solvent (e.g., Acetone or Ethanol) to create a slurry.[1]

    • Why? Liquid injection allows for better atomization and more complete combustion than bulk solid feeding.[1]

  • Tagging: Label container as: "Non-Halogenated Organic Waste: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate + [Solvent Name]".

  • Destruction: Transfer to a licensed facility for Rotary Kiln Incineration .

    • Mechanism:[1][2] The ester bond cleaves at >400°C; the aromatic ring oxidizes to CO₂ and H₂O at >800°C.[1]

Scenario B: Aqueous Waste (Mother Liquor/Washings)

Objective: Extraction and separation.[1][3]

  • Phase Assessment: If the compound is suspended in water, it will likely partition into the organic phase due to the lipophilic phenoxy group.[1]

  • Extraction: Perform a liquid-liquid extraction using Ethyl Acetate or Dichloromethane (DCM).[1]

    • Result: The hazardous compound moves to the organic layer.[1]

  • Treatment:

    • Organic Layer: Dispose of as "Non-Halogenated Organic Waste" (see Scenario A).[1]

    • Aqueous Layer: Treat with dilute NaOH to hydrolyze trace esters, neutralize, then check pH before releasing to chemical sewer (subject to local permit limits).[1]

Scenario C: Spill Management (The "Contain-Isolate-Clean" Protocol)

Objective: Prevent aerosolization and surface contamination.[1]

  • PPE Up: Wear Nitrile gloves (double gloved), lab coat, and safety goggles.[1] If powder is fine, use an N95 dust mask.[1]

  • Containment:

    • Solid Spill: Cover with a damp paper towel (dampened with water) to prevent dust generation.[1] Sweep gently into a dustpan.[1]

    • Liquid Spill: Surround with absorbent booms.[1] Cover with vermiculite or sand.[1]

  • Decontamination: Wipe the surface with a 10% Sodium Carbonate (Na₂CO₃) solution.[1]

    • Chemistry: The mild base initiates hydrolysis of the ester and neutralizes acidic byproducts, breaking down the compound's lipophilicity.

  • Disposal: Place all cleanup materials into a sealed biohazard/chemical waste bag.

PART 4: VISUAL DECISION WORKFLOW

The following logic tree dictates the operational flow for disposal, ensuring no step is missed.

DisposalProtocol Start Waste Identification: Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Solvation Dissolve in Combustible Solvent (Acetone/EtOH) Solid->Solvation Preferred Spill Spill Scenario Solid->Spill Accidental Release Segregation Segregate: Halogenated vs Non-Halogenated Liquid->Segregation Incineration High-Temp Incineration (Rotary Kiln) Solvation->Incineration Segregation->Incineration Contain Dampen & Sweep (Avoid Dust) Spill->Contain Decon Surface Decon: 10% Na2CO3 Wash Contain->Decon Decon->Incineration Dispose Decon Waste

Figure 1: Operational decision tree for waste stream management.[1]

PART 5: REGULATORY COMPLIANCE (US/EU Context)

  • RCRA (USA): This compound is not P-listed or U-listed specifically.[1] However, if dissolved in a flammable solvent (Acetone), the waste stream becomes D001 (Ignitable) .[1]

  • Waste Code Assignment:

    • If pure: Non-Regulated Organic Solid (unless characteristic toxicity is proven).[1]

    • Recommended: Treat as Hazardous Chemical Waste to ensure destruction.[1]

  • EU Waste Code (EWC): 07 05 04 * (Other organic solvents, washing liquids and mother liquors).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 151199, 2-(4-Methoxyphenoxy)propanoic acid. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Substance Registry Services: Propanoic acid, 2-methyl-, 4-formyl-2-methoxyphenyl ester.[1][4] Retrieved from [Link][1]

Sources

Personal protective equipment for handling Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a functionalized aromatic aldehyde-ester intermediate, commonly employed in the synthesis of cardiovascular therapeutics and fine chemicals.

While specific Safety Data Sheets (SDS) for this exact intermediate are often generic, read-across toxicology from structural analogs (Vanillin derivatives and Methyl 2-phenoxypropionates) indicates a hazard profile characterized by severe eye irritation/damage and respiratory sensitization .

Core Safety Directive: Treat this compound as a potent sensitizer and lachrymator . The aldehyde moiety presents a risk of contact dermatitis and respiratory irritation, while the ester functionality facilitates lipophilic absorption. Standard nitrile gloves are insufficient for prolonged contact; double-gloving and specific eye protection protocols are mandatory.

Hazard Mechanism & PPE Rationale

To ensure autonomy and safety, you must understand the chemical causality of the hazards to select the right equipment.

Functional GroupHazard MechanismCritical PPE Implication
Aldehyde (-CHO) Schiff Base Formation: Reacts with protein amines in skin/mucosa, leading to sensitization and allergic dermatitis.Respiratory Protection: Vapors/dust must be contained.[1][2][3][4] Simple surgical masks are ineffective against aldehyde vapors.
Phenoxy-Ester Lipophilicity: The ester group increases skin permeability, carrying the reactive aldehyde deeper into the dermis.Glove Selection: High permeation risk. Thin nitrile degrades faster. Double-gloving creates a diffusion gap.
Benzyl Ether Oxidation: Air-sensitive; can form peroxides or benzoic acid derivatives upon prolonged exposure.Eye Protection: Acidic oxidation byproducts increase ocular damage risk. Goggles are superior to safety glasses here.

Personal Protective Equipment (PPE) Matrix

The following matrix defines the Minimum Acceptable Protection (MAP) standards.

Protective Gear Specifications
PPE CategoryStandard / RatingSpecific Requirement & Rationale
Eye Protection ANSI Z87.1+ (D3) Chemical Splash Goggles. Why: Safety glasses leave gaps. Dust or splashes from this irritant can cause corneal opacity (based on analog CAS 96562-58-2).
Hand Protection EN 374 / ASTM F739 Double Nitrile System. 1. Inner: 4 mil Nitrile (Tactility).2.[4] Outer: 5-8 mil Nitrile or Neoprene (Barrier).Change Frequency: Every 120 mins or immediately upon splash.
Respiratory NIOSH N95 / P100 Primary: Fume Hood (Face velocity 80-100 fpm).Secondary (Outside Hood): Half-face respirator with Organic Vapor/P100 (OV/P100) cartridges.
Body Defense Chemical Resistant Lab Coat (High-neck, snap closure). Use a Tyvek® apron or sleeves if handling >50g to prevent sleeve-gap exposure.

Operational Workflow: The "Safe-Path" Protocol

This decision tree visualizes the hierarchy of controls required before you open the container.

SafetyProtocol Start Start: Handling Assessment StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Oil / Viscous Liquid StateCheck->Liquid Controls Engineering Controls Solid->Controls Dust Risk Liquid->Controls Vapor Risk Weighing Weighing Protocol Action_Solid Use Anti-Static Gun Minimize Dust Use Powder Funnel Weighing->Action_Solid If Solid Action_Liquid Use Positive Displacement Pipette Avoid Aerosols Weighing->Action_Liquid If Liquid Controls->Weighing Inside Fume Hood Disposal Disposal: Segregated Organic Action_Solid->Disposal Action_Liquid->Disposal

Figure 1: Operational decision tree for handling Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate, prioritizing engineering controls.

Step-by-Step Handling Procedures

Phase 1: Preparation (The "Clean" Zone)
  • Inspect Engineering Controls: Verify fume hood flow is >0.5 m/s.

  • Glove Layering: Don inner gloves (orange/blue indicator) followed by outer gloves (standard purple/black).

  • Static Check: If the substance is a solid, aldehydes can be combustible dusts. Ensure the balance is grounded.

Phase 2: Transfer & Weighing (The "Hot" Zone)
  • For Solids: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong oxidizers (e.g., permanganates) as aldehydes are reducing agents.

  • For Liquids/Oils: This compound is often a viscous oil. Use a positive displacement pipette to prevent dripping.

  • Technique: Keep hands deep inside the hood. Never break the plane of the sash with the open container.

Phase 3: Decontamination & Disposal[2]
  • Primary Waste: Dispose of weighing boats and pipettes immediately into a Solid Hazardous Waste container sealed inside the hood.

  • Solvent Wash: Wipe the balance area with Acetone or Ethanol.

    • Note: Acetone reacts with aldehydes to form imines/aldols over time, but it is effective for solubilizing the ester.

  • Glove Removal: Use the "beak method" to remove outer gloves inside the hood. Dispose of them as contaminated waste.[4]

Emergency Response (Self-Validating)

  • Ocular Exposure:

    • Immediate Action: Flush for 15 minutes minimum.

    • Validation: If pain persists >30 mins after flushing, assume corneal epithelium damage due to the ester/aldehyde interaction. Seek ophthalmologist.

  • Skin Contact:

    • Immediate Action: Wash with soap and water (lipophilic esters require soap, water alone is ineffective).

    • Validation: Monitor for redness (erythema) delayed by 4-6 hours (typical for sensitization).

References

  • PubChem. Methyl 2-(4-formylphenoxy)propanoate (Compound Summary). National Library of Medicine. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Eye Irritation/Damage. [Link]

  • OSHA. Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.